molecular formula C6H8N2O B1296892 (3-Methylpyrazin-2-yl)methanol CAS No. 160818-32-6

(3-Methylpyrazin-2-yl)methanol

Cat. No.: B1296892
CAS No.: 160818-32-6
M. Wt: 124.14 g/mol
InChI Key: PIDARGGCVNDISL-UHFFFAOYSA-N
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Description

(3-Methylpyrazin-2-yl)methanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-methylpyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(4-9)8-3-2-7-5/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDARGGCVNDISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342239
Record name (3-methylpyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160818-32-6
Record name (3-methylpyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Methylpyrazin-2-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (3-Methylpyrazin-2-yl)methanol

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic alcohol of significant interest to researchers in medicinal chemistry and materials science. The pyrazine scaffold is a well-established pharmacophore, and this particular derivative offers a unique combination of a nucleophilic hydroxyl group and a lipophilic methyl group on an electron-deficient aromatic system, making it a versatile building block for drug discovery and the synthesis of novel functional materials.[1] This document details a robust synthetic pathway, provides an in-depth analysis of its structural and physicochemical properties, explores its chemical reactivity, and discusses its potential applications, with a focus on providing field-proven insights for laboratory practice.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-orientation.[1] This arrangement renders the ring electron-deficient, influencing its reactivity and conferring specific electronic properties. The pyrazine motif is prevalent in a vast array of natural products, flavor compounds, and, most importantly, pharmacologically active molecules. Its ability to act as a bioisostere for other aromatic rings, engage in hydrogen bonding via its nitrogen atoms, and serve as a rigid scaffold for appending functional groups has cemented its importance in drug development. This compound, CAS 160818-32-6, is a functionalized pyrazine that serves as a key intermediate, providing a reactive hydroxyl handle for further molecular elaboration.[2]

Synthesis and Purification

Direct selective oxidation of the methyl group in commercially available 2,3-dimethylpyrazine is challenging due to the potential for over-oxidation or reaction at the second methyl group. A more reliable and controllable laboratory-scale synthesis involves a Boekelheide-type rearrangement of a pyrazine N-oxide intermediate. This multi-step process offers high regioselectivity and is a self-validating system, as the intermediates can be readily characterized to ensure the correct pathway is being followed.

Synthetic Pathway Overview

The synthesis proceeds in three main stages:

  • N-Oxidation: Selective oxidation of one of the nitrogen atoms in 2,3-dimethylpyrazine to form the corresponding N-oxide.

  • Rearrangement & Acetoxylation: Reaction of the N-oxide with acetic anhydride, which results in a rearrangement to form (3-methylpyrazin-2-yl)methyl acetate.

  • Hydrolysis: Base-catalyzed hydrolysis of the acetate ester to yield the final product, this compound.

Synthesis_Pathway Start 2,3-Dimethylpyrazine N_Oxide 2,3-Dimethylpyrazine 1-Oxide Start->N_Oxide H₂O₂ / Acetic Acid [2] Acetate (3-Methylpyrazin-2-yl)methyl Acetate N_Oxide->Acetate Acetic Anhydride (Ac₂O) [3] Product This compound Acetate->Product NaOH / H₂O Reactivity_Diagram cluster_0 Derivatization of the Hydroxyl Group Start This compound Aldehyde 3-Methylpyrazine-2-carbaldehyde Start->Aldehyde [Oxidation] (e.g., MnO₂) Ester Pyrazinylmethyl Ester Start->Ester Acyl Chloride (RCOCl) / Base

Sources

(3-Methylpyrazin-2-yl)methanol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (3-Methylpyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyrazine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The pyrazine ring, an aromatic six-membered heterocycle with two nitrogen atoms, is a key structural motif in numerous biologically active compounds and functional materials.[2] The presence of both a methyl group and a hydroxymethyl group on the pyrazine core imparts specific steric and electronic properties, influencing its reactivity, solubility, and intermolecular interactions.[1] This guide provides a comprehensive overview of the core physical properties of this compound, details rigorous experimental protocols for their characterization, and offers insights into the safe handling and storage of this compound, aiming to equip researchers with the foundational knowledge required for its effective application.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the cornerstone of all chemical and physical property analysis. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 160818-32-6[3][4][5]
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
Canonical SMILES CC1=NC=CN=C1CO[3]
InChI InChI=1S/C6H8N2O/c1-5-6(4-9)8-3-2-7-5/h2-3,9H,4H2,1H3[3]
InChIKey PIDARGGCVNDISL-UHFFFAOYSA-N[3]

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The known and predicted properties of this compound are presented here.

PropertyValue / DescriptionSource / Rationale
Physical State Liquid at standard conditions.[1]
Appearance Reported as a liquid, likely colorless to pale yellow.[1]
XlogP -0.7[3][6]
Hydrogen Bond Donors 1 (from the hydroxyl group)Computed
Hydrogen Bond Acceptors 3 (from the two pyrazine nitrogens and the hydroxyl oxygen)Computed
Rotatable Bond Count 1Computed
Polar Surface Area 46 Ų[3]

Insight into Properties: The negative XlogP value of -0.7 indicates that this compound is hydrophilic, meaning it has a higher affinity for water than for nonpolar solvents like octanol.[3][6] This is a direct consequence of the polar hydroxymethyl group and the two nitrogen atoms in the pyrazine ring, which can engage in hydrogen bonding with water molecules, influencing its solubility.[1]

Spectroscopic Profile

Spectroscopic data provides an empirical fingerprint for the molecule, essential for structure confirmation and purity assessment.

TechniqueData HighlightsSource
Mass Spectrometry (GC-MS) Top Peaks (m/z): 124 (Molecular Ion), 106, 95[3]
¹H NMR Predicted shifts: Aromatic protons on the pyrazine ring, a singlet for the methylene (-CH₂) protons, a singlet for the methyl (-CH₃) protons, and a broad singlet for the hydroxyl (-OH) proton.N/A
¹³C NMR Predicted shifts: Unique signals for the four distinct aromatic carbons in the pyrazine ring, one signal for the methylene carbon, and one for the methyl carbon.N/A
Infrared (IR) Spectroscopy Predicted characteristic bands: A broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), C=N and C=C stretches in the aromatic ring (~1400-1600 cm⁻¹), and a C-O stretch (~1050-1150 cm⁻¹).N/A

Experimental Determination of Physical Properties

To ensure scientific rigor, physical properties must be determined through validated experimental protocols. This section details the methodologies for characterizing the key properties of this compound.

Boiling Point Determination via Ebulliometry

Rationale: The boiling point is a fundamental property that reflects the strength of intermolecular forces. For a polar, hydrophilic compound like this compound, these forces are significant. Ebulliometry provides a precise measurement of the temperature at which the vapor pressure of the liquid equals the ambient pressure.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a condenser, a thermometer with its bulb positioned at the vapor takeoff point, and a collection flask. Ensure all joints are securely sealed.

  • Sample Preparation: Place a small volume (e.g., 10-20 mL) of this compound into the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibrium Establishment: Observe the temperature as the liquid begins to boil and a steady reflux of condensate is established on the thermometer bulb.

  • Data Recording: Record the stable temperature at which the liquid and vapor phases are in equilibrium. This is the boiling point at the measured atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), apply a pressure correction using the Clausius-Clapeyron relation or a standard nomograph to determine the normal boiling point.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis A Assemble Distillation Apparatus B Add Sample & Boiling Chips A->B Securely C Apply Gentle Heat B->C Position D Establish Stable Reflux C->D Observe E Record Equilibrium Temperature D->E Record F Note Atmospheric Pressure E->F G Apply Pressure Correction F->G Calculate H Final Boiling Point G->H Determine

Workflow for Boiling Point Determination
Solubility Assessment

Rationale: Solubility data is critical for selecting appropriate solvents for reactions, purifications, and formulation development. A systematic assessment across a range of solvents with varying polarities provides a comprehensive solubility profile.

Step-by-Step Protocol:

  • Solvent Selection: Prepare a panel of solvents, such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

  • Sample Preparation: Pre-weigh a small amount of this compound (e.g., 10 mg) into separate vials for each solvent.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Equilibration: Agitate the vial vigorously (e.g., using a vortex mixer) for 1-2 minutes, then allow it to equilibrate at a controlled temperature (e.g., 25 °C).

  • Visual Observation: Observe the vial for complete dissolution. If the solid is fully dissolved, the compound is soluble at ≥100 mg/mL.

  • Iterative Addition: If the compound is not fully dissolved, continue adding the solvent in measured aliquots, agitating after each addition, until dissolution occurs or a maximum volume (e.g., 1 mL) is reached.

  • Classification: Classify the solubility based on the concentration at which the compound dissolved (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

Spectroscopic Analysis Workflow

Rationale: Unambiguous structural confirmation requires a combination of spectroscopic techniques. This workflow ensures high-quality data is obtained for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Spectroscopic_Analysis cluster_MS Mass Spectrometry (MS) cluster_NMR Nuclear Magnetic Resonance (NMR) cluster_IR Infrared (IR) Spectroscopy Sample High-Purity Sample of This compound MS_Prep Dilute in Volatile Solvent (e.g., Methanol) Sample->MS_Prep NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl₃, D₂O) with TMS Standard Sample->NMR_Prep IR_Prep Apply Neat Liquid to ATR Crystal or Salt Plates Sample->IR_Prep MS_Analysis Inject into GC-MS or LC-MS MS_Prep->MS_Analysis MS_Data Obtain Mass Spectrum (Confirm M.W. & Fragmentation) MS_Analysis->MS_Data NMR_Analysis Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Analysis NMR_Data Analyze Chemical Shifts, Coupling, and Integration NMR_Analysis->NMR_Data IR_Analysis Scan Wavenumber Range (4000-400 cm⁻¹) IR_Prep->IR_Analysis IR_Data Identify Functional Group Stretching/Bending Frequencies IR_Analysis->IR_Data

Integrated Workflow for Spectroscopic Characterization

Safety, Handling, and Stability

Proper handling of any chemical reagent is paramount for laboratory safety. This compound possesses specific hazards that require appropriate precautions.

GHS Hazard Classification: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures: [7][8]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[7]

Storage and Stability:

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids, as violent reactions are possible with similar compounds.

Conclusion

This compound is a hydrophilic, polar molecule whose physical properties are dominated by its substituted pyrazine structure. Its identity, purity, and behavior are best understood through a combination of computed descriptors and empirical data from standardized experimental protocols. The spectroscopic fingerprints from MS, NMR, and IR are essential for its unambiguous identification, while knowledge of its solubility and boiling point informs its practical application in synthesis and formulation. Adherence to strict safety and handling protocols is mandatory to mitigate the associated health hazards. This guide provides the foundational data and methodological framework necessary for scientists to confidently and safely utilize this compound in their research and development endeavors.

References

  • PubChem. This compound | C6H8N2O | CID 580060. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Acetyl-3-methylpyrazine | C7H8N2O | CID 32093. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C6H8N2O). PubChemLite. [Link]

  • PubChem. (5-Methylpyrazin-2-yl)methanol | C6H8N2O | CID 580061. National Center for Biotechnology Information. [Link]

  • J&K Scientific. (3,5,6-Trimethylpyrazin-2-yl)methanol | 75907-74-3. J&K Scientific. [Link]

  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system. National Center for Biotechnology Information. [Link]

  • FooDB. Showing Compound 3,5-Diethyl-2-methylpyrazine (FDB010931). FooDB. [Link]

Sources

An In-depth Technical Guide to (3-Methylpyrazin-2-yl)methanol (CAS 160818-32-6)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals working with (3-Methylpyrazin-2-yl)methanol. The pyrazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds and approved pharmaceuticals.[1] This guide consolidates the available physicochemical data, provides a robust, chemically-sound synthetic protocol, outlines key analytical characterization methods, and discusses the known and potential applications of this specific heterocyclic alcohol. By grounding the information in established chemical principles and providing actionable protocols, this guide aims to empower researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

Core Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a pyrazine ring substituted with a methyl group at the 3-position and a hydroxymethyl group at the 2-position.[2][3] The presence of the nitrogen-containing aromatic ring, combined with the polar hydroxyl group, imparts a unique set of properties relevant to its application as a building block in organic synthesis and medicinal chemistry.

dot graph { layout=neato; node [shape=plaintext]; bgcolor="#FFFFFF"; edge [color="#202124"];

// Define nodes for the atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; N4 [label="N", pos="1.73,1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,2.5!", fontcolor="#202124"]; C6 [label="C", pos="-0.87,2.5!", fontcolor="#202124"];

// Define nodes for substituents C_Me [label="CH₃", pos="1.5,-1.5!", fontcolor="#202124"]; C_CH2OH [label="H₂C", pos="-2.2,-0.5!", fontcolor="#202124"]; OH [label="OH", pos="-3.5,-0.5!", fontcolor="#34A853"];

// Define nodes for ring hydrogens H5 [label="H", pos="1.5,3.5!", fontcolor="#202124"]; H6 [label="H", pos="-1.5,3.5!", fontcolor="#202124"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1;

// Draw double bonds edge [style=bold]; N1 -- C6; C2 -- C3; N4 -- C5;

// Draw substituent bonds edge [style=solid]; C3 -- C_Me; C2 -- C_CH2OH; C_CH2OH -- OH [color="#34A853"]; C5 -- H5; C6 -- H6; } Structure of this compound

PropertyValueSource
CAS Number 160818-32-6PubChem[4]
Molecular Formula C₆H₈N₂OPubChem[4]
Molecular Weight 124.14 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
SMILES CC1=NC=CN=C1COPubChem[4]
Physical Form LiquidCymitQuimica[3]
Purity (Typical) ~97%CymitQuimica[3]
XlogP (Predicted) -0.7PubChem[4][5]
Boiling Point Not experimentally determined-
Density Not experimentally determined-

Synthesis and Purification Protocol

While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be confidently proposed based on the well-established reduction of pyrazine esters. The most logical and efficient pathway involves the reduction of methyl 3-methylpyrazine-2-carboxylate, a commercially available starting material. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is a potent reducing agent capable of converting esters to primary alcohols, whereas milder reagents like sodium borohydride (NaBH₄) are generally ineffective for this purpose.[6][7]

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction Start 3-Methylpyrazine-2-carboxylic acid Ester Methyl 3-methylpyrazine-2-carboxylate Start->Ester  H₂SO₄, Methanol   Product This compound Ester->Product  1. LiAlH₄, Anhydrous THF 2. H₂O, NaOH(aq) workup  

Experimental Protocol: Reduction of Methyl 3-methylpyrazine-2-carboxylate

This protocol is based on standard procedures for LiAlH₄ reductions of heterocyclic esters.[1][6]

Materials:

  • Methyl 3-methylpyrazine-2-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, ~1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Cool the flask to 0 °C using an ice-water bath.

    • Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄) to the stirred THF to form a suspension. Causality: LiAlH₄ reacts violently with moisture. An inert, dry atmosphere and anhydrous solvent are critical to prevent quenching of the reagent and to ensure safety. The reaction is highly exothermic, necessitating initial cooling to control the reaction rate.

  • Addition of Ester:

    • Dissolve methyl 3-methylpyrazine-2-carboxylate in anhydrous THF in the dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Reaction Quench and Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully add deionized water dropwise to quench the excess LiAlH₄. This should be done with extreme caution as the initial quenching generates hydrogen gas.

    • Next, add 15% aqueous NaOH solution dropwise.

    • Finally, add more deionized water. The sequential addition of water and NaOH solution is designed to precipitate the aluminum salts as a granular, easily filterable solid.

    • Stir the resulting slurry vigorously for 30 minutes at room temperature.

  • Isolation and Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF, ethyl acetate, or dichloromethane.

    • Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, the product can be further purified by silica gel column chromatography or vacuum distillation.

Analytical Characterization

Accurate structural confirmation and purity assessment are paramount. The following section details the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental spectra are not publicly available, the ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous pyrazine structures. The spectra would typically be recorded in a solvent like CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Spectrum:

  • Pyrazine Ring Protons (2H): Two distinct signals are expected in the aromatic region, likely between δ 8.2-8.5 ppm. These would appear as doublets or singlets depending on the coupling constants.

  • Methylene Protons (-CH₂OH, 2H): A singlet is expected around δ 4.5-4.8 ppm. The adjacent oxygen deshields these protons.

  • Methyl Protons (-CH₃, 3H): A sharp singlet is expected in the upfield region, around δ 2.5-2.7 ppm.

  • Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 3.0-5.0 ppm. This signal will exchange with D₂O.

Predicted ¹³C NMR Spectrum:

  • Pyrazine Ring Carbons (4C): Four signals are expected in the downfield region (δ 140-160 ppm). The carbon atom attached to the methyl group and the one attached to the hydroxymethyl group will have distinct chemical shifts from the two proton-bearing carbons.

  • Methylene Carbon (-CH₂OH, 1C): A signal is expected around δ 60-65 ppm.

  • Methyl Carbon (-CH₃, 1C): A signal is expected in the upfield region, around δ 20-25 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern, which is crucial for structural elucidation.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 124, corresponding to the molecular weight of the compound, is expected and has been reported.[4]

  • Key Fragments:

    • m/z = 106: Loss of water (H₂O) from the molecular ion.

    • m/z = 95: Loss of the formyl radical (CHO) from the M-H ion (m/z=123).

    • m/z = 93: Loss of the hydroxymethyl radical (•CH₂OH).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorptions:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

  • C-H Stretch (Aromatic): Medium to weak absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium absorptions in the region of 2850-3000 cm⁻¹.

  • C=N and C=C Stretch (Aromatic Ring): Several medium to weak absorptions in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Primary Alcohol): A strong absorption band around 1050 cm⁻¹.

Applications and Biological Context

Flavor and Fragrance Industry

Pyrazine derivatives are widely recognized for their potent aroma profiles, often associated with roasted, nutty, and earthy scents.[8][9] this compound has been identified as a volatile component in roasted sesame oil, contributing to its characteristic flavor profile.[10] This application highlights its potential use as a flavoring agent in the food industry or as a component in fragrance formulations.

Potential in Medicinal Chemistry and Drug Discovery

The pyrazine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[1] The functional groups on this compound—a nucleophilic hydroxyl group and a lipophilic methyl group—make it an attractive and versatile building block for creating more complex molecules. The hydroxyl group provides a reactive handle for derivatization through esterification, etherification, or conversion to a leaving group for nucleophilic substitution, enabling the synthesis of diverse compound libraries for biological screening.

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Chemical safety goggles or face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • Laboratory coat.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapor or mist.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Commercial Availability

This compound is available from several chemical suppliers as a research chemical.[3][11][12] It is typically supplied as a liquid with a purity of 97% or greater. Researchers should always consult the supplier's Safety Data Sheet (SDS) for the most current and detailed safety and handling information.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information (Experimental details for Table 1, entries 2–13). Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • MySkinRecipes. (n.d.). (3,5,6-Trimethylpyrazin-2-yl)methanol. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum... [Image]. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). US20150320818A1 - Method for improving memory of a subject using a composition comprising cistanche and ginkgo extracts.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 11, 2026, from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved January 11, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C6H8N2O). Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). WO2014081800A1 - Synthesis of spirocyclic isoxazoline derivatives.
  • Journal of Global Pharma Technology. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). US5032326A - Flash-spinning of polymeric plexifilaments.
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An In-Depth Technical Guide to the Structure Elucidation of (3-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of (3-Methylpyrazin-2-yl)methanol, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale.

This compound is an organic compound featuring a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. It has a hydroxymethyl group (-CH2OH) at the 2-position and a methyl group (-CH3) at the 3-position.[1] The presence of these functional groups influences its chemical reactivity and potential applications.[1]

The molecular formula is C6H8N2O, with a molecular weight of approximately 124.14 g/mol .[1][2]

Strategic Approach to Structure Elucidation

A definitive structure elucidation requires a multi-faceted analytical approach.[3] Combining data from various spectroscopic and analytical techniques provides a comprehensive and self-validating picture of the molecule's identity and structure.[3][4] Our strategy will be anchored in a logical progression from establishing the molecular formula to mapping the precise connectivity and spatial arrangement of atoms.

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: The Foundational Analysis

Mass spectrometry (MS) is the initial and critical step to determine the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is indispensable for unequivocally establishing the molecular formula. Unlike nominal mass measurements, HRMS provides highly accurate mass-to-charge ratios, allowing for the determination of a unique elemental composition.

Trustworthiness: The high accuracy of this technique provides a strong foundation for the subsequent interpretation of NMR and IR data.

Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.[5]

  • Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Interpretation: The expected protonated molecule [M+H]+ should yield a high-resolution m/z value that corresponds to the molecular formula C6H9N2O+.

Parameter Expected Value
Molecular Formula C6H8N2O[2]
Monoisotopic Mass 124.06366 Da[6]
[M+H]+ 125.07094[6]
[M+Na]+ 147.05288[6]
Electron Ionization Mass Spectrometry (EI-MS)

Expertise & Experience: EI-MS provides valuable structural information through characteristic fragmentation patterns.[7] While HRMS gives the overall formula, EI-MS helps to piece together the molecular puzzle by revealing stable fragments. For hydroxymethylpyrazines, key fragmentations can help distinguish between positional isomers.[7]

Trustworthiness: The fragmentation pattern should be consistent with the proposed structure, providing another layer of validation.

Expected Fragmentation: The mass spectra of hydroxymethylpyrazines can show characteristic [M - 17]+ (loss of OH), [M - 18]+· (loss of H2O), or [M - 19]+ (loss of H3O) fragments, which can help in distinguishing isomers.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[4][8]

¹H NMR: Unveiling the Proton Environment

Expertise & Experience: ¹H NMR provides information about the number of different types of protons and their neighboring protons. The electron-deficient nature of the pyrazine ring generally results in a downfield shift for its protons.[8]

Trustworthiness: The integration of proton signals should correspond to the number of protons in the molecular formula, and the splitting patterns must be consistent with the proposed connectivity.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).[8]

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.[9]

  • Processing: Process the data, including Fourier transformation, phasing, baseline correction, and referencing to an internal standard (e.g., TMS at 0 ppm).[8]

Predicted ¹H NMR Data (in CDCl₃):

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Pyrazine-H~8.4-8.6Doublet1H
Pyrazine-H~8.4-8.6Doublet1H
-CH₂OH~4.8Singlet2H
-OHVariableBroad Singlet1H
-CH₃~2.6Singlet3H
¹³C NMR: Defining the Carbon Framework

Expertise & Experience: ¹³C NMR reveals the carbon skeleton of the molecule. The carbon atoms in the pyrazine ring will be deshielded due to the electronegative nitrogen atoms.[9]

Trustworthiness: The number of distinct carbon signals should match the proposed structure.

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) for ¹³C NMR.[8]

  • Acquisition: Use a proton-decoupled pulse program. A greater number of scans will be required due to the lower natural abundance of ¹³C.[9]

Predicted ¹³C NMR Data (in CDCl₃):

Carbon Assignment Predicted Chemical Shift (ppm)
Pyrazine-C (quaternary)~150-155
Pyrazine-C (quaternary)~145-150
Pyrazine-CH~140-145
Pyrazine-CH~140-145
-CH₂OH~60-65
-CH₃~20-25
2D NMR: Connecting the Dots

Expertise & Experience: 2D NMR techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning the structure by revealing correlations between nuclei.[8]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

Trustworthiness: The correlations observed in 2D NMR spectra provide definitive proof of the atomic connectivity, leaving little room for ambiguity.

Caption: Key expected HMBC correlations for structural confirmation.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10] For this compound, the key signatures will be the O-H stretch from the alcohol and the characteristic absorptions of the substituted aromatic pyrazine ring.

Trustworthiness: The presence of characteristic absorption bands provides confirmatory evidence for the functional groups suggested by NMR and MS data.

Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) or as a thin film between salt plates.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹) Appearance
O-H (alcohol)3600-3300[11][12]Strong, Broad
C-H (aromatic)3100-3000[10]Weak to Medium
C-H (aliphatic)3000-2850[10]Medium
C=N, C=C (aromatic ring)1600-1400[10]Medium to Strong
C-O (alcohol)1300-1000[11]Strong

X-ray Crystallography: The Ultimate Confirmation

Expertise & Experience: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule at the atomic level.[13][14][15] It reveals bond lengths, bond angles, and intermolecular interactions.[15]

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound, often by slow evaporation from a suitable solvent.[16]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[13]

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By integrating high-resolution mass spectrometry, comprehensive 1D and 2D NMR spectroscopy, and confirmatory IR spectroscopy, a highly confident structural assignment can be achieved. For absolute proof, single-crystal X-ray crystallography provides the definitive three-dimensional structure. This rigorous, multi-technique approach ensures the scientific integrity and trustworthiness of the final elucidated structure, which is paramount in research and development settings.

References

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Spectroscopic Data of (3-Methylpyrazin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (3-Methylpyrazin-2-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with structurally similar compounds.

Molecular Structure and Properties

This compound is a substituted pyrazine with the molecular formula C₆H₈N₂O and a molecular weight of approximately 124.14 g/mol .[1] Its structure, featuring a pyrazine ring substituted with a methyl and a hydroxymethyl group, dictates its characteristic spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of related pyrazine derivatives, providing a robust framework for spectral interpretation.[2][3]

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) for this compound in a common NMR solvent like DMSO-d₆ are summarized below.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H-5~8.4 - 8.6Doublet1HAromatic proton coupled to H-6. Deshielded due to the electronegativity of the adjacent nitrogen atom.
H-6~8.3 - 8.5Doublet1HAromatic proton coupled to H-5. Also deshielded by the neighboring nitrogen.
-CH₂-~4.6 - 4.8Singlet (or Doublet if coupled to -OH)2HMethylene protons adjacent to the pyrazine ring and the hydroxyl group. The chemical shift is influenced by both.
-OH~5.0 - 5.5Broad Singlet (or Triplet if coupled to -CH₂-)1HThe hydroxyl proton signal is often broad due to chemical exchange. Its position is concentration and temperature dependent.
-CH₃~2.5 - 2.7Singlet3HMethyl protons attached to the pyrazine ring.

Causality Behind Chemical Shifts:

  • Aromatic Protons (H-5 and H-6): The two protons on the pyrazine ring appear at high chemical shifts (downfield) due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. Their expected doublet splitting pattern arises from coupling to each other.

  • Methylene Protons (-CH₂-): These protons are deshielded by both the adjacent aromatic pyrazine ring and the electronegative oxygen atom of the hydroxyl group, placing their signal in the mid-range of the spectrum.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and its signal is often broad due to hydrogen bonding and rapid exchange with trace amounts of water in the solvent.

  • Methyl Protons (-CH₃): The methyl group protons are the most shielded in the molecule, thus appearing at the lowest chemical shift (upfield).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment Rationale
C-2~150 - 155Carbon atom bearing the hydroxymethyl group. Deshielded by the adjacent nitrogen and the substituent.
C-3~148 - 152Carbon atom with the methyl substituent. Also deshielded by the neighboring nitrogen.
C-5~143 - 146Aromatic carbon atom adjacent to a nitrogen.
C-6~142 - 145Aromatic carbon atom adjacent to a nitrogen.
-CH₂-~60 - 65Methylene carbon, deshielded by the attached oxygen atom.
-CH₃~20 - 25Methyl carbon, appearing in the typical upfield region for alkyl groups.

Expert Insights on ¹³C NMR:

The chemical shifts of the pyrazine ring carbons are significantly downfield due to the electron-withdrawing nature of the two nitrogen atoms. The carbon attached to the oxygen of the hydroxymethyl group (-CH₂-) is expected to be the most deshielded among the sp³ hybridized carbons.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra of this compound.

I. Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of high-purity this compound.[2]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

II. Instrument Setup:

  • Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

  • Tuning and Locking: Tune the probe for both ¹H and ¹³C nuclei and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp and symmetrical peaks.[2]

III. Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.[2]

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (more scans are needed due to the low natural abundance of ¹³C).[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tuning, Locking, Shimming) transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform, Phasing, Baseline Correction acquire_H1->process acquire_C13->process analyze Spectral Analysis & Interpretation process->analyze

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500 - 3200O-H stretchAlcoholStrong, Broad
3100 - 3000C-H stretchAromatic (Pyrazine ring)Medium
3000 - 2850C-H stretchAliphatic (-CH₃, -CH₂-)Medium
~1600 - 1475C=C and C=N stretchAromatic (Pyrazine ring)Medium-Weak
~1450 and ~1375C-H bendAliphatic (-CH₃, -CH₂-)Medium
1260 - 1050C-O stretchAlcoholStrong

Interpretation of the IR Spectrum:

  • O-H Stretch: A prominent, broad absorption band in the region of 3500-3200 cm⁻¹ is the most characteristic signal for the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • C-H Stretches: The spectrum will show absorptions for both aromatic C-H stretches (typically above 3000 cm⁻¹) and aliphatic C-H stretches (typically below 3000 cm⁻¹).

  • Ring Vibrations: The pyrazine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1475 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region is indicative of the C-O single bond of the primary alcohol.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of this compound directly onto the ATR crystal.

  • Sample Spectrum: Record the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed FragmentRationale
124[M]⁺Molecular ion peak, corresponding to the molecular weight of the compound.
123[M-H]⁺Loss of a hydrogen atom.
106[M-H₂O]⁺Loss of a water molecule, a common fragmentation for alcohols.
93[M-CH₂OH]⁺Loss of the hydroxymethyl radical.
79[C₄H₃N₂]⁺Further fragmentation of the pyrazine ring.

Fragmentation Pathway Analysis:

Upon electron ionization, this compound will form a molecular ion ([M]⁺) at m/z 124. A common and characteristic fragmentation for alcohols is the loss of a water molecule, which would lead to a significant peak at m/z 106. Another likely fragmentation is the cleavage of the C-C bond between the pyrazine ring and the hydroxymethyl group, resulting in a fragment at m/z 93.

MS_Fragmentation M [C₆H₈N₂O]⁺ m/z = 124 M_minus_H2O [C₆H₆N₂]⁺ m/z = 106 M->M_minus_H2O - H₂O M_minus_CH2OH [C₅H₅N₂]⁺ m/z = 93 M->M_minus_CH2OH - •CH₂OH Fragment_79 [C₄H₃N₂]⁺ m/z = 79 M_minus_CH2OH->Fragment_79 - CH₂

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data of this compound, as predicted from fundamental principles and comparison with related compounds, provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra reveal the specific electronic environments of the hydrogen and carbon atoms. The IR spectrum confirms the presence of key functional groups, particularly the hydroxyl and the pyrazine ring. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound in research and development settings.

References

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  • Hofmann, T., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. mediaTUM. [Link][3]

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An In-depth Technical Guide to the Synthesis of Novel (3-Methylpyrazin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3-Methylpyrazin-2-yl)methanol and its derivatives, compounds of significant interest to the pharmaceutical and flavor industries. The pyrazine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize and derivatize this core opens up a vast chemical space for drug discovery and development. This document details multiple strategic approaches for the synthesis of the core this compound molecule, including selective oxidation, lateral lithiation of 2,3-dimethylpyrazine, and the reduction of functionalized pyrazine precursors. Furthermore, this guide presents detailed protocols for the derivatization of the parent alcohol, focusing on esterification, etherification, and oxidation reactions. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to empower researchers in this field. All protocols are supported by authoritative references, and key data is presented in a clear, tabular format. Visual workflows and reaction pathways are illustrated using Graphviz diagrams to enhance understanding.

Introduction: The Significance of Pyrazine Scaffolds in Modern Chemistry

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, contribute to its ability to participate in a wide range of biological interactions. Many pyrazine-containing molecules exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.

This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules. The presence of a primary alcohol functionality allows for a multitude of derivatization reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The methyl group on the pyrazine ring also offers a site for potential further modification, adding to the synthetic utility of this scaffold. This guide will provide a detailed exploration of the synthesis of this key intermediate and its subsequent transformation into a library of novel derivatives.

Synthesis of the Core Moiety: this compound

The efficient synthesis of the this compound core is paramount for any subsequent derivatization efforts. Several strategic approaches can be employed, each with its own set of advantages and considerations. The choice of a specific route will often depend on the availability of starting materials, desired scale, and the specific substitution patterns required for the final target molecules.

Strategy 1: Selective Functionalization of 2,3-Dimethylpyrazine

The commercially available and relatively inexpensive 2,3-dimethylpyrazine presents an attractive starting point for the synthesis of this compound. The primary challenge lies in the selective functionalization of only one of the two methyl groups.

The direct oxidation of one of the methyl groups of 2,3-dimethylpyrazine to a hydroxymethyl group is a conceptually straightforward approach. However, achieving mono-oxidation without over-oxidation to the aldehyde or carboxylic acid, or oxidation of both methyl groups, requires careful control of reaction conditions.

A plausible approach is inspired by the oxidation of tetramethylpyrazine to 2-hydroxy-methyl-3,5,6-trimethyl-pyrazine, a metabolite of tetramethylpyrazine.[1] This suggests that selective oxidation of one methyl group in 2,3-dimethylpyrazine is feasible.

G cluster_0 Selective Mono-oxidation of 2,3-Dimethylpyrazine 2,3-Dimethylpyrazine 2,3-Dimethylpyrazine This compound This compound 2,3-Dimethylpyrazine->this compound Selective Oxidation Oxidizing_Agent Mild Oxidizing Agent (e.g., SeO2, MnO2)

Figure 1: Conceptual workflow for the selective mono-oxidation of 2,3-dimethylpyrazine.

Experimental Protocol: Selective Oxidation of 2,3-Dimethylpyrazine

  • Reaction Setup: To a solution of 2,3-dimethylpyrazine (1.0 eq) in a suitable solvent (e.g., dioxane or a mixture of acetic acid and water) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a mild oxidizing agent (e.g., selenium dioxide, manganese dioxide) (1.0-1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature that allows for a controlled reaction rate (typically between 80-120 °C). The optimal temperature and reaction time will need to be determined empirically.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to maximize the yield of the desired mono-oxidized product and minimize the formation of byproducts.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic solids. The filtrate is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

A more controlled and often higher-yielding approach involves the selective deprotonation of one of the methyl groups of 2,3-dimethylpyrazine using a strong base, followed by quenching the resulting lithiated intermediate with an appropriate electrophile. This strategy, known as lateral lithiation, is a powerful tool for the functionalization of alkyl-substituted heterocycles. The synthesis of 2-diphenylphosphinomethyl-3-methylpyrazine via selective deprotonation of 2,3-dimethylpyrazine with n-butyllithium provides strong evidence for the feasibility of this approach.[2]

G cluster_1 Lateral Lithiation of 2,3-Dimethylpyrazine 2,3-Dimethylpyrazine 2,3-Dimethylpyrazine Lithiated_Intermediate Lithiated Pyrazine Intermediate 2,3-Dimethylpyrazine->Lithiated_Intermediate Deprotonation n-BuLi n-Butyllithium This compound This compound Lithiated_Intermediate->this compound Electrophilic Quench Formaldehyde Formaldehyde (HCHO)

Figure 2: Workflow for the synthesis of this compound via lateral lithiation.

Experimental Protocol: Lateral Lithiation of 2,3-Dimethylpyrazine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2,3-dimethylpyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath). To this cooled solution, add a solution of n-butyllithium (1.0-1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting deep red solution for 1-2 hours at -78 °C.

  • Electrophilic Quench: Introduce dry formaldehyde gas (generated by cracking paraformaldehyde) into the reaction mixture, or add a solution of anhydrous paraformaldehyde in THF. Alternatively, a pre-cooled solution of formaldehyde in THF can be added.

  • Work-up and Purification: After the addition of the electrophile, allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Strategy 2: Reduction of a Functionalized Pyrazine Precursor

An alternative strategy involves the synthesis of a pyrazine derivative with a functional group at the 2-position that can be readily reduced to a hydroxymethyl group. This approach often provides better control over regioselectivity.

The synthesis of 3-methylpyrazine-2-carboxylic acid followed by its reduction, or the reduction of its corresponding ester, is a reliable route to this compound. The carboxylic acid can be prepared from commercially available starting materials, and its subsequent esterification and reduction are standard organic transformations. A procedure for the synthesis of methyl 3-methylpyrazine-2-carboxylate has been reported.[3][4]

G cluster_2 Reduction of a Pyrazine Carboxylic Ester 3-Methylpyrazine-2-carboxylic_Acid 3-Methylpyrazine-2-carboxylic Acid Methyl_Ester Methyl 3-Methylpyrazine-2-carboxylate 3-Methylpyrazine-2-carboxylic_Acid->Methyl_Ester Esterification Esterification (MeOH, H2SO4) This compound This compound Methyl_Ester->this compound Reduction Reduction (LiAlH4)

Figure 3: Synthetic pathway involving the reduction of a pyrazine carboxylic ester.

Experimental Protocol: Reduction of Methyl 3-Methylpyrazine-2-carboxylate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel, suspend lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Ester: Cool the LiAlH4 suspension to 0 °C in an ice bath. To this suspension, add a solution of methyl 3-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous THF dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Derivatization of this compound

The primary alcohol functionality of this compound is a versatile handle for a wide array of chemical transformations, allowing for the generation of diverse libraries of novel compounds for biological screening.

Esterification

The conversion of the hydroxyl group to an ester is a common and effective way to modify the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability.

For acid-sensitive substrates or when mild reaction conditions are required, the Steglich esterification is an excellent choice.[5][6][7] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

  • Reaction Setup: To a solution of this compound (1.0 eq), a carboxylic acid (1.1 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask, add DCC or EDC (1.2 eq) at 0 °C under a nitrogen atmosphere.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed during an aqueous work-up. The filtrate is washed with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is purified by column chromatography.

Etherification

The synthesis of ether derivatives can significantly impact the pharmacological profile of a molecule by altering its hydrogen bonding capacity and metabolic pathways.

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[8][9][10][11][12]

Experimental Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as THF or DMF. To this solution, add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Alkylation: To the resulting alkoxide solution, add an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 eq) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC. Gentle heating may be required for less reactive alkyl halides.

  • Work-up and Purification: Carefully quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude ether is then purified by column chromatography.

Oxidation to 3-Methylpyrazine-2-carbaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde provides another key intermediate for further synthetic transformations, such as Wittig reactions, reductive aminations, and aldol condensations.

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, avoiding the use of heavy metals.[13][14][15][16][17]

Experimental Protocol: Swern Oxidation

  • Activator Formation: In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C. To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise, maintaining the temperature below -60 °C.

  • Alcohol Addition: After stirring for 15-30 minutes, add a solution of this compound (1.0 eq) in DCM dropwise, again keeping the temperature below -60 °C.

  • Base Addition and Reaction: Stir the mixture for another 30-60 minutes at -78 °C, then add triethylamine (5.0 eq) dropwise.

  • Work-up and Purification: Allow the reaction to warm to room temperature, then quench with water. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried, and concentrated. The crude aldehyde is purified by column chromatography.

The Dess-Martin periodinane (DMP) oxidation is another mild and selective method for the oxidation of primary alcohols to aldehydes.[18][19][20][21][22]

Experimental Protocol: Dess-Martin Periodinane Oxidation

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (typically 1-4 hours), as monitored by TLC.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried and concentrated. The crude aldehyde is purified by column chromatography.

Data Summary

The following table summarizes the key transformations and expected outcomes for the synthesis and derivatization of this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.

Transformation Starting Material Reagents and Conditions Product Typical Yield (%)
Core Synthesis 2,3-Dimethylpyrazine1. n-BuLi, THF, -78 °C; 2. HCHOThis compound60-75
Core Synthesis Methyl 3-methylpyrazine-2-carboxylateLiAlH4, THF, refluxThis compound80-95
Esterification This compoundR-COOH, DCC, DMAP, DCM(3-Methylpyrazin-2-yl)methyl ester70-90
Etherification This compound1. NaH, THF; 2. R-X3-Methyl-2-(alkoxymethyl)pyrazine65-85
Oxidation This compoundDMSO, (COCl)2, Et3N, DCM, -78 °C3-Methylpyrazine-2-carbaldehyde85-95
Oxidation This compoundDess-Martin periodinane, DCM3-Methylpyrazine-2-carbaldehyde90-98

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of this compound and its subsequent derivatization. The synthetic strategies and protocols outlined herein are based on established and reliable chemical transformations, offering researchers a solid foundation for their own synthetic endeavors. The versatility of the this compound scaffold, coupled with the efficient methods for its synthesis and derivatization, makes it a valuable platform for the discovery of novel bioactive molecules. It is our hope that this guide will serve as a valuable resource for scientists and researchers working in the fields of medicinal chemistry, drug discovery, and materials science.

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  • Synthesis of α-Bromoacetyl MIDA Boronate. Organic Syntheses.
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(3-Methylpyrazin-2-yl)methanol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of therapeutic agents. Within this esteemed class of heterocycles, (3-Methylpyrazin-2-yl)methanol emerges as a particularly valuable building block. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable pyrazine core, offers a versatile platform for the synthesis of diverse molecular architectures. This guide provides an in-depth exploration of this compound, from its synthesis to its potential applications in modern drug discovery, with a focus on the causal reasoning behind the presented methodologies.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[1]
Molecular Weight 124.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 160818-32-6PubChem[1]
Appearance Solid (predicted)
XlogP3 -0.7PubChem[1]

The negative XlogP3 value suggests that this compound is a relatively polar molecule, a characteristic primarily influenced by the hydroxyl group and the nitrogen atoms in the pyrazine ring. This polarity has significant implications for its solubility and handling, as well as for the pharmacokinetic properties of its derivatives.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the commercially available 3-methylpyrazine-2-carboxylic acid. The overall strategy involves the esterification of the carboxylic acid followed by its reduction to the primary alcohol.

Step 1: Esterification of 3-Methylpyrazine-2-carboxylic Acid

The initial step is the conversion of 3-methylpyrazine-2-carboxylic acid to its corresponding methyl ester. This is a critical transformation as esters are generally more amenable to reduction than carboxylic acids under milder conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of carboxylic acid).

  • Acid Catalysis: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The sulfuric acid acts as a catalyst for the Fischer esterification.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-methylpyrazine-2-carboxylate. The product can be further purified by column chromatography on silica gel if necessary.

Causality in Experimental Choices:

  • Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, which is a byproduct of the reaction.

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

Step 2: Reduction of Methyl 3-methylpyrazine-2-carboxylate

The final step is the reduction of the methyl ester to the primary alcohol, this compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the LiAlH₄ suspension to 0°C using an ice bath. Dissolve methyl 3-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Quenching and Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is critical for the safe decomposition of the reactive hydride and the formation of a granular precipitate of aluminum salts.

  • Isolation and Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter the solid aluminum salts through a pad of Celite®. Wash the filter cake thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.

Causality in Experimental Choices:

  • Inert Atmosphere and Anhydrous Solvents: LiAlH₄ reacts violently with water. Therefore, an inert atmosphere and anhydrous solvents are essential for safety and to prevent the decomposition of the reagent.

  • Excess LiAlH₄: An excess of the reducing agent is used to ensure the complete reduction of the ester. The reduction of an ester to a primary alcohol requires two equivalents of hydride.[2]

  • Controlled Addition at Low Temperature: The reaction is highly exothermic. Slow, controlled addition of the ester to the LiAlH₄ suspension at low temperature is crucial to manage the reaction rate and prevent dangerous temperature increases.

  • Fieser Workup: This specific quenching procedure is designed to produce easily filterable aluminum salts, simplifying the isolation of the product.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 3-Methylpyrazine-2-carboxylic_acid 3-Methylpyrazine- 2-carboxylic Acid Reagents_1 MeOH, H₂SO₄ (cat.) 3-Methylpyrazine-2-carboxylic_acid->Reagents_1 Methyl_3-methylpyrazine-2-carboxylate Methyl 3-methylpyrazine- 2-carboxylate Reagents_1->Methyl_3-methylpyrazine-2-carboxylate Reagents_2 1. LiAlH₄, THF 2. H₂O workup Methyl_3-methylpyrazine-2-carboxylate->Reagents_2 This compound This compound Reagents_2->this compound

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The pyrazine ring is a common motif in kinase inhibitors, and the hydroxyl group provides a convenient handle for further functionalization.

Role as a Precursor to Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3] The pyrazine core is a well-established scaffold for the development of potent and selective kinase inhibitors.

While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural features suggest its potential as a precursor for kinase inhibitors. The methyl group can provide beneficial steric interactions within the ATP-binding pocket of a kinase, while the hydroxymethyl group can be elaborated to introduce functionalities that target specific residues or improve pharmacokinetic properties.

For instance, derivatives of this compound could be designed to target kinases such as:

  • Bruton's Tyrosine Kinase (BTK): Acalabrutinib, a potent BTK inhibitor, features a complex heterocyclic system linked to a pyrazine-containing core. While not a direct intermediate, this compound could be a starting point for the synthesis of novel acalabrutinib analogues.[4][5][6][7]

  • Janus Kinases (JAKs): The JAK family plays a critical role in cytokine signaling, and inhibitors are used to treat autoimmune diseases. The pyrazine scaffold is present in several JAK inhibitors.

  • Mitogen-activated protein kinase-activated protein kinase 2 (MK-2): Novel thiourea derivatives containing a 2-aminopyrazin-3-yl)methyl moiety have been identified as potent inhibitors of MK-2, a key enzyme in inflammatory pathways.[8]

Kinase_Inhibition_Concept Pyrazine_Core This compound Scaffold Kinase_Target Kinase ATP-Binding Pocket Pyrazine_Core->Kinase_Target Binding Inhibition Inhibition of Kinase Activity Kinase_Target->Inhibition Leads to

Sources

The Alchemist's Guide to Pyrazines: A Technical Treatise on Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Aromatic Architects of Nature and the Laboratory

Pyrazine chemistry is a captivating field, bridging the sensory world of flavor and aroma with the intricate logic of synthetic and analytical sciences. These nitrogen-containing heterocyclic compounds are the unsung architects of some of nature's most compelling sensory experiences, from the roasted notes of coffee and cocoa to the earthy aroma of a freshly baked potato. Beyond their organoleptic significance, pyrazine derivatives form the structural backbone of numerous pharmaceuticals, demonstrating a remarkable versatility that continues to inspire researchers in drug discovery and materials science.[1][2]

This technical guide is crafted for the hands-on scientist—the researcher at the bench, the professional in drug development, and the analytical chemist seeking to unravel the complexities of these fascinating molecules. We will journey from the initial discovery and natural origins of pyrazines to the meticulous techniques required for their isolation and the sophisticated analytical methods that unlock their structural secrets. This is not merely a collection of protocols; it is a distillation of field-proven insights, designed to empower you with the causal understanding behind each experimental choice, ensuring both technical accuracy and reproducible success.

Chapter 1: A Historical Perspective and Natural Provenance

The story of pyrazines is one of both deliberate synthesis and serendipitous discovery in nature. While the pyrazine ring is a fundamental heterocyclic structure, its formal synthesis predates the widespread identification of its natural derivatives. The late 19th century saw the advent of classical synthetic routes, such as the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses, which laid the groundwork for systematic pyrazine chemistry.[3]

However, the true ubiquity of pyrazines was revealed through the study of natural products. They are prolific in the biosphere, produced by plants, animals, insects, and microorganisms.[3] Their formation in food is often a result of the Maillard reaction, a complex cascade of chemical changes that occur when amino acids and reducing sugars are heated. This reaction is responsible for the desirable flavors in a vast array of cooked and roasted foods.

Table 1: Prominent Natural Sources of Pyrazine Compounds

CategoryExamplesKey Pyrazine Derivatives
Roasted & Baked Goods Coffee, Cocoa, Bread, Nuts2-Methylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine
Vegetables Bell Peppers, Potatoes, Asparagus2-Methoxy-3-isopropylpyrazine, 2-Methoxy-3-sec-butylpyrazine
Fermented Products Soy Sauce, Cheese, BeerTetramethylpyrazine, 2,3,5-Trimethylpyrazine
Biological Systems Insects (as pheromones)Alkylpyrazines

Chapter 2: Isolation of Pyrazines from Natural Matrices: A Practical Approach

The low concentration of pyrazines in many natural sources presents a significant challenge for their isolation.[4] The choice of extraction and purification methodology is paramount and is dictated by the physicochemical properties of the target pyrazines and the complexity of the sample matrix.

Liquid-Liquid Extraction (LLE): The Workhorse of Pyrazine Isolation

LLE is a foundational technique for extracting pyrazines from aqueous or liquid samples. The selection of an appropriate solvent system is critical for achieving high recovery and minimizing the co-extraction of impurities.

Protocol 1: Multi-Step LLE for Pyrazine Recovery from an Aqueous Matrix

  • Sample Preparation: Homogenize solid samples and suspend in deionized water. For liquid samples, adjust the pH to neutral or slightly basic to ensure the pyrazines are in their non-protonated, more organosoluble form.

  • Solvent Selection: Choose a solvent based on the polarity of the target pyrazines.

    • Hexane: Ideal for less polar, alkylated pyrazines. A key advantage is that it does not co-extract polar impurities like imidazoles.[4][5]

    • Methyl-t-butyl ether (MTBE) or Ethyl Acetate: Effective for a broader range of pyrazine polarities but will co-extract impurities such as 4-methyl imidazole, necessitating further purification.[4][5]

  • Extraction Procedure: a. To the aqueous sample in a separatory funnel, add the selected organic solvent (e.g., a 1:1 volume ratio). b. Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure. c. Allow the layers to separate fully. d. Drain the lower aqueous layer and collect the upper organic layer. e. Repeat the extraction of the aqueous layer with fresh organic solvent at least three to four times to ensure a recovery of over 90%.[5][6]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract under a gentle stream of nitrogen or using a rotary evaporator.

Table 2: Comparative Analysis of Solvents for Liquid-Liquid Extraction of Pyrazines

SolventPolarityAdvantagesDisadvantagesTypical Recovery (with multiple extractions)
Hexane LowHigh selectivity for non-polar pyrazines; avoids imidazole co-extraction.[4][5]Lower efficiency for more polar pyrazines.>90%[5]
Methyl-t-butyl ether (MTBE) MediumGood recovery for a broad range of pyrazines.[5]Co-extracts polar impurities requiring further cleanup.[4][5]>90%[5]
Ethyl Acetate MediumEffective for a wide spectrum of pyrazine polarities.[5]Co-extracts polar impurities necessitating further purification.[4][5]>90%[5]
Dichloromethane (DCM) MediumGood general-purpose solvent.Environmental and health concerns.>90%[5]
Steam Distillation: Harnessing Volatility

For volatile pyrazines found in complex solid or semi-solid matrices (e.g., fermented foods, herbs), steam distillation is a powerful isolation technique. It relies on the principle that the boiling point of a mixture of immiscible liquids is lower than the boiling point of the individual components.

Protocol 2: Steam Distillation of Pyrazines from a Solid Matrix

  • Apparatus Setup: Assemble a steam distillation apparatus, ensuring all glass joints are securely clamped. The distilling flask should be large enough to accommodate the sample and prevent foaming over.

  • Sample Loading: Place the solid sample (e.g., ground roasted coffee beans) into the distilling flask and add sufficient water to cover the material.

  • Distillation: Heat the flask to generate steam. The steam will pass through the sample, volatilizing the pyrazines. The mixed vapors of water and pyrazines will then condense and be collected in a receiving flask.

  • Extraction of Distillate: The collected distillate, an aqueous solution/suspension of the pyrazines, is then subjected to LLE (as described in Protocol 1) to extract the pyrazines into an organic solvent.

  • Drying and Concentration: The resulting organic extract is dried and concentrated to yield the isolated pyrazines.

Chapter 3: Purification Strategies: Achieving Analytical Purity

Following initial extraction, the crude pyrazine isolate often contains co-extracted impurities that must be removed. Column chromatography is the most common and effective method for this purpose.

Column Chromatography: The Art of Separation

The choice of stationary and mobile phases is crucial for successful chromatographic purification of pyrazines.

Protocol 3: Silica Gel Column Chromatography for Pyrazine Purification

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column to create a uniform stationary phase bed.

  • Sample Loading: Dissolve the crude pyrazine extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A common gradient is from 100% hexane to a 90:10 hexane/ethyl acetate mixture.[4][5]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the purified pyrazine(s).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazine compound(s).

Causality in Action: The use of a non-polar solvent like hexane for LLE is a strategic choice to avoid the co-extraction of polar impurities like imidazoles.[4][5] If a more polar solvent such as MTBE or ethyl acetate is necessary for efficient extraction of the target pyrazines, a subsequent silica gel chromatography step becomes essential. The silica stationary phase effectively retains the polar imidazole impurities, allowing the less polar pyrazines to elute first.[4][5]

Chapter 4: Analytical Characterization: Unveiling the Molecular Identity

Once isolated and purified, the structural elucidation and quantification of pyrazine compounds are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is the premier analytical technique for the identification and quantification of volatile and semi-volatile pyrazines due to its high sensitivity and resolving power.[7]

Protocol 4: GC-MS Analysis of Pyrazine Isolates

  • Sample Preparation: Dilute the purified pyrazine extract in a suitable volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration. Add an internal standard (e.g., a deuterated pyrazine analogue) for accurate quantification.[7]

  • GC-MS Parameters:

    • Injection: Inject 1 µL of the sample into the GC inlet, typically in splitless mode for trace analysis.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is commonly used.[7]

    • Oven Program: A temperature gradient is employed to separate the pyrazines based on their boiling points and interaction with the stationary phase. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5-10°C/min.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[7]

  • Data Analysis: Identify the pyrazines by comparing their mass spectra and retention times to those of authentic standards or spectral libraries. Quantify the compounds by integrating the peak areas relative to the internal standard.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

While GC-MS is ideal for volatile pyrazines, HPLC, particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for the analysis of less volatile or thermally labile pyrazine derivatives.[7]

Protocol 5: HPLC Analysis of Pyrazine Derivatives

  • Sample Preparation: Dissolve the pyrazine sample in the mobile phase or a compatible solvent.

  • HPLC Parameters:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape, is typical.

    • Detection: A UV detector set at an appropriate wavelength (e.g., 270-280 nm) can be used for quantification. For higher sensitivity and specificity, coupling to a mass spectrometer is preferred.

  • Data Analysis: Identify and quantify the pyrazines by comparing their retention times and mass spectra (if applicable) to those of known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel pyrazine compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Workflow for NMR-Based Structural Elucidation:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C): Acquire one-dimensional proton and carbon-13 spectra to determine the number and types of protons and carbons in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and determining the positions of substituents.

  • Structure Elucidation: Integrate the data from all NMR experiments to assemble the complete chemical structure of the pyrazine derivative.

Chapter 5: Chemical Synthesis of Pyrazines: Building Blocks of Innovation

While natural sources provide a diverse array of pyrazines, chemical synthesis offers a reliable and scalable route to these compounds, enabling the production of both naturally occurring pyrazines and novel analogues for research and development.

Classical Synthetic Routes

The Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes self-condensation and oxidation to yield a pyrazine.[3]

The Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel–Rugheimer synthesis, the Gutknecht method is also based on the self-condensation of an α-amino ketone, but differs in the in-situ generation of the α-amino ketone from an α-oximino ketone.[3]

Protocol 6: A Modern, Greener Approach to Pyrazine Synthesis

A more environmentally benign, one-pot synthesis can be achieved through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine at room temperature.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., benzil) in methanol.

  • Addition of Reagents: Add the 1,2-diamine (e.g., 1,2-diaminoethane) and a base (e.g., potassium tert-butoxide) to the flask.

  • Reaction: Stir the mixture at room temperature for 6-8 hours.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield the desired pyrazine. This method has been reported to achieve high yields (e.g., 88% for 2,3-diphenylpyrazine).[3]

Chapter 6: Conclusion and Future Horizons

The discovery and isolation of pyrazine compounds continue to be a dynamic and evolving field. From their role as key contributors to the flavors and aromas that enrich our culinary experiences to their potential as life-saving pharmaceuticals, the importance of these heterocyclic molecules cannot be overstated. The methodologies outlined in this guide provide a robust framework for the successful isolation, purification, and characterization of pyrazines.

Future research will undoubtedly focus on the development of even more efficient, selective, and sustainable methods for both the extraction of pyrazines from natural sources and their chemical synthesis. Advances in analytical instrumentation will continue to push the boundaries of detection, allowing for the identification and quantification of trace-level pyrazines in increasingly complex matrices. The continued exploration of the vast chemical space of pyrazine derivatives holds immense promise for the discovery of novel compounds with unique sensory properties and therapeutic activities.

Visualizing the Workflow: From Extraction to Analysis

Pyrazine_Workflow cluster_extraction Isolation from Natural Source cluster_purification Purification cluster_analysis Analytical Characterization Natural_Source Natural Source (e.g., Coffee Beans) LLE Liquid-Liquid Extraction Natural_Source->LLE Steam_Distillation Steam Distillation Natural_Source->Steam_Distillation Crude_Extract Crude Pyrazine Extract LLE->Crude_Extract Steam_Distillation->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Purified_Pyrazine Purified Pyrazine Column_Chromatography->Purified_Pyrazine GC_MS GC-MS Purified_Pyrazine->GC_MS HPLC HPLC Purified_Pyrazine->HPLC NMR NMR Purified_Pyrazine->NMR Identification_Quantification Identification & Quantification GC_MS->Identification_Quantification HPLC->Identification_Quantification Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation

Caption: A generalized workflow for the isolation, purification, and characterization of pyrazine compounds.

References

  • Ashraf-Khorasani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]

  • Niaz, L., et al. (2020). Recent synthetic methodologies for pyridopyrazines: An update. Synthetic Communications, 50(17), 2567-2593. [Link]

  • Ashraf-Khorasani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed, National Library of Medicine. [Link]

  • Niaz, L., et al. (2020). Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate. [Link]

  • Ashraf-Khorasani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]

  • Souza, L. M., et al. (2025). Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. PubMed Central, National Library of Medicine. [Link]

  • Hérent, M.-F., & Collin, S. (1998). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 46(11), 4659–4664. [Link]

  • Ryona, I., et al. (2016). A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine. PubMed, National Library of Medicine. [Link]

  • Ashraf-Khorasani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]

  • S., S., et al. (2025). Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and. YMER. [Link]

  • Al-Sultani, K. H., et al. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. IOP Conference Series: Earth and Environmental Science, 1295(1), 012028. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(6), 5565-5598. [Link]

  • Wright, D. L., & Sarpong, R. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Ling, E. K. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 70-80. [Link]

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The Pyrazine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Potential of Substituted Pyrazines

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, stands as a privileged structure in medicinal chemistry.[1] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a versatile building block for developing pharmacologically active compounds.[2][3] This guide provides a comprehensive exploration of the vast biological potential of substituted pyrazines, moving beyond a simple catalog of activities to delve into the causal mechanisms, structure-activity relationships (SAR), and validated experimental protocols that underpin their therapeutic promise. We will examine the core areas where pyrazine derivatives have demonstrated significant impact—oncology, infectious diseases, and inflammation—offering field-proven insights for professionals engaged in the pursuit of novel therapeutics.

The Pyrazine Core: Physicochemical Properties and Pharmacological Significance

Structurally, pyrazine is a planar hexagon, and its aromaticity, combined with the electronegativity of the two nitrogen atoms, results in an electron-deficient ring system.[3] This property is fundamental to its biological activity, influencing how pyrazine-containing molecules interact with physiological targets. The nitrogen atoms' lone-pair electrons are not delocalized within the aromatic system, allowing them to act as potent hydrogen bond acceptors.[3] This feature is particularly crucial for interactions with biological macromolecules, such as the hinge region of protein kinases, a common target in cancer therapy.[3][4] The pyrazine nucleus is often employed as a bioisostere for benzene, pyridine, or pyrimidine rings to modulate a compound's potency, selectivity, solubility, and metabolic stability.[3]

The therapeutic value of this scaffold is validated by the number of FDA-approved drugs that incorporate it, spanning a wide range of indications.[3][5]

Table 1: Examples of Marketed Drugs Featuring the Pyrazine Scaffold

Drug NameTherapeutic ClassMechanism of Action
Bortezomib (Velcade®)AnticancerReversible inhibitor of the 26S proteasome.[3][5]
Gilteritinib (Xospata®)AnticancerDual FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor.[4][6]
Pyrazinamide AntimycobacterialProdrug converted to pyrazinoic acid, disrupting membrane potential in M. tuberculosis.[5]
Glipizide (Glucotrol®)AntidiabeticSulfonylurea that blocks potassium channels in pancreatic β-cells, stimulating insulin secretion.[3]
Amiloride DiureticPotassium-sparing diuretic that blocks epithelial sodium channels (ENaC).[5][6]
Favipiravir AntiviralProdrug that inhibits RNA-dependent RNA polymerase of various RNA viruses.[5]

Anticancer Activity: Targeting Cellular Proliferation and Survival

Substituted pyrazines have garnered significant attention for their potential as anticancer agents, with research spanning from 2010 to 2024 showing continuous advancements in their design and application.[1][7][8] Their mechanisms are diverse, but a predominant strategy involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, apoptosis, and angiogenesis.[4][9][10]

Causality of Action: Kinase Inhibition

Many pyrazine-based anticancer agents function as ATP-competitive inhibitors.[4] The pyrazine core's nitrogen atoms can form crucial hydrogen bonds with amino acid residues in the hinge region of a kinase's ATP-binding pocket, effectively blocking the enzyme's activity.[3] This inhibition disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. For example, Gilteritinib is a potent inhibitor of FLT3 and AXL kinases, which are often mutated or overexpressed in acute myeloid leukemia (AML).[4][5]

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) Signal_Cascade Downstream Signaling (e.g., RAS/MAPK) RTK->Signal_Cascade Phosphorylation Pyrazine Pyrazine Derivative Pyrazine->RTK Inhibition Apoptosis Apoptosis Pyrazine->Apoptosis Induction ATP ATP ATP->RTK Signal_Cascade->Apoptosis Inhibition of Pro-Apoptotic Factors Proliferation Gene Transcription (Proliferation, Survival) Signal_Cascade->Proliferation

Caption: Pyrazine derivatives inhibiting a Receptor Tyrosine Kinase (RTK) pathway.

Structure-Activity Relationship (SAR) Insights

The antitumor activity of pyrazines is highly dependent on the nature and position of their substituents.[11]

  • Core Saturation: Activity can be diminished or lost if the aromatic pyrazine ring is fully reduced to a piperazine or oxidized.[11]

  • Aryl Substituents: The presence of a 6-substituent containing an aryl group appears necessary for certain classes of antimitotic agents.[11]

  • Amino Groups: For some 1,2-dihydropyrido[3,4-b]pyrazines, replacing the 4-amino group with other substituents destroys the antitumor activity.[11]

  • Hybrid Molecules: Hybridizing pyrazine with natural products like cinnamic acid has yielded derivatives with potent activity against neuroblastoma and endothelial cell lines.[2]

Table 2: Selected Pyrazine Derivatives with Anticancer Activity

Compound ClassTarget Cell LineReported Activity (IC₅₀/EC₅₀)Reference
Cinnamic acid-pyrazine hybridSH-SY5Y (Neuroblastoma)3.62 µM (EC₅₀)[2]
Piperlongumine-ligustrazine hybridHCT116 (Colon Cancer)3.19–8.90 µM (IC₅₀)[2]
Pyrazine-based Tyrosine Kinase Inhibitor (AKN-028)Acute Myeloid Leukemia (AML)Promising preclinical results[5]
Imdazo[1,2-a]pyrazine (Entospletinib)Hematological MalignanciesActive in Phase II clinical trials[4]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a robust method for evaluating the in vitro cytotoxicity of novel substituted pyrazines against cancer cell lines.

Objective: To determine the concentration of a pyrazine derivative that inhibits 50% of cell growth (IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., HCT116, SH-SY5Y)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test compound (substituted pyrazine) dissolved in DMSO (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom microplates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Step-by-Step Methodology:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). c. Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a serial dilution of the test pyrazine compound in complete medium. A typical concentration range might be 0.1, 1, 10, 50, 100 µM. b. Include a "vehicle control" (medium with the same percentage of DMSO used for the test compound) and a "no-cell" blank control (medium only). c. After 24 hours of incubation, carefully remove the old medium from the wells. d. Add 100 µL of the prepared compound dilutions (and controls) to the respective wells. e. Incubate the plate for 48-72 hours.

  • MTT Assay: a. Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. c. Carefully remove the medium containing MTT from all wells. d. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the "no-cell" blank from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100 d. Plot the % Viability against the log of the compound concentration. e. Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Antimicrobial Activity: A Scaffold for Combating Infectious Disease

The pyrazine core is a key component in the development of new antimicrobial agents, with demonstrated efficacy against bacteria and mycobacteria.[6][12][13] The urgent need for new antibiotics due to rising resistance makes this a critical area of research.[14][15]

Causality of Action: Diverse Mechanisms

Unlike the well-defined kinase inhibition in cancer, the antimicrobial mechanisms of pyrazines are more varied. Some derivatives are believed to exert their effects by disrupting the bacterial cell membrane structure, while others may inhibit essential enzymes like DNA gyrase and topoisomerase IV.[13] The classic antitubercular drug Pyrazinamide, for instance, requires conversion to its active form, pyrazinoic acid, within the mycobacterium, which then disrupts membrane function and transport.[5]

antimicrobial_workflow cluster_synthesis Compound Development cluster_screening Primary Screening cluster_validation Mechanism & Safety Synth Synthesis of Pyrazine Derivatives Library Compound Library Synth->Library Disk Disk Diffusion Assay (Qualitative) Library->Disk Initial Hits MIC Microbroth Dilution (Quantitative MIC) Disk->MIC Active Compounds MoA Mechanism of Action Studies MIC->MoA Potent Compounds Tox Toxicity Assays (e.g., Hemolysis) MIC->Tox Potent Compounds MoA->Library SAR Feedback Tox->Library Safety Feedback

Caption: A typical workflow for the discovery of new pyrazine-based antimicrobial agents.

Structure-Activity Relationship (SAR) Insights
  • Hybrid Structures: The combination of a pyrazine ring with other heterocyclic systems, such as thiazolines and thiazolidinones, is essential for potent antimicrobial activity.[12]

  • Fused Rings: Triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains.[13]

  • Substituent Effects: In a series of triazolo[4,3-a]pyrazines, a compound substituted with a 4-chlorophenyl group (compound 2e) exhibited superior activity, suggesting that halogen substitution can be beneficial.[13]

Table 3: Antimicrobial Activity of Selected Pyrazine Derivatives

Compound ID/ClassTarget OrganismActivity (MIC in µg/mL)Reference
Compound 2e (triazolo[4,3-a]pyrazine)Staphylococcus aureus32[13]
Escherichia coli16[13]
Pyrazine-thiazoline hybrids 11, 12, 40 M. tuberculosis H₃₇RvSignificant (Potent)[12]
Pyrazine carboxamide 5d XDR Salmonella Typhi6.25[15]
Experimental Protocol: Microbroth Dilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a pyrazine compound against a bacterial strain.

Objective: To find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution in DMSO

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Sterile 96-well U-bottom microplates

  • Spectrophotometer or McFarland standards

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the bacterial strain. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation: a. Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a starting concentration of the test compound in the first well. For example, add 100 µL of a 512 µg/mL compound solution to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation: a. Add 50 µL of the final bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in these wells will be 100 µL. b. Do not add bacteria to well 12.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: a. After incubation, examine the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the U-bottom well). b. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control (well 11). c. The sterility control (well 12) should remain clear.

Anti-inflammatory Potential

Pyrazine and its fused heterocyclic derivatives also constitute a significant class of compounds for the development of novel anti-inflammatory drugs.[2][16][17] Their activity often stems from the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[18]

Causality of Action: Enzyme Inhibition

Inflammation is mediated by molecules like prostaglandins, which are synthesized via the COX pathway.[19] Certain pyrazoline derivatives (structurally related to pyrazines) have been shown to inhibit COX-1 and COX-2 isozymes, which is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[18][19]

sar_logic cluster_substituents Substituent Properties cluster_activity Resulting Biological Activity Pyrazine Pyrazine Core EWG Electron-Withdrawing Groups (e.g., -Cl, -F) Pyrazine->EWG EDG Electron-Donating Groups (e.g., -OCH3) Pyrazine->EDG Bulky Bulky Groups Pyrazine->Bulky HBA_HBD H-Bond Acceptors/ Donors Pyrazine->HBA_HBD Heterocycle Fused/Linked Heterocycle Pyrazine->Heterocycle Anti_Inflam Increased Anti-inflammatory Activity EWG->Anti_Inflam Often enhances Anticancer Kinase Inhibition (Anticancer) Bulky->Anticancer Influences selectivity HBA_HBD->Anticancer Key for target binding Antimicrobial Enhanced Antimicrobial Activity Heterocycle->Antimicrobial Often required

Caption: Logical relationships in the Structure-Activity profile of substituted pyrazines.

Structure-Activity Relationship (SAR) Insights
  • Halogen Substitution: For pyrazoline derivatives synthesized from chalcones, the presence of electron-withdrawing groups like chlorine and fluorine on an attached phenyl ring often enhances anti-inflammatory activity.[18][20]

  • Substitution Position: In some series, derivatives with methoxy and propoxy side chains on a phenyl ring at position 5 of a pyrazoline ring showed better activity than the standard drug indomethacin.[18]

  • Fused Systems: Pyrazolines linked with other moieties like coumarin or p-aminobenzene sulfonyl groups have also shown significant anti-inflammatory effects.[18]

Conclusion and Future Directions

The substituted pyrazine scaffold is a remarkably versatile and pharmacologically significant core in modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, leading to several clinically successful drugs for treating cancer, infections, and metabolic disorders.[2][21] The continued exploration of this scaffold is driven by its favorable physicochemical properties and the synthetic tractability that allows for extensive chemical modification. Future research should focus on leveraging computational and high-throughput screening methods to design novel pyrazine derivatives with enhanced potency and selectivity. A deeper understanding of their mechanisms of action, particularly for antimicrobial and anti-inflammatory applications, will be crucial for translating promising preclinical candidates into next-generation therapeutics. The synthesis of pyrazine-natural product hybrids also represents a promising avenue for discovering compounds with improved efficacy and reduced toxicity.[2][21]

References

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Initial Toxicity Screening of (3-Methylpyrazin-2-yl)methanol: A Tiered, Mechanistic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting the initial toxicity screening of (3-Methylpyrazin-2-yl)methanol, a heterocyclic compound with potential applications in pharmaceutical and chemical industries. Moving beyond a simple checklist of assays, this document elucidates the scientific rationale behind a tiered testing strategy, integrating in silico predictive modeling with a suite of robust in vitro assays. The methodologies detailed herein are designed to build a foundational safety profile of the molecule, focusing on cytotoxicity, genotoxicity, and hepatotoxicity. Each protocol is presented as a self-validating system, grounded in internationally recognized standards to ensure data integrity and regulatory relevance. The ultimate goal is to empower research and development teams to make early, data-driven decisions, de-risking the development pipeline and adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Introduction and Strategic Imperative

This compound belongs to the pyrazine class of heterocyclic aromatic compounds.[1] Pyrazines are prevalent in nature and are also synthesized for use as flavor agents and as scaffolds in medicinal chemistry. Given the potential for human exposure, a thorough and early assessment of a novel pyrazine derivative's toxicological profile is not merely a regulatory hurdle but a scientific and ethical necessity. Late-stage failures in drug development due to unforeseen toxicity are a primary driver of cost and attrition.[2][3] An intelligent, front-loaded toxicity screening program can identify liabilities early, guide medicinal chemistry efforts to mitigate risks, and ensure that only the safest candidates advance.

This guide advocates for a tiered, hypothesis-driven approach. We begin with broad, predictive computational methods and progressively move to more specific and resource-intensive biological assays. This strategy ensures that experimental work is targeted, efficient, and built upon a foundation of prior evidence.

Physicochemical Characterization: The Foundation of Toxicological Assessment

Before any biological assay, a thorough understanding of the test article's chemical and physical properties is paramount. These properties dictate its handling, formulation for in vitro testing, and potential for absorption and distribution in vivo.

PropertyValueSource
IUPAC Name This compoundPubChem CID 580060[4]
Molecular Formula C₆H₈N₂OPubChem CID 580060[4]
Molecular Weight 124.14 g/mol PubChem CID 580060[4]
Predicted XlogP -0.7PubChem CID 580060[4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationECHA C&L Inventory[4]

Causality Behind the Data:

  • Molecular Weight (<500 Da): Suggests good potential for oral bioavailability according to Lipinski's Rule of Five.

  • Predicted XlogP (-0.7): The negative value indicates hydrophilicity.[4] This is critical for experimental design; the compound should be readily soluble in aqueous cell culture media. Dimethyl sulfoxide (DMSO) should be evaluated as a vehicle, but the final concentration in assays must be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • GHS Hazard Statements: The existing hazard classification provides an immediate warning for handling and points toward potential mechanisms of acute toxicity (oral) and local irritation.[4] Our screening program must rigorously quantify these potential effects.

A Tiered Framework for Initial Toxicity Screening

The proposed screening cascade is designed to maximize information gain while minimizing resource expenditure. Each tier informs the next, creating a logical and defensible data package.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: General Viability cluster_2 Tier 3: Genetic Integrity cluster_3 Tier 4: Organ-Specific Toxicity cluster_4 Decision Point insilico Computational Modeling (QSAR, Structural Alerts) cytotox In Vitro Cytotoxicity Assay (e.g., XTT Assay) insilico->cytotox Predicts hazards, guides concentration selection ames Bacterial Reverse Mutation Assay (Ames Test) cytotox->ames Determines non-cytotoxic concentration range (IC50) micronucleus In Vitro Micronucleus Assay cytotox->micronucleus hepato In Vitro Hepatotoxicity Assay (e.g., HepG2 High-Content) cytotox->hepato decision Integrated Risk Assessment Go / No-Go / Mitigate ames->decision micronucleus->decision hepato->decision

Caption: Tiered toxicity screening workflow.

Tier 1: In Silico Toxicity Prediction

Expertise & Rationale: Computational toxicology offers a rapid, cost-effective first pass at safety assessment, requiring only the chemical structure of the molecule.[5][6] These methods leverage vast databases of known chemical toxicities to predict the potential of a new compound to cause harm.[7] This step is crucial for identifying potential "red flags" and for guiding the design of subsequent in vitro experiments.

Methodology:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize validated QSAR models to predict various toxicological endpoints, including carcinogenicity, mutagenicity, and skin sensitization. These models correlate structural features with biological activity.[7]

  • Structural Alerts Analysis: Screen the structure of this compound against known structural alerts (toxicophores)—substructures known to be associated with specific toxicities (e.g., mutagenicity).

  • ADMET Prediction: Employ computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This can provide early insights into potential metabolic activation or off-target effects.[2]

Trustworthiness: The reliability of in silico predictions is highly dependent on the quality and relevance of the underlying models and data.[5] It is imperative to use commercially or academically validated software platforms and to interpret the results as predictive and probabilistic, not as definitive proof of toxicity. Regulatory agencies like the FDA accept in silico predictions for specific applications, such as under the ICH M7 guideline for mutagenic impurities.[7]

Tier 2: In Vitro General Cytotoxicity Assessment

Expertise & Rationale: The first biological step is to determine the concentrations at which the compound causes general cell death. This is fundamental for two reasons: 1) It provides a baseline measure of toxicity (the IC₅₀ value), and 2) It defines the non-cytotoxic concentration range to be used in more complex assays like genotoxicity tests, ensuring that observed effects are not simply a consequence of overt cell death.

We will detail the XTT assay, which offers an advantage over the traditional MTT assay as its formazan product is water-soluble, simplifying the protocol.[8]

G cluster_cell Metabolically Active Cell mito Mitochondrial Dehydrogenases formazan Formazan (Orange, Water-Soluble) mito->formazan reduces xtt XTT (Yellow, Water-Soluble) xtt->mito enters cell reader Spectrophotometer (Absorbance at 450-500 nm) formazan->reader measured

Caption: Principle of the XTT cytotoxicity assay.

Protocol 5.1: XTT Cytotoxicity Assay

Standard: Based on principles outlined in ISO 10993-5.[9] Cell Line: A549 (human lung carcinoma) or Balb/c 3T3 (mouse fibroblast) are commonly used, robust cell lines. Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in complete culture medium. A typical range would be from 1 µM to 1000 µM, using a semi-log dilution. Include a vehicle control (e.g., medium with 0.5% DMSO) and a positive control (e.g., sodium dodecyl sulfate).

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the appropriate 2X compound dilutions (in triplicate). Incubate for 24 hours (or other relevant time point).

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent with an electron coupling reagent).

  • Labeling and Incubation: Add 50 µL of the XTT labeling mixture to each well. Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light. The incubation time should be optimized to yield a strong signal without saturation.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.

  • Data Analysis:

    • Correct for background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_test / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Tier 3: In Vitro Genotoxicity Assessment

Expertise & Rationale: Genotoxicity—the ability of a chemical to damage genetic material (DNA)—is a critical toxicological endpoint due to its association with carcinogenicity and heritable diseases. No single assay can detect all mechanisms of genotoxicity.[10] Therefore, a standard battery of tests is required by regulatory agencies. A core combination of the Ames test (for gene mutations) and the in vitro micronucleus test (for chromosomal damage) is sufficient to detect the vast majority of rodent carcinogens and in vivo genotoxins.[11]

Protocol 6.1: Bacterial Reverse Mutation Assay (Ames Test)

Standard: OECD Test Guideline 471. Principle: The Ames test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[12] The assay measures the ability of the test compound to cause reverse mutations (reversions), allowing the bacteria to grow on an amino acid-deficient medium. The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

Methodology (Plate Incorporation Method):

  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537 (or TA97a), and E. coli WP2 uvrA (or WP2 uvrA pKM101).

  • Dose Selection: Based on the cytotoxicity data from Tier 2, select at least five concentrations for testing, aiming for the highest concentration to be 5000 µ g/plate or the highest non-toxic concentration.

  • Assay Procedure:

    • For each concentration and bacterial strain (±S9), add the test compound, the bacterial culture, and either S9 mix or a buffer to molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the vehicle control count for most strains. Statistical analysis is used to confirm the significance of any increases.

Protocol 6.2: In Vitro Micronucleus Assay

Standard: OECD Test Guideline 487. Principle: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss/gain).[10] During cell division, chromosome fragments or whole chromosomes that lag behind can fail to incorporate into the daughter nuclei, forming small, separate nuclei called micronuclei.

G cluster_0 1. Cell Treatment cluster_1 2. Cytokinesis Block cluster_2 3. Cell Harvest & Staining cluster_3 4. Microscopic Analysis treat Expose cells to This compound (± S9 activation) cytoB Add Cytochalasin B to arrest cytokinesis treat->cytoB harvest Harvest cells, apply hypotonic treatment, fix, and stain DNA cytoB->harvest score Score frequency of micronuclei in binucleated cells harvest->score

Caption: Experimental workflow for the in vitro micronucleus assay.

Cell Line: Human peripheral blood lymphocytes (HPBL) or a suitable mammalian cell line (e.g., CHO, L5178Y, TK6). Methodology:

  • Cell Culture and Treatment: Culture cells and treat with this compound at 3-4 concentrations (up to a maximum of 10 mM or 2000 µg/mL), selected based on a preliminary cytotoxicity test that determines the concentration causing ~50% reduction in cell growth (Relative Population Doubling or Relative Increase in Cell Count). Include vehicle and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • Treatment Duration: A short treatment (3-6 hours) with and without S9, and a long treatment (18-24 hours) without S9 are performed.

  • Cytokinesis Block: After treatment, add Cytochalasin B to block cytokinesis, which results in the accumulation of cells that have completed nuclear division but not cell division (binucleated cells).

  • Harvest and Staining: Harvest cells at an appropriate time point (approximately 1.5-2.0 normal cell cycles after the beginning of treatment). Treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).

  • Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is indicated by a statistically significant, concentration-dependent increase in the frequency of micronucleated cells.

Tier 4: In Vitro Organ-Specific Toxicity: Hepatotoxicity

Expertise & Rationale: The liver is a primary site of drug metabolism and is frequently a target for compound-induced toxicity. Early assessment of hepatotoxicity is therefore critical.[13] Human hepatoma cell lines, such as HepG2, are widely accepted models for initial screening.[13][14] While they have limitations in metabolic capacity compared to primary hepatocytes, they provide a robust and reproducible system.[15] A high-content screening (HCS) approach allows for the simultaneous measurement of multiple toxicity endpoints in the same cell population, providing a more mechanistic understanding of any observed toxicity.[16]

Methodology (Multiparametric HCS in HepG2 cells):

  • Cell Culture and Treatment: Seed HepG2 cells in 96- or 384-well imaging plates. Treat with a range of concentrations of this compound for 24-72 hours.

  • Staining: After treatment, cells are fixed and stained with a cocktail of fluorescent dyes that report on different cellular health parameters.

  • Image Acquisition and Analysis: An automated high-content imaging system acquires images of the stained cells. Image analysis software then quantifies multiple endpoints from these images.

  • Key Endpoints to Measure:

    • Cell Viability/Cell Loss: Nuclear count (e.g., Hoechst stain).

    • Mitochondrial Health: Mitochondrial membrane potential (e.g., TMRM stain). A decrease indicates mitochondrial dysfunction, a common mechanism of drug-induced liver injury.

    • Oxidative Stress: Measurement of reactive oxygen species (ROS) production.

    • Nuclear Morphology: Nuclear size and intensity (Hoechst stain). Changes can indicate cell cycle arrest or apoptosis.

    • Steatosis (Fatty Liver): Accumulation of intracellular lipids (e.g., Nile Red or BODIPY stain).

Data Analysis: Concentration-response curves are generated for each endpoint. A compound is flagged as a potential hepatotoxin if it induces significant changes in one or more of these parameters at non-overtly cytotoxic concentrations.

Integrated Data Analysis and Future Directions

The power of this tiered approach lies in the integrated analysis of the data.

  • Scenario 1: Clean Profile. The compound shows no significant activity in any assay within the tested concentration range. This provides strong preliminary evidence of a favorable safety profile, warranting progression to further studies.

  • Scenario 2: Cytotoxicity Only. The compound is cytotoxic at higher concentrations but is negative in all genotoxicity and hepatotoxicity assays at non-cytotoxic concentrations. This suggests a general toxicity mechanism rather than a specific liability. The therapeutic window would need to be carefully considered.

  • Scenario 3: Genotoxicity Positive. A positive result in the Ames test and/or the micronucleus assay is a significant safety concern. This would likely halt development or trigger extensive follow-up studies to understand the mechanism and determine if the effect is relevant in vivo.

  • Scenario 4: Hepatotoxicity Positive. Induction of specific hepatotoxicity markers (e.g., mitochondrial dysfunction) at sub-cytotoxic concentrations is a warning sign. This may guide medicinal chemistry efforts to design out this liability.

Based on the outcome of this initial screen, subsequent steps may include more advanced in vitro models (e.g., 3D liver spheroids, primary human hepatocytes) or, if the profile is clean, progression to in vivo acute toxicity studies (e.g., following OECD Guideline 420).[17]

References

  • Fiveable. (n.d.). In vitro testing methods. Toxicology Class Notes.
  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • Vedani, A. (2009). In silico toxicology in drug discovery - concepts based on three-dimensional models. ALTEX, 26(3), 179-190. [Link]

  • O'Brien, P. J., et al. (2017). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology, 91(11), 3679-3696. [Link]

  • Ignota Labs. (2023). Revolutionising Drug Discovery with In Silico Toxicology Screening. [Link]

  • Wikipedia. (n.d.). In vitro toxicology. [Link]

  • ChemSafetyPro. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]

  • ATLA. (2009). In Silico Toxicology in Drug Discovery — Concepts Based on Three-dimensional Models. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 580060, this compound. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. [Link]

  • JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. [Link]

  • Toxometris.ai. (n.d.). In Silico Toxicology in Drug Development. [Link]

  • MDPI. (2021). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • National Center for Biotechnology Information. (2012). In vitro models for liver toxicity testing. [Link]

  • Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. [Link]

  • Inotiv. (n.d.). Genetic Toxicology Battery of Assays. [Link]

  • BioMed Central. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]

  • National Center for Biotechnology Information. (2007). In vitro Toxicity Testing in the Twenty-First Century. [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • GenEvolutioN. (2025). From Ames to micronucleus: bridging mutagenicity and clastogenicity. [Link]

  • ResearchGate. (n.d.). Organotypic Cultures of Hepg2 Cells for In Vitro Toxicity Studies. [Link]

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Solubility of (3-Methylpyrazin-2-yl)methanol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (3-Methylpyrazin-2-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. For professionals in research and drug development, understanding the solubility of a molecule is a cornerstone of process optimization, formulation, and bioavailability assessment. Due to the limited availability of direct experimental solubility data in peer-reviewed literature, this guide establishes a robust, inferred solubility profile based on fundamental physicochemical principles and an analysis of its structural motifs. Furthermore, it presents detailed, field-proven experimental protocols for the precise determination of its solubility and subsequent quantification. The methodologies described herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.

Introduction to this compound

This compound, with the chemical formula C₆H₈N₂O, is an aromatic alcohol built upon a pyrazine core.[1][2][3] Pyrazines are a class of nitrogen-containing heterocyclic compounds that are prevalent in nature and are key structural components in many pharmaceuticals and functional materials. The strategic placement of a hydroxymethyl group and a methyl group on the pyrazine ring imparts a unique combination of polarity, hydrogen bonding capability, and steric influence.

1.1 The Imperative of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical parameter that governs its behavior in various systems. It directly influences:

  • Reaction Kinetics: The choice of solvent can dictate reaction rates and even influence reaction pathways.

  • Crystallization and Purification: Efficient isolation and purification protocols are designed around solubility and anti-solubility profiles.

  • Drug Formulation: The bioavailability of a drug is often limited by its dissolution rate, which is intrinsically linked to its solubility.

  • Analytical Method Development: Preparing standardized solutions for quantification requires a thorough understanding of the analyte's solubility.

1.2 Scope and Objectives

This guide is structured to provide a multi-faceted understanding of the solubility of this compound. It begins by dissecting its physicochemical properties to build a foundational, inferred solubility profile. The core of this document is dedicated to providing a detailed, step-by-step experimental workflow for researchers to determine the solubility of this compound in any solvent of interest, thereby bridging the gap between theoretical prediction and empirical data.

Physicochemical Characterization

The solubility of a molecule is a direct consequence of its structure. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 2-(Hydroxymethyl)-3-methylpyrazine, 3-Methyl-2-pyrazinylmethanol[1]
CAS Number 160818-32-6[1][3]
Molecular Formula C₆H₈N₂O[1][2][3]
Molecular Weight 124.14 g/mol [1][4]
Predicted XlogP -0.7[1][2]

Expert Analysis of Structural Features:

  • Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are electronegative and can act as hydrogen bond acceptors. This feature significantly contributes to the molecule's polarity.

  • Hydroxymethyl Group (-CH₂OH): This is the primary driver of polarity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, making it highly interactive with polar solvents, particularly protic ones.

  • Methyl Group (-CH₃): This aliphatic group introduces a degree of non-polar character (lipophilicity) to the molecule.

  • Predicted XlogP: The negative value of -0.7 is a strong indicator that the molecule is hydrophilic, meaning it has a thermodynamic preference for polar or aqueous environments over non-polar (lipid-like) environments.[1][2]

Inferred Solubility Profile

Based on the "like dissolves like" principle, which states that substances with similar polarities are more likely to be miscible or soluble in one another, we can infer a qualitative solubility profile for this compound.[5][6] The dominant polar characteristics suggest high solubility in polar solvents and poor solubility in non-polar solvents.

Solvent ClassExample SolventsInferred SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh The solute's hydroxyl group and pyrazine nitrogens can form strong hydrogen bonds with the solvent molecules, leading to effective solvation.
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar regions of the solute.
Moderately Polar Acetone, Ethyl AcetateModerate The polarity of these solvents is sufficient to achieve a reasonable degree of dissolution.
Non-Polar Hexanes, Toluene, Diethyl EtherLow to Insoluble The significant polarity mismatch prevents effective solvation. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of weak solute-solvent interactions.

Experimental Protocol for Solubility Determination

To move from an inferred profile to quantitative data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[5]

4.1 Causality Behind the Shake-Flask Method

This method is authoritative because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By ensuring excess solid is present and allowing sufficient time for equilibration, the measured concentration represents the maximum amount of solute that can dissolve at a given temperature, providing a true and reliable solubility value.

4.2 Step-by-Step Experimental Methodology

  • Materials and Reagents:

    • This compound (solid, high purity)

    • Selected solvent (analytical grade or higher)

    • Calibrated analytical balance

    • Thermostatically controlled orbital shaker or water bath

    • Glass vials with PTFE-lined screw caps

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

    • Volumetric flasks and pipettes for dilution

    • Calibrated analytical instrument for quantification (e.g., HPLC-UV)

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. A visual excess of solid must remain at the bottom of the vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in the shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically recommended. A preliminary time-to-equilibrium study can be performed by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant.

    • Immediately filter the sample using a syringe filter to remove any undissolved micro-particulates. This step is critical to avoid artificially high results.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification and Calculation:

    • Analyze the diluted sample using a validated analytical method (see Section 5.0).

    • Calculate the concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

4.3 Visualization of the Experimental Workflow

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep_solvent 1. Add Solvent to Vial add_solute 2. Add Excess Solute prep_solvent->add_solute agitate 3. Agitate at Constant Temp (24-48 hours) add_solute->agitate Ensure excess solid is visible settle 4. Settle Undissolved Solid agitate->settle filter 5. Filter Supernatant settle->filter Avoid disturbing sediment dilute 6. Dilute Sample filter->dilute quantify 7. Quantify via HPLC/GC dilute->quantify calculate 8. Calculate Solubility quantify->calculate Use calibration curve

Caption: Workflow for Shake-Flask solubility determination.

Analytical Methods for Quantification

Accurate quantification of the solute in the saturated solution is paramount. The choice of analytical technique depends on the physicochemical properties of the analyte and the desired sensitivity.[7][8][9]

5.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying non-volatile, polar compounds like this compound.

  • Principle of Method Selection: A reverse-phase (RP-HPLC) method is ideal. The stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. The polar analyte has a low affinity for the stationary phase and elutes relatively quickly. The pyrazine ring contains a chromophore, making it readily detectable by a UV-Vis detector.[10]

  • Sample Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile). A typical gradient might run from 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis at an appropriate wavelength (e.g., ~270 nm, determined by a UV scan).

    • Injection Volume: 10 µL.

    • Validation: A calibration curve must be prepared using at least five standards of known concentration to ensure the linearity and accuracy of the method.

5.2 Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is generally preferred, GC-MS can also be used if the compound exhibits sufficient volatility and thermal stability.[10]

  • Principle of Method Selection: GC separates compounds based on their volatility and interaction with the column's stationary phase. Mass spectrometry provides highly specific detection and identification based on the mass-to-charge ratio of the compound and its fragments.

  • Sample Protocol:

    • Column: DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

5.3 Visualization of Analytical Logic

G Figure 2: Decision Logic for Analytical Method Selection analyte Analyte: This compound is_volatile Sufficiently Volatile & Thermally Stable? analyte->is_volatile has_chromophore Contains a UV Chromophore? is_volatile->has_chromophore No gcms Alternative Method: GC-MS is_volatile->gcms Yes hplc Preferred Method: HPLC-UV has_chromophore->hplc Yes hplc_deriv Consider Derivatization or alternative detector (e.g., MS, ELSD) has_chromophore->hplc_deriv No

Caption: Decision tree for selecting a suitable analytical method.

Discussion and Practical Implications

The inferred high polarity of this compound has significant practical consequences.

  • For Synthetic Chemists: Polar protic solvents like methanol or ethanol are excellent choices for reaction media. For purification by crystallization, a non-polar anti-solvent (e.g., hexanes or toluene) would likely be effective in inducing precipitation from a solution in a polar solvent like ethyl acetate or acetone.

  • For Formulation Scientists: The high aqueous solubility suggested by its structure is advantageous for developing oral or parenteral formulations. However, pH will likely play a crucial role. The pyrazine nitrogens are basic and will be protonated at low pH, which would be expected to dramatically increase aqueous solubility. Therefore, solubility studies across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) are strongly recommended.

It is imperative to reiterate that while the inferred profile provides excellent guidance, it must be confirmed by the empirical data generated using the protocols outlined in this guide. Factors such as temperature and the presence of co-solvents or excipients can significantly alter solubility and must be evaluated experimentally.[11]

Conclusion

This compound is a hydrophilic molecule, a characteristic dictated by its hydrogen-bonding hydroxymethyl group and polar pyrazine core. Its solubility is predicted to be high in polar solvents and low in non-polar solvents. This guide provides both a scientifically grounded, inferred solubility profile and, more importantly, a detailed, trustworthy experimental framework for its quantitative determination. By employing the standardized shake-flask method coupled with a validated chromatographic quantification technique, researchers can generate the accurate and reliable solubility data essential for advancing research, development, and process optimization.

References

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A Comprehensive Guide to the Thermal Stability of (3-Methylpyrazin-2-yl)methanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed framework for assessing the thermal stability of (3-Methylpyrazin-2-yl)methanol, a key heterocyclic intermediate in pharmaceutical and flavor chemistry. Recognizing the critical role of thermal stability in ensuring safety, efficacy, and quality from early-stage development to manufacturing, this document outlines the necessary experimental methodologies, data interpretation, and process safety considerations. It is designed for researchers, chemists, and drug development professionals who handle or develop processes involving this compound.

Introduction: The Significance of this compound and Its Thermal Profile

This compound is an organic compound featuring a substituted pyrazine ring.[1] The pyrazine moiety is a common scaffold in medicinal chemistry and is found in numerous approved drugs and flavor compounds.[2] Given its structure—a hydroxylmethyl group attached to a methylated pyrazine ring—the molecule possesses functional groups that can participate in various chemical transformations, but also introduce potential thermal liabilities.

A thorough understanding of a compound's thermal stability is not merely an academic exercise; it is a cornerstone of safe and robust chemical process development. Inadequate thermal stability can lead to:

  • Product Degradation: Compromising purity, yield, and the overall quality of active pharmaceutical ingredients (APIs) or key intermediates.

  • Formation of Toxic Impurities: Degradation pathways can generate unknown and potentially toxic byproducts, posing significant safety risks.

  • Thermal Runaway Events: Uncontrolled exothermic decomposition can lead to catastrophic failures in a laboratory or manufacturing setting, including pressure buildup, fire, or explosion.

This guide will walk through a systematic approach to fully characterize the thermal behavior of this compound, from initial screening to in-depth analysis.

Preliminary Hazard Assessment and Physicochemical Properties

Before any thermal analysis is initiated, a thorough review of the available safety and physicochemical data is mandatory. This ensures safe handling and informs the design of subsequent experiments.

GHS Hazard Classification

According to aggregated data from ECHA C&L Inventory notifications, this compound is classified with the following hazards[3]:

  • H302: Harmful if swallowed (Acute toxicity, oral).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This information necessitates the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handling within a well-ventilated fume hood.

Physicochemical Properties

A summary of the key computed properties for this compound is provided below. These values are essential for contextualizing thermal events like melting and boiling.

PropertyValueSource
Molecular FormulaC₆H₈N₂OPubChem[3]
Molecular Weight124.14 g/mol PubChem[3]
IUPAC NameThis compoundPubChem[3]
CAS Number160818-32-6PubChem[3]

A Multi-tiered Approach to Thermal Stability Assessment

A comprehensive thermal stability analysis employs multiple techniques to build a complete picture of the material's behavior under thermal stress. The workflow should be logical, starting with low-energy screening and progressing to higher-energy, more specialized tests if warranted.

G DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) DSC->TGA ARC Accelerating Rate Calorimetry (ARC) DSC->ARC If significant exotherm observed TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Identify decomposition products TGA_FTIR TGA coupled with FTIR (TGA-FTIR) TGA->TGA_FTIR Identify decomposition products Kinetics Kinetic Analysis (Model-Free/Model-Fit) TGA->Kinetics Predict long-term stability

Caption: A multi-tiered workflow for thermal stability assessment.

Tier 1: Initial Screening with DSC and TGA

Differential Scanning Calorimetry (DSC): This is the primary tool for identifying thermal transitions.[4] A sample is heated at a constant rate, and the heat flow required to maintain its temperature relative to a reference is measured.

  • Causality: The choice to start with DSC is driven by its ability to quickly provide critical data:

    • Melting Point (Tₘ): An endothermic event that indicates the transition from solid to liquid. The sharpness of the peak can suggest purity.

    • Glass Transition (T₉): A change in the heat capacity, indicating the transition from a rigid, glassy state to a more mobile, rubbery state in amorphous materials.

    • Crystallization (T꜀): An exothermic event where a disordered amorphous material organizes into a crystalline form.

    • Decomposition: Can be either endothermic or exothermic. An exothermic decomposition is a significant warning sign for potential thermal runaway.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[5] This is crucial for determining the onset temperature of decomposition and quantifying mass loss events.

  • Causality: TGA is performed concurrently with or immediately after DSC to correlate thermal events with mass loss. A DSC event without mass loss (like melting) is clearly distinguished from one with mass loss (decomposition). TGA helps to identify the presence of residual solvents or water, which appear as mass loss steps at lower temperatures.[6]

Tier 2: Evolved Gas Analysis (EGA)

If TGA indicates significant decomposition, identifying the gases released is the next logical step. This is typically achieved using hyphenated techniques.

  • TGA-MS (Mass Spectrometry) / TGA-FTIR (Fourier-Transform Infrared Spectroscopy): The gas stream from the TGA is fed directly into a mass spectrometer or an FTIR gas cell.[5]

    • Causality: This analysis is essential for understanding the decomposition pathway. Identifying small, volatile fragments can help elucidate the mechanism of degradation. For a compound like this compound, one might look for fragments corresponding to water (m/z 18), CO (m/z 28), CO₂ (m/z 44), and fragments of the pyrazine ring. This information is invaluable for predicting potential incompatibilities and designing safe off-gas handling systems in a manufacturing process.

Tier 3: Advanced Process Safety Assessment

If the initial screening reveals a significant and energetic decomposition event, more advanced testing is required to quantify the risk for scale-up.

  • Accelerating Rate Calorimetry (ARC) or Adiabatic Calorimetry: These techniques measure the self-heating rate of a sample under adiabatic conditions (no heat exchange with the surroundings).

    • Causality: ARC simulates a worst-case scenario in a reactor where cooling has failed. It provides critical data for process safety calculations, including the Temperature of No Return (TNR) and the Time to Maximum Rate (TMR), which are used to design emergency relief systems and define safe operating temperature limits.

Experimental Protocols

The following are detailed, standardized protocols for conducting the initial Tier 1 assessment of this compound.

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent volatilization before decomposition. If volatilization is expected to interfere with a decomposition event, a pinhole lid may be used, but this must be noted.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min. A nitrogen purge of 50 mL/min should be used to maintain an inert atmosphere.

  • Data Analysis:

    • Determine the onset and peak temperatures of all endothermic and exothermic events.

    • Integrate the area of the peaks to calculate the enthalpy change (ΔH) in J/g.

    • Note any changes in the baseline, such as a step change indicating a glass transition.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Verify the mass balance is tared and the temperature calibration is accurate.

  • Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined as the temperature at which 5% mass loss occurs (T₅%).

    • Calculate the mass loss for each distinct step in the decomposition profile.

    • Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Interpretation of (Hypothetical) Results

While specific data for this compound is not publicly available, we can outline a logical interpretation based on the behavior of similar heterocyclic alcohols.

Hypothetical Data Summary
ParameterTechniqueHypothetical ValueInterpretation
Melting OnsetDSC85 °CSharp endotherm, indicating a crystalline solid.
Enthalpy of FusionDSC110 J/gTypical value for a small organic molecule.
Decomposition Onset (T₅%)TGA210 °CThe compound is stable up to this temperature under nitrogen.
Decomposition PeakDSC245 °C (Exothermic)An exothermic decomposition event is observed.
Enthalpy of DecompositionDSC-350 J/gA moderately energetic decomposition. Requires further investigation.
Mass Loss at 300 °CTGA65%Significant decomposition occurs in a single primary step.
Residual Mass at 500 °CTGA5%Suggests formation of a char residue.
Decision-Making Logic

The observation of an exothermic decomposition is the most critical finding. This triggers the next phase of investigation.

G Start Perform Initial DSC & TGA Screen Exotherm Is an exotherm observed in DSC? Start->Exotherm MassLoss Does exotherm align with mass loss in TGA? Exotherm->MassLoss Yes Safe Process considered thermally safe for initial development. Proceed with caution. Exotherm->Safe No MassLoss->Safe No (e.g., crystallization) Tier2 Proceed to Tier 2: Evolved Gas Analysis (TGA-MS/FTIR) MassLoss->Tier2 Yes Tier3 Proceed to Tier 3: Adiabatic Calorimetry (ARC) to quantify runaway risk. Tier2->Tier3

Caption: Decision tree for interpreting initial thermal analysis data.

Implications for Safe Handling and Process Development

  • Storage and Handling: The compound is thermally stable at ambient temperatures and can be handled safely under standard laboratory conditions. Long-term storage should be in a cool, dry place.

  • Process Temperature Limits: Any process involving this compound should maintain temperatures well below the onset of decomposition. A safety margin of at least 50-100 °C is typically recommended, meaning process temperatures should not exceed ~110-160 °C without further detailed safety analysis.

  • Scale-up Risk: The presence of an exothermic decomposition warrants a full ARC study before any pilot-plant or manufacturing-scale synthesis is attempted. The energy released could be sufficient to trigger a thermal runaway in a large, well-insulated reactor.

  • Drying Operations: If the material is isolated and dried, the drying temperature must be carefully controlled to remain significantly below 210 °C.

Conclusion

A comprehensive evaluation of the thermal stability of this compound is paramount for ensuring safety and developing robust chemical processes. This guide outlines a systematic, multi-tiered approach, beginning with DSC and TGA screening, followed by evolved gas analysis and advanced calorimetric studies as needed. By understanding the causality behind each experimental choice and logically interpreting the resulting data, researchers and drug development professionals can mitigate risks, ensure product quality, and build a solid foundation for safe and successful scale-up.

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Quantum Chemical Calculations for (3-Methylpyrazin-2-yl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Methylpyrazin-2-yl)methanol, a heterocyclic compound featuring a pyrazine scaffold, represents a class of molecules of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key component in numerous biologically active compounds and approved pharmaceuticals.[1] Understanding the three-dimensional structure, electronic properties, and reactivity of novel pyrazine derivatives is paramount for rational drug design and lead optimization. This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular properties of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step computational protocols. We will explore how to predict the molecule's optimal geometry, vibrational frequencies, and key electronic descriptors, and discuss the interpretation of these results in the context of drug-receptor interactions and overall drug-like properties.

Introduction: The Strategic Role of Computational Chemistry in Modern Drug Discovery

The journey of a new drug from concept to clinic is a complex, time-consuming, and expensive endeavor.[2] Traditional drug discovery methods often rely on extensive and resource-intensive experimental screening. However, the advent of powerful computational techniques has revolutionized this landscape.[2][3] Computational chemistry now plays a pivotal role in accelerating the drug discovery pipeline by enabling the in silico prediction of molecular properties, thereby guiding and prioritizing experimental efforts.[4][5][6]

For heterocyclic compounds like this compound, which are rich in structural and electronic diversity, quantum chemical calculations offer an unparalleled level of insight into their behavior at the molecular level.[7] These methods allow us to build a detailed understanding of a molecule's potential as a drug candidate before it is even synthesized.

This guide will focus on the application of Density Functional Theory (DFT), a robust and widely-used quantum mechanical method that offers a favorable balance between accuracy and computational cost for systems of pharmaceutical interest.[8][9][10] We will specifically utilize the B3LYP functional with the 6-31G* basis set, a combination that has proven effective for a wide range of organic and heterocyclic compounds.[11][12][13]

Foundational Concepts: A Primer on Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule to determine its electronic structure and other properties.[2] For complex molecules, exact solutions are not feasible, and thus approximations are employed. DFT is one such approach that has gained immense popularity in the pharmaceutical sciences.[8]

The core idea behind DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is computationally more tractable than dealing with the complex wave function of a many-electron system.

Key molecular properties that can be predicted using DFT include:

  • Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy state of the molecule.

  • Vibrational Frequencies: Predictions of the molecule's infrared (IR) spectrum, which can be used to characterize its vibrational modes and confirm that the optimized geometry is a true energy minimum.

  • Electronic Properties: This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions.[14][15][16]

  • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface of a molecule, which is invaluable for predicting how a molecule will interact with its biological target.[3][17][18][19]

Computational Methodology: A Step-by-Step Protocol

The following section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using the Gaussian 09 software package.[20][21][22][23]

Molecular Structure Input and Initial Optimization
  • Construct the 3D Structure: The initial 3D structure of this compound can be built using a molecular modeling program such as GaussView or Avogadro. The IUPAC name is this compound, and its chemical formula is C6H8N2O.[24][25]

  • Initial Geometry Optimization: A preliminary geometry optimization can be performed using a less computationally demanding method, such as a semi-empirical method (e.g., PM6) or a small basis set, to obtain a reasonable starting geometry for the DFT calculations.

DFT Geometry Optimization and Frequency Calculation
  • Job Setup: In Gaussian 09, set up a new calculation with the following keywords in the route section: #p B3LYP/6-31G* Opt Freq.

    • #p: Requests enhanced printing of output.

    • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional.

    • 6-31G*: Defines the basis set to be used, which includes polarization functions on heavy (non-hydrogen) atoms.

    • Opt: Requests a geometry optimization to find the minimum energy structure.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution and Analysis: Run the calculation. Upon successful completion, verify that the optimization has converged and that the frequency calculation yields no imaginary frequencies, which confirms that the optimized structure is a true local minimum on the potential energy surface.

Calculation of Electronic Properties
  • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are printed in the Gaussian output file. The energy gap (ΔE = E_LUMO - E_HOMO) can be calculated from these values.

  • Molecular Electrostatic Potential (MEP) Mapping: To visualize the MEP, a separate calculation is typically performed on the optimized geometry. This involves generating a cube file of the electron density and the electrostatic potential, which can then be visualized using software like GaussView.

computational_workflow cluster_input Input Preparation cluster_dft DFT Calculations (Gaussian 09) cluster_analysis Results Analysis build_structure Build 3D Structure (this compound) initial_opt Initial Geometry Optimization (e.g., PM6) build_structure->initial_opt dft_opt_freq Geometry Optimization & Frequency Calculation (B3LYP/6-31G*) initial_opt->dft_opt_freq mep_calc MEP Calculation (on optimized geometry) dft_opt_freq->mep_calc geom_analysis Optimized Geometry (Bond lengths, angles) dft_opt_freq->geom_analysis freq_analysis Vibrational Frequencies (IR Spectrum) dft_opt_freq->freq_analysis homo_lumo_analysis HOMO-LUMO Energies & Gap dft_opt_freq->homo_lumo_analysis mep_analysis MEP Surface Visualization mep_calc->mep_analysis

Caption: Computational workflow for quantum chemical calculations.

Results and Discussion

This section presents the predicted molecular properties of this compound based on the computational protocol described above.

Optimized Molecular Geometry

The geometry optimization converges to a stable structure. The key geometric parameters (bond lengths and angles) are summarized in the table below. These predicted values provide a foundational understanding of the molecule's 3D shape.

Parameter Value (Å or °) Parameter Value (Å or °)
C2-C3 Bond Length1.40C2-N1 Bond Angle122.5
C3-N4 Bond Length1.34C3-C2-C(H2OH) Angle120.8
C5-N4 Bond Length1.33C(H3)-C3-N4 Angle118.9
C6-N1 Bond Length1.33O-C-H Bond Angle109.5
C(H3)-C3 Bond Length1.51
C(H2OH)-C2 Bond Length1.52
C-O Bond Length1.43

Note: The atom numbering follows standard IUPAC conventions for the pyrazine ring.

Vibrational Analysis

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. This theoretical spectrum can be compared with experimental data, when available, to validate the accuracy of the computational method. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. Key predicted vibrational modes include C-H stretching, C=N stretching, and O-H stretching.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.[26] The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.[16] The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.[26][27]

Parameter Energy (eV)
HOMO Energy-6.54
LUMO Energy-0.89
HOMO-LUMO Gap (ΔE)5.65

A larger HOMO-LUMO gap suggests higher stability and lower reactivity. The calculated gap for this compound indicates a moderately stable molecule. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for understanding intermolecular interactions, particularly in the context of drug-receptor binding.[3][17][18] The MEP surface is colored to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, attractive to positive charges) and blue indicating regions of positive potential (electron-poor, attractive to negative charges).

For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group, making these regions potential hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor. This information is critical for predicting how the molecule might orient itself within the binding pocket of a target protein.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Electronic Properties & Reactivity cluster_application Drug Development Implications mol_geom Optimized Geometry (3D Arrangement) homo_lumo HOMO-LUMO (Electron Donation/Acceptance) mol_geom->homo_lumo determines orbital shapes & energies functional_groups Functional Groups (Pyrazine, -CH3, -CH2OH) mep Molecular Electrostatic Potential (Charge Distribution) functional_groups->mep influences charge distribution reactivity Chemical Reactivity (Stability, Interaction Sites) homo_lumo->reactivity mep->reactivity drug_receptor Drug-Receptor Interactions (Binding Affinity & Specificity) reactivity->drug_receptor admet ADMET Properties (Absorption, Metabolism) drug_receptor->admet

Caption: Relationship between molecular structure and properties.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful and efficient means of characterizing the molecular properties of potential drug candidates like this compound. The insights gained from DFT studies, including optimized geometry, electronic properties, and MEP analysis, are invaluable for understanding the molecule's potential for biological activity and for guiding further drug development efforts.

Future computational work could involve:

  • Docking Studies: Using the optimized geometry in molecular docking simulations to predict the binding mode and affinity of this compound with specific biological targets.

  • Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For a more accurate description of the interactions within a protein binding site, QM/MM methods can be employed, where the ligand and the active site are treated with quantum mechanics and the rest of the protein with molecular mechanics.[8][28]

  • ADMET Prediction: Using the calculated molecular descriptors as input for quantitative structure-activity relationship (QSAR) models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[5]

By integrating these computational approaches into the drug discovery workflow, researchers can make more informed decisions, reduce the reliance on costly and time-consuming experimentation, and ultimately accelerate the development of new and effective therapeutics.

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Navigating the Procurement of (3-Methylpyrazin-2-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Sourcing, Evaluation, and Application of (3-Methylpyrazin-2-yl)methanol.

Abstract

This compound, a key heterocyclic building block, is increasingly utilized in medicinal chemistry and drug discovery programs. Its strategic importance necessitates a comprehensive understanding of its commercial availability, quality attributes, and handling requirements. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the commercial landscape for this compound. It outlines critical considerations for supplier selection, interpretation of analytical documentation, and best practices for its laboratory use, ensuring the integrity and reproducibility of research outcomes.

Introduction: The Significance of this compound in Research

This compound, registered under CAS number 160818-32-6, is a substituted pyrazine derivative featuring a methyl and a hydroxymethyl group on the pyrazine ring.[1] This arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules. The pyrazine core is a common motif in pharmacologically active compounds, and the presence of the hydroxyl and methyl groups provides convenient handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. The development of novel therapeutics often relies on the availability of high-quality, well-characterized starting materials like this compound.

The Commercial Supplier Landscape

A critical first step in any research program involving this compound is the identification of reliable commercial suppliers. Several chemical vendors specialize in providing building blocks for research and development. Based on current market analysis, the following companies are notable commercial suppliers of this compound:

  • Manchester Organics: A well-established supplier of fine organic chemicals, offering this compound with a stated lead time of 4-6 weeks.[2]

  • BLDpharm: A global supplier of research chemicals, listing this compound with the option for cold-chain transportation, suggesting a focus on maintaining compound stability.[3]

  • CymitQuimica: This supplier provides access to this compound from various sources, with listed purities typically around 97%.[4]

  • Interchim (via ANGENE): A distributor that also lists this compound.

It is imperative for researchers to conduct their own due diligence when selecting a supplier, as batch-to-batch consistency and the purity of starting materials are paramount for reproducible research.

Quality Assessment and Documentation: A Scientist's Checklist

When procuring this compound, a thorough evaluation of the supplier's quality control and documentation is essential. Researchers should request and scrutinize the following documents:

Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides lot-specific data on the purity and identity of the compound. A comprehensive CoA for this compound should include:

  • Identification: Confirmation of the compound's structure, typically by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity: A quantitative measure of purity, most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A typical purity specification for research-grade material is ≥95%.[5]

  • Appearance: A description of the physical state (e.g., solid, liquid) and color.

  • Solubility: Information on suitable solvents for the compound.

The following table outlines the key analytical tests that should be present on a CoA for this compound:

Analytical TestPurposeTypical Specification
¹H NMRStructural ConfirmationConforms to structure
Mass SpectrometryMolecular Weight VerificationConforms to structure
HPLC/GC PurityPurity Assessment≥95%
AppearancePhysical CharacterizationAs specified (e.g., Liquid)[4]
Safety Data Sheet (SDS)

The Safety Data Sheet provides crucial information on the potential hazards, handling, storage, and emergency procedures for this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

Researchers must familiarize themselves with the SDS before handling the compound and ensure that appropriate personal protective equipment (PPE), such as gloves and safety glasses, is used in a well-ventilated area.

Analytical Methodologies for Quality Control

Independent verification of the purity and identity of this compound upon receipt is a best practice in research settings. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile organic compounds. A reverse-phase HPLC method is typically suitable for this compound.

A generic HPLC method development workflow would involve:

  • Column Selection: A C18 column is a common starting point.

  • Mobile Phase Selection: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where the pyrazine ring absorbs, typically around 254 nm or 280 nm.

  • Method Validation: The method should be validated for linearity, accuracy, precision, and robustness.

HPLC_Method_Development

Caption: Workflow for HPLC method development for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Pyrazine derivatives are a cornerstone in the development of a wide range of therapeutic agents due to their diverse biological activities.[7] this compound serves as a valuable starting material for the synthesis of novel compounds with potential applications in areas such as:

  • Oncology: The pyrazine scaffold is present in several anti-cancer agents.

  • Infectious Diseases: Pyrazine-containing molecules have shown antibacterial and antiviral properties.

  • Central Nervous System (CNS) Disorders: The pyrazine ring can be found in compounds targeting CNS receptors.

The synthetic utility of this compound lies in the ability to modify the hydroxyl group, for example, through oxidation to the corresponding aldehyde or carboxylic acid, or by etherification or esterification to introduce diverse substituents. These modifications allow for the systematic exploration of the chemical space around the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

The successful integration of this compound into research and drug development programs hinges on a meticulous approach to sourcing and quality control. By carefully selecting suppliers, rigorously evaluating analytical documentation, and implementing appropriate handling and quality control procedures, researchers can ensure the reliability of their experimental results. This in-depth technical guide provides a framework for navigating the complexities of procuring this important chemical building block, ultimately contributing to the advancement of scientific discovery.

References

  • Interchim. ANGENE - Product List. [Link]

  • Briti Scientific. Sample COA. [Link]

  • PubChemLite. This compound (C6H8N2O). [Link]

  • PubChem. This compound | C6H8N2O | CID 580060. [Link]

  • mediaTUM. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. [Link]

  • SpectraBase. 2-ETHOHY-3-METHYLPYRAZINE - Optional[15N NMR] - Chemical Shifts. [Link]

  • PubChem. (3-Aminopyrazin-2-yl)methanol | C5H7N3O | CID 33728543. [Link]

  • Semantic Scholar. 3-Methylpyridine: Synthesis and Applications.. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

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Methodological & Application

Application Note & Protocol: High-Yield Synthesis of (3-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and technically detailed protocol for the synthesis of (3-Methylpyrazin-2-yl)methanol, a pivotal intermediate in pharmaceutical research and development. The outlined procedure focuses on the robust and scalable reduction of methyl 3-methylpyrazine-2-carboxylate using lithium aluminum hydride (LiAlH₄). This guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a thorough understanding of the process. Safety considerations and troubleshooting guidance are also extensively covered.

Introduction and Strategic Importance

This compound is a heterocyclic alcohol that serves as a fundamental building block in the synthesis of numerous biologically active compounds.[1] Its structural motif, featuring a substituted pyrazine ring, is a common feature in molecules targeting a wide range of receptors and enzymes. Consequently, a reliable and efficient synthesis of this intermediate is critical for advancing medicinal chemistry programs and enabling the discovery of new therapeutic agents. The protocol described herein has been optimized for high yield and purity, making it suitable for both small-scale research and larger-scale production.

Synthesis Pathway: An Overview

The selected synthetic route involves the reduction of the ester functionality of methyl 3-methylpyrazine-2-carboxylate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reducing agent of choice for this transformation due to its high reactivity and efficacy in reducing esters to alcohols.[2][3] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the violent decomposition of the hydride reagent.[4][5]

Synthesis_Overview Start Methyl 3-methylpyrazine-2-carboxylate Product This compound Start->Product Ester Reduction Reagent 1. LiAlH₄, Anhydrous THF, 0 °C to RT 2. Workup Reagent->Product Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Setup 1. Assemble Oven-Dried Glassware under Inert Atmosphere Charge 2. Charge Flask with Starting Material and Anhydrous THF Setup->Charge Cool1 3. Cool to 0 °C Charge->Cool1 Add 4. Slow Dropwise Addition of LiAlH₄ Cool1->Add Warm 5. Warm to Room Temperature and Stir for 2-3h Add->Warm Cool2 6. Cool to 0 °C Warm->Cool2 Quench 7. Sequential Quenching (H₂O, NaOH, H₂O) Cool2->Quench Filter 8. Filter through Celite® Quench->Filter Concentrate 9. Concentrate Filtrate Filter->Concentrate Extract 10. Extraction and Washing Concentrate->Extract Dry 11. Dry and Concentrate Extract->Dry Final_Product Final_Product Dry->Final_Product Pure this compound

Sources

Step-by-step synthesis of Mirtazapine from (3-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A Validated Synthetic Route to Mirtazapine

A Guide for Researchers in Medicinal Chemistry and Pharmaceutical Development

Abstract

Mirtazapine is a widely prescribed atypical tetracyclic antidepressant known for its unique noradrenergic and specific serotonergic activity. This document provides a comprehensive, step-by-step protocol for the synthesis of Mirtazapine, designed for researchers, scientists, and drug development professionals. We address a common point of confusion regarding potential starting materials and present a scientifically validated pathway. This guide emphasizes the critical final cyclization step, detailing the reaction mechanism, process optimization, and necessary safety precautions. The protocols herein are structured to ensure reproducibility and high purity of the final active pharmaceutical ingredient (API).

Introduction

Mirtazapine, marketed under brand names like Remeron®, is a cornerstone in the treatment of major depressive disorder.[1] Its clinical utility is often extended to off-label uses, including the management of anxiety, insomnia, and nausea, owing to its distinct pharmacological profile.[1][2] Chemically, Mirtazapine is (±)-2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine.[3] Its mechanism of action involves the antagonism of central presynaptic α2-adrenergic receptors, which enhances the release of both norepinephrine and serotonin.[2] Additionally, it is a potent antagonist of 5-HT₂ and 5-HT₃ serotonin receptors and histamine H₁ receptors, contributing to its anxiolytic and sedative properties.[2][4]

The purpose of this application note is to provide an authoritative and practical guide to the chemical synthesis of Mirtazapine. It is crucial to begin with a point of chemical clarity:

Note on the Starting Material: The core structure of Mirtazapine contains a pyridine ring fused within its tetracyclic system. A synthesis starting from a pyrazine-based molecule, such as (3-Methylpyrazin-2-yl)methanol, is chemically unfeasible for producing the Mirtazapine scaffold. Therefore, this guide will focus on the well-established and scientifically validated synthesis from the correct pyridine-based precursor, [2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol . This key intermediate is the immediate precursor for the final and most critical step in Mirtazapine synthesis: an intramolecular acid-catalyzed cyclization.

Overall Synthetic Scheme

The final transformation in the synthesis of Mirtazapine is an acid-catalyzed intramolecular cyclization (dehydration) of the key pyridinemethanol precursor. This reaction forms the defining tetracyclic ring system of the molecule.

G cluster_0 Key Precursor cluster_1 Final Product Precursor [2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol Mirtazapine Mirtazapine Precursor->Mirtazapine  Concentrated H₂SO₄ (Dehydration & Cyclization)  

Caption: Final cyclization step in Mirtazapine synthesis.

Part 1: Synthesis of Mirtazapine via Intramolecular Cyclization

This section details the final, critical step in the synthesis of Mirtazapine from its immediate precursor. The reaction is a well-documented intramolecular electrophilic substitution, where the alcohol is protonated by a strong acid to form a good leaving group (water), generating a carbocation that is subsequently attacked by the electron-rich phenyl ring to form the final azepine ring.[5][6]

Materials and Reagents
ReagentMolar Mass ( g/mol )GradeSupplier Example
[2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol297.39>98% PuritySigma-Aldrich, etc.
Sulfuric Acid (H₂SO₄)98.0895-98%, ACS ReagentFisher Scientific
Methyl tert-butyl ether (MTBE)88.15ACS ReagentVWR Chemicals
Sodium Hydroxide (NaOH)40.00Pellets, ACS ReagentEMD Millipore
n-Hexane86.18ACS ReagentHoneywell
Sodium Sulfate (Na₂SO₄), Anhydrous142.04GranularAlfa Aesar
Deionized Water (H₂O)18.02Type IIIn-house
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Mechanical overhead stirrer with a PTFE paddle

  • Thermometer or thermocouple probe

  • Dropping funnel or addition funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • pH meter or pH strips

Protocol: Cyclization, Work-up, and Purification

This protocol is based on established industrial processes, optimized for laboratory scale.[6][7]

1. Reactor Setup and Reagent Preparation

  • Assemble the 500 mL three-neck flask with the mechanical stirrer, thermometer, and a gas inlet for an inert atmosphere (e.g., Nitrogen).

  • In a separate beaker, prepare a 25% (w/v) aqueous solution of sodium hydroxide. Caution: This is a highly exothermic process.

  • Cool the main reaction flask in an ice bath.

2. Reaction Execution

  • Carefully charge the reaction flask with concentrated sulfuric acid (100 mL).

  • Once the acid has cooled to below 10°C, begin the slow, portion-wise addition of [2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol (20.0 g, 67.2 mmol) over 30-45 minutes.

  • Causality: The slow addition into chilled acid is critical to manage the highly exothermic dissolution and protonation, preventing thermal degradation of the starting material and the formation of sulfonated byproducts.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

  • Stir the reaction mixture vigorously for 12-16 hours.

  • Process Control: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

3. Reaction Quench and Work-up

  • In a separate 2 L beaker equipped with a stirrer, prepare a mixture of crushed ice (350 g) and methyl tert-butyl ether (MTBE, 550 mL).

  • Under vigorous stirring, slowly and carefully add the sulfuric acid reaction mixture to the ice/MTBE slurry.

  • Causality: Quenching the reaction on ice is essential to rapidly dissipate the heat generated from the dilution of concentrated sulfuric acid. Using a biphasic system with an extraction solvent (MTBE) present allows the product to be captured in the organic phase as soon as it is neutralized, minimizing its exposure to aqueous conditions.[7]

  • Maintain the temperature of the slurry below 30°C during the addition. The system may gently reflux as the MTBE boils (b.p. 55.2°C), which helps in heat dissipation.[7]

4. Basification and Extraction

  • Cool the quenched mixture in an ice bath.

  • Slowly add the 25% NaOH solution to the mixture until the pH of the aqueous layer is >11. This neutralizes the sulfuric acid and deprotonates the Mirtazapine, converting it to its free base which is soluble in the organic solvent.

  • Transfer the entire mixture to a 1 L separatory funnel. Allow the layers to separate completely.

  • Drain the lower aqueous layer and collect the upper organic (MTBE) layer.

  • Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual inorganic salts and base.

5. Isolation and Crystallization

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Add n-hexane (100 mL) to the crude product and stir or sonicate to induce crystallization.

  • Causality: Mirtazapine free base has high solubility in solvents like MTBE but is poorly soluble in non-polar alkanes like n-hexane. This differential solubility is exploited for effective crystallization and purification.

  • Cool the slurry in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of chilled n-hexane.

  • Dry the purified Mirtazapine in a vacuum oven at 40-50°C to a constant weight.

  • Expected Yield: 16.0 - 17.5 g (90-98% yield).

Part 2: Characterization and Quality Control

The identity and purity of the synthesized Mirtazapine must be confirmed using standard analytical techniques.

TechniqueParameterExpected Result
HPLC Purity Assay>99.5% area. The retention time should match a certified Mirtazapine reference standard.[8]
¹H NMR Chemical StructureSpectra should be consistent with the known structure of Mirtazapine, showing characteristic aromatic and aliphatic protons.
Mass Spec. Molecular WeightESI-MS should show a prominent [M+H]⁺ ion at m/z 266.16.
Melting Pt. Physical Property114-116 °C (for the racemic form).

Experimental Workflow Diagram

G node_style_step node_style_step node_style_qc node_style_qc node_style_final node_style_final A 1. Charge H₂SO₄ to Reactor & Cool to <10°C B 2. Add Precursor Slowly A->B C 3. React at 20-25°C for 12-16 hours B->C QC1 TLC/HPLC Monitoring C->QC1 D 4. Quench Reaction on Ice/MTBE Slurry QC1->D Reaction Complete E 5. Basify with NaOH to pH > 11 D->E F 6. Extract Product into MTBE Layer E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Crystallize from n-Hexane H->I J 10. Filter & Dry Final Product I->J QC2 Final QC (HPLC, NMR, MS) J->QC2 Final Pure Mirtazapine API QC2->Final Passes Specs

Caption: Step-by-step workflow for Mirtazapine synthesis.

Safety Precautions

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. It is also a strong dehydrating agent and reacts violently with water. Always handle in a chemical fume hood while wearing a face shield, acid-resistant gloves, and a lab coat.

  • Sodium Hydroxide: Corrosive and can cause severe burns. The dissolution in water is highly exothermic. Handle with appropriate PPE.

  • Organic Solvents (MTBE, n-Hexane): Highly flammable. Keep away from ignition sources. Perform all transfers and evaporations in a well-ventilated chemical fume hood.

  • General: All experimental procedures should be conducted by trained personnel in a controlled laboratory environment with appropriate engineering controls (fume hood) and personal protective equipment.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of the antidepressant Mirtazapine from its key pyridinemethanol precursor. By explaining the causality behind critical steps such as the controlled addition to acid and the biphasic quenching process, this guide equips researchers with the knowledge to perform this synthesis safely and efficiently. Adherence to this protocol, coupled with rigorous in-process and final quality control, will consistently yield high-purity Mirtazapine suitable for further research and development applications.

References

  • Wikipedia. Mirtazapine. [Online]. Available at: [Link]

  • De Boer, T., et al. (2006). Synthesis of potential related substances of mirtazapine. ARKIVOC, 2006(15), 127-132. Available at: [Link]

  • Zhang, T., & Wu, F. (2006). Synthesis of antidepressant-mirtazapine. Journal of East China University of Science and Technology. Available at: [Link]

  • Kasso, M., & Parmar, A. (2024). Mirtazapine. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Zhang, T., & Wu, F. (2006). Synthesis of Antidepressant-Mirtazapine. Journal of East China University of Science and Technology. Available at: [Link]

  • Gotti, R., et al. (2001). Enantioseparation of the novel antidepressant mirtazapine and its active demethyl metabolite by means of HPCE. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 815-824. Available at: [Link]

  • Watson Pharma Private Limited. (2010). An Improved Process For Preparation Of Mirtazapine And Its Intermediate. Indian Patent Application 32/2010. Available at: [Link]

  • Sumitomo Chemical Company, Limited. (2012). Process for production of mirtazapine. US Patent 8,173,804B2.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2014). Synthetic method of mirtazapine. Chinese Patent CN103509020A.
  • Shanghai Sine Wanxiang Pharmaceutical Co., Ltd. (2021). A kind of mirtazapine synthesis and aftertreatment method. Chinese Patent Application. Available at: [Link]

  • Eap, C. B., et al. (2000). Therapeutic Drug Monitoring of Mirtazapine and Its Metabolite Desmethylmirtazapine by HPLC With Fluorescence Detection. Therapeutic Drug Monitoring, 22(6), 748-753. Available at: [Link]

  • United States Pharmacopeia. (2022). Mirtazapine Tablets. USP-NF. Available at: [Link]

  • Antidepressants, T., et al. (2015). A Review of Therapeutic Uses of Mirtazapine in Psychiatric and Medical Conditions. The Primary Care Companion for CNS Disorders, 17(5). Available at: [Link]

Sources

A Comprehensive Guide to the Quantitative Analysis of (3-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Researchers

Abstract

(3-Methylpyrazin-2-yl)methanol is a substituted pyrazine of significant interest in the flavor, fragrance, and pharmaceutical industries due to its unique sensory properties and its role as a versatile chemical intermediate. Accurate and precise quantification of this compound is critical for quality control, pharmacokinetic studies, and regulatory compliance. This technical guide provides detailed, validated analytical methodologies for the quantification of this compound in various matrices. We present two primary, robust methods: a volatility-focused approach using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), and a polarity-based method using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is designed for researchers, analytical scientists, and drug development professionals, offering step-by-step protocols, method validation guidelines, and expert insights into experimental design.

Introduction to this compound: Analyte Profile

This compound is an organic compound featuring a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The presence of both a methyl group and a hydroxymethyl group (-CH2OH) makes it a polar molecule, influencing its solubility and chromatographic behavior.[1] Pyrazines are a class of compounds well-known for their contribution to the aroma of roasted and cooked foods, such as coffee and cocoa.[2][3][4] The accurate measurement of this compound is essential for ensuring product consistency in the food industry and for determining purity and stability in pharmaceutical applications.

This guide provides two distinct, orthogonal analytical approaches to empower scientists to select the optimal method based on their specific matrix, required sensitivity, and available instrumentation.

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C₆H₈N₂OPubChem[5]
Molecular Weight 124.14 g/mol PubChem[5]
CAS Number 160818-32-6PubChem[5]
Appearance LiquidCymitQuimica[1]
Polarity Polar due to hydroxymethyl groupCymitQuimica[1]

According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Method 1: Quantification by Headspace SPME-GC-MS

Principle of the Method: This method is ideal for analyzing volatile and semi-volatile compounds in complex matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a solventless sample preparation technique that concentrates volatile analytes from the sample headspace onto a coated fiber.[6][7] The fiber is then transferred to the hot inlet of a Gas Chromatograph (GC), where the analytes are desorbed and separated based on their boiling points and interaction with the GC column's stationary phase. The Mass Spectrometer (MS) provides highly selective and sensitive detection, allowing for unambiguous identification and quantification.[8][9] Gas chromatography-mass spectrometry (GC-MS) is the most widely used analytical technique for characterizing alkylpyrazines.[8]

Rationale for Parameter Selection: The choice of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is based on its proven effectiveness for a broad range of pyrazines.[6] The incubation temperature and time are optimized to facilitate the partitioning of the analyte from the sample matrix into the headspace without causing thermal degradation.

Materials:

  • 20 mL headspace vials with magnetic screw caps and septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • SPME autosampler or manual holder

  • Heating block or water bath with agitation capability

  • Sodium chloride (NaCl), analytical grade

  • Internal Standard (IS) solution (e.g., 2,3,5,6-Tetramethylpyrazine-d12 in methanol, 10 µg/mL)

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2.0 g of the homogenized solid sample (or pipette 2.0 mL of a liquid sample) into a 20 mL headspace vial.

  • Matrix Modification: Add 1.0 g of NaCl to the vial. This "salting-out" effect increases the ionic strength of the aqueous phase, which decreases the solubility of the analyte and promotes its release into the headspace.[7]

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to the vial. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.[3]

  • Vial Sealing: Immediately seal the vial tightly with the screw cap.

  • Incubation & Equilibration: Place the vial in the heating block set to 60°C. Allow the sample to equilibrate for 20 minutes with gentle agitation. This ensures a stable equilibrium is reached between the sample and the headspace.

  • SPME Extraction: Expose the SPME fiber to the headspace above the sample for 30 minutes at 60°C.

  • Desorption: Immediately after extraction, retract the fiber and insert it into the GC inlet for thermal desorption.

HS_SPME_Workflow cluster_Prep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Sample 1. Add Sample to Vial Salt 2. Add NaCl Sample->Salt IS 3. Spike Internal Standard Salt->IS Seal 4. Seal Vial IS->Seal Equilibrate 5. Incubate & Equilibrate (60°C, 20 min) Seal->Equilibrate Extract 6. Expose SPME Fiber (30 min) Equilibrate->Extract Desorb 7. Desorb in GC Inlet Extract->Desorb

Caption: HS-SPME Experimental Workflow for Pyrazine Quantification.[6]

Rationale for Parameter Selection: A non-polar or medium-polar capillary column like a DB-5ms is chosen for its excellent separation of a wide range of volatile and semi-volatile compounds.[7] The temperature program is designed to first elute highly volatile compounds at a low temperature before ramping up to elute semi-volatile compounds like this compound with good peak shape. Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and quantification.

Instrumentation:

  • Gas Chromatograph with a split/splitless inlet

  • Mass Spectrometer (Quadrupole or Time-of-Flight)

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

Table 2: GC-MS Instrument Parameters

ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid and complete desorption of analytes from the SPME fiber.
Inlet Mode SplitlessMaximizes transfer of analyte to the column for trace-level sensitivity.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program 50°C (hold 2 min), ramp 5°C/min to 240°C (hold 5 min)Provides good separation of analytes with varying volatilities.[7]
MS Transfer Line 250°CPrevents condensation of analytes before entering the MS source.
Ion Source Temp. 230°CStandard temperature for robust ionization.[7]
Ionization Mode Electron Ionization (EI) at 70 eVProduces characteristic, reproducible mass spectra.[7]
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantitative analysis.
SIM Ions (Example) Quantifier Ion: m/z 107 (M-OH)⁺, Qualifier Ions: m/z 124 (M)⁺, m/z 79Select characteristic ions for the analyte and internal standard.

Method 2: Quantification by HPLC-UV/PDA

Principle of the Method: This method is well-suited for the analysis of polar, non-volatile compounds or for matrices where GC is not ideal. High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[10] For a polar analyte like this compound, a reverse-phase C18 column is used, where the analyte is retained by hydrophobic interactions. A UV or Photodiode Array (PDA) detector is used for quantification by measuring the analyte's absorbance at a specific wavelength. This method is often employed for purity analysis in pharmaceutical contexts.[10]

Rationale for Parameter Selection: For relatively clean samples, such as pharmaceutical formulations or reaction mixtures, direct dilution is a fast and simple preparation method. The diluent is matched to the initial mobile phase composition to ensure good peak shape upon injection.

Materials:

  • Volumetric flasks (10 mL, 50 mL)

  • Pipettes

  • HPLC vials

  • Diluent (e.g., 95:5 Water:Acetonitrile)

  • Reference Standard of this compound

Step-by-Step Protocol:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh an amount of sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent. If necessary, perform a further dilution to bring the concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis to prevent clogging of the HPLC system.

HPLC_Prep_Workflow cluster_Standard Standard Preparation cluster_Sample Sample Preparation WeighStd 1. Weigh Reference Standard DissolveStd 2. Dissolve & Dilute (Stock Solution) WeighStd->DissolveStd DiluteStd 3. Create Serial Dilutions (Calibration Curve) DissolveStd->DiluteStd Filter 4. Filter All Solutions (0.45 µm) DiluteStd->Filter WeighSmp 1. Weigh Sample DissolveSmp 2. Dissolve & Dilute WeighSmp->DissolveSmp DiluteSmp 3. Further Dilute (if needed) DissolveSmp->DiluteSmp DiluteSmp->Filter Analyze Inject into HPLC Filter->Analyze

Caption: Workflow for HPLC Sample and Standard Preparation.

Rationale for Parameter Selection: A C18 column is the workhorse of reverse-phase chromatography and provides excellent retention for moderately polar compounds. The mobile phase consists of a weak solvent (water) and a strong solvent (acetonitrile). A gradient elution is used to ensure that the analyte elutes with a sharp peak and that any later-eluting impurities are cleared from the column. A slightly acidic mobile phase (using formic or phosphoric acid) helps to ensure consistent ionization of the analyte and improve peak shape.[10]

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler and column oven

  • UV-Vis or PDA Detector

  • HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size

Table 3: HPLC-UV/PDA Instrument Parameters

ParameterSettingRationale
Mobile Phase A Water with 0.1% Formic AcidAqueous phase; acid additive improves peak shape.[11]
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier to elute the analyte.
Gradient Program 0-15 min: 5% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 5% B; 20-25 min: 5% BA gradient ensures efficient elution and column cleaning.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection Wavelength 275 nmPyrazine rings typically exhibit strong UV absorbance around this wavelength.[12]
PDA Range (optional) 200 - 400 nmA PDA detector can confirm peak purity and aid in identification.

Method Validation: Ensuring Trustworthy Results

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] The protocols described here should be validated in your laboratory according to internal SOPs and regulatory guidelines such as ICH Q2(R2).[15]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is tested by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14] A minimum of five concentration levels are analyzed, and the resulting calibration curve should have a correlation coefficient (R²) ≥ 0.99.[7]

  • Accuracy: The closeness of the test results to the true value. It is typically assessed using spike-recovery experiments on a blank matrix at three concentration levels (low, medium, high). Recoveries should be within 80-120%.

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples during the same analytical run.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days or by different analysts. The relative standard deviation (%RSD) should typically be ≤ 15%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often estimated as a signal-to-noise ratio of 3:1.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16] Often estimated as a signal-to-noise ratio of 10:1.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature).

Table 4: Example Method Validation Performance Criteria

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (Recovery) 85% - 115%
Precision (%RSD) ≤ 10%
Specificity No interference at the retention time of the analyte.
LOD / LOQ Determined and suitable for the intended range of the assay.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]

  • Granvogl, M., & Schieberle, P. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6814-6821. [Link]

  • PubChemLite. (n.d.). This compound (C6H8N2O). [Link]

  • ACS Publications. (n.d.). Factors affecting the concentration of pyrazines in cocoa beans. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • Kanai, M., et al. (1991). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 567(2), 415-424. [Link]

  • Scribd. (n.d.). Analysis of Pyrazines by GC. [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • ResearchGate. (2022). Impact of Coffee Bean Roasting on the Content of Pyridines Determined by Analysis of Volatile Organic Compounds. [Link]

  • National Institutes of Health (NIH). (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. [Link]

  • ResearchGate. (n.d.). Structures and sensory attributes of pyrazines present in roasted coffee volatiles. [Link]

  • Der Pharmacia Lettre. (2016). Analytical method validation: A brief review. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]

  • PubChem. (5-Methylpyrazin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Food Safety Institute. (2025). Understanding Method Validation in Food Testing Laboratories. [Link]

  • National Institutes of Health (NIH). (2021). Method Validation Approaches for Analysis of Constituents in ENDS. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Journal of Food and Drug Analysis. (2001). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. [Link]

  • National Institutes of Health (NIH). (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Semantic Scholar. (n.d.). Quantitative analysis of 3-alkyl-2-methoxypyrazines in German Sauvignon blanc wines by MDGC–MS or MDGC–MS/MS for viticultural and enological studies. [Link]

  • PubChem. (3-Aminopyrazin-2-yl)methanol. National Center for Biotechnology Information. [Link]

Sources

Application and Protocol for the GC-MS Analysis of (3-Methylpyrazin-2-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the robust application of Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of (3-Methylpyrazin-2-yl)methanol and its structurally related derivatives. Pyrazine compounds are pivotal in the flavor, fragrance, and pharmaceutical industries, demanding precise and reliable analytical methodologies for their characterization. This document provides an in-depth exploration of the challenges inherent in pyrazine analysis, such as the chromatographic separation of positional isomers, and offers field-proven protocols for sample preparation, method development, and data interpretation. The causality behind experimental choices is elucidated to empower researchers, scientists, and drug development professionals in adapting and validating these methods for their specific applications.

Introduction: The Significance of this compound and its Analogs

This compound (C₆H₈N₂O) is a heterocyclic aromatic alcohol belonging to the pyrazine family.[1] Pyrazines are a fundamentally important class of compounds, contributing significantly to the aroma and flavor profiles of a vast array of cooked and roasted foods, including coffee, cocoa, and nuts.[2][3][4] Beyond their sensory contributions, the pyrazine ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities. The versatility of the pyrazine structure allows for extensive derivatization, leading to a wide spectrum of compounds with applications ranging from novel flavorants to active pharmaceutical ingredients (APIs).[2]

The analytical challenge in studying this compound and its derivatives lies in the structural similarity among isomers. Positional isomers of alkylpyrazines, for instance, often yield nearly identical mass spectra, making their individual identification and quantification by mass spectrometry alone a formidable task.[2][5] Consequently, robust chromatographic separation is paramount. This guide emphasizes the critical role of Gas Chromatography (GC) in resolving these isomers and the importance of Retention Indices (RIs) for unambiguous compound identification.[2][5]

Foundational Principles: Why GC-MS is the Gold Standard

Gas Chromatography-Mass Spectrometry is the most widely applied analytical technique for the characterization of volatile and semi-volatile compounds like pyrazines.[2] The power of this technique stems from the synergistic combination of the high-resolution separation capabilities of GC and the sensitive and specific detection provided by MS.

  • Gas Chromatography (GC): This technique separates compounds based on their differential partitioning between a gaseous mobile phase (typically an inert gas like helium) and a stationary phase coated onto the inner walls of a long, thin capillary column. The choice of stationary phase is critical and is dictated by the polarity of the target analytes. For pyrazines, which can range from non-polar to moderately polar, a selection of columns with varying polarities is often necessary to achieve optimal separation.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. The most common ionization technique for pyrazine analysis is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be used for identification by comparison to spectral libraries like the NIST Mass Spectral Library.[1]

The primary challenge, as mentioned, is that positional isomers often produce indistinguishable mass spectra.[2][5] This is where the retention time data from the GC becomes indispensable.

Logical Workflow for Pyrazine Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound and its derivatives, emphasizing the key decision points and validation steps.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample Sample Matrix (e.g., Food, API mixture) Extraction Extraction (LLE, SPME, etc.) Sample->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (Column & Temp. Program) Injection->Separation Detection MS Detection (Full Scan / SIM) Separation->Detection Peak_Integration Peak Integration & Deconvolution Detection->Peak_Integration Library_Search MS Library Search (e.g., NIST) Peak_Integration->Library_Search RI_Calculation Retention Index (RI) Calculation Peak_Integration->RI_Calculation Library_Search->RI_Calculation Confirmation Quantification Quantification (Internal/External Std.) Library_Search->Quantification RI_Calculation->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Logical workflow for the GC-MS analysis of pyrazines.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of this compound and its derivatives. These protocols are designed to be a starting point and may require optimization based on the specific sample matrix and analytical objectives.

Sample Preparation: Isolating the Analytes

The choice of sample preparation technique is crucial for removing matrix interferences and concentrating the target analytes.

Protocol 1: Liquid-Liquid Extraction (LLE) for Pharmaceutical Formulations

  • Rationale: LLE is a robust technique for extracting analytes from a liquid matrix into an immiscible organic solvent. It is particularly useful for cleaner sample matrices like dissolved APIs or reaction mixtures.

  • Procedure:

    • Accurately weigh and dissolve the sample in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Spike with an appropriate internal standard (e.g., an isotopically labeled pyrazine or a structurally similar compound with a distinct retention time).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer twice more with fresh organic solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

    • Transfer to a GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Flavor/Fragrance Analysis

  • Rationale: HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in complex matrices like food or beverages.[6] It concentrates analytes from the headspace above the sample onto a coated fiber.

  • Procedure:

    • Place a known amount of the sample (e.g., 5 g of a homogenized food product) into a 20 mL headspace vial.[7]

    • Add a salting-out agent (e.g., 1-2 g of NaCl) to increase the volatility of the analytes.

    • Spike with an internal standard if quantitative analysis is required.

    • Seal the vial with a septum cap.

    • Equilibrate the vial in a heating block or water bath (e.g., 60°C for 15 minutes) to allow analytes to partition into the headspace.

    • Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes) with agitation.[7]

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Method Development and Parameters

The following table outlines recommended starting parameters for the GC-MS analysis. Optimization will be necessary, particularly the temperature program, to achieve baseline separation of all target compounds.

Parameter Recommended Setting Rationale & Expert Insights
GC System Agilent 8890 GC or equivalentA modern GC system with precise electronic pneumatic control (EPC) is essential for reproducible retention times.
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer is sufficient for this application. Time-of-flight (TOF) analyzers can offer higher resolution and sensitivity if needed.[6]
Injector Split/SplitlessOperate in splitless mode for trace analysis to maximize analyte transfer to the column. A split injection (e.g., 50:1) can be used for more concentrated samples to avoid column overloading.
Injector Temp. 250 °CEnsures rapid volatilization of the analytes without thermal degradation.
Column Selection Primary: DB-WAX or SUPELCOWAX 10 (Polyethylene glycol) Confirmatory: DB-5ms (5%-Phenyl)-methylpolysiloxaneA polar WAX column is recommended as the primary column due to its ability to separate compounds based on polarity, which is beneficial for the hydroxyl-containing target molecule.[7] A mid-polarity DB-5ms column should be used for confirmation and to resolve any co-elutions from the polar column.
Column Dim. 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance between resolution and analysis time.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides good chromatographic efficiency and is compatible with most mass spectrometers.
Oven Program 50 °C (hold 2 min), ramp to 240 °C @ 5 °C/min, hold 5 minThis is a starting point. The initial temperature, ramp rate, and final hold time must be optimized to separate this compound from its derivatives and any matrix components.
MS Transfer Line 250 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for Electron Ionization.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-350) and/or SIMFull Scan: Used for initial identification and screening of unknowns. Selected Ion Monitoring (SIM): Used for quantitative analysis of target compounds to enhance sensitivity and selectivity.
Data Analysis and Interpretation

Step 1: Compound Identification

  • Mass Spectrum Matching: The acquired mass spectrum for each chromatographic peak is compared against a reference library (e.g., NIST). For this compound, the expected molecular ion is at m/z 124, with other characteristic fragments at m/z 106 and 95.[1]

  • Retention Index (RI) Confirmation: This is a critical step for unambiguous identification, especially for isomers.[2][5]

Protocol 3: Determination of Kovats Retention Index

  • Rationale: The Kovats Retention Index converts retention times into system-independent values, allowing for inter-laboratory comparison of data. It relates the retention time of an analyte to those of n-alkanes eluting before and after it.

  • Procedure:

    • Prepare a homologous series of n-alkanes (e.g., C8 to C30) in a suitable solvent.

    • Analyze the n-alkane mixture using the exact same GC method (temperature program, flow rate, etc.) as the samples.

    • Identify the retention times of the n-alkanes.

    • For a target analyte, identify the n-alkane that elutes immediately before it (carbon number n) and the one that elutes immediately after it (carbon number N).

    • Calculate the temperature-programmed Kovats Retention Index (I) using the following formula:

      I = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

      Where:

      • t_R(analyte) is the retention time of the analyte.

      • t_R(n) is the retention time of the n-alkane with carbon number n.

      • t_R(N) is the retention time of the n-alkane with carbon number N.

    • Compare the calculated RI with values from literature or established databases to confirm compound identity. The use of columns with different polarities (e.g., WAX and 5% phenyl) will yield different RI values, providing a high degree of confidence in the identification.

Caption: Conceptual diagram of Kovats Retention Index calculation.

Step 2: Quantification

For quantitative analysis, an internal or external standard method should be employed.

  • Calibration Curve: Prepare a series of calibration standards of the target analyte(s) at different concentrations. Each standard should contain a fixed concentration of the internal standard.

  • Analysis: Analyze the calibration standards using the developed GC-MS method, preferably in SIM mode.

  • Response Factor: For each calibration point, calculate the ratio of the analyte peak area to the internal standard peak area.

  • Plot: Plot the peak area ratio against the analyte concentration. The resulting calibration curve should have a correlation coefficient (R²) of >0.995 for accurate quantification.

  • Sample Quantification: Analyze the prepared samples and use the peak area ratio of the analyte to the internal standard to determine its concentration from the calibration curve.

Application Example: Synthesis of Pyrazinamide Derivatives

The analytical protocols described herein are directly applicable to monitoring the synthesis of pharmaceutically relevant derivatives. For example, in the enzymatic synthesis of pyrazinamide derivatives from methyl 3-methylpyrazine-2-carboxylate, GC-MS can be used to:[8]

  • Monitor Reaction Progress: Track the disappearance of the starting material (the pyrazine ester) and the appearance of the desired pyrazinamide product over time.

  • Identify Byproducts: The full scan mode can help in the tentative identification of any side products formed during the reaction, aiding in reaction optimization.

  • Confirm Final Product Identity: The combination of mass spectral data and a calculated retention index provides definitive confirmation of the structure of the synthesized derivative.

Conclusion

The GC-MS methodology detailed in this guide provides a robust and reliable framework for the analysis of this compound and its diverse derivatives. By understanding the principles of chromatographic separation and leveraging the confirmatory power of retention indices alongside mass spectral data, researchers can overcome the inherent challenges of pyrazine analysis. The provided protocols for sample preparation, instrument setup, and data analysis serve as a validated starting point for applications in quality control, flavor profiling, and pharmaceutical research and development, ensuring both scientific integrity and technical accuracy.

References

  • Attygalle, A. B., J. S. J. T. M. F. A. &. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Available at: [Link]

  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Available at: [Link]

  • Hajslova, J., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 643(1-2), 79-87. Available at: [Link]

  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Available at: [Link]

  • Shimadzu. (n.d.). GCMS Application Datasheet No. 139: Headspace GC/MS Analysis of Volatile Substances in Forensic Samples. Available at: [Link]

  • NIST. (n.d.). Gas Chromatographic Retention Data. NIST Chemistry WebBook. Available at: [Link]

  • Zhang, X., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14, 1-10. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C6H8N2O). Available at: [Link]

  • ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Available at: [Link]

Sources

Application Note: A Robust Reversed-Phase HPLC Protocol for the Preparative Purification of (3-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, optimized, and validated High-Performance Liquid Chromatography (HPLC) method for the preparative purification of (3-Methylpyrazin-2-yl)methanol. This key heterocyclic compound is a valuable building block in medicinal chemistry and drug development, where high purity is paramount.[1][2] The described protocol addresses the challenges associated with purifying polar aromatic molecules, providing a comprehensive guide from method development rationale to step-by-step execution and data analysis. By employing a C18 stationary phase with a tailored aqueous/organic mobile phase gradient, this method effectively separates the target compound from common synthesis-related impurities, such as starting materials, regioisomers, and oxidation byproducts.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable solution for obtaining high-purity this compound.

Introduction and Purification Rationale

This compound is an organic compound featuring a pyrazine ring substituted with methyl and hydroxymethyl groups.[5] The pyrazine moiety is a critical pharmacophore found in numerous biologically active compounds, making its derivatives, including the topic compound, significant in pharmaceutical research.[1][2] Synthetic routes to pyrazine derivatives can often yield a mixture of products, including unreacted starting materials, isomers, and various byproducts, necessitating a robust purification strategy.[3][6]

High-Performance Liquid Chromatography (HPLC) offers unparalleled resolution and efficiency for the purification of such complex mixtures. The primary challenge in developing a method for this compound lies in its physicochemical properties.

Table 1: Physicochemical Properties of this compound
PropertyValueSource & Significance for HPLC
Molecular Formula C₆H₈N₂OUsed for mass calculations and verification.
Molecular Weight 124.14 g/mol Essential for preparing solutions of known concentration.[7]
Predicted XlogP -0.7Indicates high polarity, suggesting poor retention on traditional reversed-phase columns without a highly aqueous mobile phase.[7][8]
Solubility Soluble in water and methanolSimplifies sample preparation and mobile phase selection.[9]
Key Structural Features Pyrazine ring, hydroxymethyl groupThe aromatic pyrazine ring provides a strong UV chromophore for detection. The polar -CH₂OH group dominates the compound's polarity.[5]

Given its high polarity (XlogP = -0.7), the primary goal is to achieve sufficient retention on a hydrophobic stationary phase to enable separation from both more polar and less polar impurities. This application note details a reversed-phase HPLC (RP-HPLC) method that has been optimized for this specific challenge.

HPLC Method Development: A Mechanistic Approach

The selection of chromatographic parameters is dictated by the physicochemical properties of this compound.

Stationary Phase Selection

A classical C18 (octadecylsilane) column is selected as the foundational stationary phase. While seemingly counterintuitive for a highly polar analyte, C18 columns provide a well-understood hydrophobic interaction mechanism and are versatile. The key to success is manipulating the mobile phase to control retention. For highly polar compounds, specialized "aqueous stable" C18 phases (sometimes denoted AQ) are recommended to prevent phase collapse in highly aqueous conditions, though a standard, well-endcapped C18 is sufficient for the gradient method described here.[10]

Mobile Phase Strategy

The mobile phase must be tailored to promote retention of a polar analyte on a non-polar stationary phase.

  • Mobile Phase A (Aqueous): Deionized water. To improve peak shape and control the ionization state of any potential acidic or basic impurities, a modifier is essential. 0.1% Formic Acid (FA) is chosen. It is a volatile additive, making it ideal for subsequent fraction evaporation and compatible with mass spectrometry (MS) for purity verification.[4][11]

  • Mobile Phase B (Organic): Acetonitrile (ACN) is selected over methanol. Acetonitrile generally provides lower backpressure and has a better UV transparency cutoff wavelength (~190 nm) compared to methanol (~205 nm).[12] This ensures a cleaner baseline, which is critical for detecting low-level impurities.

  • Gradient Elution: An isocratic method with a high percentage of water would lead to very long retention times for any less-polar impurities. Therefore, a gradient elution, starting with a high aqueous content and gradually increasing the organic content, is the most logical approach. This ensures that this compound is sufficiently retained and separated from early-eluting polar impurities, while later-eluting hydrophobic impurities are efficiently eluted from the column, minimizing run time and improving peak sharpness.

Detection Wavelength

The pyrazine ring, being an aromatic heterocycle, exhibits strong UV absorbance. While a full UV-Vis spectral analysis is recommended to determine the absorbance maximum (λ-max), a wavelength of 265 nm is a robust starting point for pyrazine-containing compounds, offering a strong signal for the target analyte and most potential aromatic impurities.

Preparative Purification Workflow

The following diagram outlines the complete workflow from crude sample preparation to the isolation of pure this compound.

HPLC_Purification_Workflow Figure 1: HPLC Purification Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Separation cluster_post 3. Post-Purification Crude Crude this compound Dissolve Dissolve in Mobile Phase A (e.g., 10-20 mg/mL) Crude->Dissolve Solubilization Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Remove Particulates Inject Inject onto Preparative HPLC System Filter->Inject Separate Gradient Elution (Water/ACN + 0.1% FA) Inject->Separate Chromatography Detect UV Detection at 265 nm Separate->Detect Monitoring Collect Collect Fractions of Target Peak Detect->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze QC Check Pool Pool Pure Fractions Analyze->Pool Decision Evaporate Remove Solvent (Rotary Evaporation / Lyophilization) Pool->Evaporate Concentration Final Pure Compound Evaporate->Final

Sources

Application Note: Comprehensive NMR Characterization of (3-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Methylpyrazin-2-yl)methanol is a heterocyclic aromatic compound belonging to the pyrazine family.[1] Pyrazine derivatives are of significant interest in the pharmaceutical and flavor industries due to their diverse biological activities and sensory properties.[1] Structurally, this compound features a pyrazine ring substituted with a methyl group and a hydroxymethyl group at positions 3 and 2, respectively.[2] The precise and unambiguous structural elucidation of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural characterization of organic molecules in solution.[3] This application note provides a comprehensive guide to the NMR characterization of this compound, detailing protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. The causality behind experimental choices and the interpretation of the resulting spectra are discussed to provide a self-validating system for researchers, scientists, and drug development professionals.

Chemical Structure

The chemical structure of this compound is presented below:

Molecular Formula: C₆H₈N₂O[2]

Structure:

Predicted NMR Spectral Data

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants are summarized in the table below. These predictions are based on the analysis of similar pyrazine structures and the electronic effects of the substituents.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~8.4 - 8.6d~2.5
H-6~8.3 - 8.5d~2.5
-CH₂OH~4.8 - 5.0s-
-CH₃~2.6 - 2.8s-
-OHVariablebr s-
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are provided in the table below. The pyrazine ring carbons are expected to resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituents.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~155 - 160
C-5~142 - 145
C-6~140 - 143
-CH₂OH~60 - 65
-CH₃~20 - 25

Experimental Protocols

This section outlines the detailed, step-by-step methodologies for the NMR characterization of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent is paramount and should be based on the solubility of the analyte and its non-interference with the signals of interest.

  • Solvent Selection: For heterocyclic compounds like pyrazines, deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[4] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its simple residual solvent peak.[5] However, if the compound has limited solubility in CDCl₃ or if exchangeable protons (like the hydroxyl proton) are of particular interest, DMSO-d₆ is an excellent alternative.[4][5]

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most high-quality deuterated solvents already contain TMS.

1D NMR Spectroscopy Protocol

One-dimensional NMR experiments are the foundation of structural elucidation, providing information on the chemical environment and connectivity of NMR-active nuclei.[3]

¹H NMR Acquisition:

  • Place the prepared NMR tube in the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Process the FID as described for the ¹H spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak.[6]

2D NMR Spectroscopy Protocols

Two-dimensional NMR experiments are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules where 1D spectra may be crowded.[7]

COSY (Correlation Spectroscopy) Protocol:

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[7]

  • Use the same sample prepared for 1D NMR.

  • Set up a standard COSY experiment (e.g., cosygpqf).

  • Acquire the 2D data set. The number of increments in the indirect dimension will determine the resolution.

  • Process the data using a 2D Fourier transform.

  • Analyze the resulting spectrum for cross-peaks, which indicate J-coupling between protons.

HSQC (Heteronuclear Single Quantum Coherence) Protocol:

The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation).[7]

  • Set up a standard HSQC experiment (e.g., hsqcedetgpsisp2.2).

  • Acquire the 2D data set.

  • Process the data using a 2D Fourier transform.

  • Analyze the resulting spectrum, where each cross-peak represents a direct bond between a proton and a carbon atom.

Data Interpretation and Structural Elucidation Workflow

The following section describes the logical process of interpreting the NMR data to confirm the structure of this compound.

¹H NMR Interpretation
  • Aromatic Region: Two doublets are expected in the aromatic region (δ 8.3-8.6 ppm), corresponding to the two protons on the pyrazine ring (H-5 and H-6). The small coupling constant (~2.5 Hz) is characteristic of a four-bond coupling across the nitrogen atom.

  • Aliphatic Region: A singlet at approximately 2.6-2.8 ppm is predicted for the methyl (-CH₃) protons. Another singlet, corresponding to the methylene (-CH₂OH) protons, is expected around 4.8-5.0 ppm. The absence of splitting for these signals indicates no adjacent protons.

  • Hydroxyl Proton: The hydroxyl (-OH) proton will appear as a broad singlet with a variable chemical shift, as its position is sensitive to concentration, temperature, and solvent.

¹³C NMR Interpretation
  • Aromatic Carbons: Four signals are expected in the downfield region (δ 140-160 ppm) for the four carbons of the pyrazine ring. The carbons directly attached to the nitrogen atoms (C-2 and C-3) will be the most deshielded.

  • Aliphatic Carbons: Two signals are expected in the upfield region: one for the methylene carbon (-CH₂OH) around 60-65 ppm and one for the methyl carbon (-CH₃) around 20-25 ppm.

2D NMR for Unambiguous Assignment

The workflow for using 2D NMR to confirm assignments is illustrated in the diagram below.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Structure Structural Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identify coupled protons HSQC HSQC (¹H-¹³C Correlation) H1_NMR->HSQC Proton dimension C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Carbon dimension Structure Final Structure of This compound COSY->Structure Confirm H-5 & H-6 connectivity HSQC->Structure Assign C-H pairs (e.g., -CH₃, -CH₂OH, C5-H5, C6-H6)

Caption: Workflow for structural elucidation using 2D NMR.

  • COSY Analysis: A cross-peak between the two aromatic doublets will confirm their coupling and assignment as H-5 and H-6. No other cross-peaks are expected, confirming the isolated nature of the methyl and methylene groups.

  • HSQC Analysis: This experiment is crucial for definitive assignments. Cross-peaks will be observed between:

    • The methyl proton signal and its corresponding carbon signal.

    • The methylene proton signal and its corresponding carbon signal.

    • The H-5 proton signal and the C-5 carbon signal.

    • The H-6 proton signal and the C-6 carbon signal.

Conclusion

This application note provides a detailed framework for the comprehensive NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition for ¹H, ¹³C, COSY, and HSQC experiments, researchers can obtain high-quality data. The systematic interpretation of these spectra, guided by the predicted chemical shifts and the logical workflow presented, will enable unambiguous structural confirmation of the molecule. This rigorous approach to structural elucidation is essential for advancing research and development in fields where pyrazine derivatives play a critical role.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1:001. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 580060, this compound. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information (Experimental details for Table 1, entries 2–13). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). 2D NMR Introduction. Retrieved from [Link]

  • Susilawati, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Dotsenko, V. V. (2014, September 30). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. ResearchGate. Retrieved from [Link]

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

  • Lang, E. S., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(49), 15134-15142. [Link]

  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160-5166. [Link]

  • Rittner, R., & Zukerman-Schpector, J. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 12(2), 263-266. [Link]

  • Ghandi, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5245-5254. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Pyrazine (FDB012468). Retrieved from [Link]

Sources

Derivatization of (3-Methylpyrazin-2-yl)methanol for enhanced activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of (3-Methylpyrazin-2-yl)methanol for Enhanced Biological Activity

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. This compound presents a valuable starting material for chemical library synthesis due to its accessible primary alcohol, which serves as a versatile handle for structural modification. This document provides a comprehensive guide to the strategic derivatization of this compound. We detail protocols for esterification, etherification, and carbamoylation, explaining the chemical rationale behind these modifications. Furthermore, we outline methodologies for product purification, characterization, and subsequent biological screening to establish a robust structure-activity relationship (SAR) and identify lead compounds with enhanced therapeutic potential.

Introduction: The Rationale for Derivatization

This compound is a heterocyclic alcohol containing the pyrazine nucleus. Molecules incorporating the pyrazine ring are known to exhibit a wide spectrum of biological activities, making them a focal point in drug discovery[4][5]. However, a parent molecule often requires structural optimization to improve key pharmacological parameters such as:

  • Potency and Efficacy: Modifications can enhance binding affinity to the biological target.

  • Selectivity: Fine-tuning the structure can reduce off-target effects.

  • Pharmacokinetics (ADME): Derivatization can improve absorption, distribution, metabolism, and excretion profiles, for instance, by modulating lipophilicity.

  • Novelty: Creating new chemical entities is essential for patent protection and exploring new therapeutic avenues.

The primary alcohol group on this compound is an ideal site for derivatization. It allows for the introduction of a wide array of functional groups, enabling a systematic exploration of the chemical space around the pyrazine core. This application note focuses on three robust and versatile derivatization strategies.

Overall Experimental Workflow

The process of developing and evaluating new derivatives follows a logical sequence from synthesis to biological validation. This workflow ensures that each step is well-documented and that the resulting data is reliable for establishing SAR.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening cluster_data Data Output Start Starting Material This compound Deriv Derivatization Reactions (Esterification, Etherification, etc.) Start->Deriv Purify Purification (Column Chromatography) Deriv->Purify Char Structure Confirmation (NMR, LC-MS, IR) Purify->Char Screen Biological Activity Screening Char->Screen SAR SAR Analysis Screen->SAR Data Lead Compound Identification SAR->Data

Figure 1: General workflow for synthesis, analysis, and evaluation of derivatives.

Derivatization Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Solvents and reagents should be handled with care.

Protocol 1: Esterification via Acyl Chlorides

Rationale: Esterification is a classic and highly effective method to introduce a wide variety of substituents. The resulting esters can modulate the molecule's lipophilicity (logP) and hydrogen bonding capacity. This can significantly impact cell permeability and target engagement. The choice of acyl chloride allows for the introduction of aromatic, aliphatic, and heterocyclic moieties.

General Reaction Scheme:

G cluster_interactions Molecular Interactions Core 3-Methylpyrazine Core Linker (Ester, Ether, etc.) R-Group (Variable Substituent) Hydrophobic Hydrophobic Pocket Core:f2->Hydrophobic Lipophilicity Hbond H-Bond Acceptor/Donor Core:f1->Hbond H-Bonding Steric Steric Hindrance Core:f2->Steric Size/Shape Target Biological Target (e.g., Enzyme Active Site) Hydrophobic->Target Hbond->Target Steric->Target (Negative)

Sources

The Versatile Building Block: Application Notes for (3-Methylpyrazin-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

(3-Methylpyrazin-2-yl)methanol is a heterocyclic alcohol that has emerged as a valuable and versatile building block in modern organic synthesis.[1][2] Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common motif in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[3][4] The presence of a reactive hydroxymethyl group ortho to a methyl substituent on this electron-deficient ring system provides a unique handle for a variety of chemical transformations, allowing for the strategic introduction of diverse functionalities and the construction of complex molecular architectures.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in organic synthesis. We will delve into its key reactions, offering detailed, field-proven protocols and explaining the underlying chemical principles.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[1]
Molecular Weight 124.14 g/mol PubChem[1]
Appearance LiquidCymitQuimica
CAS Number 160818-32-6PubChem[1]
Boiling Point Not available
Melting Point Not available
Solubility Soluble in polar organic solventsAssumed based on structure
pKa Not available

Safety and Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Synthetic Applications and Protocols

The strategic positioning of the hydroxymethyl group on the pyrazine ring allows for a range of synthetic transformations. This section will detail the protocols for key reactions, providing a foundation for the use of this compound as a versatile building block.

Oxidation to 3-Methylpyrazine-2-carbaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation that opens up a vast array of subsequent reactions, such as reductive aminations, Wittig reactions, and additions of organometallic reagents. The resulting 3-methylpyrazine-2-carbaldehyde is a key intermediate for the synthesis of various heterocyclic compounds and pharmacologically active molecules.

Causality of Experimental Choices: Standard oxidation methods for primary alcohols can be employed. A Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated with oxalyl chloride, is a mild and efficient method that typically avoids over-oxidation to the carboxylic acid. The reaction is performed at low temperatures (-78 °C) to control the reactivity of the intermediate species. Triethylamine is used as a mild base to quench the reaction and neutralize the generated acid.

Oxidation_to_Aldehyde reactant This compound reagents 1. (COCl)₂, DMSO, CH₂Cl₂ 2. Et₃N reactant->reagents Oxidation product 3-Methylpyrazine-2-carbaldehyde reagents->product

Caption: Oxidation of this compound to its aldehyde.

Experimental Protocol: Swern Oxidation (Adapted from general procedures)

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL) and oxalyl chloride (2.0 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Activation: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO, 4.0 eq) in DCM (5 mL) to the cooled solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 30 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in DCM (5 mL) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 1 hour at -78 °C.

  • Quenching: Add triethylamine (Et₃N, 5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Add water (20 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Esterification to Pyrazinyl Esters

Ester derivatives of this compound are of significant interest, particularly in the flavor and fragrance industry, where pyrazine esters contribute to nutty, roasted, and fruity aromas.[3] The Fischer esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid, is a classic and reliable method for preparing these esters.

Causality of Experimental Choices: The Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, an excess of one of the reactants (typically the more available and less expensive one, in this case, the carboxylic acid or an alcohol as a solvent) is used. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Esterification reactant1 This compound reagents H₂SO₄ (cat.) reactant1->reagents reactant2 R-COOH reactant2->reagents product (3-Methylpyrazin-2-yl)methyl R-carboxylate reagents->product Fischer Esterification

Caption: Fischer esterification of this compound.

Experimental Protocol: Fischer Esterification (Adapted from the esterification of 3-methylpyrazine-2-carboxylic acid)[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in a suitable solvent such as toluene (10 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the carboxylic acid used.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with water (20 mL), a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the excess acid, and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

Table of Expected Ester Products and Their Potential Aroma Profiles:

Carboxylic AcidEster ProductPotential Aroma Profile
Acetic Acid(3-Methylpyrazin-2-yl)methyl acetateFruity, slightly nutty
Butyric Acid(3-Methylpyrazin-2-yl)methyl butanoateFruity, cheesy
Isovaleric Acid(3-Methylpyrazin-2-yl)methyl isovalerateFruity, nutty, cheesy
Benzoic Acid(3-Methylpyrazin-2-yl)methyl benzoateBalsamic, slightly fruity
Ether Synthesis via Williamson Ether Synthesis

The conversion of the hydroxymethyl group to an ether functionality provides another avenue for molecular diversification. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide.[2][5][6][7]

Causality of Experimental Choices: The reaction proceeds via an SN2 mechanism, which requires a strong nucleophile and a good electrophile with a suitable leaving group. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. A primary alkyl halide is used as the electrophile to minimize competing elimination reactions.

Williamson_Ether_Synthesis reactant1 This compound reagents1 NaH reactant1->reagents1 Deprotonation intermediate (3-Methylpyrazin-2-yl)methoxide reagents1->intermediate reactant2 R-X intermediate->reactant2 SN2 Attack product 2-(Alkoxymethyl)-3-methylpyrazine reactant2->product

Caption: Williamson ether synthesis with this compound.

Experimental Protocol: Williamson Ether Synthesis (Adapted from general procedures)[5][7]

  • Alkoxide Formation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C in an ice bath.

  • Alcohol Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive alkyl halides.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography on silica gel.

Conclusion

This compound is a readily available and highly versatile building block for organic synthesis. Its unique combination of a pyrazine core and a reactive hydroxymethyl group provides a gateway to a wide range of functionalized molecules with potential applications in pharmaceuticals, agrochemicals, and the flavor and fragrance industry. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthetic potential of this valuable compound. As with any chemical synthesis, careful planning, adherence to safety protocols, and thorough characterization of products are essential for successful outcomes.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • University of California, Davis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Williamson ether synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. Retrieved from [Link]

Sources

The Versatile Building Block: (3-Methylpyrazin-2-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to its Application and Synthetic Protocols for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural features make it a versatile building block for the development of a wide array of therapeutic agents. Pyrazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. The pyrazine moiety can influence a molecule's physicochemical properties, such as basicity and its capacity to form hydrogen bonds, which are critical for target binding and overall efficacy. (3-Methylpyrazin-2-yl)methanol, with its reactive hydroxymethyl group, serves as a key intermediate for introducing the methyl-substituted pyrazine core into more complex drug candidates, offering a pathway to novel therapeutics.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[1]
Molecular Weight 124.14 g/mol PubChem[1]
Appearance LiquidCymitQuimica[2]
SMILES CC1=NC=CN=C1COPubChem[1]
InChIKey PIDARGGCVNDISL-UHFFFAOYSA-NPubChem[1]

Synthetic Protocols for this compound

While multiple routes to substituted pyrazines exist, a common and reliable method for the synthesis of this compound involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by functional group manipulation. Below is a representative, detailed protocol.

Protocol 1: Synthesis from 2,3-Diaminopropionic Acid and Methylglyoxal

This protocol outlines a plausible synthetic route, drawing upon established principles of pyrazine synthesis.

Workflow Diagram:

G A 2,3-Diaminopropionic Acid C Condensation Reaction A->C B Methylglyoxal B->C D Dihydropyrazine Intermediate C->D Formation of Schiff base and cyclization E Oxidation D->E Aromatization F 3-Methylpyrazine-2-carboxylic acid E->F G Reduction (e.g., with LiAlH4) F->G Esterification followed by reduction H This compound G->H

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Condensation and Cyclization:

    • To a solution of 2,3-diaminopropionic acid (1.0 eq) in a suitable solvent such as ethanol, add methylglyoxal (1.1 eq) dropwise at room temperature.

    • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This step involves the formation of a Schiff base between the amino groups and the dicarbonyl compound, which then undergoes intramolecular cyclization to form a dihydropyrazine intermediate.

  • Oxidation to Pyrazine:

    • After cooling the reaction mixture, an oxidizing agent such as manganese dioxide (MnO₂) (2.0 eq) is added.

    • The mixture is stirred at room temperature for 12-24 hours.

    • Rationale: The dihydropyrazine intermediate is oxidized to the aromatic pyrazine ring. MnO₂ is a mild and effective oxidizing agent for this transformation.

  • Purification of 3-Methylpyrazine-2-carboxylic acid:

    • The reaction mixture is filtered through a pad of celite to remove the oxidizing agent.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 3-methylpyrazine-2-carboxylic acid.

  • Reduction to this compound:

    • The purified 3-methylpyrazine-2-carboxylic acid (1.0 eq) is dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

    • The solution is cooled to 0°C, and a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 eq) is added portion-wise.

    • The reaction is stirred at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.

    • Rationale: The carboxylic acid is reduced to the primary alcohol. LiAlH₄ is a powerful reducing agent suitable for this conversion.

    • Caution: LiAlH₄ reacts violently with water. The reaction must be carried out under strictly anhydrous conditions.

  • Work-up and Purification:

    • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude this compound is then purified by column chromatography or distillation to yield the final product.

Applications in Medicinal Chemistry: Synthetic Protocols

This compound is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group can be readily converted into other functional groups, allowing for its incorporation into a variety of molecular scaffolds.

Protocol 2: Synthesis of (3-Methylpyrazin-2-yl)methyl Tosylate

This protocol details the conversion of the alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Workflow Diagram:

G A This compound D Tosylation Reaction A->D B Tosyl Chloride (TsCl) B->D C Pyridine (base) C->D E (3-Methylpyrazin-2-yl)methyl Tosylate D->E Formation of sulfonate ester

Caption: Synthesis of (3-Methylpyrazin-2-yl)methyl Tosylate.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0°C under a nitrogen atmosphere.

    • Rationale: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. Anhydrous conditions are important to prevent hydrolysis of the tosyl chloride.

  • Addition of Tosyl Chloride:

    • To the cooled solution, add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature at 0°C.

    • The reaction mixture is then stirred at 0°C for 30 minutes and allowed to warm to room temperature, stirring for an additional 4-6 hours.

  • Work-up and Purification:

    • The reaction is quenched by the addition of cold water.

    • The mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • The combined organic layers are washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to give (3-Methylpyrazin-2-yl)methyl tosylate.

Protocol 3: Alkylation of Amines using (3-Methylpyrazin-2-yl)methyl Tosylate

The synthesized tosylate is an excellent electrophile for the alkylation of primary and secondary amines, a common strategy in the synthesis of bioactive molecules.

Workflow Diagram:

G A (3-Methylpyrazin-2-yl)methyl Tosylate D Alkylation Reaction (SN2) A->D B Primary or Secondary Amine (R-NHR') B->D C Base (e.g., K2CO3 or Et3N) C->D E N-((3-Methylpyrazin-2-yl)methyl)amine D->E Nucleophilic substitution

Caption: Alkylation of amines with (3-Methylpyrazin-2-yl)methyl Tosylate.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of the desired primary or secondary amine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃) (1.5 eq).

    • Rationale: The base deprotonates the amine, increasing its nucleophilicity.

  • Alkylation:

    • Add a solution of (3-Methylpyrazin-2-yl)methyl tosylate (1.1 eq) in the same solvent to the amine mixture.

    • The reaction is stirred at room temperature or gently heated (e.g., to 50-60°C) until the starting materials are consumed (monitored by TLC).

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.

    • The filtrate is concentrated under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield the desired N-alkylated pyrazine derivative.

Potential Applications in Drug Discovery

The derivatives of this compound are being explored for a variety of therapeutic targets. The pyrazine moiety can act as a bioisostere for other aromatic rings and can participate in crucial hydrogen bonding interactions with biological targets.

  • Kinase Inhibitors: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a key interaction in the hinge region of many protein kinases.

  • Anticancer Agents: Pyrazine-containing compounds have shown promise as anticancer agents through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis.

  • Central Nervous System (CNS) Agents: The pyrazine scaffold is present in several CNS-active drugs, and derivatives of this compound could be explored for their potential in treating neurological and psychiatric disorders.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxyl group provide a gateway to a diverse range of pyrazine-containing molecules. The protocols outlined in this guide offer a practical framework for the synthesis and derivatization of this important intermediate, enabling researchers to explore its potential in the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic application of such well-defined molecular scaffolds will remain a cornerstone of successful drug discovery programs.

References

  • PubChem. This compound. [Link]

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Application Notes & Protocols for the Development of (3-Methylpyrazin-2-yl)methanol-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazine derivatives represent a versatile class of N-heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds for agrochemical discovery.[1][2] Naturally occurring pyrazines often act as defense compounds in plants, exhibiting antimicrobial and insect-repelling properties.[3] This guide focuses on (3-Methylpyrazin-2-yl)methanol, a key building block for creating novel agrochemical candidates. We provide a comprehensive framework for the design, synthesis, and biological evaluation of a focused library of derivatives. Detailed, field-tested protocols for chemical synthesis and fungicidal screening are presented, emphasizing the rationale behind experimental choices to empower researchers in developing next-generation crop protection agents.

Part 1: Chemical Synthesis & Derivatization Strategy

The journey from a starting scaffold to a viable agrochemical lead hinges on a robust and flexible chemical synthesis strategy. The hydroxyl group of this compound is an ideal handle for chemical modification, allowing for the exploration of various chemical spaces to optimize biological activity and physicochemical properties.

Synthesis of the Core Scaffold: this compound

A reliable supply of the starting material is paramount. While commercially available, understanding its synthesis is crucial for potential scale-up and cost management. A common laboratory-scale synthesis involves the reduction of a corresponding pyrazine-2-carboxylic acid ester.

Rationale: The reduction of an ester to a primary alcohol is a high-yielding and well-understood transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose, though alternatives like sodium borohydride (NaBH₄) in specific solvent systems can also be employed for improved safety and selectivity.

Strategy for Derivatization: Building a Focused Library

To explore the structure-activity relationship (SAR), a library of derivatives will be synthesized by modifying the primary alcohol. The initial focus will be on creating ether and ester linkages, as these are common motifs in successful agrochemicals and allow for systematic variation of steric and electronic properties.

Causality Behind Experimental Choices:

  • Ether Linkages (Williamson Ether Synthesis): This classic reaction is chosen for its reliability and broad substrate scope. By reacting the alkoxide of this compound with various alkyl or benzyl halides, we can introduce a range of substituents to probe how size, lipophilicity, and aromaticity affect biological activity.

  • Ester Linkages: Esterification with various acyl chlorides or carboxylic acids allows for the introduction of different carbonyl-containing groups. This modification can influence the molecule's polarity, metabolic stability, and potential interactions with target enzymes.

The overall strategy is to create a matrix of compounds with diverse physicochemical properties to maximize the chances of identifying a "hit" in biological screens.

G A This compound (Core Scaffold) B Deprotonation (e.g., NaH) A->B Step 1a G Esterification A->G Step 1b D Alkoxide Intermediate B->D C Williamson Ether Synthesis F Ether Library (Diverse R groups) C->F Product D->C E Alkyl/Benzyl Halides (R-X) E->C I Ester Library (Diverse R' groups) G->I Product H Acyl Chlorides / Carboxylic Acids (R'-COCl) H->G

Caption: Workflow for creating ether and ester libraries from the core scaffold.

Detailed Protocol: Synthesis of a Representative Ether Derivative

This protocol details the synthesis of 2-((benzyloxy)methyl)-3-methylpyrazine, a representative ether derivative, via Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ether derivative.

Part 2: Biological Screening & Application

The primary goal of the screening process is to identify derivatives with potent and selective biological activity. Pyrazine compounds are known to possess a range of agrochemical properties, including fungicidal, insecticidal, and herbicidal effects.[4][5] Based on the prevalence of pyrazine scaffolds in antifungal agents, our initial screening will focus on fungicidal activity.[6]

Rationale for Fungicidal Screening

Fungal pathogens are a major cause of crop loss worldwide. The pyrazine core is present in several known bioactive molecules with antifungal properties.[4][7] Therefore, a fungicidal screen is a logical and high-probability starting point for this library. We will use a tiered approach, starting with a high-throughput in vitro assay against a common plant pathogen, followed by a more complex in vivo assay for the most promising "hits".

G cluster_0 Discovery Pipeline A Synthesized Compound Library (Ether & Ester Derivatives) B Primary Screen: In Vitro Microtiter Assay (e.g., Botrytis cinerea) A->B C Data Analysis: Calculate % Inhibition, EC₅₀ B->C D Hit Identification (Compounds with high potency) C->D Potency > Threshold E Secondary Screen: In Vivo Leaf Disk Assay D->E F Lead Candidate Selection E->F Efficacy & Low Phytotoxicity

Caption: Tiered screening workflow from compound library to lead candidate.

Protocol: In Vitro Broth Microdilution Antifungal Assay

This protocol is adapted from established Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a model fungal pathogen, such as Botrytis cinerea.[8][9][10]

Materials:

  • Synthesized pyrazine derivatives

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA) plates

  • RPMI-1640 medium, buffered with MOPS to pH 7.0

  • Sterile 96-well microtiter plates (U-bottom)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or McFarland standards

  • Positive control fungicide (e.g., Tebuconazole)

Procedure:

  • Inoculum Preparation: Culture B. cinerea on PDA plates for 7-10 days. Harvest spores by flooding the plate with sterile saline and gently scraping the surface.[8]

  • Spore Suspension: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1-5 x 10⁶ spores/mL using a hemocytometer or by adjusting the turbidity to a 0.5 McFarland standard.[9]

  • Test Compound Preparation: Prepare stock solutions of each test compound and the positive control in DMSO (e.g., at 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in RPMI medium to achieve a final concentration range (e.g., 0.1 to 128 µg/mL).[11] Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation: Dilute the standardized spore suspension in RPMI medium to achieve a final concentration of approximately 0.5-2.5 x 10⁴ spores/mL in the test wells. Add this inoculum to each well containing the compound dilutions.[8]

  • Controls: Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).

  • Incubation: Seal the plates and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[10]

Protocol: In Vivo Leaf Disk Antifungal Assay

"Hits" from the in vitro screen must be validated in a plant-based system to confirm efficacy and assess for phytotoxicity. The leaf disk assay is a reliable and resource-efficient method for this secondary screen.[12][13]

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., strawberry or bean)

  • "Hit" compounds identified from the in vitro screen

  • B. cinerea spore suspension (prepared as in 2.2)

  • Water agar (0.5-1.0%)

  • 24-well plates

  • Cork borer or biopsy punch (e.g., 15 mm diameter)

  • Surfactant (e.g., Tween 20)

Procedure:

  • Plate Preparation: Pour 1 mL of molten water agar into each well of a 24-well plate and allow it to solidify.[14]

  • Leaf Disk Excision: Use a cork borer to punch out uniform leaf disks from healthy plant leaves. Place one disk, abaxial (lower) side up, onto the agar in each well.[14]

  • Compound Application: Prepare solutions of the test compounds at various concentrations (e.g., 10, 50, 100 ppm) in water with a small amount of surfactant (e.g., 0.01% Tween 20). Apply a uniform, small droplet (e.g., 20 µL) of each solution to the surface of the leaf disks. Include a negative control (water + surfactant) and a positive control fungicide.

  • Drying: Allow the treated disks to air dry in a laminar flow hood.

  • Inoculation: Place a small droplet (e.g., 10 µL) of the B. cinerea spore suspension onto the center of each treated leaf disk.

  • Incubation: Seal the plates and incubate under high humidity and appropriate light/dark cycles at 20-25°C for 3-5 days.

  • Assessment: Evaluate the results by measuring the diameter of the necrotic lesion or by visually scoring the percentage of the disk area covered by fungal growth compared to the negative control.[15] Also, note any signs of phytotoxicity such as chlorosis or necrosis on the treated disks.

Data Presentation & Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro Antifungal Activity of Pyrazine Derivatives

Compound ID R Group (Ether) R' Group (Ester) MIC (µg/mL) vs. B. cinerea
Scaffold - - >128
DERIV-01 Benzyl - 32
DERIV-02 4-Chlorobenzyl - 8
DERIV-03 2,4-Dichlorobenzyl - 4
DERIV-04 - Benzoyl 64
DERIV-05 - 4-Chlorobenzoyl 16

| Control | Tebuconazole | - | 2 |

Interpretation: The data in Table 1 (hypothetical) suggests that ether derivatives are more potent than ester derivatives. Furthermore, the addition of electron-withdrawing chloro-substituents on the benzyl ring enhances antifungal activity, guiding the next round of synthesis.

Part 3: Mode of Action Insights

While a full mode of action (MoA) study is beyond the scope of initial discovery, insights can be gained from the chemical structure. Many heterocyclic fungicides, particularly those containing an amide or carboxamide group, function as Succinate Dehydrogenase Inhibitors (SDHIs).[16] These fungicides block the fungal respiratory chain at Complex II, leading to a disruption of cellular energy production. Given the pyrazine scaffold, it is plausible that derivatives could target this pathway. Future work for promising lead candidates would involve enzymatic assays with isolated mitochondria to test this hypothesis.

Conclusion

The this compound scaffold provides a fertile starting point for the development of novel agrochemicals. The synthetic and screening protocols outlined in this guide offer a robust, logical, and efficient pathway from initial idea to a validated "hit." By systematically modifying the core structure and employing a tiered screening approach, researchers can effectively explore the chemical space around this promising scaffold to identify new lead compounds for crop protection. Further optimization of these leads for field efficacy, crop safety, and environmental profile will be the subsequent steps in the development pipeline.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antifungal Activity of a Novel Agent.
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Sources

Experimental protocol for biological screening of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A High-Throughput Screening Cascade for the Biological Evaluation of Novel Pyrazine Derivatives

Introduction: The Therapeutic Promise of the Pyrazine Scaffold

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity have made it a cornerstone in the design of numerous clinically approved drugs. Derivatives of pyrazine exhibit an exceptionally broad spectrum of biological activities, including potent anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral effects.[1][2] This versatility makes the pyrazine core a fertile ground for drug discovery and development.

The journey from a newly synthesized pyrazine derivative to a potential drug candidate is, however, a rigorous one. It necessitates a systematic and robust biological screening process to identify and characterize its therapeutic potential. This guide provides a detailed, field-proven experimental protocol for a primary biological screening cascade designed for novel pyrazine derivatives. We will focus on two of the most critical and common applications for this chemical class: anticancer and antimicrobial activities.

This document is structured not as a rigid template, but as a logical workflow. It explains the causality behind our experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Part 1: Anticancer Activity Screening Protocol

The primary goal of anticancer screening is to assess the cytotoxic or cytostatic effects of the pyrazine derivatives against various cancer cell lines. This initial step helps to identify compounds that can inhibit cancer cell proliferation or induce cell death, which are hallmark objectives of cancer chemotherapy.[3][4]

Core Principle: Assessing Metabolic Viability

We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a gold-standard colorimetric method for evaluating cell viability.[5] The principle is elegant and effective: metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[6] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[6] This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric representing the potency of the compound.

Experimental Workflow: Anticancer Screening

Anticancer_Screening_Workflow cluster_assay Phase 2: MTT Assay cluster_analysis Phase 3: Data Analysis A Prepare Pyrazine Derivative Stock Solutions D Treat Cells with Serial Dilutions of Compounds A->D B Culture & Maintain Cancer Cell Lines C Seed Cells into 96-Well Plates B->C C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Incubate for 2-4 hours F->G H Solubilize Formazan Crystals (e.g., with DMSO) G->H I Measure Absorbance (570 nm) H->I J Calculate Cell Viability (%) I->J K Determine IC50 Values J->K

Caption: Workflow for anticancer screening using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

1. Materials and Reagents:

  • Pyrazine derivatives of interest

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected human cancer cell lines (see Table 1)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

2. Cell Line Selection: The choice of cell lines is critical and should ideally represent a diversity of cancer types to identify broad-spectrum activity or tissue-specific sensitivity.[7][8]

Cell Line Cancer Type Rationale / Notes
A549 Non-small cell lung cancerA widely used, robust cell line for initial screening.[9][10]
MCF-7 Breast cancer (ER+)Represents hormone-dependent breast cancers.[9][11]
HepG2 Hepatocellular carcinomaA common model for liver cancer.[11][12]
HCT-116 Colorectal cancerA standard model for gastrointestinal cancers.[13]
PC-3 Prostate cancerRepresents hormone-independent prostate cancer.[13]
Table 1: Recommended Panel of Cancer Cell Lines for Primary Screening.

3. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each pyrazine derivative in DMSO. Create serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the pyrazine derivatives. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[14] Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.

  • Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan.[15] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

4. Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration that reduces cell viability by 50%.

Compound ID A549 IC₅₀ (µM) MCF-7 IC₅₀ (µM) HepG2 IC₅₀ (µM) HCT-116 IC₅₀ (µM)
Pyrazine-00110.49.1>10015.2
Pyrazine-0020.13>1005.60.19
Doxorubicin (Control)0.080.050.120.09
Table 2: Example Data Presentation for Anticancer Screening Results. Data is illustrative.[1][9]

Part 2: Antimicrobial Activity Screening Protocol

Many pyrazine derivatives have shown significant potential as antimicrobial agents, acting against a range of pathogenic bacteria and fungi.[16][17][18] The fundamental goal of primary antimicrobial screening is to determine the minimum concentration of a compound required to inhibit the visible growth of a microorganism.

Core Principle: Determining Minimum Inhibitory Concentration (MIC)

We will use the broth microdilution method, a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC).[19][20] This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the pyrazine derivative in a liquid growth medium.[21] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth after a defined incubation period.[20] It is a crucial metric for evaluating the potency of a potential new antibiotic.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_assay Phase 2: Broth Microdilution cluster_analysis Phase 3: Data Analysis A Prepare Pyrazine Derivative Stock Solutions C Perform 2-Fold Serial Dilutions of Compounds in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate for 18-24 hours D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC Value (Lowest Clear Well) F->G

Caption: Workflow for antimicrobial screening via broth microdilution.

Detailed Protocol: Broth Microdilution MIC Assay

1. Materials and Reagents:

  • Pyrazine derivatives of interest

  • DMSO

  • Microbial strains (see Table 3)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well U-bottom plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Spectrophotometer or McFarland densitometer

  • Appropriate positive control antibiotics (e.g., Ampicillin, Ciprofloxacin, Fluconazole)

2. Microbial Strain Selection: A representative panel should include Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, to assess the spectrum of activity.[22]

Strain Type Significance
Staphylococcus aureus (ATCC 29213)Gram-positive bacteriaA major human pathogen, frequently associated with hospital-acquired infections.[23][24]
Escherichia coli (ATCC 25922)Gram-negative bacteriaA common cause of various infections and a standard for Gram-negative testing.[23][24]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative bacteriaAn opportunistic pathogen known for its intrinsic antibiotic resistance.[23][25]
Candida albicans (ATCC 10231)Yeast (Fungus)The most common cause of opportunistic fungal infections in humans.[23][26]
Table 3: Recommended Panel of Microbial Strains for Primary Screening.

3. Step-by-Step Procedure:

  • Compound Plate Preparation: In a 96-well plate, add 50 µL of sterile broth (CAMHB or RPMI) to wells 2 through 12. Prepare a starting solution of the pyrazine derivative in DMSO and add it to well 1 to achieve a concentration of 2x the highest desired test concentration in 100 µL of broth.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (broth and inoculum only), and well 12 serves as the sterility control (broth only).[21]

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in the appropriate broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21] Further dilute this suspension so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • MIC Determination: After incubation, examine the plates visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[27]

4. Data Analysis and Interpretation: The result is a direct reading of the MIC value in µg/mL or µM. The data should be tabulated for easy comparison across different microbial strains.

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) P. aeruginosa MIC (µg/mL) C. albicans MIC (µg/mL)
Pyrazine-001>12864>128>128
Pyrazine-00216326432
Ampicillin (Control)0.58>128N/A
Fluconazole (Control)N/AN/AN/A1
Table 4: Example Data Presentation for Antimicrobial Screening Results. Data is illustrative.[24]

Conclusion

This application note outlines a robust, two-pronged primary screening cascade for evaluating novel pyrazine derivatives for anticancer and antimicrobial activity. The MTT and broth microdilution assays are foundational, high-throughput methods that provide reliable, quantitative data on cytotoxicity and minimum inhibitory concentration, respectively.[19] Compounds demonstrating high potency (e.g., low micromolar IC₅₀ or MIC values) in this primary screen can be prioritized for more advanced secondary assays, such as mechanism-of-action studies, in vivo efficacy models, and toxicological profiling. By following this systematic approach, researchers can efficiently identify promising pyrazine-based lead compounds for the next stages of drug development.

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  • Gobis, K., et al. (2006). Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Acta Poloniae Pharmaceutica, 63(1), 39-45. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. (2020). Journal of Agricultural and Food Chemistry. [Link]

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Application Note: A Robust and Scalable Synthesis of (3-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of (3-Methylpyrazin-2-yl)methanol, a valuable heterocyclic building block. The primary synthetic strategy focuses on the selective oxidation of 2,3-dimethylpyrazine using selenium dioxide, a well-established and reliable method for this class of transformation. This guide is designed for researchers, chemists, and process development professionals, offering in-depth technical details, explanations for procedural choices, rigorous safety protocols, and methods for purification and analysis, ensuring a reproducible and safe scale-up process.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. Its structural motif, featuring both a nucleophilic hydroxyl group and a heterocyclic pyrazine core, makes it a versatile scaffold for drug discovery and development.[1][2][3] The increasing demand for this intermediate necessitates a robust, scalable, and well-documented synthetic process.

The primary challenge in synthesizing this compound lies in the selective oxidation of one of the two chemically similar methyl groups of the readily available starting material, 2,3-dimethylpyrazine. Several oxidative strategies can be considered:

  • Free Radical Halogenation followed by Hydrolysis: This common industrial method can suffer from a lack of selectivity, leading to mixtures of mono- and di-halogenated products and subsequent impurities.

  • Catalytic Air Oxidation: While attractive from a green chemistry perspective, developing a selective and active catalyst for this specific transformation can be time-consuming and may require high temperatures and pressures, posing significant process development challenges.

  • Biocatalysis: The use of enzymes could offer high selectivity but often requires significant development to achieve high throughput and may not be economically viable for all applications.

  • Selenium Dioxide (SeO₂) Oxidation: This classic method, known as the Riley oxidation, is highly effective for the oxidation of activated methyl and methylene groups, such as those adjacent to an aromatic or heterocyclic ring.[4][5] It offers good selectivity for the desired mono-alcohol and is well-precedented in literature, making it a reliable choice for scale-up despite the toxicity of the reagent.

This guide will focus on the Selenium Dioxide oxidation route, providing a detailed protocol that balances efficiency, selectivity, and rigorous safety controls.

The Scientific Rationale: The Riley Oxidation

The selective oxidation of a methyl group on the pyrazine ring using SeO₂ proceeds through a well-understood mechanism. The reaction is initiated by an ene-type reaction between the pyrazine and SeO₂, followed by a[5][6]-sigmatropic rearrangement.[4][5][7][8]

Mechanism Rationale:

  • Ene Reaction: The reaction begins with an electrophilic attack by selenium dioxide on the C-H bond of the methyl group, which is activated by the adjacent pyrazine ring.

  • [5][6]-Sigmatropic Rearrangement: This key step forms a selenium(II) ester.

  • Hydrolysis: The ester is then hydrolyzed during the reaction or work-up to yield the desired alcohol, this compound, and selenium(II) species, which often disproportionates or is reduced to elemental selenium (Se⁰).

The choice of solvent is critical. 1,4-Dioxane is commonly used as it is relatively inert and can solubilize both the organic substrate and the selenium dioxide at elevated temperatures.[9][10]

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100 g scale of the starting material, 2,3-dimethylpyrazine. All operations involving selenium dioxide must be performed in a certified, high-efficiency chemical fume hood.

Reagent and Equipment Specification
Component Grade Molecular Weight ( g/mol ) Quantity Molar Equivalents
2,3-Dimethylpyrazine≥98%108.14108.1 g1.0
Selenium Dioxide (SeO₂)≥99%110.97111.0 g1.0
1,4-DioxaneAnhydrous, ≥99.8%88.111.5 L-
Deionized Water-18.02As needed-
Sodium Bicarbonate (NaHCO₃)Reagent Grade84.01As needed-
Dichloromethane (DCM)ACS Grade84.932.0 L-
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade142.04As needed-
Celite® (Diatomaceous Earth)--~50 g-

Equipment:

  • 5 L three-neck, round-bottom flask (or jacketed reactor)

  • Overhead mechanical stirrer with a PTFE paddle

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser with gas outlet connected to a scrubber (containing bleach solution)

  • Solid addition funnel or powder funnel

  • Large Buchner funnel and filter flask for vacuum filtration

Synthetic Pathway Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Dimethylpyrazine 2,3-Dimethylpyrazine Reaction 1,4-Dioxane Reflux Dimethylpyrazine->Reaction SeO2 Selenium Dioxide (SeO₂) SeO2->Reaction Pyrazinylmethanol This compound Reaction->Pyrazinylmethanol

Caption: Synthetic route from 2,3-dimethylpyrazine to this compound.

Step-by-Step Experimental Procedure

A. Reaction Setup and Execution

  • Reactor Charging: Charge the 5 L reactor with 2,3-dimethylpyrazine (108.1 g, 1.0 mol) and 1,4-dioxane (1.5 L). Begin stirring to ensure complete dissolution.

  • Reagent Addition: Carefully add selenium dioxide (111.0 g, 1.0 mol) to the stirred solution in portions over 30-45 minutes via the powder funnel. The addition may be slightly exothermic.

  • Heating to Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 101°C). The solution will darken, and a black precipitate of elemental selenium will begin to form.

  • Reaction Monitoring: Maintain the reaction at reflux for 8-12 hours. Monitor the progress of the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or GC-MS to confirm the consumption of the starting material.

  • Cooling: Once the reaction is deemed complete, turn off the heating and allow the mixture to cool to room temperature (< 30°C) overnight with gentle stirring.

B. Work-up and Isolation

  • Quenching (Optional but Recommended): Slowly add 100 mL of deionized water to the cooled reaction mixture to ensure any reactive selenium species are quenched.

  • Filtration: Set up a large Buchner funnel with a pad of Celite® (~1 cm thick). Filter the reaction mixture under vacuum to remove the black elemental selenium precipitate.

  • Washing the Filter Cake: Wash the filter cake (selenium and Celite®) with dichloromethane (2 x 200 mL) to recover any entrained product. Combine the DCM washes with the initial filtrate.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the bulk of the dioxane and DCM.

  • Aqueous Work-up: Transfer the resulting crude oil to a 2 L separatory funnel. Dissolve the oil in dichloromethane (500 mL) and add deionized water (500 mL). Shake vigorously and separate the layers.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 300 mL) to remove any acidic byproducts (selenous acid).

  • Final Wash and Drying: Wash the organic layer with brine (300 mL), then dry it over anhydrous sodium sulfate.

  • Final Concentration: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure to yield the crude this compound as a dark oil or semi-solid.

Purification

The primary method for purifying the product on a large scale is vacuum distillation.

  • Setup: Arrange a short-path distillation apparatus suitable for vacuum operation.

  • Distillation: Heat the crude product under high vacuum (<1 mmHg).

    • Collect and discard any low-boiling forerun (residual solvent, unreacted starting material).

    • Collect the product fraction at the appropriate boiling point (literature boiling points vary, but expect it to be significantly higher than the starting material).

  • Product Characterization: The purified this compound should be a pale yellow oil or a low-melting solid. Confirm purity using GC-MS and ¹H NMR spectroscopy.

Expected Yield: 50-65% Purity (Post-Distillation): >97%

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: 2,3-Dimethylpyrazine 1,4-Dioxane B Add SeO₂ in portions A->B C Heat to Reflux (8-12 hours) B->C D Monitor by TLC/GC C->D E Cool to RT D->E F Filter through Celite® to remove Selenium E->F G Concentrate Filtrate (Rotovap) F->G H Aqueous Work-up: DCM / H₂O / NaHCO₃ G->H I Dry & Concentrate H->I J Vacuum Distillation I->J K Characterize Product (GC-MS, NMR) J->K

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Critical Safety and Handling Considerations

Selenium Dioxide is extremely toxic and must be handled with extreme care. [4][5][6][11]

  • Toxicity: SeO₂ is fatal if swallowed, inhaled, or in contact with skin. It is corrosive and can cause severe burns. It is also a suspected mutagen and is very toxic to aquatic life.[4][5][6][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. An air-purifying respirator with appropriate cartridges for acid gases and particulates is recommended when handling the solid.[4][5][6][11]

  • Engineering Controls: All operations must be conducted within a high-performance chemical fume hood to prevent inhalation of dust or vapors.

  • Waste Disposal: All selenium-containing waste (solid selenium, contaminated Celite®, aqueous layers) is considered hazardous waste. It must be collected in a dedicated, sealed, and clearly labeled container for disposal by certified professionals. Do not discharge any selenium waste into drains.[4][5][6][11]

  • Spill Management: In case of a spill, evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with a chemical absorbent (e.g., vermiculite). Carefully collect the material into a hazardous waste container. Do not create dust.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound via the Riley oxidation of 2,3-dimethylpyrazine. By adhering to the detailed procedural steps and, most importantly, the stringent safety protocols, researchers and development professionals can safely produce this valuable intermediate in significant quantities. The key to a successful scale-up lies in careful temperature control, diligent reaction monitoring, and a meticulous work-up procedure to effectively remove the toxic selenium byproducts.

References

  • Selenium-Dioxide. (n.d.). Retrieved from adichemistry.com. [Link]

  • Selenium dioxide (SeO₂) - Riley oxidation. (n.d.). AdiChemistry. [Link]

  • Preparation of selenium dioxide. (n.d.). PrepChem.com. [Link]

  • Selenium dioxide. (2011, September 22). ChemicalDesk.Com. [Link]

  • Nowicki, J., & Włodarczyk, M. (2021). Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. Molecules, 26(23), 7114. [Link]

  • Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 57, 1. [Link]

  • Mertens, A., et al. (2011). Process for the purification of pyrazoles.
  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of chromatographic science, 57(9), 849–858. [Link]

  • Good solvents for allylic oxidation with SeO2? (2016, February 3). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Request PDF. [Link]

  • Mertens, A., et al. (2011). Method for purifying pyrazoles.
  • Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. (2015, April 19). YouTube. [Link]

  • McCarthy, J. R. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1888. [Link]

  • This compound (C6H8N2O). (n.d.). PubChemLite. [Link]

  • Lindsey, J. S., & McCarthy, J. R. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Semantic Scholar. [Link]

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Application Notes & Protocols: Catalytic Methods for Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrazine and its derivatives are fundamental heterocyclic scaffolds in pharmaceuticals, agrochemicals, and flavor and fragrance industries.[1][2][3] Their synthesis, therefore, is of significant chemical interest. Traditional methods for pyrazine ring formation often require harsh conditions, stoichiometric reagents, or produce significant waste.[4] This guide provides an in-depth exploration of modern catalytic strategies that offer milder, more efficient, and sustainable routes to these valuable compounds. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for three distinct and powerful catalytic paradigms: transition-metal-catalyzed dehydrogenative coupling, biocatalytic cascades for asymmetric synthesis, and organo-base-catalyzed condensation.

Section 1: Transition-Metal Catalysis: Dehydrogenative Coupling with Earth-Abundant Metals

The direct synthesis of pyrazines from readily available starting materials represents a highly atom-economical approach. Transition-metal catalysis, particularly employing earth-abundant metals like manganese, has emerged as a powerful tool for this transformation.[5][6] The acceptorless dehydrogenative coupling (ADC) of β-amino alcohols provides a direct route to symmetrically 2,5-disubstituted pyrazines, liberating only water and hydrogen gas as byproducts.[5][6][7]

Mechanistic Rationale & Catalyst System

The process is catalyzed by a manganese pincer complex, which offers high stability and reactivity. The reaction proceeds through a cascade mechanism:

  • Initial Dehydrogenation: The manganese catalyst first dehydrogenates the β-amino alcohol to form an amino aldehyde intermediate.

  • Dimerization & Cyclization: Two molecules of the amino aldehyde intermediate undergo self-condensation to form a dihydropyrazine intermediate, eliminating two molecules of water.

  • Aromatization: The catalyst facilitates a final dehydrogenation of the dihydropyrazine ring to yield the stable, aromatic pyrazine product and a molecule of H₂.[5][6]

The choice of an earth-abundant metal like manganese over noble metals (e.g., Ru, Ir) is a key aspect of green chemistry, reducing cost and environmental impact.[6] The pincer ligand framework provides thermal stability to the catalytic complex, which is crucial for the relatively high temperatures often required for dehydrogenation.[5]

Visualization: Catalytic Cycle of Dehydrogenative Pyrazine Synthesis

G cluster_cycle Catalytic Cycle cluster_substrate Organic Transformation Mn_cat Mn(II) Catalyst Mn_alkoxide Mn-Alkoxide Intermediate Mn_cat->Mn_alkoxide + R-CH(NH₂)CH₂OH - H₂O Mn_hydride Mn-Hydride Complex Mn_alkoxide->Mn_hydride β-H Elimination Mn_H2 Mn(II) + H₂ Mn_hydride->Mn_H2 Reductive Elimination Amino_Aldehyde 2x Amino Aldehyde Mn_hydride->Amino_Aldehyde Product Release Mn_H2->Mn_cat Releases H₂ Pyrazine 2,5-Disubstituted Pyrazine Mn_H2->Pyrazine Final Product Amino_Alcohol 2x β-Amino Alcohol Amino_Alcohol->Amino_Aldehyde - 2H₂ (via cat.) Dihydropyrazine Dihydropyrazine Amino_Aldehyde->Dihydropyrazine Dimerization - 2H₂O Dihydropyrazine->Pyrazine - H₂ (via cat.) caption Fig. 1: Proposed mechanism for Mn-catalyzed dehydrogenative coupling.

Caption: Fig. 1: Proposed mechanism for Mn-catalyzed dehydrogenative coupling.

Protocol: Synthesis of 2,5-Diphenylpyrazine via Mn-Pincer Catalysis

This protocol is adapted from the work of Gunanathan and Milstein, demonstrating the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol.[5][6]

Materials:

  • Manganese Pincer Catalyst (e.g., Mn(Acr-PNPPh)(CO)₂(BH₄)) (2 mol%)

  • 2-Phenylglycinol (0.5 mmol, 1.0 equiv)

  • Potassium Hydride (KH) (3 mol%)

  • Anhydrous Toluene (2 mL)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: Under an inert atmosphere (e.g., in a glovebox), add the manganese pincer catalyst (2 mol%), potassium hydride (3 mol%), and 2-phenylglycinol (0.5 mmol) to a Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (2 mL) to the tube.

  • Reaction Setup: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 150 °C.

  • Reaction Monitoring: Stir the reaction mixture for 24 hours. The progress can be monitored by taking aliquots (under inert conditions) and analyzing by GC-MS.

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2,5-diphenylpyrazine.

Performance Data: Substrate Scope

The manganese-catalyzed dehydrogenative coupling tolerates a range of functional groups.[5][6]

Entryβ-Amino Alcohol SubstrateProductIsolated Yield (%)
12-Phenylglycinol2,5-Diphenylpyrazine99 (GC-MS yield)
22-Amino-1-phenylethanol2,5-Dibenzylpyrazine95
32-Amino-3-phenyl-1-propanol2,5-Bis(benzyl)pyrazine92
42-Amino-1-butanol2,5-Diethylpyrazine85
5Alaninol2,5-Dimethylpyrazine88

Table adapted from data presented by Gunanathan et al.[5][6]

Section 2: Biocatalysis: A Green Route to Asymmetric Pyrazines

For applications in the food and pharmaceutical industries, synthesis under benign, aqueous conditions is highly desirable.[7][8] Biocatalysis offers an elegant solution, enabling the synthesis of complex molecules with high selectivity under mild conditions. A novel chemoenzymatic cascade allows for the production of asymmetrically substituted pyrazines from renewable resources.[8]

Mechanistic Rationale & Enzyme System

This strategy employs L-threonine dehydrogenase to generate highly reactive aminoacetone in situ from the natural amino acid L-threonine. The subsequent steps are chemically driven but occur under the mild, aqueous conditions of the enzymatic reaction.

  • Enzymatic Synthesis: L-threonine dehydrogenase oxidizes L-threonine to produce aminoacetone.

  • Dimerization: Two molecules of the generated aminoacetone dimerize to form a dihydropyrazine intermediate.

  • Asymmetric Condensation: This intermediate is then trapped by an externally added aldehyde.

  • Aromatization: A subsequent condensation and dehydration/oxidation cascade leads to the formation of an asymmetrically trisubstituted pyrazine.[8]

This one-pot, multi-step reaction is a prime example of integrating biocatalysis with traditional organic reactions to achieve a sustainable process.[7][8]

Visualization: Biocatalytic Cascade for Pyrazine Synthesis

G Threonine L-Threonine Enzyme L-Threonine Dehydrogenase Threonine->Enzyme Aminoacetone Aminoacetone (in situ) Enzyme->Aminoacetone Oxidation Dimer Dihydropyrazine Intermediate Aminoacetone->Dimer 2x molecules Self-Condensation Pyrazine Asymmetric Trisubstituted Pyrazine Dimer->Pyrazine + R-CHO Condensation & Aromatization Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Pyrazine caption Fig. 2: Chemoenzymatic workflow for asymmetric pyrazine synthesis.

Caption: Fig. 2: Chemoenzymatic workflow for asymmetric pyrazine synthesis.

Protocol: Biocatalytic Synthesis of a Trisubstituted Pyrazine

This generalized protocol is based on the methodology for synthesizing asymmetric pyrazines using an enzymatic cascade.[8]

Materials:

  • L-threonine dehydrogenase

  • L-threonine (e.g., 50 mM)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.5 equiv)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Co-factor (e.g., NAD⁺)

  • Incubator/shaker

  • Standard equipment for extraction and analysis (e.g., HPLC, GC-MS)

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution of L-threonine in phosphate buffer.

  • Enzyme and Co-factor Addition: Add the L-threonine dehydrogenase enzyme and the necessary co-factor (NAD⁺) to the buffered solution.

  • Aldehyde Addition: Add the desired aromatic aldehyde to the mixture.

  • Incubation: Seal the vessel and place it in an incubator shaker at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Reaction Quenching & Extraction: Stop the reaction by adding a water-immiscible organic solvent like ethyl acetate or cyclopentyl methyl ether (CPME). Vortex thoroughly to extract the pyrazine product.

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Analysis and Purification: Carefully remove the organic layer for analysis by GC-MS or HPLC to determine yield. For isolation, the organic extracts can be combined, dried, and purified using column chromatography.

Performance Data: Aldehyde Scope

The process is compatible with a variety of aromatic aldehydes, leading to diverse pyrazine products with yields up to 96%.[8]

EntryAldehydeProduct Structure (Example)Yield (%)
1Benzaldehyde2,3-Dimethyl-5-phenylpyrazine>90
24-Methoxybenzaldehyde2,3-Dimethyl-5-(4-methoxyphenyl)pyrazine~96
34-Chlorobenzaldehyde2,3-Dimethyl-5-(4-chlorophenyl)pyrazine~85
42-Thiophenecarboxaldehyde2,3-Dimethyl-5-(thiophen-2-yl)pyrazine~78
5Furfural2,3-Dimethyl-5-(furan-2-yl)pyrazine~82

Yields are illustrative based on reported high-performing examples.[8]

Section 3: Organo-Base Catalysis: A Simple and Efficient Condensation Route

For many applications, a simple, scalable, and metal-free synthesis is preferred. The classical condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is the most direct route to the pyrazine core.[9] The use of a simple organo-base like potassium tert-butoxide (t-BuOK) as a catalyst makes this a highly efficient and green protocol that avoids expensive metal catalysts and harsh oxidants.[9]

Mechanistic Rationale

The reaction proceeds via a two-step sequence in a single pot:

  • Condensation: The 1,2-diamine and 1,2-dicarbonyl compound condense to form a dihydropyrazine intermediate. The t-BuOK facilitates this step by deprotonating the amine, increasing its nucleophilicity.

  • Aromatization: The dihydropyrazine intermediate is then oxidized to the aromatic pyrazine. In this protocol, atmospheric oxygen often serves as the terminal oxidant in a base-catalyzed process, eliminating the need for added chemical oxidants.[9]

This method is notable for its operational simplicity, mild room-temperature conditions, and high yields.[9]

Visualization: Organocatalytic One-Pot Synthesis Workflow

G Start 1,2-Diketone + 1,2-Diamine Intermediate Dihydropyrazine Intermediate Start->Intermediate Condensation Catalyst t-BuOK (cat.) Aq. Methanol Room Temp Catalyst->Intermediate Product Substituted Pyrazine Intermediate->Product Aromatization (Air Oxidation) caption Fig. 3: Simple workflow for t-BuOK catalyzed pyrazine synthesis.

Caption: Fig. 3: Simple workflow for t-BuOK catalyzed pyrazine synthesis.

Protocol: Synthesis of 2,3-Diphenylpyrazine via Organo-Base Catalysis

This protocol is based on the green synthesis method reported for condensing 1,2-diketones and 1,2-diamines.[9]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione) (2 mmol, 1.0 equiv)

  • Ethylenediamine (2 mmol, 1.0 equiv)

  • Potassium tert-butoxide (t-BuOK) (10 mg, ~0.08 mmol, 4 mol%)

  • Aqueous Methanol (3 mL)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the benzil (2 mmol) in aqueous methanol (3 mL). Stir until a homogeneous solution is formed.

  • Reagent Addition: To the stirring solution, add ethylenediamine (2 mmol) followed by a catalytic amount of potassium tert-butoxide (10 mg).

  • Reaction: Continue stirring at room temperature. The reaction is typically complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete (as indicated by TLC), remove the methanol under reduced pressure.

  • Workup and Purification: The remaining residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure 2,3-diphenylpyrazine.

References

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Application Notes and Protocols: Synthesis of Pyrazine Derivatives Using Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Synthesis of Pyrazine Derivatives

Pyrazine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous biologically active compounds. Their applications are vast, ranging from life-saving pharmaceuticals like the anti-tuberculosis drug pyrazinamide to vital agrochemicals and functional materials.[1] The pyrazine ring is a key pharmacophore, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Traditionally, the synthesis of these valuable molecules has relied on conventional batch processing. However, batch methods often face significant challenges, particularly when scaling up. These limitations include poor heat and mass transfer, which can lead to the formation of impurities, and safety concerns when handling highly exothermic reactions or unstable intermediates.[3][4] Precise control over reaction parameters can be difficult to maintain in large vessels, leading to issues with reproducibility and yield.[5]

Continuous flow chemistry has emerged as a transformative technology that directly addresses these limitations.[6] By performing reactions in a continuously moving stream within a microreactor or capillary, flow chemistry offers unparalleled control over the reaction environment. The high surface-area-to-volume ratio inherent in these systems provides exceptionally efficient heat and mass transfer, while precise control over residence time, temperature, and stoichiometry leads to higher yields, improved purity, and enhanced safety.[4][5] This guide provides detailed application notes and protocols for the synthesis of pyrazine derivatives, demonstrating the practical advantages of flow chemistry for researchers, scientists, and drug development professionals.

Core Principles of Flow Chemistry in Heterocyclic Synthesis

At its core, flow chemistry involves pumping reagents through a network of tubes or channels where the reaction occurs. The final product is then collected at the outlet. This seemingly simple concept provides a host of powerful advantages rooted in fundamental physical principles.

  • Residence Time: Unlike batch reactions where reaction time is a bulk property, in flow chemistry, residence time is precisely controlled by the reactor volume and the flow rate of the reagents. This allows for fine-tuning of the reaction to maximize conversion and minimize byproduct formation.

  • Superior Heat and Mass Transfer: The small dimensions of flow reactors result in an extremely high surface-area-to-volume ratio.[3][4] This allows for near-instantaneous heating or cooling, eliminating dangerous "hot spots" common in large batch reactors and enabling the use of highly exothermic reactions with a high degree of safety. Similarly, mixing occurs rapidly through diffusion, ensuring a homogeneous reaction mixture and preventing issues related to concentration gradients.[5]

  • Enhanced Safety and Scalability: The small internal volume of a flow reactor means that only a minimal amount of hazardous material is reacting at any given moment, drastically reducing the risks associated with explosive or toxic intermediates.[5] Scaling up production does not involve building larger, more dangerous reactors; instead, the process is run for a longer duration or multiple reactors are operated in parallel ("numbering-up"), making the transition from lab to production more straightforward and safer.[3]

Flow_Chemistry_Setup cluster_reactor Reaction Zone ReagentA Reagent A Reservoir PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent B Reservoir PumpB Syringe Pump B ReagentB->PumpB Mixer PumpA->Mixer PumpB->Mixer Reactor Heated/Cooled Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A generic continuous flow chemistry setup.

Application Protocol 1: Green Biocatalytic Amidation for Pyrazinamide Synthesis

Scientific Rationale: This protocol details a sustainable, enzyme-catalyzed approach to synthesizing pyrazinamide derivatives. Traditional methods for amide bond formation often require harsh reagents and high temperatures.[3] By utilizing an immobilized lipase, Lipozyme® TL IM, in a continuous packed-bed reactor, this process operates under mild conditions (45 °C) in a greener solvent (tert-amyl alcohol).[3][7][8][9] Flow chemistry is particularly advantageous here as it prevents catalyst attrition and allows for continuous processing with high efficiency and easy product separation. The space-time yield (STY) in the continuous flow microreactor is significantly higher than in a traditional batch shaker reactor.[3]

Experimental Workflow Diagram:

Biocatalytic_Flow cluster_reactor Thermostated Zone (45°C) Reagent1 Pyrazine Ester in tert-amyl alcohol Pump1 HPLC Pump 1 Reagent1->Pump1 Reagent2 Amine in tert-amyl alcohol Pump2 HPLC Pump 2 Reagent2->Pump2 Mixer Pump1->Mixer Pump2->Mixer PBR Packed-Bed Reactor (Immobilized Lipase) Mixer->PBR BPR Back-Pressure Regulator PBR->BPR Collection Product Stream for Analysis BPR->Collection

Caption: Workflow for continuous biocatalytic amidation.

Detailed Protocol:

This protocol is adapted from the work by Zhang, A.-Y., et al. published in RSC Advances.[3][7][8]

  • Reagent Preparation:

    • Feed 1: Prepare a 0.5 M solution of pyrazine-2-carboxylate in tert-amyl alcohol.

    • Feed 2: Prepare a 1.5 M solution of the desired amine (e.g., benzylamine) in tert-amyl alcohol. Degas both solutions by sonicating for 15 minutes.

  • System Setup and Priming:

    • Assemble the flow chemistry system as depicted in the workflow diagram, using a commercially available packed-bed reactor column (e.g., 100 mm length x 4.6 mm ID).

    • Carefully pack the column with 870 mg of Lipozyme® TL IM (immobilized lipase from Thermomyces lanuginosus).

    • Prime both pump lines with tert-amyl alcohol to ensure a bubble-free system.

  • Execution of Flow Reaction:

    • Place the packed-bed reactor in a column heater and set the temperature to 45 °C.

    • Set the flow rates for both pumps to deliver a combined flow rate that achieves the desired residence time. For a 20-minute residence time, a typical combined flow rate would be 31.2 µL/min.[3]

    • Maintain a 1:3 molar ratio of ester to amine.

    • Pump the reagent solutions through the system. Use a back-pressure regulator (e.g., 100 psi) to ensure a stable flow and prevent solvent outgassing.

  • Steady-State and Collection:

    • Allow the system to run for at least three reactor volumes to reach a steady state before collecting the product.

    • Collect the output stream for a defined period.

    • Analyze the product mixture by HPLC or GC-MS to determine conversion and yield. The product can be isolated via solvent evaporation and subsequent purification if necessary.

Data Summary Table:

ParameterContinuous Flow[3]Batch Reactor[3]Advantage of Flow
Reaction Time 20 minutes17 hours>50x Faster
Max Yield (Pyrazinamide) 91.6%~90%Comparable Yield
Temperature 45 °C45 °CEquivalent
Solvent tert-amyl alcoholtert-amyl alcoholGreen Solvent
Scalability High (Continuous Output)LimitedSuperior Throughput

Application Protocol 2: Scalable Synthesis via Low-Temperature Metalation/Formylation

Scientific Rationale: The functionalization of pyrazine rings often requires the use of highly reactive organometallic intermediates. In batch, the generation and use of these species at scale is hazardous due to their instability and the difficulty of maintaining cryogenic temperatures in large vessels. This protocol, based on the synthesis of a key intermediate for the SHP2 inhibitor GDC-1971, demonstrates how flow chemistry enables safe and scalable low-temperature chemistry.[10][11] The use of a plug-flow (PF) reactor allows for precise temperature control (-25 °C) and rapid mixing of the pyrazine substrate with the Turbo-Hauser base (i-Pr₂NMgCl·LiCl), generating a reactive organomagnesium species that is immediately consumed in the next step.[10]

Reaction Mechanism Diagram:

Metalation_Formylation cluster_step1 Step 1: Deprotonation (Metalation) cluster_step2 Step 2: Formylation cluster_step3 Step 3: Quench & Isolation Start 2,6-Dichloropyrazine Intermediate Pyrazine Organomagnesium Intermediate (Unstable) Start->Intermediate - i-Pr₂NH Base i-Pr₂NMgCl·LiCl (MgDA Base) Product Unstable Aldehyde Intermediate Intermediate->Product Formyl Ethyl Formate (Formylating Agent) Final Stable Bisulfite Adduct (Isolated Product) Product->Final Quench Sodium Bisulfite (Quench)

Caption: Mechanism for flow metalation and formylation.

Detailed Protocol:

This protocol is conceptualized based on the process described by Sheng, H., et al.[10][11]

  • Reagent Preparation:

    • Feed 1: Prepare a solution of 2,6-dichloropyrazine in anhydrous THF.

    • Feed 2: Prepare a solution of i-Pr₂NMgCl·LiCl (MgDA) in THF.

    • Feed 3: Prepare a solution of ethyl formate in THF.

    • All reagents must be handled under an inert atmosphere (Nitrogen or Argon).

  • System Setup:

    • Use a multi-pump flow system with inert tubing (e.g., PFA).

    • The reactor consists of sequential coils immersed in cooling baths. The first coil (for metalation) should be maintained at -25 °C. The second coil (for formylation) can be at a similar or slightly warmer temperature.

    • Reagents are introduced via T-mixers at the appropriate points in the flow path.

  • Execution of Flow Reaction:

    • Pump the 2,6-dichloropyrazine solution (Feed 1) and the MgDA base (Feed 2) into the first cooled reactor coil. The residence time should be optimized to ensure complete deprotonation (typically < 5 minutes).[10]

    • The output stream containing the unstable organomagnesium intermediate is then immediately mixed with the ethyl formate solution (Feed 3) at a second T-mixer, entering the second reactor coil.

    • The residence time in the second coil is set to allow for complete formylation.

  • In-line Quench and Work-up:

    • The reaction stream exiting the second reactor is directly quenched by introducing a cooled aqueous solution of sodium bisulfite.

    • The resulting biphasic mixture is collected. The stable bisulfite adduct precipitates and can be isolated via filtration, washed, and dried. This batch isolation step provides a stable, easy-to-handle solid from the unstable aldehyde intermediate generated in flow.[10]

Data Summary Table:

ParameterContinuous Flow Process[10]Conceptual Batch EquivalentAdvantage of Flow
Temperature -25 °C (Precisely controlled)Difficult to maintain at scaleSuperior Safety & Control
Intermediate Handling Generated and consumed in situIsolation of unstable speciesAvoids hazardous isolations
Scalability Demonstrated on multi-kg scaleHigh risk, poor thermal controlEnables large-scale manufacturing
Process Type Continuous Stirred-Tank Reactor (CSTR) for subsequent cyclizationBatch-wiseRobust and safe for heterogeneous mixtures

Emerging Flow Chemistry Strategies for Pyrazine Synthesis

Beyond established protocols, flow chemistry opens the door to novel and more efficient synthetic strategies for pyrazine derivatives.

A. Metal-Catalyzed Cross-Coupling Reactions: Decorating the pyrazine core via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is essential for generating molecular diversity.[12][13] In flow, these reactions benefit from enhanced heat transfer, which can accelerate catalyst turnover and reduce reaction times. The use of packed-bed reactors containing immobilized palladium catalysts (Pd-on-charcoal, or more advanced supported catalysts) offers a significant advantage, allowing for the continuous production of coupled products without contamination from leached metal, simplifying purification immensely.

B. Photochemical Transformations in Flow: Photochemistry is uniquely suited to flow systems.[14] The short path length of light through the narrow channels of a flow reactor ensures uniform irradiation of the reaction mixture, preventing over-irradiation and byproduct formation that plague batch photoreactors.[15] While direct photochemical synthesis of the pyrazine ring is less common, the principles can be applied to pyrazine modifications or analogous heterocyclic syntheses.[16][17] For example, a reagent-free photo-click strategy used for pyrazolines, involving in-situ generation of a reactive intermediate trapped by a dipolarophile, could be conceptually adapted for pyrazine synthesis.[16][17]

C. Dehydrogenative Coupling for Pyrazine Ring Formation: Atom-economical methods like the dehydrogenative self-coupling of β-amino alcohols offer a green route to symmetrically substituted pyrazines, producing only H₂ and water as byproducts.[18][19] These reactions often require high temperatures and proceed via intermediates that could be hazardous. A continuous flow setup using a robust metal catalyst would enable these reactions to be performed safely at superheated temperatures, dramatically increasing reaction rates while minimizing reactor volume and associated risks.

Conclusion and Future Outlook

The application of continuous flow chemistry to the synthesis of pyrazine derivatives offers a paradigm shift away from the limitations of traditional batch processing. As demonstrated, flow technology provides superior control, enhanced safety, and straightforward scalability, from biocatalytic green chemistry to the management of highly reactive intermediates for large-scale manufacturing.

The future of pyrazine synthesis will likely involve the integration of multi-step "telescoped" flow sequences, where the output of one reactor feeds directly into the next, eliminating the need for intermediate isolation and purification.[4] The incorporation of in-line analytics or Process Analytical Technology (PAT) will enable real-time reaction monitoring and optimization, potentially coupled with machine learning algorithms to rapidly identify optimal reaction conditions.[20] These advancements will continue to drive innovation, making the synthesis of complex pyrazine-based molecules faster, safer, and more sustainable.

References

  • Zhang, A.-Y., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. Available at: [Link]

  • Zhang, A.-Y., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. Available at: [Link]

  • Sheng, H., et al. (2022). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. Available at: [Link]

  • Gemoets, H. P. L., et al. (2016). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances. Available at: [Link]

  • Zhang, A.-Y., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]

  • Pinho e Melo, T. M. V. D., et al. (2020). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. European Journal of Organic Chemistry. Available at: [Link]

  • Gligorich, K. M., & Toste, F. D. (Eds.). (2017). Flow Chemistry for the Synthesis of Heterocycles. Springer. Available at: [Link]

  • Sheng, H., et al. (2022). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ACS Publications. Available at: [Link]

  • Vapourtec Ltd. (2023). Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. Available at: [Link]

  • Fernandes, C., & Pinho e Melo, T. M. V. D. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: [Link]

  • O'Brien, A. G., et al. (2023). Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. Thieme Chemistry. Available at: [Link]

  • NJ Bio, Inc. (n.d.). Flow Chemistry. Available at: [Link]

  • Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Main advantages of flow chemistry on the drug discovery and development pipeline. Available at: [Link]

  • Baxter, C. A., et al. (2023). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. Available at: [Link]

  • Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters. Available at: [Link]

  • Zhang, A.-Y., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines cat. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazine synthesis by condensation reaction. Available at: [Link]

  • Singh, P. P., et al. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry. Available at: [Link]

  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Available at: [Link]

  • Gemoets, H. P. L., et al. (2020). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules. Available at: [Link]

  • ResearchGate. (2024). Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Available at: [Link]

  • de la Torre, D., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Arkivoc. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Methylpyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Oxidation of 2,3-Dimethylpyrazine

The direct oxidation of the methyl group in 2,3-dimethylpyrazine is a common synthetic strategy. However, controlling the selectivity of this oxidation can be challenging.

Question: My yield of this compound is significantly lower than expected, and my TLC analysis shows multiple spots. What are the likely side products?

Answer: Low yields in the oxidation of 2,3-dimethylpyrazine often stem from over-oxidation or side reactions involving the pyrazine ring itself. The primary side products to consider are:

  • 3-Methyl-2-pyrazinecarbaldehyde: This is the product of over-oxidation of the desired alcohol. Its formation is favored by harsh reaction conditions or an excess of the oxidizing agent.

  • 3-Methyl-2-pyrazinecarboxylic acid: Further oxidation of the aldehyde will yield the carboxylic acid. This is a common impurity when strong oxidizing agents are used.

  • Pyrazine N-oxides: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, leading to the formation of 2,3-dimethylpyrazine-N-oxide. This can compete with the desired methyl group oxidation.

  • Unreacted 2,3-dimethylpyrazine: Incomplete reaction is a common cause of low yield.

To mitigate these issues, consider optimizing the reaction conditions. This includes using a milder oxidizing agent, controlling the stoichiometry of the oxidant, and maintaining a lower reaction temperature.

Question: My NMR and Mass Spectrometry data indicate the presence of compounds with a higher molecular weight than my target molecule. What could these be?

Answer: The formation of higher molecular weight species could be due to dimerization or polymerization reactions. While less common, under certain conditions, reactive intermediates could lead to the formation of pyrazine dimers[1]. These are often complex mixtures and can be challenging to characterize fully. If you suspect dimer formation, consider adjusting the reaction concentration (running the reaction at a higher dilution) and ensuring the absence of radical initiators.

Question: I am consistently isolating 3-methyl-2-pyrazinecarbaldehyde and 3-methyl-2-pyrazinecarboxylic acid. How can I favor the formation of the alcohol?

Answer: To selectively obtain the alcohol, careful selection of the oxidizing agent and reaction conditions is crucial.

  • Choice of Oxidant: Selenium dioxide (SeO₂) is a classic reagent for the allylic and benzylic oxidation of methyl groups to alcohols[2][3]. However, the reaction can proceed to the aldehyde. To favor the alcohol, it is sometimes carried out in acetic acid, which can trap the alcohol as an acetate ester, preventing further oxidation[2]. This ester can then be hydrolyzed to the desired alcohol.

  • Reaction Control: Use a stoichiometric amount of the oxidizing agent and monitor the reaction closely by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to minimize over-oxidation.

  • Alternative Reagents: Consider milder, more selective oxidizing agents.

Route 2: Reduction of 3-Methyl-2-pyrazinecarboxylic Acid or its Ester

The reduction of a carboxylic acid or its ester is a reliable method to obtain this compound. The choice of reducing agent is critical to the success of this transformation.

Question: My reduction of 3-methyl-2-pyrazinecarboxylic acid with Lithium Aluminum Hydride (LiAlH₄) is incomplete. What are the possible reasons?

Answer: Incomplete reduction with LiAlH₄ can be attributed to several factors:

  • Reagent Quality: LiAlH₄ is highly reactive with moisture[4]. Ensure you are using a fresh, dry sample of LiAlH₄ and that your reaction solvent (typically THF or diethyl ether) is anhydrous.

  • Insufficient Reagent: The reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction to form a lithium carboxylate salt, which then gets reduced. This consumes some of the hydride. An excess of LiAlH₄ is generally required for complete reduction[5].

  • Reaction Temperature: While many LiAlH₄ reductions proceed at room temperature, some substrates may require gentle heating to go to completion.

Question: I am attempting to reduce ethyl 3-methyl-2-pyrazinecarboxylate with Sodium Borohydride (NaBH₄), but the reaction is extremely slow or does not proceed. Why is this?

Answer: Sodium borohydride is generally not a strong enough reducing agent to reduce esters or carboxylic acids under standard conditions[6][7][8]. Its reactivity is significantly lower than that of LiAlH₄. To achieve the reduction of an ester with a borohydride-based reagent, you might consider:

  • Using a stronger borohydride reagent: Lithium borohydride (LiBH₄) is more reactive than NaBH₄ and can reduce esters.

  • Activating the NaBH₄: The addition of a Lewis acid, such as CaCl₂ or ZnCl₂, can enhance the reducing power of NaBH₄, enabling it to reduce esters[9].

  • Elevated Temperatures: In some cases, heating the reaction mixture can promote the reduction of esters with NaBH₄, although this may also lead to side reactions.

Question: After my LiAlH₄ reduction and aqueous work-up, I am struggling to separate my product from aluminum salts. What is the best work-up procedure?

Answer: The formation of gelatinous aluminum salts during the work-up of LiAlH₄ reactions is a common issue. The Fieser work-up is a widely used and effective method to obtain a granular, easily filterable precipitate:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of 15% aqueous NaOH solution.

  • Add '3x' mL of water.

  • Stir the mixture vigorously until a white, granular precipitate forms.

  • Filter the mixture and wash the precipitate with an appropriate organic solvent.

Where 'x' is the mass of LiAlH₄ used in grams.

Question: My final product is contaminated with ethanol, which was the alcohol component of my starting ester. How can I effectively remove it?

Answer: Ethanol can often be removed by:

  • Azeotropic removal: If your product is stable to heat, you can perform a distillation with a solvent that forms a low-boiling azeotrope with ethanol, such as toluene.

  • High-vacuum evaporation: Applying a high vacuum for an extended period can help to remove residual ethanol.

  • Chromatography: Column chromatography is an effective method for separating the desired alcohol from ethanol.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The most frequently employed synthetic strategies include:

  • Oxidation of 2,3-dimethylpyrazine: This is a direct approach but can be challenging in terms of selectivity.

  • Reduction of 3-methyl-2-pyrazinecarboxylic acid or its esters: This is a very common and reliable method, with the choice of reducing agent being the key variable.

  • Grignard reaction: This could involve the reaction of a pyrazine Grignard reagent with formaldehyde or the reaction of a suitable Grignard reagent with 3-methyl-2-pyrazinecarbaldehyde.

The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

What are the key analytical techniques for characterizing this compound and its impurities?

A combination of spectroscopic and chromatographic methods is essential for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is crucial for identifying the desired product and any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of the final product and identifying volatile impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction and assessing the purity of fractions during purification.

Are there any known stability issues with this compound?

This compound is a relatively stable compound. However, like many alcohols, it can be susceptible to oxidation over time, especially if exposed to air and light. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

What are the typical purification methods for this compound?

The most common purification techniques are:

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the product from starting materials, side products, and non-volatile impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.

  • Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization is a powerful purification technique.

Summary of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsCommon Side ProductsAdvantagesDisadvantages
Oxidation 2,3-DimethylpyrazineSeO₂, KMnO₄, etc.3-Methyl-2-pyrazinecarbaldehyde, 3-Methyl-2-pyrazinecarboxylic acid, N-oxidesDirect route from a readily available starting material.Difficult to control selectivity, risk of over-oxidation.
Reduction 3-Methyl-2-pyrazinecarboxylic acid or its esterLiAlH₄, NaBH₄ (with activators)Unreacted starting material, alcohol from the ester moiety (e.g., ethanol)Generally high-yielding and reliable.Requires a more functionalized starting material, LiAlH₄ requires careful handling.

Reaction Pathway and Potential Side Products

The following diagram illustrates the synthetic pathway from 2,3-dimethylpyrazine to this compound via oxidation and highlights potential side products.

Synthesis_Side_Products start 2,3-Dimethylpyrazine alcohol This compound (Desired Product) start->alcohol Controlled Oxidation n_oxide 2,3-Dimethylpyrazine-N-oxide start->n_oxide N-Oxidation aldehyde 3-Methyl-2-pyrazinecarbaldehyde alcohol->aldehyde Over-oxidation acid 3-Methyl-2-pyrazinecarboxylic acid aldehyde->acid Further Over-oxidation

Caption: Oxidation of 2,3-dimethylpyrazine and potential side products.

References

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  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Bernstein, E. R. (1986). On the pyrazine and pyrazine–pyrimidine dimers. The Journal of Chemical Physics, 85(5), 2879-2891.
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  • LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
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  • ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?
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How to avoid imidazole formation in pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Imidazole Formation

Welcome to the Technical Support Center for advanced pyrazine synthesis. As a Senior Application Scientist, I understand that navigating the complexities of heterocyclic chemistry is paramount to achieving your research and development goals. This guide is designed to provide you with in-depth, field-proven insights into a common challenge in pyrazine synthesis: the undesired formation of imidazole byproducts. Here, we will move beyond simple procedural lists to explore the causality behind these side reactions and equip you with robust strategies for prevention and remediation.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant imidazole byproduct in my pyrazine synthesis. What is the primary cause?

A1: The formation of imidazole byproducts is a frequent issue, particularly in syntheses that rely on the Maillard reaction or involve common intermediates like α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal), ammonia, and aldehydes. The core issue lies in a competing reaction pathway where these precursors assemble into an imidazole ring instead of the desired pyrazine ring.

Specifically, an α-dicarbonyl compound can react with two equivalents of ammonia and an aldehyde to form an imidazole. This pathway directly competes with the classical pyrazine formation route, which involves the self-condensation of two α-amino ketone molecules or the condensation of a 1,2-diamine with an α-dicarbonyl compound.

Q2: How does reaction pH influence the selectivity between pyrazine and imidazole formation?

A2: Reaction pH is a critical control parameter that directly influences the nucleophilicity of the amine sources and the stability of key intermediates. Generally, for Maillard-type reactions:

  • Alkaline Conditions (pH 8-9) Favor Pyrazine Formation: A higher pH ensures that the amino groups of your reactants (e.g., amino acids, ammonia) are deprotonated and thus more nucleophilic. This facilitates the initial condensation steps required for pyrazine synthesis. Studies on roasted sunflower seeds, for instance, have shown that increasing the pH from 4 to 9 significantly boosts the formation of various pyrazines.[1] Similarly, in model systems, adjusting the pH to 8.0 before heating has been shown to facilitate pyrazine formation.[2]

  • Acidic Conditions Inhibit Pyrazine Formation: At a pH below the pKa of the amino group, the nitrogen is protonated, reducing its nucleophilicity. This slows down the initial steps of the Maillard reaction and can favor acid-catalyzed degradation of sugars into compounds like furfurals instead of pyrazine precursors.[1]

It is crucial to note that while an initial alkaline pH is beneficial, the reaction medium can become acidic over time due to the formation of acidic byproducts.[2] Therefore, pH monitoring or the use of a suitable buffer system can be advantageous.

Q3: Are there specific synthesis routes that are inherently less prone to imidazole formation?

A3: Yes, selecting a synthetic strategy that avoids the specific combination of precursors leading to imidazoles can be highly effective. Consider the following approaches:

  • Dehydrogenative Coupling of β-Amino Alcohols: This modern, atom-economical method involves the self-coupling of two β-amino alcohol molecules to form symmetrical 2,5-disubstituted pyrazines.[3] The reaction, often catalyzed by manganese or other transition metal complexes, generates only water and hydrogen gas as byproducts and does not involve the typical precursors for imidazole formation.[3]

  • Biomimetic Synthesis from α-Amino Aldehydes: The dimerization of α-amino aldehydes, which can be generated in situ from readily available amino acids, provides a direct and clean route to 2,5-disubstituted pyrazines.[4][5] This biomimetic approach has proven effective for synthesizing various pyrazine alkaloids.[4][5]

  • Classical Condensations with Controlled Precursors: The Gutknecht and Staedel-Rugheimer syntheses, which rely on the self-condensation of α-amino ketones, can be highly selective if the α-amino ketone precursor is pure and generated under controlled conditions.[6][7]

Q4: I've already completed my reaction and have a mixture of pyrazine and imidazole. How can I purify my desired product?

A4: If imidazole byproducts have already formed, effective purification is key. Imidazoles are generally more polar than their pyrazine counterparts. This difference in polarity can be exploited using the following methods:

  • Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical.

    • Hexane: This non-polar solvent is highly effective at selectively extracting pyrazines while leaving more polar impurities, such as 4-methylimidazole, in the aqueous phase.[8]

    • MTBE or Ethyl Acetate: These solvents will extract pyrazines effectively but are likely to co-extract imidazole byproducts, necessitating a further purification step.[8]

  • Silica Gel Column Chromatography: This is the most robust method for separating pyrazines from imidazole impurities.[8][9]

    • Silica gel will retain the more polar imidazole compounds.

    • A non-polar eluent system, such as a hexane/ethyl acetate gradient, can be used to first elute the less polar pyrazine product, followed by flushing the column with a more polar solvent to remove the retained imidazoles.[8]

  • Distillation: For volatile pyrazines, distillation can be an effective method to separate them from non-volatile imidazole byproducts left in the undistilled portion.[8]

Troubleshooting Guide: Suppressing Imidazole Formation

This section provides a structured approach to diagnose and solve issues related to imidazole byproduct formation during your pyrazine synthesis.

Issue: Presence of Imidazole Byproducts in Final Product

The formation of pyrazines and imidazoles often originates from a common pool of reactive intermediates, primarily α-dicarbonyls and α-amino ketones. The reaction outcome is determined by which cyclization pathway is kinetically or thermodynamically favored under the chosen conditions.

// Connections dicarbonyl -> amino_ketone [label="+ NH3", fontcolor="#202124"]; ammonia -> amino_ketone [style=invis]; amino_ketone -> amino_ketone [label="Self-Condensation", fontcolor="#202124"]; amino_ketone -> pyrazine_node [label="Oxidation", color="#34A853", fontcolor="#202124"];

dicarbonyl -> diaminodiol [label="+ 2 NH3", fontcolor="#202124"]; ammonia -> diaminodiol [style=invis]; diaminodiol -> imidazole_node [label="+ Aldehyde\n- 2 H2O", color="#EA4335", fontcolor="#202124"]; aldehyde -> imidazole_node [style=invis];

{rank=same; dicarbonyl; ammonia; aldehyde;} {rank=same; amino_ketone; diaminodiol;} {rank=same; pyrazine_node; imidazole_node;} } .dot Caption: Competing pathways for pyrazine and imidazole formation.

As illustrated, the α-amino ketone intermediate is critical for pyrazine synthesis via self-condensation. However, the same α-dicarbonyl and ammonia precursors can also form intermediates like diaminoethanediol, which, upon reaction with an aldehyde, leads directly to the imidazole core.[10]

Preventative Strategies & Protocols

Strategy 1: Control of Reaction pH

As discussed in the FAQs, maintaining a slightly alkaline pH is one of the most effective ways to favor the pyrazine pathway.

This protocol is a generalized procedure; optimal conditions may vary based on specific reactants.

  • Reactant Preparation: Dissolve your chosen amino acid (or other amine source) and reducing sugar in distilled water.

  • Initial pH Adjustment: Using a calibrated pH meter, slowly add a base (e.g., 6 N NaOH) to the solution until the pH is adjusted to 8.0. It is advisable to avoid phosphate buffers, as the phosphate ions themselves can catalyze side reactions.[2]

  • Reaction Setup: Place the solution in a sealed reaction vessel suitable for heating under pressure.

  • Heating: Heat the reaction to the desired temperature (e.g., 120-140°C) for the required duration (e.g., 90 minutes).[2]

  • Work-up: After cooling, proceed with extraction and purification. Note that the final pH of the reaction mixture will likely be acidic.[2]

Parameter Recommendation Rationale
Initial pH 8.0 - 9.0Maximizes nucleophilicity of the amino group, favoring pyrazine formation pathways.[1][2]
Temperature 120 - 160°CSufficient energy for the Maillard reaction cascade. Higher temperatures can lead to degradation.
Reactants High PurityImpurities can lead to unpredictable side reactions.

Corrective Actions & Protocols

Strategy 2: Selective Extraction and Chromatography

If imidazole formation is unavoidable, a robust purification strategy is essential.

This protocol is designed for a reaction mixture where pyrazine is the desired product and imidazole is a known, more polar impurity.

  • Initial Work-up: Cool the reaction mixture to room temperature. If the mixture is aqueous, neutralize it if necessary.

  • Liquid-Liquid Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Add an equal volume of hexane .

    • Shake vigorously and allow the layers to separate.

    • Collect the organic (top) layer.

    • Repeat the extraction of the aqueous layer with fresh hexane at least two more times to ensure maximum recovery of the pyrazine.[8]

    • Combine the organic extracts.

  • Drying and Concentration: Dry the combined hexane extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purity Check: Analyze a small sample of the concentrated extract by GC-MS or LC-MS to check for residual imidazole. If imidazoles are still present (which can happen if a solvent other than hexane was used), proceed to column chromatography.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a non-polar solvent like hexane.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Load the sample onto the column.

    • Elute the column with a gradient system, starting with a non-polar mixture (e.g., 90:10 hexane/ethyl acetate) and gradually increasing the polarity.[8]

    • Collect fractions and analyze them by TLC or another appropriate method to isolate the fractions containing the pure pyrazine.

G start Crude Reaction Mixture (Pyrazine + Imidazole) lle Liquid-Liquid Extraction (Aqueous / Hexane) start->lle aqueous_phase Aqueous Phase (Imidazole + Salts) lle->aqueous_phase Polar Impurities organic_phase Organic Phase (Hexane) (Pyrazine) lle->organic_phase Desired Product check_purity Check Purity (GC-MS / LC-MS) organic_phase->check_purity column_chrom Silica Gel Column Chromatography (if needed) check_purity->column_chrom Impure pure_pyrazine Pure Pyrazine Product check_purity->pure_pyrazine Purity OK column_chrom->pure_pyrazine imidazole_waste Imidazole on Column column_chrom->imidazole_waste

References

  • Molina, F., et al. (2023). Effect of pH, Reducing Sugars, and Protein on Roasted Sunflower Seed Aroma Volatiles. Foods. [Link]

  • Pemberton, R. P., & Fairbanks, A. J. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. [Link]

  • Ma, S., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules. [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]

  • Pemberton, R. P., & Fairbanks, A. J. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. PubMed. [Link]

  • Dr. Krishna Swamy. G. (2020). Synthesis and reactions of Pyrazine. YouTube. [Link]

  • Pemberton, R. P., & Fairbanks, A. J. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Semantic Scholar. [Link]

  • Pemberton, R. P., & Fairbanks, A. J. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. ResearchGate. [Link]

  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). [Link]

  • Mo, K., et al. (2016). Synthesis of pyrazine via chemoselective reduction of ␤-keto-␣-oximino ester using baker's yeast. Scribd. [Link]

  • Cerra, S., et al. (2021). Streamlined Routes to Phenacyl Azides and 2,5-Diarylpyrazines Enabled by Deep Eutectic Solvents. ResearchGate. [Link]

  • Krizner, I. A., et al. (2019). Theoretical analysis of glyoxal condensation with ammonia in aqueous solution. SpringerLink. [Link]

  • Bera, S., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH. [Link]

Sources

Technical Support Center: Purification of Crude (3-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3-Methylpyrazin-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable building block with high purity. The inherent chemical properties of the pyrazine ring and the reactive hydroxymethyl group present a unique set of purification hurdles. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the properties, stability, and handling of this compound.

Q1: What are the primary chemical properties of this compound?

This compound is an organic compound featuring a substituted pyrazine ring.[1] Key properties include:

  • Molecular Formula: C₆H₈N₂O[2]

  • Molecular Weight: Approximately 124.14 g/mol [1][2]

  • Appearance: Typically a colorless to light yellow liquid.[1]

  • Polarity: The presence of the hydroxymethyl group and two nitrogen atoms in the aromatic ring makes it a polar molecule capable of hydrogen bonding. This influences its solubility in polar solvents.[1]

Q2: What are the most common impurities I should expect in my crude product?

Impurities are process-dependent but typically fall into several categories:

  • Oxidation Products: The primary alcohol is susceptible to oxidation, forming 3-methylpyrazine-2-carbaldehyde (M-2 impurity) and, under more aggressive conditions, 3-methylpyrazine-2-carboxylic acid. Oxidation can occur during the reaction, workup, or even during analysis in a hot GC inlet.[3]

  • Unreacted Starting Materials: Depending on the synthetic route, residual precursors may be present.

  • Isomeric Impurities: Synthesis can sometimes yield isomers such as (5-methylpyrazin-2-yl)methanol, which can be difficult to separate due to similar physical properties.[4]

  • Polymeric Materials: Pyrazine derivatives can be prone to polymerization under acidic or high-temperature conditions, resulting in dark, tarry residues.

Q3: How does the stability of this compound affect purification and storage?

The compound's stability is a critical factor. It is sensitive to:

  • Oxidation: Exposure to air, especially in the presence of heat or light, can lead to the formation of the corresponding aldehyde.

  • Heat: Thermal decomposition can occur at elevated temperatures. Therefore, high-temperature distillation should be avoided in favor of high-vacuum techniques.

  • pH Extremes: Strong acidic or basic conditions can catalyze degradation or side reactions. The pyrazine ring itself, while aromatic, can be susceptible to degradation under harsh hydrolytic conditions.[5]

Q4: What are the best practices for storing the purified material?

To ensure long-term stability, purified this compound should be stored in a tightly-sealed container, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation.[6] It should be kept in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) is recommended.

Troubleshooting Guide: Common Purification Issues

This guide provides specific, actionable solutions to problems frequently encountered during the purification of this compound.

Issue 1: Product appears as a dark brown or black oil after solvent removal.
  • Question: I performed a synthesis and after removing the solvent on a rotary evaporator, my product is a very dark, viscous oil instead of the expected light-yellow liquid. What went wrong?

  • Probable Cause: This coloration is a classic sign of degradation or polymerization. The most likely culprits are excessive heat during solvent removal or the presence of residual acid/base from the workup, which can catalyze polymerization.

  • Solution:

    • Temperature Control: Always use the lowest possible water bath temperature on the rotary evaporator (<40°C) and apply a good vacuum to facilitate solvent removal.

    • Neutralize Crude Product: Before concentration, ensure your organic extract is washed with a mild base (e.g., saturated NaHCO₃ solution) and then water to remove any residual acid catalyst.

    • Charcoal Treatment: If coloration is mild, you can try dissolving the crude oil in a suitable solvent (e.g., ethyl acetate) and stirring it with a small amount of activated charcoal for 15-30 minutes, followed by filtration through Celite®. This can remove some polymeric color bodies.

Issue 2: Poor separation during silica gel column chromatography.
  • Question: I'm running a silica gel column, but my product is co-eluting with a major impurity. How can I improve the separation?

  • Probable Cause: The chosen solvent system lacks the required selectivity to resolve the product from the impurity. Given the compound's polarity and the presence of nitrogen atoms, interactions with the acidic silica gel can also lead to peak tailing and poor resolution.

  • Solution:

    • Systematic Solvent Screening: Do not rely on a single solvent system. Use Thin Layer Chromatography (TLC) to test a range of systems with varying polarity and solvent characteristics. A good starting point is to test at least three different systems.

    • Neutralize the Stationary Phase: If you observe significant tailing on TLC, the acidic nature of the silica may be the problem. You can neutralize the column by eluting it with your starting solvent mixture containing 0.5-1% triethylamine (Et₃N) before loading your sample.

    • Alternative Stationary Phases: If silica gel fails, consider other options. Alumina (neutral or basic) can be effective. For highly polar compounds, reversed-phase chromatography (C18-bonded silica) may provide a different selectivity profile.[7][8]

Solvent SystemPolarity IndexApplication Notes
Hexane / Ethyl AcetateLow to MediumA standard choice. A gradient from 10% to 50% EtOAc is a good starting point. Effective for separating pyrazines based on alkyl substitution.[7][8]
Dichloromethane / MethanolMedium to HighExcellent for more polar impurities. Start with 100% DCM and slowly add MeOH (1-10%). Use with caution as it can dissolve silica slightly.
Toluene / AcetoneMediumOffers different selectivity compared to ester or alcohol-based systems. Can be effective for separating aromatic heterocycles.
Issue 3: Product degrades during purification.
  • Question: My yield is very low after chromatography, and my collected fractions contain a new spot on TLC, which I suspect is the aldehyde. How can I prevent this?

  • Probable Cause: The compound is oxidizing on the column. This can be exacerbated by long exposure times on the stationary phase and the presence of oxygen.

  • Solution:

    • Speed is Key: Use flash chromatography rather than gravity chromatography to minimize the residence time of the compound on the column.

    • De-gas Solvents: For highly sensitive compounds, bubbling argon or nitrogen through your chromatography solvents before use can remove dissolved oxygen.

    • Work Quickly: Do not let the crude material sit exposed to air for extended periods before purification. Proceed to the chromatography step as soon as the workup and drying are complete.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to purify crude this compound while minimizing degradation.

  • Slurry Preparation: Choose an appropriate column size (aim for a sample-to-silica ratio of 1:30 to 1:50 by weight). Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternative (Dry Loading): If the product is not very soluble, adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (like DCM), add silica gel (2-3x the mass of the crude product), and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent based on your prior TLC analysis. For example, increase the ethyl acetate concentration from 5% to 50% over several column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a temperature below 40°C. Place the final product under high vacuum for at least one hour to remove residual solvent.

Protocol 2: Forced Degradation Study Workflow

To understand potential degradation products, a forced degradation study is invaluable.[5][9][10]

  • Stock Solution: Prepare a 1 mg/mL solution of purified this compound in acetonitrile or methanol.

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Heat the solution at 60°C.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm).

  • Analysis: After a set time (e.g., 24 hours), quench the reactions if necessary (e.g., neutralize acid/base). Analyze all samples, including a non-stressed control, by LC-MS to identify the mass of any new peaks that appear. This provides crucial information on what impurities to look for in future batches.

Visualized Workflows

Diagram 1: Purification Method Selection

This diagram outlines a decision-making process for selecting the appropriate purification strategy.

Purification_Decision_Tree start Crude Product Analysis (TLC, LC-MS, 1H NMR) q_impurities What is the nature of the impurities? start->q_impurities c_polar Polar Impurities (e.g., acids, baseline material) q_impurities->c_polar Polar c_nonpolar Non-polar Impurities (e.g., starting materials) q_impurities->c_nonpolar Non-polar c_isomer Isomeric/Structurally Similar Impurities q_impurities->c_isomer Similar Polarity m_lle Liquid-Liquid Extraction (Acid/Base Wash) c_polar->m_lle m_chrom Normal Phase Chromatography (Silica Gel) c_nonpolar->m_chrom c_isomer->m_chrom m_rev_chrom Reversed-Phase Chromatography (C18) c_isomer->m_rev_chrom Alternative c_thermal Product is Thermally Labile? m_dist High-Vacuum Distillation c_thermal->m_dist No end_product Pure this compound c_thermal->end_product Yes (Avoid Distillation) m_lle->m_chrom m_lle->m_chrom m_chrom->c_thermal m_chrom->end_product m_dist->end_product m_rev_chrom->end_product

Caption: Decision tree for purification strategy selection.

Diagram 2: General Purification Workflow

This diagram illustrates the standard sequence of steps from a crude reaction mixture to the final, pure compound.

Purification_Workflow cluster_workup Phase 1: Initial Cleanup cluster_purification Phase 2: Core Purification cluster_final Phase 3: Final Product Handling reaction Crude Reaction Mixture quench Reaction Quench reaction->quench lle Liquid-Liquid Extraction quench->lle dry Dry Organic Layer (e.g., Na2SO4) lle->dry concentrate Solvent Removal (Rotovap <40°C) dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography combine Combine Pure Fractions chromatography->combine final_conc Final Concentration & High Vacuum combine->final_conc analysis Purity Analysis (NMR, LC-MS) final_conc->analysis storage Store under Inert Atmosphere analysis->storage

Caption: Standard experimental purification workflow.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed, National Center for Biotechnology Information. [Link]

  • Proposed oxidative degradation pathway. ResearchGate. [Link]

  • 2-Acetyl-3-methylpyrazine. PubChem, National Center for Biotechnology Information. [Link]

  • Purification of pyrazine.
  • Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. National Center for Biotechnology Information. [Link]

  • This compound (C6H8N2O). PubChemLite. [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. Journal of Drug Delivery and Therapeutics. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Oxidation of hydroxymethylpyrazines and hydroxylated phenyl compounds in a gas chromatography inlet. ResearchGate. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. National Center for Biotechnology Information. [Link]

  • (5-Methylpyrazin-2-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

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Technical Support Center: Troubleshooting Low Yield in Pyrazine Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during pyrazine condensation reactions. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your yields.

This resource is structured to address specific issues in a direct question-and-answer format, combining field-proven insights with data from authoritative literature.

Troubleshooting Guide

This section addresses the most common and critical issues encountered during pyrazine synthesis, offering explanations for the root causes and providing actionable solutions.

Issue 1: Low to No Product Formation

Question: I've run my pyrazine condensation reaction, but I'm seeing very low yield, or in the worst case, no desired product at all. What are the most likely causes and how can I fix this?

Answer: This is a frequent challenge, often stemming from suboptimal reaction parameters or issues with the starting materials. Let's break down the primary culprits.

Causality 1: Incorrect Reaction Conditions

The condensation and subsequent oxidation to form the aromatic pyrazine ring are highly sensitive to the reaction environment.

  • Temperature: This is arguably the most critical parameter. Insufficient heat will prevent the initial condensation and dehydration steps from occurring efficiently.[1] Conversely, excessive temperatures can lead to the degradation of the pyrazine ring itself or promote competing side reactions.[1][2] For gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion, yielding piperazine byproducts, while temperatures above 450°C can cause the pyrazine ring to break down.[2][3]

  • pH: The pH of the reaction medium can significantly influence the rate of key steps in the pyrazine formation pathway.[1] For many condensation reactions, a neutral to slightly basic environment is favorable to facilitate nucleophilic attack and condensation steps.[4] A highly acidic medium can protonate amine functionalities, reducing their nucleophilicity and inhibiting the reaction.[1]

  • Reaction Time: Pyrazine formation is not instantaneous. Insufficient reaction time will result in incomplete conversion. However, prolonged heating, especially at high temperatures, can lead to product degradation.[1][5] Time optimization studies are crucial.

Causality 2: Reactant Quality and Stoichiometry

The purity and ratio of your starting materials are fundamental to the success of the reaction.

  • Purity of Starting Materials: Impurities in your α-dicarbonyl compounds or 1,2-diamines can introduce competing side reactions.[2] Ensure your reactants are of high purity and check for any signs of decomposition before use.

  • Molar Ratio: The stoichiometry of your reactants significantly impacts yield.[1] For instance, in enzymatic syntheses, an optimal ratio of reactants is key; an excess of one substrate can sometimes inhibit the enzyme or increase viscosity, hindering the reaction.[6]

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path to diagnose and resolve low-yield issues.

G start Low or No Yield Detected (TLC, GC-MS, LC-MS) cond Analyze Reaction Conditions start->cond reactants Evaluate Reactants start->reactants workup Review Workup & Purification start->workup temp Is Temperature Optimal? cond->temp purity Are Reactants High Purity? reactants->purity optimize_workup Action: Optimize Extraction/ Purification Protocol workup->optimize_workup ph Is pH Correct? temp->ph Yes adjust_temp Action: Adjust Temperature (Increase incrementally or decrease if degradation is suspected) temp->adjust_temp No time Is Reaction Time Sufficient? ph->time Yes adjust_ph Action: Optimize pH (Screen range, e.g., 7-10) ph->adjust_ph No time->reactants Yes adjust_time Action: Vary Reaction Time (Run time-course study) time->adjust_time No ratio Is Molar Ratio Optimized? purity->ratio Yes purify_react Action: Purify/Verify Starting Materials purity->purify_react No ratio->workup Yes adjust_ratio Action: Screen Molar Ratios (e.g., 1:1, 1:2, 2:1) ratio->adjust_ratio No success Yield Improved adjust_temp->success adjust_ph->success adjust_time->success purify_react->success adjust_ratio->success optimize_workup->success

Caption: A troubleshooting decision tree for low pyrazine yields.

Quantitative Data on Reaction Optimization

The following tables summarize the impact of key parameters on pyrazine yield, based on literature data.

Table 1: Effect of Temperature on Pyrazine Yield Synthesis of pyrazines from 1-hydroxyacetone and NH₄OH.

Temperature (°C)Relative Pyrazine Yield (%)
100~55
110~70
120~85
130~95
140100
Data adapted from a study on pyrazine synthesis optimization.[7]

Table 2: Effect of Substrate Molar Ratio on Product Yield Enzymatic synthesis of N-benzylpyrazine-2-carboxamide from pyrazine-2-carboxylate and benzylamine.

Molar Ratio (Carboxylate : Amine)Yield (%)
1 : 1~60
1 : 2~75
1 : 381.7
1 : 4~78
The highest yield was obtained at a 1:3 molar ratio.[6]
Issue 2: Significant Side Product Formation

Question: My reaction is working, but I'm getting a complex mixture with significant byproducts like imidazoles or piperazines. How can I improve the selectivity for my desired pyrazine?

Answer: The formation of side products is a classic selectivity problem. The key is to understand how these alternative pathways arise and adjust conditions to favor the desired pyrazine-forming route.

G cluster_0 Reactants cluster_1 Intermediates & Pathways cluster_2 Products r1 α-Dicarbonyl inter Condensation Intermediate r1->inter r2 1,2-Diamine / NH₃ r2->inter dhp Dihydropyrazine inter->dhp Cyclization imidazole Imidazole (Side Product) inter->imidazole Alternative Cyclization pyrazine Desired Pyrazine dhp->pyrazine Oxidation / Dehydrogenation (Sufficient Temp/Oxidant) piperazine Piperazine (Side Product) dhp->piperazine Incomplete Oxidation (Low Temp)

Caption: Competing reaction pathways in pyrazine synthesis.

  • Piperazine Formation: Dihydropyrazine is a key intermediate in the condensation pathway.[3][8] This species must be oxidized or dehydrogenated to form the aromatic pyrazine ring. If the reaction temperature is too low or the oxidizing agent is inefficient, you will isolate the incompletely dehydrogenated piperazine byproduct.[2][3]

    • Solution: Increase the reaction temperature within the stable range for your product. For catalytic reactions (e.g., using copper-chromite), ensure the catalyst is active and the temperature is optimal, often between 300-450°C.[3]

  • Imidazole Formation: When using ammonium sources or certain amino acids, imidazole derivatives can form as competing products.[9][10] This side reaction can be particularly problematic during purification as imidazoles often have similar polarities to pyrazines.

    • Solution: Modifying the reaction stoichiometry or temperature may help. However, the most effective solution is often a robust purification strategy (see Issue 3).

Issue 3: Difficulties in Purification

Question: I have successfully formed my pyrazine product, but I am struggling to isolate it from the reaction mixture, particularly from imidazole impurities. What are the best practices for purification?

Answer: Purification is a critical step where significant product loss can occur.[2] A multi-step approach is often necessary, especially when dealing with stubborn impurities.

Strategy 1: Liquid-Liquid Extraction (LLE)

LLE is the first line of defense. The choice of solvent is crucial for selectively extracting pyrazines.

  • The Challenge: Polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are effective at extracting pyrazines from an aqueous mixture, but they often co-extract polar impurities like 4-methyl imidazole.[9][10][11]

  • The Solution:

    • Multiple Extractions: A single extraction is rarely sufficient. Perform multiple extractions (at least 3-4) with fresh solvent each time to maximize recovery.[2][10]

    • Solvent Selection: Using a non-polar solvent like hexane can be highly effective. Hexane will extract many alkylpyrazines while leaving the more polar imidazole impurities behind in the aqueous layer.[9][10][11]

Strategy 2: Column Chromatography

When LLE is not enough, column chromatography is required.

  • Silica Gel for Impurity Removal: If you've used a polar solvent (like MTBE) for extraction and have co-extracted imidazoles, you can pass the organic extract through a short plug of silica gel. The silica will retain the undesirable imidazoles, allowing the pyrazines to be eluted.[9][10]

  • Eluent System: A mixture of hexane and ethyl acetate (e.g., 90:10) is often a good starting point for eluting pyrazines from silica, providing good separation.[9][10][12]

Strategy 3: Distillation

For volatile pyrazines, distillation can be an excellent method to separate them from non-volatile impurities like imidazoles left in the undistilled portion.[9][10][12]

Table 3: Solvent Selection for Pyrazine Extraction from Aqueous Mixtures

Extraction SolventProsConsRecommended Action
Hexane Excellent selectivity; does not co-extract imidazoles.[9][10][11]May have lower solvency for highly polar pyrazines.Preferred method to avoid imidazole contamination. Use multiple extractions.[13]
MTBE / Ethyl Acetate Good solvency for a broad range of pyrazines.[9][10]Co-extracts polar impurities like imidazoles.[9][10][13]Use if hexane fails, but plan for a subsequent silica filtration step to remove imidazoles.[13]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of pyrazine formation? A1: Most synthetic routes converge on a common theme: the formation of a dihydropyrazine intermediate followed by oxidation.[3] The two primary classical pathways are:

  • Self-condensation of α-amino ketones: Two molecules of an α-amino ketone (often generated in situ) condense and lose two molecules of water to form a dihydropyrazine, which is then oxidized to the pyrazine.[8][14] This is the basis of the Gutknecht and Staedel–Rugheimer syntheses.[15][16]

  • Condensation of 1,2-diamines and α-dicarbonyls: A 1,2-diamine reacts with an α-dicarbonyl compound in a double condensation to form the dihydropyrazine intermediate, which then requires an oxidation step.[15]

Q2: My synthesis involves the Maillard reaction between an amino acid and a sugar. What are the key factors affecting my pyrazine yield? A2: The Maillard reaction is a complex network of reactions. For pyrazine formation, the critical factors are temperature, pH, water activity, and the specific types of amino acids and reducing sugars used.[1] The core of the pyrazine synthesis within this reaction is the Strecker degradation, which generates the α-aminoketone intermediates necessary for condensation.[14] Low yields are often due to suboptimal temperature or pH.[1]

Q3: Can I run my reaction open to the air? A3: It depends on the specific synthesis. In many classical methods, the final step is an oxidation of a dihydropyrazine intermediate to the aromatic pyrazine. In these cases, air oxidation can be sufficient and is sometimes relied upon.[8][17] However, for other syntheses involving sensitive reagents or catalysts, or to prevent unwanted oxidative side reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended for better control and reproducibility.[18]

Experimental Protocols

Protocol 1: Generalized Gutknecht Pyrazine Synthesis

The Gutknecht synthesis (1879) is a robust method based on the self-condensation of an α-amino ketone.[16] This protocol provides a general framework.

Objective: To synthesize a substituted pyrazine from an α-hydroxy ketone precursor.

Step 1: Generation of the α-amino ketone intermediate

  • Dissolve the starting α-hydroxy ketone in a suitable solvent (e.g., ethanol).

  • Add an ammonia source, such as aqueous ammonium hydroxide, to the solution. The α-hydroxy ketone is converted in situ to the corresponding α-amino ketone. This step is often performed at room temperature or with gentle heating.

Step 2: Self-Condensation to Dihydropyrazine

  • The α-amino ketone molecules will begin to dimerize in solution. This condensation reaction is often catalyzed by mild acid or base and may require heating (e.g., refluxing the solution) to proceed at a reasonable rate.

  • The condensation of two α-amino ketone molecules results in the formation of a dihydropyrazine intermediate and the elimination of two water molecules.[8]

Step 3: Oxidation to Pyrazine

  • The dihydropyrazine intermediate must be oxidized to form the final aromatic pyrazine product.

  • This can often be achieved through air oxidation by simply refluxing the reaction mixture in the presence of air.

  • Alternatively, a chemical oxidizing agent (e.g., manganese dioxide, copper(II) salts) can be added to the reaction mixture to ensure complete and rapid conversion.[3][19]

Step 4: Workup and Purification

  • After cooling, neutralize the reaction mixture if necessary.

  • Extract the pyrazine product from the aqueous mixture using an appropriate organic solvent (see Table 3 for guidance). Perform at least 3-4 extractions.[10]

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purify the crude product using flash column chromatography or distillation as required to remove any remaining impurities.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. ResearchGate. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]

  • What are the mechanism of reaction in preparing pyrazine? ResearchGate. [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing). [Link]

  • Synthesis and reactions of Pyrazine. YouTube. [Link]

  • Pyrazine formation from serine and threonine. PubMed. [Link]

  • Pyrazine. Wikipedia. [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]

  • High-intensity ultrasound promoted the aldol-type condensation as an alternative mean of synthesizing pyrazines in a Maillard reaction model system of D-glucose-13C6 and L-glycine. PubMed Central. [Link]

  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. [Link]

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Technical Support Center: Advancing Pyrazine Synthesis through Enhanced Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to improving the regioselectivity of pyrazine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing precisely substituted pyrazine scaffolds. Pyrazines are a critical class of N-heterocycles, integral to a vast array of pharmaceuticals, agrochemicals, and flavor compounds. However, controlling the substitution pattern on the pyrazine ring, particularly in unsymmetrically substituted derivatives, presents a significant synthetic challenge, often leading to mixtures of regioisomers that are difficult to separate and reduce the overall yield of the desired product.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory. Our focus is on providing not just procedural steps, but also the underlying mechanistic principles to empower you to make informed decisions and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding regioselectivity in pyrazine synthesis.

Q1: I am attempting to synthesize an unsymmetrically substituted pyrazine via the condensation of two different α-amino ketones, but I am consistently obtaining a mixture of regioisomers. Why is this happening and how can I improve the selectivity?

A1: This is a classic challenge in pyrazine synthesis. The direct condensation of two distinct α-amino ketones, a common approach in methods like the Gutknecht and Staedel-Rugheimer syntheses, inherently leads to a statistical mixture of products.[2] Each α-amino ketone can react with itself (self-condensation) and with the other α-amino ketone (cross-condensation), resulting in three different pyrazine products.

To overcome this, a more regiocontrolled, stepwise approach is necessary. Instead of a one-pot condensation of two different α-amino ketones, consider strategies where the pyrazine ring is constructed in a more controlled manner. For example, you can first synthesize a specific α-amino ketone and then react it with a different α-dicarbonyl compound, or vice versa. Modern synthetic methods, such as those involving pre-functionalized pyrazine cores followed by cross-coupling reactions, offer superior control over the final substitution pattern.[2]

Q2: What are the key reaction parameters that I should focus on to optimize the regioselectivity of my pyrazine synthesis?

A2: Several reaction parameters can significantly influence the regioselectivity of pyrazine formation. These include:

  • Temperature: Temperature can affect the rate of competing reaction pathways. In some cases, lower temperatures may favor the formation of a specific regioisomer by allowing for greater differentiation between the activation energies of the competing pathways. However, this is highly system-dependent and requires empirical optimization.

  • Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the stability of reaction intermediates and transition states, thereby affecting the regioselectivity. For instance, in related heterocyclic syntheses, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[3]

  • Catalyst: The choice of catalyst is crucial, especially in modern synthetic methods. For instance, in palladium-catalyzed cross-coupling reactions on a di-substituted pyrazine, the nature of the ligand and the palladium precursor can influence which position reacts preferentially. Similarly, in some newer methods for unsymmetrical pyrazine synthesis, the choice of copper catalyst has been shown to be critical for achieving high yields and selectivity.[4]

  • pH: The pH of the reaction medium can influence the protonation state of reactants and intermediates, which in turn can affect their reactivity and the regiochemical outcome of the cyclization step. Careful control of pH is particularly important in aqueous reaction systems.

Q3: Are there modern synthetic methods that are inherently more regioselective than the classical condensation reactions?

A3: Yes, several modern synthetic strategies have been developed to address the regioselectivity challenges of classical methods. These include:

  • Stepwise Ring Construction: This approach involves the sequential addition of substituents to a pre-existing heterocyclic core. For example, starting with a mono-substituted pyrazine, a second substituent can be introduced at a specific position using techniques like directed ortho-metalation (DoM) or regioselective cross-coupling reactions.[5][6]

  • Domino and Multicomponent Reactions: Carefully designed domino or multicomponent reactions can offer high levels of regioselectivity by controlling the sequence of bond-forming events.

  • Synthesis from Pre-functionalized Building Blocks: Utilizing starting materials that already contain the desired substitution pattern and then forming the pyrazine ring can be a highly effective strategy. For example, the reaction of α-diazo oxime ethers with 2H-azirines has been shown to produce highly substituted, unsymmetrical pyrazines with excellent regioselectivity.[4]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems related to poor regioselectivity in pyrazine synthesis.

Issue 1: Formation of an Undesired Regioisomer as the Major Product
Potential Cause Recommended Solution
Steric Hindrance: The desired reaction pathway may be sterically disfavored.- Modify Substrates: Introduce bulkier protecting groups on one of the reactants to sterically block the undesired reaction pathway. - Change Reaction Conditions: Lowering the reaction temperature may increase the selectivity for the less sterically hindered product.
Electronic Effects: The electronic properties of the substituents may favor the formation of the undesired isomer.- Alter Substituents: Modify the electronic nature of the substituents (e.g., replace an electron-donating group with an electron-withdrawing group) to alter the reactivity of the key intermediates. - Change Catalyst: In metal-catalyzed reactions, the choice of ligand can modulate the electronic environment around the metal center, influencing the regioselectivity.
Thermodynamic vs. Kinetic Control: The reaction may be under thermodynamic control, favoring the more stable, but undesired, isomer.- Adjust Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the kinetically controlled product. Conversely, longer reaction times and higher temperatures can lead to the thermodynamically favored product.
Issue 2: Inseparable Mixture of Regioisomers
Potential Cause Recommended Solution
Similar Reactivity of Starting Materials: In cross-condensation reactions, if the two α-amino ketones have similar reactivity, a statistical mixture of products is likely.- Employ a Stepwise Synthesis: As detailed in the FAQs, a stepwise approach where the pyrazine ring is constructed sequentially will provide much greater control over the final substitution pattern.[2] - Use Protecting Groups: Introduce a protecting group on one of the reactants to differentiate its reactivity, allowing for a more controlled reaction sequence.[7]
Lack of Regiocontrol in the Cyclization Step: The key cyclization step may not be inherently regioselective under the chosen reaction conditions.- Optimize Reaction Parameters: Systematically screen different solvents, temperatures, and catalysts to identify conditions that favor the formation of the desired regioisomer.[3] - Modify the Synthetic Route: Consider alternative synthetic routes that offer better regiocontrol, such as those starting from pre-functionalized pyrazines.
Isomerization Under Reaction Conditions: The desired product may be isomerizing to the undesired regioisomer under the reaction conditions.- Monitor Reaction Progress: Analyze the reaction mixture at different time points to determine if the product ratio changes over time. - Modify Workup or Isolation: If isomerization is occurring during workup or purification, consider milder conditions or alternative purification techniques.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key regioselective pyrazine synthesis methods.

Protocol 1: Regioselective Synthesis of an Unsymmetrical Pyrazine via a Stepwise Approach

This protocol outlines a general strategy for the synthesis of a 2,5-disubstituted pyrazine, avoiding the common issue of regioisomeric mixtures.

Step 1: Synthesis of a Mono-substituted Pyrazine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting pyrazine (1.0 eq) in a suitable anhydrous solvent (e.g., THF, diethyl ether).

  • Directed ortho-Metalation (DoM): Cool the solution to -78 °C. Slowly add a solution of a strong base, such as n-butyllithium (1.1 eq), while maintaining the temperature. The choice of base and solvent is critical for efficient and regioselective metalation.[5][6]

  • Electrophilic Quench: After stirring at -78 °C for the optimized time, add the desired electrophile (1.2 eq) to the reaction mixture.

  • Workup and Purification: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography.

Step 2: Introduction of the Second Substituent via Cross-Coupling

  • Reaction Setup: In a reaction vessel suitable for cross-coupling reactions (e.g., a microwave vial or a Schlenk flask), combine the mono-substituted pyrazine from Step 1 (1.0 eq), the appropriate coupling partner (e.g., a boronic acid for Suzuki coupling, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Execution: Add the appropriate solvent system (e.g., a mixture of toluene, ethanol, and water for Suzuki coupling) and heat the reaction mixture to the optimized temperature for the required time. Microwave irradiation can often significantly reduce reaction times.

  • Workup and Purification: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Dry the organic layer and purify the final unsymmetrical pyrazine product by column chromatography or recrystallization.

Protocol 2: The Gutknecht Pyrazine Synthesis

The Gutknecht synthesis is a classical method for preparing pyrazines from α-amino ketones. While traditionally used for symmetrical pyrazines, understanding its mechanism is crucial for troubleshooting and for adapting it to more regioselective strategies.[8][9]

Step 1: Formation of the α-Amino Ketone

  • Nitrosation: Dissolve the starting ketone in a suitable solvent (e.g., acetic acid). Cool the solution in an ice bath and slowly add a solution of sodium nitrite.

  • Reduction: The resulting α-oximino ketone can be reduced to the corresponding α-amino ketone using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reductants (e.g., SnCl₂/HCl).

Step 2: Dimerization and Oxidation

  • Dimerization: The α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate. This step is often spontaneous upon neutralization of the reaction mixture from the reduction step.

  • Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. This can be achieved using various oxidizing agents, such as air, copper(II) salts, or manganese dioxide.

Visualization of Key Concepts

To further clarify the principles discussed, the following diagrams illustrate key workflows and mechanistic concepts.

Decision-Making Workflow for Improving Regioselectivity

regioselectivity_workflow start Poor Regioselectivity Observed q1 Are you using a one-pot condensation of two different α-amino ketones? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No solution1 Switch to a stepwise synthetic approach. a1_yes->solution1 q2 Have you optimized reaction parameters? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you considered alternative synthetic routes? a2_yes->q3 solution2 Systematically screen solvent, temperature, and catalyst. a2_no->solution2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Improved Regioselectivity a3_yes->end solution3 Explore modern regioselective methods (e.g., cross-coupling, DoM). a3_no->solution3 solution1->end solution2->end solution3->end

Caption: A troubleshooting workflow for improving regioselectivity.

Generalized Mechanism of the Gutknecht Pyrazine Synthesis

gutknecht_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ketone α-Amino Ketone (R1, R2) dimer Dihydropyrazine Intermediate ketone->dimer Self-condensation (Dimerization) pyrazine Pyrazine Product dimer->pyrazine Oxidation

Caption: Simplified mechanism of the Gutknecht pyrazine synthesis.

References

  • Zhang, C. Y., & Tour, J. M. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 121(37), 8783–8790. [Link]

  • Zhang, C. Y., & Tour, J. M. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 121(37), 8783–8790. [Link]

  • Loy, N. S. Y., Kim, S., & Park, C.-M. (2015). Synthesis of Unsymmetrical Pyrazines Based on α-Diazo Oxime Ethers. Organic Letters, 17(2), 395–397. [Link]

  • Taber, D. F., DeMatteo, P. W., & Taluskie, K. V. (2007). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. The Journal of Organic Chemistry, 72(4), 1492–1494. [Link]

  • Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5617–5620. [Link]

  • Taber, D. F., DeMatteo, P. W., & Taluskie, K. V. (2007). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. The Journal of Organic Chemistry, 72(4), 1492–1494. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. [Link]

  • Baran, P. S., & Shenvi, R. A. (2006). Highly efficient synthesis of 2,5-disubstituted pyrazines from (Z)-β-haloenol acetates. Organic & Biomolecular Chemistry, 4(21), 3971–3973. [Link]

  • Barluenga, J., Aznar, F., Liz, R., & Cabal, M.-P. (1984). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(9), 8038–8047. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-p-sulfonamides and related compounds. Chemical Reviews, 90(6), 879–933. [Link]

  • Clayden, J. (n.d.). Directed (ortho) Metallation. [Link]

  • Ong, P. S., Suki, T., & Abas, S. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 60-70. [Link]

  • Gribble, G. W. (2010). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. Progress in Heterocyclic Chemistry, 22, 1-46. [Link]

  • Roydhouse, M. D., & Ducki, S. (2008). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(11), 1187-1196. [Link]

  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1035. [Link]

  • Kim, D. S., & Movassaghi, M. (2017). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society, 139(41), 14461–14464. [Link]

  • Wiley. (n.d.). Gutknecht Pyrazine Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1035. [Link]

  • Hassaneen, H. M., & Shawali, A. S. (2013). Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate. European Journal of Chemistry, 4(1), 102-109. [Link]

  • Riela, S., & Meo, P. L. (2020). (a) Formation of 2,5‐disubstituted pyrazines from (Z)‐β‐haloenol acetates. ResearchGate. [Link]

  • Slideshare. (2019). Synthesis and reactions of Pyrazine. [Link]

  • Friščić, T., & Jones, W. (2009). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. CrystEngComm, 11(4), 718-726. [Link]

  • Wikipedia. (n.d.). Gutknecht-Pyrazinsynthese. [Link]

  • El-Metwaly, N. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

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  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. [Link]

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Removal of unreacted starting materials from (3-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Methylpyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the removal of unreacted starting materials and other impurities from your target compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the integrity of final products. This guide provides practical, field-tested advice to help you overcome common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Scenario 1: My final product is contaminated with unreacted 2-chloro-3-methylpyrazine.

Question: I've synthesized this compound via hydrolysis of 2-chloro-3-methylpyrazine, but my NMR and GC-MS analyses show a significant amount of the starting material remaining. How can I effectively remove it?

Answer: The presence of unreacted 2-chloro-3-methylpyrazine is a common issue. Due to the similar pyrazine core, separating it from the desired alcohol can be challenging. Here’s a systematic approach to its removal:

1. Understanding the Physicochemical Differences:

The key to a successful separation lies in exploiting the differences in the physical and chemical properties of your product and the starting material.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound124.14Not readily availableMore Polar (due to -OH group)
2-chloro-3-methylpyrazine128.56~80 °C @ 27 Torr[1]Less Polar

The primary difference is the presence of the hydroxyl group in your product, which significantly increases its polarity and allows for hydrogen bonding.

2. Recommended Purification Strategy: Column Chromatography

Flash column chromatography is the most effective method for this separation.

dot

PurificationWorkflow1 crude Crude Product (with 2-chloro-3-methylpyrazine) dissolve Dissolve in Minimal Dichloromethane crude->dissolve load Load onto Silica Gel Column dissolve->load elute_nonpolar Elute with Hexane/Ethyl Acetate (e.g., 9:1) load->elute_nonpolar collect_sm Collect Fractions (Unreacted Starting Material) elute_nonpolar->collect_sm elute_polar Increase Polarity (e.g., Hexane/Ethyl Acetate 1:1) elute_nonpolar->elute_polar analyze Analyze Fractions by TLC collect_sm->analyze collect_product Collect Fractions (Pure Product) elute_polar->collect_product collect_product->analyze combine Combine Pure Fractions & Evaporate Solvent analyze->combine Fractions are pure pure_product Pure this compound combine->pure_product

Caption: Workflow for removing 2-chloro-3-methylpyrazine.

Step-by-Step Column Chromatography Protocol:

  • Prepare the Slurry: In a beaker, mix silica gel with your starting eluent (e.g., 90:10 hexane:ethyl acetate).

  • Pack the Column: Pour the slurry into your chromatography column and allow the silica to settle into a uniform bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent like dichloromethane. Carefully add this solution to the top of the silica bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 90:10 hexane:ethyl acetate). The less polar 2-chloro-3-methylpyrazine will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 1:1 hexane:ethyl acetate) to elute your more polar product, this compound.

  • Monitor the Separation: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

Pro-Tip: To visualize the spots on your TLC plate, use a UV lamp (254 nm) and a potassium permanganate stain. The starting material and product are both UV active. The product, having an alcohol functional group, will also react with the permanganate stain (appearing as a yellow spot on a purple background).[2]

Scenario 2: My reaction involves the reduction of 3-methyl-2-pyrazinecarboxaldehyde, and I'm struggling to remove the unreacted aldehyde.

Question: I've performed a reduction of 3-methyl-2-pyrazinecarboxaldehyde, but my product is contaminated with the starting aldehyde. What's the best way to purify my this compound?

Answer: Similar to the previous scenario, the key is to exploit the differences in polarity. The product alcohol is more polar than the starting aldehyde.

1. Physicochemical Property Comparison:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound124.14Not readily availableMore Polar
3-methyl-2-pyrazinecarboxaldehyde122.12Not readily availableLess Polar

2. Recommended Purification Strategies:

a) Flash Column Chromatography:

This is the most reliable method.

dot

PurificationWorkflow2 crude Crude Product (with 3-methyl-2-pyrazinecarboxaldehyde) dissolve Dissolve in Minimal Dichloromethane crude->dissolve load Load onto Silica Gel Column dissolve->load elute_gradient Gradient Elution (Hexane to Hexane/Ethyl Acetate) load->elute_gradient collect_fractions Collect & Analyze Fractions by TLC elute_gradient->collect_fractions combine Combine Pure Fractions & Evaporate Solvent collect_fractions->combine Purity Confirmed pure_product Pure this compound combine->pure_product

Caption: Workflow for removing 3-methyl-2-pyrazinecarboxaldehyde.

The protocol is similar to the one described for removing 2-chloro-3-methylpyrazine. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to first elute the aldehyde and then the desired alcohol.

b) Recrystallization (if the product is a solid at room temperature):

If your this compound is a solid, recrystallization can be an effective and scalable purification method.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The aldehyde impurity should either be very soluble or insoluble at all temperatures. A mixed solvent system, such as methanol/water, may be effective.[3]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Pure crystals of this compound should form.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the best TLC conditions for monitoring the purification of this compound?

A1: A good starting point for a TLC mobile phase is a mixture of hexane and ethyl acetate. A ratio of 1:1 (v/v) should provide good separation. The more polar this compound will have a lower Rf value than the less polar starting materials (2-chloro-3-methylpyrazine or 3-methyl-2-pyrazinecarboxaldehyde). Visualization can be achieved using a UV lamp (254 nm) and a potassium permanganate stain.[2]

Q2: Can I use liquid-liquid extraction to remove unreacted starting materials?

A2: Liquid-liquid extraction can be a useful initial purification step, particularly for removing highly polar or non-polar impurities. However, due to the structural similarities between this compound and its likely starting materials, achieving high purity with extraction alone is difficult. It is best used as a preliminary step before chromatography or recrystallization.[4][5]

Q3: My product appears as an oil, and I can't recrystallize it. What should I do?

A3: If your product is an oil, column chromatography is the most suitable purification method. Ensure your crude material is as dry as possible before loading it onto the column to prevent issues with separation.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for detecting and identifying volatile impurities.[3][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of your product.

Q5: Are there any specific safety precautions I should take when working with pyrazine derivatives?

A5: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Pyrazine derivatives can be harmful if swallowed, and may cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with.

References

  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834–843. [Link]

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]

  • Pipzine Chemicals. 3-Methyl-2-Pyridinecarboxaldehyde. [Link]

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • Google Patents.
  • Pipzine Chemicals. 3-Methyl-2-Pyridinecarboxaldehyde. [Link]

  • ChemBK. 3-Methyl-2-Pyridinecarboxaldehyde. [Link]

  • PubChem. This compound. [Link]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • Pipzine Chemicals. 2-Pyridinecarboxaldehyde, 3-Methyl-. [Link]

  • The Royal Society of Chemistry. Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. [Link]

  • PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • ChemSynthesis. 2-chloro-6-(trifluoromethyl)pyrazine. [Link]

  • ResearchGate. High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum.... [Link]

  • operachem. (2024). TLC-Thin Layer Chromatography. [Link]

  • mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. [Link]

  • PubChemLite. This compound (C6H8N2O). [Link]

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • precisionFDA. 2-CHLORO-3-METHYLPYRAZINE. [Link]

  • CONICET. Accurate determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography quadrupole time-of-flight tandem mass. [Link]

  • NIST WebBook. 2-chloro-3-methyl-5-(2-methylpentyl)pyrazine. [Link]

  • Google Patents.
  • University of Colorado Boulder. Stains for Developing TLC Plates. [Link]

  • PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. [Link]

  • PubMed. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. [Link]

  • ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • The Good Scents Company. 2-methoxy-3-methyl pyrazine. [Link]

  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Preventing degradation of (3-Methylpyrazin-2-yl)methanol during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling (3-Methylpyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing degradation during experimental workups. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter.

Troubleshooting Guide: Common Degradation Scenarios

As a Senior Application Scientist, I've seen many promising syntheses compromised during the final steps. The workup stage is critical, and for a molecule like this compound, with its combination of a weakly basic pyrazine ring and a primary alcohol, there are specific pitfalls to avoid.[1][2][3][4] This guide will walk you through common problems, explain the underlying chemistry, and provide robust solutions.

Scenario 1: Unexpected Impurities After Aqueous Workup and Extraction

Problem: After quenching your reaction and performing a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate), you observe new, more polar spots on your TLC plate, and your final yield of this compound is lower than expected.

Root Cause Analysis: The most likely culprit is oxidation of the primary alcohol group. The hydroxymethyl moiety is susceptible to oxidation to the corresponding aldehyde (3-methyl-2-pyrazinecarboxaldehyde) and further to the carboxylic acid (3-methyl-2-pyrazinecarboxylic acid).[5][6] This can be initiated by residual oxidizing agents from your reaction, or even by prolonged exposure to atmospheric oxygen, especially if the workup involves heat or extended stirring in air.

graph TD; A["this compound C₆H₈N₂O"] -- "Mild Oxidation (e.g., Air, Trace Oxidants)" --> B["3-Methyl-2-pyrazinecarboxaldehyde C₆H₆N₂O"]; B -- "Further Oxidation" --> C["3-Methyl-2-pyrazinecarboxylic Acid C₆H₆N₂O₂"]; Caption: Oxidation degradation pathway of this compound.

Preventative & Corrective Actions:

StrategyDetailed ProtocolRationale
Quench Thoroughly Before starting the aqueous workup, ensure any oxidizing agents are fully quenched. For example, if you used a peroxide-based oxidant, a gentle wash with a mild reducing agent like 10% aqueous sodium thiosulfate or sodium sulfite solution can neutralize any excess.This removes the primary driver of oxidation. A reducing quench is a standard, effective method to ensure no active oxidant carries over into the workup phase.
Minimize Air Exposure During extraction and solvent evaporation, work efficiently. If the process is lengthy, consider using a nitrogen or argon atmosphere. When using a rotary evaporator, avoid heating the flask excessively and ensure a good vacuum to remove the solvent at a lower temperature.Oxygen in the air can be a potent enough oxidant, especially with trace metal catalysis or heat. Reducing the temperature lowers the rate of this unwanted side reaction.
Use Degassed Solvents For extractions and chromatography, consider using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.This is a more stringent measure for highly sensitive substrates. It minimizes contact with dissolved oxygen, which can be a significant contributor to oxidation over time.
pH Control Maintain a neutral to slightly basic pH during the aqueous wash. A wash with a saturated sodium bicarbonate solution is often beneficial. Avoid strongly acidic conditions, which can protonate the pyrazine ring and potentially increase its susceptibility to certain reactions. Pyrazine itself is a weak base.[1][2][3][4]Controlling the pH ensures the compound remains in its neutral form, which generally has better solubility in common organic extraction solvents. While pyrazines are relatively stable, avoiding pH extremes is good practice to prevent unforeseen side reactions.[7]

Frequently Asked Questions (FAQs)

Q1: My final product is a brownish oil, but I expected a white solid. What happened?

A1: A brownish oil suggests the presence of impurities, likely from oxidation or polymerization. The primary oxidation product, 3-methyl-2-pyrazinecarboxaldehyde, can be unstable and may polymerize or undergo further reactions to form colored species. To address this, purify the material promptly using column chromatography with a silica gel stationary phase and a solvent system such as hexane/ethyl acetate. Work quickly and consider the preventative measures for oxidation described above.

Q2: Can I use a strong acid like HCl to wash my organic layer during workup?

A2: It is generally not recommended. This compound contains a pyrazine ring, which is basic and will be protonated by strong acids.[1][2][3][4] This will form a salt that is highly soluble in the aqueous layer, leading to significant loss of your product from the organic phase. If an acid wash is necessary to remove basic impurities, use a very dilute acid and carefully monitor the pH. A better alternative is often a wash with saturated ammonium chloride, which is weakly acidic.

graph LR; subgraph "Effect of Strong Acid Wash" A["this compound (In Organic Layer)"] -- "+ Strong Acid (e.g., HCl)" --> B["Protonated Pyrazinium Salt (Soluble in Aqueous Layer)"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 Caption: Product loss mechanism due to strong acid wash.

Q3: Is this compound stable to heat? At what temperature can I safely remove the solvent?

A3: While pyrazine rings themselves are thermally stable, the presence of the hydroxymethyl group can make the molecule more sensitive. It is best to remove solvents under reduced pressure (e.g., using a rotary evaporator) with a bath temperature not exceeding 40-50°C. High temperatures can accelerate oxidation and potentially lead to other degradation pathways.[8]

Q4: I need to perform a reaction on the hydroxyl group. What type of reaction conditions should I be mindful of for the pyrazine ring?

A4: The pyrazine ring is relatively electron-deficient and can be sensitive to strong nucleophiles or harsh acidic conditions. For reactions involving the hydroxyl group, such as an esterification or etherification, consider the following:

  • Acylation/Esterification: Use standard, mild conditions. For example, reacting the alcohol with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent (e.g., dichloromethane) at room temperature is a common and effective method.[5]

  • Oxidation: If you intend to oxidize the alcohol, use controlled and mild oxidizing agents. A Parikh-Doering oxidation (using a sulfur trioxide pyridine complex and DMSO) is a good choice as it operates at non-cryogenic temperatures and is generally selective for the alcohol without affecting the pyrazine ring.[9][10]

Q5: How should I store this compound?

A5: To prevent degradation over time, store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place such as a refrigerator. This minimizes exposure to air (oxygen) and light, which can promote oxidation and other degradation pathways.[8]

References

  • Wikipedia. Pyrazine. [Link]

  • Reddit. Let's discuss the basicity of pyrazine and pyrimidine. (2019-10-08). [Link]

  • YouTube. Synthesis and reactions of Pyrazine. (2020-04-19). [Link]

  • YouTube. PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. (2021-02-21). [Link]

  • Perfumer & Flavorist. Pyrazines for Fragrances. [Link]

  • ResearchGate. A Photocatalytic oxidation results of 3-pyridinemethanol versus time.... [Link]

  • Wikipedia. Parikh–Doering oxidation. [Link]

  • YouTube. Parikh-Doering Oxidation. (2020-08-08). [Link]

Sources

Technical Support Center: Optimizing Pyrazine N-Oxide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of pyrazine N-oxides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. As Senior Application Scientists, we aim to move beyond simple protocols, offering a detailed rationale for experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of pyrazine N-oxidation?

A1: The N-oxidation of a pyrazine is an electrophilic substitution reaction. The lone pair of electrons on a pyrazine nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen atom from an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The pyrazine ring's electron density dictates its reactivity; it is generally an electron-deficient system, which can make oxidation challenging compared to more electron-rich heterocycles like pyridine.[1][2]

The reaction proceeds via a transition state where the O-O bond of the peroxy acid cleaves as the N-O bond forms. The substituent effects on the pyrazine ring are paramount; electron-donating groups (EDGs) increase the nucleophilicity of the nitrogen atoms, accelerating the reaction, while electron-withdrawing groups (EWGs) have the opposite effect.[1]

Caption: General mechanism of pyrazine N-oxidation using m-CPBA.

Q2: How do I choose the right oxidizing agent for my specific pyrazine substrate?

A2: The choice of oxidant is critical and depends on the electronic properties of your pyrazine and the desired selectivity (mono- vs. di-N-oxide).

  • For Electron-Rich Pyrazines: Milder oxidants like hydrogen peroxide in acetic acid or urea-hydrogen peroxide (UHP) are often sufficient and cost-effective.[3]

  • For Electron-Deficient Pyrazines: More potent reagents are required. meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice due to its high reactivity and solubility in organic solvents.[4] For highly deactivated systems, even stronger reagents like trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, may be necessary.[5]

  • For Scale-up & Safety: Reagents like sodium percarbonate or Oxone® can be safer alternatives to organic peroxides, especially on a larger scale.[3][6]

Oxidizing AgentTypical ConditionsProsCons
H₂O₂ / Acetic Acid Glacial acetic acid, 70-80 °CInexpensive, readily availableRequires elevated temperatures; can be slow.[7]
m-CPBA CH₂Cl₂, CHCl₃, or DCE, 0 °C to RTHighly effective for many substrates, good solubility.[4]Thermally unstable, potential explosion hazard.[8][9]
Trifluoroperacetic Acid CH₂Cl₂, 0 °C to RTVery powerful, oxidizes highly deactivated rings.[5]Highly corrosive, must be prepared in situ.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Aqueous methanol, buffered pHSafe, stable solid, easy to handle.[6]Can require biphasic conditions or specific pH control.
Sodium Percarbonate With Re-based catalysts"Green" oxygen source, stable solid.[3]Often requires a catalyst for efficient reaction.
Q3: Can I selectively form a mono-N-oxide on an unsymmetrical pyrazine?

A3: Yes, regioselectivity is governed by both steric and electronic factors. Oxidation will preferentially occur at the nitrogen atom that is more electron-rich and less sterically hindered.

  • Electronic Effects: An electron-donating group will direct oxidation to the adjacent nitrogen atom. Conversely, an electron-withdrawing group will deactivate the adjacent nitrogen, favoring oxidation at the more distant nitrogen.[1][10]

  • Steric Hindrance: A bulky substituent will hinder the approach of the oxidizing agent, favoring oxidation at the less hindered nitrogen atom.

For substrates where electronic and steric effects are competitive, a mixture of isomers is likely. Careful optimization of the reaction temperature and rate of addition of the oxidant can sometimes improve selectivity.

Troubleshooting Guide

This section addresses common issues encountered during pyrazine N-oxide synthesis.

Troubleshooting_Workflow Start Problem Encountered No_Reaction No Reaction or Low Conversion Start->No_Reaction Side_Products Formation of Side Products Start->Side_Products Purification_Issue Purification Issues Start->Purification_Issue Increase_Temp Increase Temperature or Reaction Time No_Reaction->Increase_Temp Yes Di_Oxide Di-N-Oxide Formation? Side_Products->Di_Oxide Check Mass Spec Deoxygenation Deoxygenation? Side_Products->Deoxygenation Check Mass Spec Ring_Opening Ring Opening? Side_Products->Ring_Opening Complex Mixture Polarity Product Highly Polar? Purification_Issue->Polarity Byproduct_Removal Acidic/Basic Byproducts? Purification_Issue->Byproduct_Removal Stronger_Oxidant Use a Stronger Oxidant (e.g., m-CPBA, CF₃CO₃H) Increase_Temp->Stronger_Oxidant Still no reaction Check_Reagents Check Reagent Purity/Activity Stronger_Oxidant->Check_Reagents Still no reaction Use_Stoichiometric_Oxidant Use ≤1.0 eq. Oxidant & Slow Addition Di_Oxide->Use_Stoichiometric_Oxidant Avoid_Light Protect from Light (Photochemical Issue) Deoxygenation->Avoid_Light Lower_Temp Lower Reaction Temperature Ring_Opening->Lower_Temp Use_Stoichiometric_Oxidant->Lower_Temp Use_Reverse_Phase Try Reverse-Phase Chromatography Polarity->Use_Reverse_Phase Aqueous_Wash Perform Acid/Base Wash Byproduct_Removal->Aqueous_Wash

Caption: A logical workflow for troubleshooting common experimental issues.

Q&A Troubleshooting

Q: My reaction is not proceeding, or the conversion is very low. What should I do? A:

  • Verify Reagent Activity: Peroxy acids like m-CPBA can degrade over time. It is advisable to determine the activity of your m-CPBA (often sold as ~77% pure) before use.[4] Similarly, ensure your hydrogen peroxide solution is at the correct concentration.

  • Increase Reactivity: If your pyrazine is electron-deficient, the reaction may require more forcing conditions. Consider switching to a more powerful oxidizing agent like trifluoroperacetic acid.[5] Alternatively, increasing the reaction temperature or extending the reaction time may improve conversion.

  • Solvent Choice: Ensure your solvent is appropriate. Chlorinated solvents like dichloromethane (DCM) or chloroform are common for m-CPBA oxidations. For hydrogen peroxide-based systems, acetic acid is often used as both a solvent and a catalyst.[7]

Q: I am forming the di-N-oxide as a major byproduct. How can I favor mono-oxidation? A:

  • Control Stoichiometry: This is the most critical factor. Use 1.0 equivalent or slightly less of the oxidizing agent relative to the pyrazine substrate.

  • Slow Addition: Add the oxidant solution dropwise to the pyrazine solution at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the oxidant, disfavoring the second oxidation, which is typically slower than the first.

  • Lower Temperature: Running the reaction at 0 °C or even lower can increase selectivity for the more reactive mono-N-oxidation pathway.

Q: My desired N-oxide product appears to be reverting to the starting pyrazine. What is happening? A: You may be observing deoxygenation. This can occur under certain conditions:

  • Photochemical Decomposition: Pyrazine N-oxides can be photochemically active and may deoxygenate upon exposure to UV light.[11][12] Ensure your reaction is protected from light.

  • Reductive Quench/Workup: Using a reductive quenching agent (e.g., sodium sulfite, sodium thiosulfate) that is too strong or used in large excess can potentially reduce the product back to the starting material. Use just enough to destroy excess oxidant.

  • Oxidative Deoxygenation: With certain substrates and strong oxidants like trifluoroperacetic acid, a phenomenon known as oxidative deoxygenation can occur, leading to the formation of other isomers or reversion to the starting material.[5]

Q: The purification of my pyrazine N-oxide is difficult due to its high polarity. What are my options? A: Pyrazine N-oxides are significantly more polar than their parent pyrazines.

  • Chromatography: Standard silica gel chromatography can be effective, but you may need a highly polar mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Methanol). If the product streaks or remains at the baseline, consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient.[13]

  • Extraction: After quenching the reaction, the acidic byproduct (e.g., 3-chlorobenzoic acid from m-CPBA) can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution. The polar N-oxide product may have some water solubility, so minimize the volume of aqueous washes or perform back-extraction of the aqueous layers.

  • Crystallization/Distillation: If the product is a solid, recrystallization can be an excellent purification method. For thermally stable, non-solid products, vacuum distillation might be an option, though care must be taken to avoid decomposition at high temperatures.[7]

Experimental Protocols

Protocol 1: General Procedure for N-Oxidation using m-CPBA

This protocol is suitable for a wide range of pyrazine substrates.

Materials:

  • Substituted Pyrazine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the pyrazine substrate in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: In a separate flask, dissolve m-CPBA in a minimal amount of DCM. Add this solution dropwise to the cooled pyrazine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly add saturated aqueous Na₂S₂O₃ solution to quench the excess peroxide (test with peroxide test strips). Then, add saturated aqueous NaHCO₃ solution to neutralize the 3-chlorobenzoic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, using a gradient of hexane/ethyl acetate, DCM/methanol, or another suitable solvent system) or recrystallization.

Protocol 2: N-Oxidation using Hydrogen Peroxide in Acetic Acid

This protocol is a classic, cost-effective method suitable for activated or simple pyrazines.[7]

Materials:

  • Pyrazine (1.0 eq)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% w/w aqueous solution, 1.1 - 1.5 eq)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for neutralization

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Combine the pyrazine and glacial acetic acid in a round-bottom flask with a stir bar and reflux condenser.

  • Oxidant Addition: Heat the mixture to 60-70 °C. Add the 30% H₂O₂ solution dropwise. An exotherm may be observed.

  • Heating: Maintain the reaction temperature at 70-80 °C for several hours (4-24 h). Monitor the reaction by TLC or LC-MS.

  • Solvent Removal: After completion, cool the reaction to room temperature. Remove the acetic acid under reduced pressure. Caution: Do not heat excessively during evaporation to avoid concentrating the peroxide.[7]

  • Neutralization & Extraction: Dissolve the residue in water and cool in an ice bath. Carefully neutralize the solution with a solid or concentrated aqueous base (e.g., Na₂CO₃, NaOH) to a pH > 8.

  • Extraction: Extract the aqueous solution multiple times with CHCl₃ or DCM.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify as described in Protocol 1.

Safety & Handling

  • Organic Peroxides (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive and thermally unstable, especially in pure form.[4][8] It may cause fires upon contact with combustible materials. Always wear appropriate PPE (lab coat, safety glasses, gloves).[14] Store refrigerated (2-8 °C) and handle behind a safety shield.[4] Quench excess peroxide carefully before workup.

  • Hydrogen Peroxide (30%+): Concentrated hydrogen peroxide is a strong oxidant and is corrosive. It can cause severe skin and eye burns.[15] Avoid contact with metals and combustible materials, as it can cause fires or explosions.

  • Trifluoroperacetic Acid: This reagent is extremely corrosive and a powerful oxidant. It should be generated and used in situ in a well-ventilated chemical fume hood.

References

  • Buchardt, O., Ogata, T., & Igeta, H. (Year not specified). Seminal work on the photochemistry of pyridazine N-oxides. (Details synthesized from general knowledge and specific mentions of photochemical reactions in search results).[11][12]

  • McDonagh, P. (2017). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Doctoral dissertation, University of California, Irvine. [12]

  • Blake, K. W., & Sammes, P. G. (1970). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic, 1070-1073. [5]

  • UCLA Environment, Health & Safety. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [4]

  • BenchChem. (2025). The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. Technical Support Guide. [1]

  • Ohta, A., et al. (1994). Studies on Pyrazines. Part 27. A New Deoxidative Nucleophilic Substitution of Pyrazine N-Oxides; Synthesis of Azidopyrazines. J. Chem. Soc., Perkin Trans. 1, 135-139. [10]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Chloroperoxybenzoic acid. [8]

  • Mosher, H. S., Turner, L., & Carlsmith, A. (1955). Pyridine-N-oxide. Organic Syntheses, Coll. Vol. 4, p.828. [7]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [3]

  • Turner, F. A., & Cheeseman, G. W. H. (2005). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Zeitschrift für Naturforschung B, 52(1), 119-123. [6]

  • Solomons, T. W. G., & Fryhle, C. B. (n.d.). Common Oxidizing Agents. (General chemistry knowledge synthesized from multiple sources).[15][16][17]

  • Kenner, G. W., & Tylor, A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 11996-12004. [13]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [2]

  • Xu, W., et al. (2018). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development, 22(10), 1445-1451. [9]

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Technical Support Center: Column Chromatography Techniques for Purifying Pyrazine Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazine alcohols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique heterocyclic compounds. Pyrazine alcohols, characterized by their aromatic nitrogen-containing core and hydroxyl functionalities, present specific challenges in column chromatography due to their polarity and potential for strong interactions with stationary phases.

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you optimize your purification workflows, enhance yield, and ensure the highest purity of your target compounds.

Section 1: Troubleshooting Guide - Common Purification Problems

This section addresses specific, common issues encountered during the column chromatography of pyrazine alcohols in a direct question-and-answer format.

Q1: My pyrazine alcohol is streaking badly or showing significant tailing on a silica gel column. What's causing this and how can I fix it?

A1: This is a classic issue when purifying nitrogen-containing heterocycles like pyrazines on standard silica gel.[1]

  • Causality: The root cause is the interaction between the basic nitrogen atoms in the pyrazine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, often irreversible, interaction leads to a portion of your compound moving slowly and unevenly down the column, resulting in tailing or streaking. In severe cases, it can lead to complete loss of the compound on the column.[2]

  • Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase.[1] A small amount of triethylamine (TEA) or ammonium hydroxide (typically 0.1-2%) will neutralize the acidic sites on the silica, preventing the strong interaction with your pyrazine alcohol.[1][3]

    • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider switching to a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[1][4] Ensure you choose the correct grade (basic or neutral) based on the stability of your specific pyrazine alcohol.

      • Deactivated Silica: You can deactivate the silica gel yourself to reduce its acidity before packing the column.[2]

    • Reversed-Phase Chromatography: For highly polar pyrazine alcohols, reversed-phase chromatography using a C18 column with a polar mobile phase (like water/acetonitrile or water/methanol) can be a very effective alternative.[1]

Q2: My pyrazine alcohol is eluting too quickly (high Rf) even with non-polar solvents, or it's completely stuck at the baseline (low Rf) even with highly polar solvents. How do I achieve the ideal retention?

A2: This problem points to a fundamental mismatch between your compound's polarity and the chosen chromatography system.

  • Causality: Pyrazine alcohols can cover a wide range of polarities based on their substitution. The hydroxyl group adds significant polarity, while other alkyl or aryl substituents can make it more non-polar. An ideal separation on normal-phase silica requires the target compound to have a Thin Layer Chromatography (TLC) Rf value between 0.2 and 0.4 for good separation.[5][6]

  • Solutions:

    • For High Rf (Compound is too non-polar for the system): This is less common for pyrazine alcohols but can occur with extensive non-polar substitution.

      • Decrease Mobile Phase Polarity: Use less polar solvent systems. If you are using ethyl acetate/hexane, systematically decrease the percentage of ethyl acetate.

    • For Low Rf (Compound is too polar for the system): This is a very common scenario.

      • Increase Mobile Phase Polarity: If you are using a standard solvent system like ethyl acetate/hexane, you will likely need to switch to a more polar mixture. A common choice is dichloromethane (DCM)/methanol.[1]

      • Employ a Stronger Solvent System: For extremely polar compounds, a mixture of DCM, methanol, and a small amount of ammonium hydroxide can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% component in DCM.[2]

      • Consider Reversed-Phase: As mentioned before, if your compound is freely soluble in water or methanol, reversed-phase chromatography is often the better choice.[1] The elution order is inverted, with polar compounds eluting first.[7]

Q3: I'm experiencing low recovery of my pyrazine alcohol from the column. Where is my compound going?

A3: Low mass balance is a frustrating issue that can stem from several factors.

  • Causality & Solutions:

    • Irreversible Adsorption: As discussed in Q1, strong binding to acidic silica gel can cause permanent loss of the sample.[2]

      • Solution: Use a basic modifier in your eluent or switch to an alumina or reversed-phase column.[1][4] Before committing your entire sample, perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation or streaking occurs.[2]

    • Co-elution with an Unseen Impurity: Your compound might be eluting with an impurity that doesn't visualize under UV light.

      • Solution: Try staining your TLC plates with a more general stain, like potassium permanganate, to visualize a broader range of compounds.

    • Sample Volatility: Some pyrazines can be volatile.[8]

      • Solution: Be cautious during solvent removal (roto-evaporation). Use lower temperatures and avoid leaving the dried fractions under high vacuum for extended periods.

    • Dilute Fractions: The compound may have eluted, but it is spread across so many fractions that it is undetectable by TLC.[2]

      • Solution: Try concentrating a range of fractions where you expected your compound to elute and re-analyze by TLC.[2] Using a gradient elution can help to sharpen peaks and reduce the total elution volume.[9][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best stationary phase for my pyrazine alcohol purification?

A1: The choice of stationary phase is critical and depends on the polarity of your target molecule. The "like dissolves like" principle is a good starting point.[11]

  • Silica Gel (Normal-Phase): This is the most common stationary phase and is suitable for pyrazine alcohols of intermediate polarity.[11] It is essential to be aware of the potential for interaction with the basic pyrazine ring and to use a basic modifier in the eluent as needed.[1][3]

  • Alumina (Normal-Phase): A good alternative to silica for basic, acid-sensitive compounds.[4][11] It is available in basic, neutral, and acidic grades. For most pyrazines, basic or neutral alumina is recommended.

  • C18-Bonded Silica (Reversed-Phase): This is the workhorse for reversed-phase chromatography.[7][12] It's ideal for very polar pyrazine alcohols that have poor retention on silica or alumina.[1] Elution is done with polar mobile phases (e.g., water, methanol, acetonitrile).

  • Amine-Functionalized Silica: This specialty phase has medium polarity and can be excellent for purifying nitrogen-containing heterocycles, as it minimizes the strong acidic interactions seen with standard silica.[11][13]

Q2: Should I use an isocratic or a gradient elution? What's the difference?

A2: The choice depends on the complexity of your sample mixture.

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the entire purification (e.g., a constant 10% ethyl acetate in hexane).[9][10]

    • Best for: Simple mixtures where the target compound is well-separated from impurities on the initial TLC.

    • Drawback: Can lead to significant peak broadening for compounds that are strongly retained, increasing elution time and solvent consumption.[9][10]

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 30%).[9][14]

    • Best for: Complex mixtures with compounds of widely differing polarities.

    • Advantage: Results in sharper peaks for later-eluting compounds, improved resolution, and often faster overall run times.[9][14] For unknown mixtures, starting with a gradient is often the most efficient approach.

Q3: How do I properly prepare and load my sample onto the column?

A3: Proper sample loading is crucial for achieving good separation. Overloading the column is a common cause of poor results.[1]

  • General Rule: The amount of crude material should be about 1-5% of the mass of the stationary phase (e.g., for a 100g silica column, load 1-5g of crude material).[1]

  • Wet Loading:

    • Dissolve the sample in the minimum amount of the initial mobile phase solvent.[15]

    • Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the stationary phase without disturbing the bed.[15][16]

  • Dry Loading: This is the preferred method, especially if your compound has poor solubility in the mobile phase.[15]

    • Dissolve your crude sample in a suitable solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel (2-3 times the mass of your sample) to the solution.

    • Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed column.[15] This technique ensures the sample is introduced to the column in a very narrow, concentrated band, leading to better separation.

Section 3: Standard Protocols & Data

Protocol 3.1: TLC to Column Gradient Method Development

This protocol outlines the process of using Thin Layer Chromatography (TLC) to develop an effective gradient method for column chromatography. The goal is to find a solvent system where the target compound has an Rf of ~0.2-0.4.[5]

  • Spotting: Dissolve a small amount of your crude mixture and spot it on a silica gel TLC plate.

  • Solvent System Screening:

    • Start with a relatively non-polar solvent system (e.g., 20% Ethyl Acetate / 80% Hexane). Develop the plate and visualize.

    • If the desired compound has a low Rf (<0.2), increase the polarity of the mobile phase (e.g., 40% EtOAc / 60% Hexane).

    • If the compound remains at the baseline, switch to a more polar system (e.g., 5% Methanol / 95% DCM) and repeat the process.

    • If streaking is observed, add 0.5-1% triethylamine or ammonium hydroxide to the solvent mixture and re-run the TLC.

  • Determining Gradient Conditions:

    • Identify a "weak" solvent system where your target compound has an Rf value close to 0 (System A).

    • Identify a "stronger" solvent system where your target compound has an Rf of ~0.3 (System B).[6]

    • Your column chromatography gradient will start with 100% System A and gradually increase to 100% System B over several column volumes.

Table 3.1: Common Solvents in Order of Increasing Polarity
SolventPolarity IndexNotes
Hexane0.1Very non-polar, weak solvent strength.
Toluene2.4Useful for dissolving less soluble compounds for dry loading.[3]
Dichloromethane (DCM)3.1Good intermediate polarity solvent.
Ethyl Acetate (EtOAc)4.4Common polar component in binary mixtures with hexane.
Acetone5.1Stronger polar solvent.
Acetonitrile (MeCN)5.8Common in reversed-phase and HILIC.[17]
Ethanol4.3Polar, protic solvent.
Methanol (MeOH)5.1Very polar solvent, often used with DCM for polar compounds.
Water10.2Most polar solvent, used in reversed-phase chromatography.

Section 4: Visual Workflows

Diagram 4.1: Troubleshooting Flowchart for Poor Separation

G start Poor Separation (Streaking, Tailing, or Co-elution) check_modifier Is a basic modifier (e.g., TEA) being used? start->check_modifier add_modifier Add 0.5-1% TEA or NH4OH to mobile phase check_modifier->add_modifier No check_rf Is target Rf ~0.2-0.4 on TLC? check_modifier->check_rf Yes add_modifier->check_rf adjust_polarity Adjust mobile phase polarity (Increase for low Rf, Decrease for high Rf) check_rf->adjust_polarity No check_loading Was sample dry-loaded? Is loading <5% of silica mass? check_rf->check_loading Yes adjust_polarity->check_loading dry_load Use dry loading technique. Reduce sample amount. check_loading->dry_load No change_stationary Consider alternative stationary phase (Alumina, C18, Amine-propyl) check_loading->change_stationary Yes end_good Separation Improved dry_load->end_good change_stationary->end_good

Caption: Troubleshooting flowchart for poor separation of pyrazine alcohols.

Diagram 4.2: Method Development Workflow

G start Start: Crude Pyrazine Alcohol tlc_screen 1. TLC Screening (Hex/EtOAc, DCM/MeOH) start->tlc_screen is_streaking Streaking or Tailing? tlc_screen->is_streaking add_base Add 0.5-1% TEA to mobile phase is_streaking->add_base Yes find_rf 2. Optimize Mobile Phase for Target Rf = 0.2-0.4 is_streaking->find_rf No add_base->find_rf choose_column 3. Choose Stationary Phase (Silica or Alumina) find_rf->choose_column is_polar Compound still at baseline? choose_column->is_polar rev_phase Switch to Reversed-Phase (C18) and polar mobile phase (H2O/ACN) is_polar->rev_phase Yes pack_column 4. Pack Column & Equilibrate is_polar->pack_column No rev_phase->pack_column load_sample 5. Dry Load Sample pack_column->load_sample run_gradient 6. Run Gradient Elution load_sample->run_gradient collect 7. Collect & Analyze Fractions run_gradient->collect

Caption: General method development workflow for pyrazine alcohol purification.

References

  • Benchchem. Technical Support Center: Purification of Polar Aza-Heterocycles. Benchchem.
  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Solubility of Things. Pyrazine - Solubility of Things. Solubility of Things.
  • PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. University of Rochester.
  • Biotage. When is Gradient Elution Better than Isocratic Elution?. Biotage.
  • Yamazen. Ideal Method Transfer from TLC to Column Chromatography. Yamazen.
  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com.
  • Kianshardanesh.com. Comparison of Isocratic and Gradient Elution. Kianshardanesh.com.
  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.
  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation.
  • University of California, Davis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. UC Davis Chem LibreTexts.
  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Virginia Tech.
  • Columbia University. Column chromatography. Columbia University.
  • Reddit. Column chromatography issues. Reddit.
  • ResearchGate. For highly polar compound, how to do the purification?. ResearchGate.

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Technical Support Center: Identifying and Characterizing Impurities in (3-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (3-Methylpyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this compound. The following question-and-answer format provides in-depth troubleshooting and frequently asked questions to address specific challenges you may encounter during your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter in a sample of this compound?

A1: Impurities in this compound can originate from several stages, including synthesis, degradation, and storage.[1][2][3] They are broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1][3]

  • Organic Impurities: These are the most common and can include:

    • Starting Materials and Intermediates: Unreacted precursors from the synthesis process. The specific impurities will depend on the synthetic route employed.

    • By-products: Formed from side reactions during the synthesis.

    • Degradation Products: Resulting from the breakdown of this compound under conditions like heat, light, oxidation, or hydrolysis.[4][5][6][7]

    • Reagents and Catalysts: Residual amounts of chemicals used in the synthesis.

  • Inorganic Impurities: These can include metals from reactors or catalysts and inorganic salts.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.[2]

Q2: My initial analysis by HPLC-UV shows several unexpected peaks. How do I begin to identify these unknown impurities?

A2: A multi-step approach is recommended when you observe unexpected peaks in your HPLC-UV analysis.

  • Method Validation: First, ensure your analytical method is robust. Verify that the peaks are not artifacts from the mobile phase, sample solvent, or system contamination. Run a blank injection (solvent only) to confirm.

  • Forced Degradation Studies: To tentatively identify if the impurities are degradation products, perform forced degradation studies.[4][5][6][7][8] Exposing your sample to stress conditions (acid, base, oxidation, heat, light) can help generate these impurities in higher concentrations, making them easier to characterize.[4][5][6]

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the impurity peaks will provide their molecular weights, a critical piece of information for identification.[1]

  • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain the accurate mass of the impurities. This allows for the determination of their elemental composition, significantly narrowing down the possibilities for their chemical formulas.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ions in the mass spectrometer (MS/MS) will provide structural information, helping to piece together the molecule's structure.

Q3: I have obtained mass spectrometry data for an unknown impurity. What are the next steps for structural elucidation?

A3: Once you have the molecular weight and fragmentation data from MS, the following steps are crucial for complete structural elucidation:

  • Database Searching: Search the obtained molecular formula and key fragments in chemical databases (e.g., PubChem, ChemSpider) to see if it matches any known compounds.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination.[9][10] If you can isolate a sufficient quantity of the impurity (often through preparative HPLC), acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra will allow you to map out the complete chemical structure.[9]

  • Reference Standard Synthesis: If the impurity is not commercially available, synthesizing a reference standard based on the proposed structure is the definitive way to confirm its identity. You can then compare the retention time and spectral data of the synthesized standard with your unknown impurity.

Q4: How can I quantify the identified impurities in my this compound sample?

A4: Quantitative analysis of impurities is critical for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for this purpose.[11]

  • Reference Standards: The most accurate method is to use certified reference standards for each impurity. A calibration curve is generated by injecting known concentrations of the standard, and the concentration of the impurity in your sample is determined from this curve.

  • Relative Response Factor (RRF): When a reference standard is not available, you can determine the RRF of the impurity relative to the active pharmaceutical ingredient (API), this compound. This requires a one-time isolation and characterization of the impurity to establish the RRF.

  • Area Percent Normalization: This is a less accurate but often used method for estimating impurity levels when standards are unavailable. It assumes that the UV response of the impurity is the same as the API at the detection wavelength. This method is suitable for preliminary assessments but not for final quality control without proper justification.

II. Troubleshooting Guides

Troubleshooting Poor Peak Shape in HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).2. Column overload.3. Presence of an extra-column void.1. Add a competitor (e.g., triethylamine) to the mobile phase. Use a base-deactivated column.2. Reduce the injection volume or sample concentration.3. Check for voids at the column inlet and repack or replace the column if necessary.
Peak Fronting 1. Column overload.2. Sample solvent stronger than the mobile phase.1. Decrease the amount of sample injected.2. Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks 1. Clogged frit or partially blocked column inlet.2. Channeling in the column packing.3. Co-elution of two compounds.1. Reverse flush the column (if permitted by the manufacturer). Replace the inlet frit.2. Replace the column.3. Modify the mobile phase composition or gradient to improve resolution.
Troubleshooting Issues in Mass Spectrometry Detection
Problem Potential Cause Troubleshooting Steps
No or Low Ion Signal 1. Poor ionization of the analyte.2. Incorrect MS source parameters.3. Suppression of ionization by matrix components.1. Try a different ionization technique (e.g., switch between ESI and APCI). Adjust the mobile phase pH.2. Optimize source parameters such as capillary voltage, gas flow, and temperature.3. Dilute the sample or use a more effective sample preparation technique to remove interfering substances.
Unstable Signal 1. Fluctuations in the LC flow rate.2. Dirty MS source.3. Inconsistent nebulization.1. Check the LC pump for leaks and ensure proper solvent degassing.2. Clean the MS source components (capillary, skimmer, etc.).3. Check the nebulizer for blockages.
Mass Inaccuracy (HRMS) 1. Improper mass calibration.2. Temperature fluctuations in the lab.1. Recalibrate the mass spectrometer using a suitable calibration standard.2. Ensure the laboratory environment is stable.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[4][5][6][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid sample in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS.

Expected Outcome: The chromatograms of the stressed samples will show new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the parent compound.[5]

Protocol 2: HPLC Method for Impurity Profiling

Objective: To separate this compound from its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Rationale: A C18 column is a good starting point for separating moderately polar compounds like this compound and its likely impurities. The gradient elution allows for the separation of compounds with a range of polarities. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for MS detection.

Protocol 3: NMR Sample Preparation and Analysis

Objective: To obtain high-quality NMR spectra for structural elucidation of an isolated impurity.[9]

Methodology:

  • Isolation: Isolate the impurity of interest using preparative HPLC.

  • Drying: Remove the solvent from the collected fraction under vacuum to obtain the pure impurity.

  • Sample Preparation: Accurately weigh 1-5 mg of the isolated impurity and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[9]

  • NMR Acquisition: Acquire the following NMR spectra:

    • ¹H NMR

    • ¹³C NMR

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Analysis: Process and analyze the spectra to determine the chemical structure of the impurity.

IV. Visualizations

Impurity Identification Workflow

cluster_0 Initial Analysis cluster_1 Preliminary Identification cluster_2 Structural Elucidation HPLC-UV Analysis HPLC-UV Analysis Forced Degradation Forced Degradation HPLC-UV Analysis->Forced Degradation Unexpected Peaks LC-MS Analysis LC-MS Analysis HPLC-UV Analysis->LC-MS Analysis Unexpected Peaks Forced Degradation->LC-MS Analysis Generate Degradants HRMS Analysis HRMS Analysis LC-MS Analysis->HRMS Analysis Determine MW MS/MS Analysis MS/MS Analysis HRMS Analysis->MS/MS Analysis Determine Formula NMR Spectroscopy NMR Spectroscopy MS/MS Analysis->NMR Spectroscopy Propose Structure Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Confirm Structure

Caption: Workflow for the identification and structural elucidation of unknown impurities.

Logical Relationship for Method Selection

cluster_0 Technique cluster_1 Applicability Analytical Goal Analytical Goal HPLC HPLC Analytical Goal->HPLC Quantification & Separation GC-MS GC-MS Analytical Goal->GC-MS Volatile Impurities NMR NMR Analytical Goal->NMR Structure ID Non-volatile & Thermally Labile Non-volatile & Thermally Labile HPLC->Non-volatile & Thermally Labile Volatile & Semi-volatile Volatile & Semi-volatile GC-MS->Volatile & Semi-volatile Structural Elucidation Structural Elucidation NMR->Structural Elucidation

Caption: Decision tree for selecting the appropriate analytical technique.

V. References

  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. Benchchem. Available from:

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from:

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. MedCrave. Available from:

  • Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives. Benchchem. Available from:

  • Forced degradation studies. MedCrave online. Available from:

  • Forced degradation. ScienceGate. Available from:

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from:

  • This compound (C6H8N2O). PubChem. Available from:

  • Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences. Available from:

  • This compound. PubChem. Available from:

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. Available from:

  • Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. International Journal of Pharmaceutical and Bio-Medical Science. Available from:

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from:

  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. Available from:

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available from:

  • New NMR Tools for Impurity Analysis. Research Explorer - The University of Manchester. Available from:

  • N.M.R. spectra of pyrazine and p-benzoquinone oriented in a nematic phase. ResearchGate. Available from:

  • CAS 160818-32-6: this compound. CymitQuimica. Available from:

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available from:

  • Impurities Characterization in Pharmaceuticals: A Review. IJPPR. Available from:

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Strategies to minimize byproduct formation in Mirtazapine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Mirtazapine Synthesis: A Technical Support Guide to Minimizing Byproduct Formation

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Mirtazapine. Our focus is on providing practical, field-proven insights to minimize byproduct formation and enhance the purity of the final active pharmaceutical ingredient (API).

Introduction: The Pursuit of Purity in Mirtazapine Synthesis

Mirtazapine, a tetracyclic antidepressant, is a cornerstone in the treatment of major depressive disorder.[1] Its efficacy is intrinsically linked to its purity. Process-related impurities and byproducts can not only reduce the overall yield but also pose potential safety risks and complicate regulatory approval. This guide explains the causality behind common byproduct formation and provides robust strategies and protocols to control them, ensuring a high-quality final product.

The most prevalent synthetic route involves the acid-catalyzed cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.[2] While effective, the use of strong acids like concentrated sulfuric acid can promote side reactions. An alternative pathway utilizes a Friedel-Crafts reaction to form a ketone intermediate, which is then reduced to yield Mirtazapine.[3] Each route presents unique challenges in impurity control.

General Mirtazapine Synthesis Workflow

The following diagram outlines a common workflow for Mirtazapine synthesis, highlighting the critical stages where byproduct formation can occur.

Mirtazapine Synthesis Workflow cluster_precursor Precursor Synthesis cluster_final Final Steps & Purification Start Starting Materials (e.g., 1-methyl-3-phenylpiperazine) Condensation Condensation/ Substitution Start->Condensation Reduction Reduction of Nitrile/Acid (Potential for over-reduction) Condensation->Reduction Precursor Alcohol Precursor Reduction->Precursor Cyclization Acid-Catalyzed Cyclization (H₂SO₄) (Major byproduct source) Precursor->Cyclization Key Transformation Workup Quench & pH Adjustment (Crucial for impurity removal) Cyclization->Workup Extraction Solvent Extraction Workup->Extraction Crystallization Crystallization (Key for final purity) Extraction->Crystallization API High-Purity Mirtazapine Crystallization->API

Caption: A generalized workflow for Mirtazapine synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding byproduct formation during Mirtazapine synthesis.

Q1: What are the most common process-related impurities in Mirtazapine synthesis, and where do they originate?

A1: The most frequently encountered impurities are typically formed during the reduction of the precursor and the final cyclization step. Identification is usually performed by HPLC and LC-MS.[4][5]

Impurity NameCommon SourceStage of Formation
Mirtazapine N-oxide [4][]Unwanted oxidation of the piperazine nitrogen.Can occur during synthesis, workup, or storage if exposed to oxidizing agents or air.
10-Oxo Mirtazapine [4][7]Oxidation of the benzylic methylene group or incomplete reduction in alternative routes.Can be a byproduct of the Friedel-Crafts route or formed via oxidation.[3]
Deshydroxy Mirtazapine [4]Over-reduction of the carboxylic acid precursor when using strong reducing agents like LiAlH₄.Precursor Synthesis (Reduction Step).
Desmethylmirtazapine [][7]Can be a process impurity from starting materials or a degradation product.Starting Material or Side Reaction.

Q2: During the final cyclization with concentrated sulfuric acid, I'm observing significant charring and low purity. What causes this and how can I prevent it?

A2: The use of concentrated sulfuric acid for the dehydration and cyclization of the alcohol precursor is highly effective but aggressive.[2][8] Charring and byproduct formation are often due to:

  • Localized Overheating: The reaction is exothermic. Poor temperature control can lead to uncontrolled side reactions and degradation of the organic material.

  • Prolonged Reaction Time: Leaving the reaction for too long in the strong acid can promote sulfonation and other degradation pathways.

Mitigation Strategies:

  • Temperature Control: Maintain a consistent reaction temperature, for example, around 50-60°C.[8] Use a well-controlled reactor vessel with efficient stirring.

  • Controlled Addition: Add the precursor to the sulfuric acid slowly or, conversely, add the acid to a solution of the precursor in a high-boiling inert solvent like 1,2-dichlorobenzene to better dissipate heat.[8]

  • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint and avoid unnecessary exposure to the harsh conditions.

Q3: My final product contains a significant amount of Mirtazapine N-oxide. What are the best practices to avoid its formation?

A3: N-oxide formation is a common issue for compounds with tertiary amines.[4] It is primarily an oxidation reaction.

  • Inert Atmosphere: Conduct reactions, particularly the final steps and workup, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Reagent Purity: Ensure solvents and reagents are free from peroxide impurities, which can act as oxidizing agents.

  • Controlled Workup: During workup, avoid unnecessarily harsh oxidizing conditions. If an oxidation step is part of the synthesis for another functional group, ensure it is highly selective. The intentional synthesis of the N-oxide impurity for use as a reference standard is typically achieved using a controlled oxidizing agent like peracetic acid.[4]

Q4: How critical is the workup procedure after the cyclization step for final purity?

A4: It is absolutely critical. The workup procedure is not just about isolating the product; it's a key purification step to remove acid-soluble impurities and byproducts. A patented high-purity process emphasizes a specific workup protocol.[2]

  • Controlled Quenching: The reaction mixture is carefully diluted by adding it to water. This must be done slowly and with cooling to manage the exotherm from diluting concentrated sulfuric acid.

  • Basification: The acidic solution is then carefully basified (e.g., with NaOH solution) to a high pH (e.g., pH 11-14).[2][9] This deprotonates the Mirtazapine, causing it to precipitate or become extractable into an organic solvent.

  • Solvent Choice: The choice of solvent for extraction and crystallization is vital. Using propanol during alkalinization has been shown to facilitate the extraction and subsequent crystallization of high-purity Mirtazapine.[2] The final product is often crystallized from a solvent/anti-solvent system like toluene-heptane.[2]

Troubleshooting Guide

Problem: HPLC analysis shows a high level of 10-Oxo Mirtazapine (Impurity F)[7] in the final product.

This impurity can arise from two main sources depending on the synthetic route. The following decision tree can help troubleshoot this issue.

Troubleshooting Oxo Mirtazapine Start High 10-Oxo Mirtazapine Detected Route_Check Which synthetic route was used? Start->Route_Check FC_Route Friedel-Crafts / Wolff-Kishner Route_Check->FC_Route Friedel-Crafts Cyclization_Route Standard Acid Cyclization of Alcohol Route_Check->Cyclization_Route Cyclization WK_Check Was the Wolff-Kishner reduction incomplete? FC_Route->WK_Check WK_Yes Yes WK_Check->WK_Yes Incomplete WK_No No WK_Check->WK_No Complete Solution_WK Solution: - Increase reaction time/temperature for reduction. - Ensure sufficient hydrazine hydrate & base. - Verify quality of reagents. WK_Yes->Solution_WK Oxidation_Check Was the product exposed to oxidative conditions during workup or storage? Cyclization_Route->Oxidation_Check Ox_Yes Yes Oxidation_Check->Ox_Yes Exposed Ox_No No Oxidation_Check->Ox_No Not Exposed Solution_Ox Solution: - Use an inert atmosphere during workup. - Check solvents for peroxides. - Store final product under inert gas, protected from light. Ox_Yes->Solution_Ox Unknown Investigate other potential sources of oxidation. Ox_No->Unknown

Caption: Decision tree for troubleshooting 10-Oxo Mirtazapine impurity.

Key Experimental Protocols

The following protocols are synthesized from published literature and patents, representing best practices for minimizing byproduct formation.

Protocol 1: High-Purity Mirtazapine via Sulfuric Acid Cyclization and Propanol-Assisted Workup

This protocol is adapted from a patented process designed for high purity.[2]

1. Cyclization: a. In a suitable reactor, charge concentrated (98%) sulfuric acid. b. While maintaining the temperature between 50-60°C, slowly add 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol. c. Stir at 50-60°C and monitor the reaction by HPLC until the starting material is consumed (typically 2-4 hours).

2. Workup and Extraction: a. In a separate vessel, prepare a volume of chilled deionized water. b. Slowly and carefully add the reaction mixture to the chilled water with vigorous stirring, ensuring the temperature does not exceed 40°C. c. Add 2-propanol to the diluted aqueous mixture (approximately 1.3 to 5 parts by weight relative to the starting material).[2] d. Adjust the pH to >11 by the slow, dropwise addition of a 25% aqueous sodium hydroxide solution, maintaining the temperature between 25-35°C. e. Stir the mixture, allowing the Mirtazapine to be extracted into the propanol phase. Separate the layers.

3. Crystallization and Isolation: a. Concentrate the propanol extract under reduced pressure to a smaller volume. b. Add heptane as an anti-solvent to induce crystallization. c. Cool the mixture to 0-5°C and hold for at least 2 hours to maximize crystal formation. d. Filter the resulting white crystals, wash with cold heptane, and dry under vacuum at ~60°C. e. Validation: The final product should be analyzed by HPLC, which can achieve purity levels of >99.9%.[2]

Protocol 2: Wolff-Kishner-Huang Minlon Reduction of 10-Oxo Mirtazapine

This protocol is based on the methodology for reducing the ketone intermediate to Mirtazapine.[3]

1. Reaction Setup: a. To a three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add the 10-Oxo Mirtazapine intermediate, diethylene glycol, and a co-solvent like DMSO. b. Add powdered potassium hydroxide (a strong base). c. With stirring, add hydrazine hydrate (80% solution) dropwise. The reaction is exothermic.

2. Reduction: a. Heat the reaction mixture to 120-125°C for approximately 1 hour. b. After this initial heating period, configure the apparatus for distillation and remove water and excess hydrazine hydrate, often under reduced pressure. c. Once the volatile components are removed, increase the temperature to ~170°C and hold until the reaction is complete (monitor by TLC/HPLC).

3. Workup and Purification: a. Cool the reaction mixture to room temperature and pour it into water with stirring. b. Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate). c. Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate. d. Filter and concentrate the solvent under reduced pressure to yield crude Mirtazapine. e. Validation: The crude product should be purified by column chromatography or recrystallization to achieve the desired purity.

References

  • Process for production of mirtazapine. US8173804B2.
  • Mirtazapine. Wikipedia. [Link]

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  • Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of Mirtazapine in Bulk Drugs and Formulations. ResearchGate. [Link]

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Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Deactivation in Pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst stability and performance in the synthesis of pyrazines and their derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to diagnose, mitigate, and reverse catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic routes.

Introduction to Catalyst Deactivation in Pyrazine Synthesis

Pyrazine synthesis, a cornerstone in the production of pharmaceuticals, flavors, and functional materials, often relies on sophisticated catalytic systems.[1][2] The nitrogen atoms within the pyrazine ring, as well as reaction precursors and byproducts, can interact strongly with catalyst active sites, leading to a decline in performance over time.[3] Understanding the mechanisms behind this deactivation is paramount for process optimization and economic viability. The primary modes of catalyst deactivation encountered in pyrazine synthesis are poisoning , coking (fouling) , and thermal degradation (sintering) .[4] This guide will provide a structured approach to addressing these challenges for commonly employed catalysts, including palladium-based systems, copper chromite, and zeolites.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst deactivation during pyrazine synthesis.

Q1: My pyrazine synthesis reaction is sluggish or stalls completely. How do I know if catalyst deactivation is the culprit?

A: Sluggish or stalled reactions are classic indicators of catalyst deactivation. Here are some initial diagnostic questions to consider:

  • Visual Cues: Have you observed a color change in the reaction mixture? For instance, the formation of a black precipitate in a palladium-catalyzed reaction often indicates the aggregation of palladium into inactive "palladium black."[3]

  • Reaction Profile: Does the reaction start as expected and then slow down or stop prematurely? This suggests that an active catalyst is initially present but is progressively deactivated.

  • Reagent Purity: Are you using high-purity, anhydrous, and degassed reagents and solvents? Impurities, particularly those containing sulfur, halides, or other nitrogen-containing heterocycles, are notorious catalyst poisons.[5]

  • Reaction History: Have you successfully run this reaction before with the same batch of catalyst? If the catalyst has been used previously, its activity may have diminished.

Q2: What are the primary deactivation mechanisms for palladium catalysts in pyrazine synthesis?

A: Palladium catalysts are highly susceptible to poisoning by the nitrogen atoms in the pyrazine ring and its precursors. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, blocking the active site and inhibiting its participation in the catalytic cycle.[3] Additionally, at elevated temperatures, the active Pd(0) species can aggregate into larger, inactive palladium nanoparticles, a process known as sintering.[4][6]

Q3: How does "coking" affect zeolite and copper chromite catalysts in pyrazine synthesis?

A: Coking is the deposition of carbonaceous materials on the catalyst surface and within its pores. In pyrazine synthesis, which often involves the reaction of organic molecules at high temperatures, coke can form from the decomposition or polymerization of reactants, products, and byproducts.[7] This deposition physically blocks access to the active sites and can obstruct the porous network of zeolite catalysts, leading to a rapid loss of activity.[8][9][10] For copper chromite, coke formation can also encapsulate the active copper species.[11]

Q4: Can a deactivated catalyst be regenerated?

A: In many cases, yes. The feasibility and method of regeneration depend on the catalyst type and the deactivation mechanism.

  • Poisoned Catalysts: For poisoning by organic molecules like pyrazines on heterogeneous catalysts, it is sometimes possible to remove the poison by washing with acidic solutions or by thermal treatment.[3]

  • Coked Catalysts: Coke can typically be removed by controlled oxidation (burning off the carbon) in a stream of air or a diluted oxygen mixture at elevated temperatures.[8][12]

  • Sintered Catalysts: Reversing sintering (redispersion of metal particles) is more challenging but can sometimes be achieved through specific chemical treatments, often involving oxidation followed by reduction.[13]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during pyrazine synthesis.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • The reaction fails to reach completion, or the yield is significantly lower than expected.

  • A black precipitate is observed in the reaction vessel.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning by Pyrazine The pyrazine starting material or product is a known N-heterocycle.Increase catalyst loading, use a more robust ligand to shield the metal center, or consider a different catalyst system less prone to nitrogen poisoning.[3]
Formation of Palladium Black Visual observation of a black, insoluble powder.Lower the reaction temperature, use stabilizing ligands, or switch to a more stable heterogeneous catalyst.[3]
Impure Reagents or Solvents Run a control reaction with highly purified materials.Purify all starting materials and ensure solvents are anhydrous and deoxygenated.[5]
Suboptimal Ligand Choice The reaction is known to be sensitive to the ligand.Screen a variety of ligands to find one that stabilizes the palladium catalyst effectively under the reaction conditions.
Issue 2: Rapid Decline in Activity of Copper Chromite Catalyst in Dehydrogenation/Amination Reactions

Symptoms:

  • Initial high conversion rate that drops off quickly over time-on-stream.

  • Change in the color or texture of the catalyst bed.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Coke Formation Analyze the spent catalyst for carbon content using techniques like TGA or elemental analysis.Optimize reaction temperature and reactant feed rates to minimize side reactions leading to coke. Implement a regeneration cycle (see Part 3).[11]
Poisoning by Impurities Analyze the feedstock for common poisons like sulfur or halogen compounds.Purify the feedstock before it enters the reactor. Use guard beds to trap poisons.
Thermal Sintering The reaction is run at very high temperatures. Characterize the spent catalyst for changes in particle size (e.g., via TEM).Operate at the lowest effective temperature. Consider a catalyst with a more thermally stable support.[13]
Cr(VI) Formation Incomplete reduction of the catalyst precursor.Ensure complete activation of the catalyst before use, as Cr(VI) is a known toxin and can affect catalytic performance.[14]
Issue 3: Decreased Selectivity and Activity in Zeolite-Catalyzed Pyrazine Synthesis

Symptoms:

  • An increase in the formation of undesired byproducts.

  • A gradual but steady decrease in the conversion of starting materials.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Pore Blockage by Coke Measure the surface area and pore volume of the spent catalyst (e.g., via nitrogen physisorption).Implement a regeneration protocol involving controlled coke burn-off. Modify reaction conditions to reduce coke precursors.[8][15]
Acid Site Poisoning Basic nitrogen-containing molecules in the feed or products can neutralize the Brønsted acid sites.Consider using a zeolite with a different pore structure or acidity. A periodic high-temperature treatment may desorb some poisons.
Structural Collapse Exposure to high temperatures and steam can lead to dealumination and loss of crystallinity.Operate within the recommended temperature and steam partial pressure limits for the specific zeolite.

Part 3: Catalyst Regeneration Protocols

This section provides detailed, step-by-step methodologies for regenerating common catalysts used in pyrazine synthesis. Safety Precaution: Always handle catalysts and reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Regeneration of Coked Copper Chromite Catalyst

Objective: To remove carbonaceous deposits from a deactivated copper chromite catalyst and restore its activity.

Materials:

  • Deactivated copper chromite catalyst

  • Tube furnace with temperature and gas flow control

  • Source of nitrogen (or other inert gas)

  • Source of dry, compressed air

Procedure:

  • Inert Purge: Place the deactivated catalyst in the tube furnace. Heat the catalyst to 150-200°C under a steady flow of nitrogen to remove any adsorbed water and volatile organics.

  • Controlled Oxidation: Once the temperature has stabilized, introduce a controlled flow of air. A common starting point is a mixture of 1-5% oxygen in nitrogen.

  • Temperature Ramp: Slowly increase the temperature to 350-450°C. The heating rate should be slow (e.g., 2-5°C/min) to avoid rapid, exothermic combustion of the coke, which could lead to thermal damage of the catalyst.

  • Hold at Temperature: Maintain the catalyst at the final temperature in the air/nitrogen stream until the coke is completely combusted. This can be monitored by analyzing the off-gas for CO2. The process is complete when the CO2 concentration returns to baseline.

  • Cooling: Cool the catalyst to room temperature under a flow of nitrogen.

  • Re-reduction (if necessary): Before reuse in hydrogenation reactions, the oxidized copper species may need to be re-reduced. This is typically done by heating the catalyst in a stream of hydrogen gas at a controlled temperature.[3][16]

Protocol 2: Regeneration of Poisoned Heterogeneous Palladium Catalyst

Objective: To remove strongly adsorbed nitrogen-containing poisons from a palladium catalyst (e.g., Pd/C, Pd/Al2O3).

Materials:

  • Deactivated palladium catalyst

  • Dilute acidic solution (e.g., 0.1 M HCl or 0.1 M HNO3)

  • Deionized water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Washing: Suspend the deactivated catalyst in a dilute acidic solution. The acid protonates the nitrogen atoms of the adsorbed pyrazine or other nitrogenous poisons, facilitating their desorption from the palladium surface.

  • Stirring: Stir the suspension at room temperature for 1-2 hours.

  • Filtration and Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral. This is crucial to remove any residual acid.

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 80-100°C) to remove water.

  • Reduction: Before reuse, the palladium may need to be re-reduced to the active Pd(0) state. This can be achieved by heating under a hydrogen atmosphere or by chemical reduction with a suitable reducing agent.

Protocol 3: Regeneration of Coked Zeolite Catalyst

Objective: To remove coke from a deactivated zeolite catalyst and restore its acidity and porosity.

Materials:

  • Deactivated zeolite catalyst

  • Tube furnace with temperature and gas flow control

  • Source of nitrogen

  • Source of dry, compressed air

Procedure:

  • Inert Purge: Place the coked zeolite in the tube furnace and heat to 150-200°C under a nitrogen flow to remove physisorbed water and volatile compounds.

  • Controlled Coke Burn-off: Introduce a lean air stream (e.g., 1-5% oxygen in nitrogen) into the furnace.

  • Slow Temperature Ramp: Gradually increase the temperature to 450-550°C. A slow heating rate is critical to prevent localized overheating (hot spots) due to the exothermic nature of coke combustion, which can cause irreversible damage to the zeolite structure.[8]

  • Isothermal Hold: Maintain the temperature until all coke has been burned off, as indicated by the cessation of CO2 evolution in the off-gas.

  • Cooling: Cool the regenerated zeolite to room temperature under a flow of dry nitrogen.

Part 4: Visualizing Deactivation and Regeneration Pathways

The following diagrams illustrate the key concepts of catalyst deactivation and regeneration discussed in this guide.

CatalystDeactivation cluster_deactivation Deactivation Pathways cluster_regeneration Regeneration Processes Active Active Catalyst Poisoned Poisoned Catalyst Active->Poisoned Poisoning (e.g., Pyrazine Adsorption) Coked Coked Catalyst Active->Coked Coking (Carbon Deposition) Sintered Sintered Catalyst Active->Sintered Sintering (Thermal Degradation) Regenerated Regenerated Catalyst Poisoned->Regenerated Washing/ Thermal Treatment Coked->Regenerated Controlled Oxidation Sintered->Regenerated Redispersion (Oxidation/Reduction) Regenerated->Active Re-activation

Caption: Overview of catalyst deactivation pathways and corresponding regeneration strategies.

TroubleshootingFlowchart Start Low Yield or Stalled Reaction CheckVisual Visual Inspection: Precipitate or Color Change? Start->CheckVisual CheckPurity Reagent Purity Check: Run with High-Purity Materials CheckVisual->CheckPurity No DeactivationSuspected Catalyst Deactivation Likely CheckVisual->DeactivationSuspected Yes CheckConditions Review Reaction Conditions: Temp, Time, Atmosphere CheckPurity->CheckConditions No CheckPurity->DeactivationSuspected Yes (Impurity Poisoning) Optimize Optimize Reaction Parameters CheckConditions->Optimize Suboptimal Regenerate Implement Regeneration Protocol DeactivationSuspected->Regenerate End Problem Resolved Optimize->End Regenerate->End

Caption: A decision-making flowchart for troubleshooting low-yield pyrazine synthesis reactions.

References

  • BenchChem. (2025).
  • Liu, D., et al. (2013). Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde. Purdue e-Pubs.
  • Prasad, R., & Singh, P. (2011).
  • U.S. Patent No. 4,533,648. (1985). Regeneration of copper chromite hydrogenation catalyst.
  • Liu, D., et al. (2013). Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde. Purdue e-Pubs.
  • U.S. Patent No. 3,642,643. (1972). Regeneration of copper oxide and copper chromite catalysts.
  • Kim, N. D., et al. (2010).
  • Liu, D., et al. (2013).
  • Kühnle, M. (2017). Synthesis, Reaction and Deactivation Mechanisms of Copper Aluminate Spinel Hydrogenation Catalysts.
  • Liu, D., et al. (2017). Deactivation mechanistic studies of copper chromite.... AnyFlip.
  • Guisnet, M., & Magnoux, P. (2001). Chapter 14 Coke Formation on Zeolites.
  • Rezaei, P. S., et al. (2015). Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity. RSC Publishing.
  • Slideshare. (n.d.).
  • Phasha, M. J., & Mphahlele, M. J. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC - NIH.
  • Wang, L., et al. (2016). Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. -ORCA.
  • Deraz, N. M. (2015).
  • Wang, L., et al. (2016). Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process.
  • Dinh, C.-T., et al. (2021). In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products.
  • Doležal, M. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
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  • Toselli, B. M., & Barker, J. R. (1996). Collisional deactivation of highly vibrationally excited pyrazine.
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  • OSTI.GOV. (n.d.).
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  • Wikipedia. (n.d.). Copper chromite.
  • Sciencemadness Wiki. (2020). Palladium on carbon.
  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Coggins, M. K., et al. (2021).
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Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning pyrazine synthesis from the laboratory to a larger scale.[1] Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: My large-scale pyrazine synthesis is exhibiting a significant and difficult-to-control exotherm. What are the primary causes?

A1: Uncontrolled exotherms in large-scale pyrazine synthesis can stem from several factors. The condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, a common route to pyrazines, is often exothermic.[2] The primary causes for poor control at scale include:

  • Inadequate Heat Removal: The surface-area-to-volume ratio decreases significantly during scale-up. A reaction that was easily managed in the lab may generate heat faster than it can be removed in a large reactor.[2][3]

  • High Reactant Concentration: Higher concentrations of starting materials can lead to a rapid increase in reaction rate and, consequently, a more intense exotherm.[2]

  • Rapid Reagent Addition: Adding a reactive starting material too quickly can initiate the reaction at a rate that overwhelms the cooling capacity of the reactor.[2]

  • Insufficient Mixing: Poor agitation can lead to localized "hot spots" where the reaction proceeds much faster, potentially initiating a thermal runaway.[2][4]

  • Impure Starting Materials: Impurities can sometimes catalyze side reactions that are highly exothermic.[2]

Q2: How can I predict the potential thermal hazard of my pyrazine synthesis before scaling up?

A2: A thorough thermal hazard assessment is crucial before any scale-up. This involves understanding the reaction's thermodynamics and kinetics. Key techniques include:

  • Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat flow associated with thermal transitions, such as decomposition, providing an initial screening of thermal hazards.[5][6]

  • Reaction Calorimetry (RC): RC experiments mimic plant conditions on a smaller scale to measure the heat of reaction, heat capacity of the reaction mixture, and the rate of heat release. This data is essential for calculating the adiabatic temperature rise and ensuring the cooling system is adequately sized.[4][6]

  • Adiabatic Calorimetry: Techniques like Accelerating Rate Calorimetry (ARC) can determine the time-to-maximum-rate under adiabatic conditions, which is critical for assessing worst-case scenarios and designing emergency relief systems.[6]

A comprehensive hazard evaluation should be conducted to identify potential reaction hazards in materials, as well as the desired and adverse reactions.[6]

Q3: What are the key parameters to control to manage the exotherm during a large-scale pyrazine synthesis?

A3: The following parameters are critical for controlling the reaction exotherm:

  • Temperature: Maintain the reaction temperature within a validated safe range. This requires a robust and responsive reactor cooling system.[2][7]

  • Reactant Addition Rate: The addition of the limiting reagent should be carefully controlled to match the heat removal capacity of the reactor. A slow, continuous addition is often preferred over a single batch addition.[2][6]

  • Agitation: Ensure efficient mixing to maintain uniform temperature throughout the reactor and prevent the formation of localized hot spots.[2][4]

  • Concentration: Operating at a lower concentration by using more solvent can help to moderate the reaction rate and provide a larger thermal mass to absorb the heat generated.[2]

Q4: What should I do if I suspect a thermal runaway is beginning in my reactor?

A4: In the event of a suspected thermal runaway, immediate and decisive action is required. Follow your site's established emergency procedures, which may include:

  • Emergency Cooling: Activate any available emergency cooling systems, such as a quench system or an auxiliary cooling loop.[2]

  • Stop Reagent Addition: Immediately stop the addition of any further reactants.[2]

  • Inhibit the Reaction: If a suitable reaction inhibitor is known and available, it may be added to stop the reaction.[2]

  • Controlled Venting: If the pressure is rising rapidly, controlled venting to a safe location may be necessary to prevent reactor rupture.[2]

  • Evacuation: If the situation cannot be brought under control, evacuate all personnel from the immediate area.[2]

Troubleshooting Guides

Issue 1: Temperature Spikes During Reagent Addition
Potential Cause Troubleshooting Steps
Reagent addition rate is too high. 1. Immediately stop the addition. 2. Allow the reactor temperature to stabilize within the desired range. 3. Restart the addition at a significantly reduced rate. 4. Use a dosing pump for precise and consistent addition.[2]
Inadequate cooling capacity. 1. Ensure the cooling system is operating at its maximum capacity. 2. Check the temperature and flow rate of the cooling medium. 3. Consider using a lower temperature cooling fluid.[8]
Poor mixing leading to localized hot spots. 1. Verify that the agitator is functioning correctly and at the appropriate speed. 2. Ensure the agitator design is suitable for the reactor geometry and reaction mass viscosity.[4]
Issue 2: Gradual but Uncontrolled Rise in Batch Temperature
Potential Cause Troubleshooting Steps
Accumulation of unreacted starting material. 1. Stop the reagent addition. 2. Hold the batch at the current temperature to allow the accumulated reagent to react. 3. Once the exotherm subsides, resume addition at a slower rate.
Fouling of the reactor heat exchange surface. 1. If possible and safe, consider a controlled shutdown and cleaning of the reactor. 2. For future batches, ensure the reactor is thoroughly cleaned before use.
Change in reaction kinetics at higher temperatures. 1. Consult reaction calorimetry data to understand the effect of temperature on the reaction rate. 2. Operate at a lower temperature setpoint to provide a larger safety margin.

Experimental Protocols

Protocol 1: Thermal Hazard Assessment using DSC

This protocol outlines a standard procedure for analyzing a similar organic compound to assess thermal stability.

  • Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) as a function of temperature.[5]

  • Instrumentation: A differential scanning calorimeter.[5]

  • Experimental Parameters:

    • Sample Mass: 2-5 mg of the pyrazine derivative or reaction intermediate, hermetically sealed in an aluminum pan.[5]

    • Reference: An empty, hermetically sealed aluminum pan.[5]

    • Atmosphere: Inert atmosphere, typically nitrogen, with a purge gas flow rate of 20-50 mL/min.[5]

    • Heating Program: A linear heating rate of 10 °C/min over a temperature range of 25 °C to a temperature beyond the expected decomposition.[5]

  • Data Analysis: The DSC thermogram is plotted as heat flow versus temperature. Identify endothermic and exothermic events and determine the onset temperature and enthalpy of decomposition.[5]

Protocol 2: Controlled Large-Scale Pyrazine Synthesis

This protocol provides a general framework for a semi-batch process to manage the exotherm.

  • Reactor Preparation:

    • Ensure the reactor is clean and dry.

    • Start the flow of cooling medium through the reactor jacket and set the temperature to the desired initial setpoint (e.g., 10°C).[2]

  • Initial Charge:

    • Charge the reactor with the 1,2-diamine and the chosen solvent.

    • Begin agitation to ensure the solution is well-mixed.[2]

  • Controlled Addition of Dicarbonyl Compound:

    • Prepare a solution of the 1,2-dicarbonyl compound in the same solvent.

    • Slowly add the dicarbonyl solution to the reactor via a dosing pump over a period of 2-4 hours.[2]

    • Crucial Step: Monitor the internal temperature of the reactor closely during the addition.[2]

  • Reaction Monitoring and Completion:

    • Maintain the reaction temperature within the predetermined safe operating range.

    • After the addition is complete, continue to stir the reaction mixture until the reaction is complete (as determined by in-process controls like TLC or GC-MS).

  • Work-up:

    • Once the reaction is complete and the exotherm has ceased, proceed with the standard work-up and purification procedures.

Visualizations

Workflow for Managing a Temperature Excursion

A Temperature Excursion Detected (T > T_set + ΔT_alarm) B Stop Reagent Addition Immediately A->B C Maximize Cooling A->C G Monitor Temperature and Pressure B->G C->G D Is Temperature Decreasing? E Resume Addition at Reduced Rate D->E Yes F Initiate Emergency Shutdown Procedure D->F No I Continue Monitoring E->I H Investigate Root Cause F->H G->D

Caption: Decision tree for responding to a temperature excursion.

Relationship Between Scale-Up and Thermal Risk

cluster_0 Scale-Up cluster_1 Thermal Effects Increase in Volume Increase in Volume Decrease in Surface Area to Volume Ratio Decrease in Surface Area to Volume Ratio Increase in Volume->Decrease in Surface Area to Volume Ratio leads to Reduced Heat Transfer Efficiency Reduced Heat Transfer Efficiency Decrease in Surface Area to Volume Ratio->Reduced Heat Transfer Efficiency causes Increased Risk of Thermal Runaway Increased Risk of Thermal Runaway Reduced Heat Transfer Efficiency->Increased Risk of Thermal Runaway results in Increase in Reactant Mass Increase in Reactant Mass Increased Total Heat of Reaction Increased Total Heat of Reaction Increase in Reactant Mass->Increased Total Heat of Reaction leads to Increased Total Heat of Reaction->Increased Risk of Thermal Runaway contributes to

Caption: Impact of scale-up on thermal risk factors.

References

  • BenchChem. (n.d.). Managing reaction exotherms in large-scale pyrazine synthesis.
  • BenchChem. (n.d.). Thermal Decomposition of Pyrazine-2-amidoxime: A Technical Guide.
  • BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of Pyrazine Derivatives.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Praxair. (n.d.). Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • The principle and application of production cooling process in pharmaceutical engineering. (2024, April 7).
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Syrris. (n.d.). Information on the Reaction Calorimetry application.

Sources

Technical Support Center: The Critical Role of Solvent Selection in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrazine synthesis. Pyrazine cores are vital scaffolds in numerous pharmaceuticals and functional materials.[1] However, their synthesis can be fraught with challenges, often leading to low yields and difficult purification. A frequently overlooked, yet critical, parameter is the choice of solvent.

This document provides in-depth, experience-driven insights into how solvent selection can dramatically impact the efficiency of your pyrazine synthesis. We will move beyond simple protocols to explore the underlying chemical principles, helping you to not only troubleshoot existing issues but also to proactively design more robust and efficient synthetic routes.

Troubleshooting Guide: Common Issues in Pyrazine Synthesis and Their Solvent-Based Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable, solvent-focused solutions.

Problem 1: Low or No Yield of the Desired Pyrazine

Possible Cause: One of the most common culprits for low yields in pyrazine synthesis is suboptimal reaction conditions, with solvent choice being a primary factor.[2] The solvent influences reactant solubility, reaction temperature, and the stability of intermediates and transition states.[3]

Suggested Solutions:

  • Re-evaluate Reactant Solubility: If your starting materials (e.g., α-dicarbonyl compounds and 1,2-diamines) are not fully dissolved, the reaction will be slow and incomplete.

    • Action: Screen a range of solvents with varying polarities.[3] For nonpolar reactants, consider solvents like toluene or 1,4-dioxane.[4] For more polar starting materials, alcohols like ethanol or methanol may be more suitable.[5][6]

  • Optimize Reaction Temperature: Many pyrazine syntheses require elevated temperatures to proceed efficiently.

    • Action: Select a solvent with a boiling point that allows you to maintain the optimal reaction temperature.[3] For instance, if a reaction requires heating to 150°C, toluene (boiling point ~111°C) would be a poor choice, whereas a higher boiling solvent might be necessary.

  • Consider Solvent-Catalyzed Pathways: In some cases, the solvent can participate in the reaction mechanism.

    • Action: For reactions that may benefit from proton transfer, a protic solvent (e.g., ethanol) could be advantageous. Conversely, if water-sensitive intermediates are involved, an aprotic solvent (e.g., THF, DMF) is essential.[7][8][9]

Problem 2: Formation of Multiple Products and Difficult Purification

Possible Cause: The formation of side products, such as imidazoles or polymeric materials, is a frequent challenge in pyrazine synthesis and can be influenced by the reaction solvent.[2][10]

Suggested Solutions:

  • Minimize Imidazole Formation: Imidazole byproducts are common, particularly in syntheses involving ammonia.[10]

    • Action: The choice of solvent during work-up and extraction is crucial. Using a nonpolar solvent like hexane for liquid-liquid extraction can help to leave the more polar imidazole byproducts in the aqueous phase.[2][3] Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazoles, requiring further purification.[3]

  • Prevent Polymerization: Undesired polymerization can occur, especially at high temperatures.

    • Action: A solvent that provides good solubility for the desired product can help to keep it in solution and prevent polymerization. Additionally, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if intermediates are air-sensitive, as air oxidation can lead to complex side reactions and discoloration.[6]

  • Improve Regioselectivity: In cases where multiple isomers can be formed, the solvent can influence the regioselectivity of the reaction.

    • Action: Experiment with solvents that have different coordinating abilities. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some heterocyclic syntheses.[3]

Problem 3: Reaction Stalls or is Incomplete

Possible Cause: A reaction that fails to go to completion can be due to a variety of factors, including poor mass transfer or the deactivation of a catalyst, both of which can be solvent-dependent.

Suggested Solutions:

  • Enhance Mass Transfer: In heterogeneous reactions (e.g., those involving a solid catalyst), efficient mixing is key.

    • Action: Choose a solvent that adequately suspends the catalyst and dissolves the reactants. The viscosity of the solvent can also play a role; less viscous solvents generally allow for better stirring and mass transfer.

  • Prevent Catalyst Deactivation: Some catalysts can be deactivated by certain solvents or impurities.[2]

    • Action: Ensure your solvent is of high purity and is compatible with your chosen catalyst. For example, if using a water-sensitive catalyst, the solvent must be rigorously dried.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role of solvents in pyrazine synthesis.

Q1: How does solvent polarity affect my pyrazine synthesis?

A1: Solvent polarity has a significant impact on the reaction mechanism.[3]

  • For reactions with polar intermediates or transition states: A polar solvent can stabilize these species, which can increase the reaction rate and yield.[3][11][12]

  • For reactions with nonpolar intermediates: A nonpolar solvent may be more favorable.[3] The optimal polarity is often determined empirically for a specific reaction.

Q2: What is the difference between protic and aprotic solvents, and when should I use each?

A2:

  • Protic solvents (e.g., water, ethanol, methanol) have a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can donate hydrogen bonds.[9] They are effective at solvating both cations and anions. Protic solvents can be beneficial in reactions that involve the stabilization of charged intermediates or require a proton source.

  • Aprotic solvents (e.g., acetone, DMSO, THF) lack an O-H or N-H bond and cannot donate hydrogen bonds, though they can have significant polarity.[8][9] They are generally better at solvating cations than anions. Aprotic solvents are often preferred for reactions involving strong bases or nucleophiles that would be "caged" and deactivated by hydrogen bonding in a protic solvent.[13]

Q3: Are there "greener" solvent alternatives for pyrazine synthesis?

A3: Yes, there is a growing emphasis on using more environmentally friendly solvents in chemical synthesis.[7][14][15]

  • Bio-derived solvents: Solvents like tert-amyl alcohol have been shown to be effective and greener alternatives in some pyrazine derivative syntheses.[7]

  • Solvent selection guides: Several pharmaceutical companies and academic groups have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria.[16][17][18] These can be valuable resources for choosing more sustainable options.

Q4: How does the solvent affect the purification of the final pyrazine product?

A4: The reaction solvent can carry over into the work-up and purification steps, impacting their efficiency.

  • Extraction: The solvent used in the reaction will influence the choice of extraction solvent. The two solvents must be immiscible for efficient liquid-liquid extraction.

  • Chromatography: If the reaction solvent is high-boiling (e.g., DMF, DMSO), it can be difficult to remove under reduced pressure and may interfere with column chromatography. In such cases, it is often necessary to perform an initial extraction to transfer the product into a more volatile solvent before purification.

  • Crystallization: The choice of solvent is critical for successful recrystallization. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling.

Experimental Protocols: The Role of Solvent in Key Pyrazine Syntheses

To illustrate the practical implications of solvent choice, let's examine two classical pyrazine synthesis methods.

Protocol 1: The Gutknecht Pyrazine Synthesis

The Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to pyrazines.[6][19][20][21]

Step-by-Step Methodology:

  • Generation of the α-amino ketone: This is often done in situ. A common method is the reduction of an α-oximino ketone. The choice of solvent here is critical for the reducing agent's efficacy. For example, if using a metal-based reducing agent like zinc dust, a protic solvent like acetic acid or ethanol is often employed to provide a proton source.

  • Self-condensation: The α-amino ketone molecules then undergo self-condensation. This step can be sensitive to pH. An alcoholic solvent like ethanol can serve as a good medium for this reaction, providing sufficient polarity to dissolve the intermediates without interfering with the condensation.[6]

  • Oxidation: The resulting dihydropyrazine is oxidized to the pyrazine. This can sometimes be achieved by bubbling air through the reaction mixture or by using a mild oxidizing agent like copper(II) sulfate.[19] The solvent must be stable to the oxidizing conditions.

Protocol 2: The Staedel-Rugheimer Pyrazine Synthesis

This method involves the reaction of a 2-haloacetophenone with ammonia to form an amino ketone, which then condenses and oxidizes.[2][22]

Step-by-Step Methodology:

  • Synthesis of the α-amino ketone: A 2-haloacetophenone (e.g., 2-chloroacetophenone) is dissolved in a suitable solvent, typically ethanol.[6][23] An excess of aqueous ammonia is then added. Ethanol is a good choice here as it is miscible with both the organic starting material and the aqueous ammonia, facilitating a homogeneous reaction.

  • Condensation and Oxidation: The in situ formed α-amino ketone undergoes self-condensation to the dihydropyrazine.[23] This intermediate is then oxidized to the pyrazine, often by air oxidation.[23][24] The reaction is typically stirred at room temperature or with gentle heating.[23]

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent like dichloromethane for extraction of the pyrazine product.[23]

Data Presentation: Solvent Effects on Pyrazine Synthesis Yield

The following table summarizes illustrative data on the effect of solvent choice on the yield of a pyrazine synthesis reaction. While specific yields are highly dependent on the substrates and reaction conditions, this provides a general comparison.

SolventDielectric Constant (Approx.)Solvent TypeTypical Observations and Impact on Yield
Toluene2.4Nonpolar AproticGood for nonpolar reactants; higher reaction temperatures possible. Yields can be moderate to good depending on the specific reaction.[4]
1,4-Dioxane2.2Nonpolar AproticSimilar to toluene, but with different coordinating properties that can influence reactivity and yield.[4]
Ethanol24.5Polar ProticOften used due to its ability to dissolve a wide range of reactants and its protic nature which can facilitate proton transfer steps. Can lead to good yields.[5][6]
Methanol32.7Polar ProticMore polar than ethanol, which can be beneficial for highly polar substrates. However, its lower boiling point limits the reaction temperature.
Acetonitrile37.5Polar AproticA polar aprotic solvent that can be a good choice when a polar medium is needed but protic functionality is undesirable.
Dimethylformamide (DMF)36.7Polar AproticA high-boiling polar aprotic solvent, useful for reactions requiring high temperatures. Can be difficult to remove during work-up.[7]
tert-Amyl Alcohol5.8Polar ProticA "greener" alternative that has shown high product yields in some enzymatic pyrazine syntheses.[7]

Visualizations

Logical Workflow for Solvent Selection in Pyrazine Synthesis

Solvent_Selection_Workflow start Define Reaction: Staedel-Rugheimer, Gutknecht, etc. reactants Analyze Reactant Properties: Polarity, Solubility start->reactants polar_vs_nonpolar Polar vs. Nonpolar Needed? reactants->polar_vs_nonpolar conditions Determine Required Conditions: Temperature, Catalyst temp_boiling Solvent Boiling Point > Required Reaction Temp? conditions->temp_boiling protic_vs_aprotic Protic vs. Aprotic Needed? protic_vs_aprotic->temp_boiling polar_vs_nonpolar->protic_vs_aprotic Polar polar_vs_nonpolar->temp_boiling Nonpolar compatibility Catalyst/Reagent Compatibility? temp_boiling->compatibility green_considerations Consider Green Chemistry Principles (e.g., use of solvent selection guides) compatibility->green_considerations shortlist Create Shortlist of Solvents green_considerations->shortlist experimental Experimentally Screen Shortlisted Solvents shortlist->experimental optimization Optimize Reaction Conditions with Best Solvent experimental->optimization final Final Optimized Protocol optimization->final

Caption: A decision-making workflow for selecting an appropriate solvent for pyrazine synthesis.

Troubleshooting Logic for Low Pyrazine Yield

Troubleshooting_Yield start Low Pyrazine Yield solubility Is reactant solubility an issue? start->solubility temp Is reaction temperature optimal? solubility->temp No screen_solvents Screen solvents with different polarities solubility->screen_solvents Yes side_reactions Are side products observed? temp->side_reactions Yes change_solvent_bp Select solvent with appropriate boiling point temp->change_solvent_bp No workup_solvent Modify work-up/extraction solvent to remove impurities side_reactions->workup_solvent Yes re_evaluate Re-evaluate reaction conditions side_reactions->re_evaluate No screen_solvents->re_evaluate change_solvent_bp->re_evaluate workup_solvent->re_evaluate success Improved Yield re_evaluate->success

Caption: A troubleshooting flowchart for addressing low yields in pyrazine synthesis, with a focus on solvent-related issues.

References

  • BenchChem. (2025). Technical Support Center: The Impact of Solvent Choice on Pyrazine Reaction Yield. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine Derivatives. [Online PDF].
  • BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. [Online PDF].
  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Deng, R., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. Available at: [Link]

  • G. Krishna Swamy. (2020). Synthesis and reactions of Pyrazine. [Video]. YouTube. Available at: [Link]

  • Gutknecht, H. (1879). Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Merck. (n.d.). Gutknecht Pyrazine Synthesis. Available at: [Link]

  • Ong, W. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. Available at: [Link]

  • Pawar, S. S., & Toche, R. B. (2014). Greener approach toward one pot route to pyrazine synthesis.
  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Available at: [Link]

  • Santos, J. H., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available at: [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Available at: [Link]

  • UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE. Available at: [Link]

  • Wikipedia. (n.d.). Gutknecht-Pyrazinsynthese. Available at: [Link]

  • Younesi, S., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of (3-Methylpyrazin-2-yl)methanol and its Isomers: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of the biological activities of (3-Methylpyrazin-2-yl)methanol and its structural isomers. In the ever-evolving landscape of drug discovery, the pyrazine scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The subtle repositioning of functional groups on this heterocyclic ring can lead to significant variations in biological efficacy and target specificity. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a structured approach to investigating these nuanced differences. While direct comparative data for the titular compounds is nascent in the current literature, this guide synthesizes information from structurally related pyrazine derivatives to propose a robust experimental workflow for their evaluation.

Introduction to the Target Compounds and the Rationale for Comparison

This compound and its isomers, (5-Methylpyrazin-2-yl)methanol and (6-Methylpyrazin-2-yl)methanol, represent a focused library of closely related structures. The core pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key pharmacophore.[1] The interplay between the electron-withdrawing nature of the pyrazine ring and the electronic contributions of the methyl and hydroxymethyl substituents at varying positions is hypothesized to modulate the molecule's interaction with biological targets. Understanding these structure-activity relationships (SAR) is fundamental to the rational design of novel therapeutics.[4]

Compound NameStructureCAS Number
This compoundCc1nccc(CO)n1160818-32-6
(5-Methylpyrazin-2-yl)methanolCc1cncc(CO)n161892-95-3
(6-Methylpyrazin-2-yl)methanolCc1ncc(cn1)CO77164-93-3

Synthesis of this compound and its Isomers

The synthesis of these target compounds can be achieved through various established routes for pyrazine derivatives. A common and efficient method involves the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by functional group manipulations. For instance, a one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine has been reported with high yield from 1,3-dihydroxyacetone and diammonium phosphate, highlighting a green chemistry approach.[5][6]

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of methyl-hydroxymethyl-pyrazine isomers.

Proposed Experimental Protocols for Comparative Biological Evaluation

To elucidate the differential biological activities of these isomers, a tiered screening approach is recommended, beginning with broad cytotoxicity and antimicrobial assays.

I. In Vitro Cytotoxicity Assessment

The initial evaluation of the cytotoxic potential of the pyrazine isomers is a critical step in determining their therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against a panel of human cancer cell lines and a non-cancerous control cell line.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Non-cancerous human cell line (e.g., HEK293 [embryonic kidney])

  • This compound and its isomers

  • Doxorubicin (positive control)

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the selected cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of the pyrazine isomers and doxorubicin in DMSO.

    • Serially dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the 96-well plates with the medium containing the different concentrations of the test compounds and controls. Include a vehicle control (medium with DMSO).

  • MTT Assay:

    • Incubate the plates for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each isomer using non-linear regression analysis.

Hypothetical Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)HEK293 IC50 (µM)
This compound25.4 ± 2.132.8 ± 3.518.9 ± 1.7> 100
(5-Methylpyrazin-2-yl)methanol15.2 ± 1.821.5 ± 2.312.4 ± 1.185.6 ± 7.9
(6-Methylpyrazin-2-yl)methanol45.7 ± 4.258.1 ± 5.935.3 ± 3.1> 100
Doxorubicin0.8 ± 0.11.2 ± 0.20.5 ± 0.085.4 ± 0.6
II. Antimicrobial Activity Screening

The broad-spectrum antimicrobial potential of pyrazine derivatives warrants a thorough investigation of the selected isomers against a panel of clinically relevant bacterial and fungal strains.[8] The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Objective: To determine the MIC of each isomer against Gram-positive and Gram-negative bacteria, and a fungal strain.

Materials:

  • Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

  • Fungal strain: Candida albicans (ATCC 90028)

  • This compound and its isomers

  • Ciprofloxacin (antibacterial control), Fluconazole (antifungal control)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi

  • 96-well microplates

  • Spectrophotometer or microplate reader

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Culture the bacterial and fungal strains overnight in their respective broths.

    • Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare stock solutions of the pyrazine isomers and control antibiotics in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compounds in the 96-well plates using the appropriate broth to obtain a range of concentrations (e.g., 512 to 1 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity or measure the optical density at 600 nm.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound128256>512
(5-Methylpyrazin-2-yl)methanol64128256
(6-Methylpyrazin-2-yl)methanol256>512>512
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2
Visualization of Experimental Workflow

Caption: A comprehensive workflow for the comparative biological evaluation of pyrazine isomers.

Concluding Remarks and Future Directions

This guide outlines a systematic and robust approach to comparing the biological activities of this compound and its isomers. The proposed experimental workflows for cytotoxicity and antimicrobial screening provide a solid foundation for generating the necessary data to elucidate their structure-activity relationships. Positive results from these initial screens would justify further investigation into their mechanisms of action, including target identification and pathway analysis. The insights gained from such studies will be invaluable for the future design and development of novel pyrazine-based therapeutic agents.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Vertex AI Search.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed.
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  • This compound | C6H8N2O | CID 580060. PubChem.
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A Comprehensive Guide to the Analytical Differentiation of (Methylpyrazin-2-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of isomers are fundamental challenges in chemical analysis, with significant implications for the flavor, fragrance, and pharmaceutical industries. Subtle changes in the arrangement of functional groups on a molecule can drastically alter its biological activity, sensory properties, and safety profile. This guide provides a detailed comparison of analytical methodologies for differentiating the positional isomers of (methylpyrazin-2-yl)methanol, offering expert insights and practical protocols to ensure unambiguous characterization.

The Isomers of (Methylpyrazin-2-yl)methanol

The primary isomers of concern are those where the methyl and hydroxymethyl groups occupy different positions on the pyrazine ring. The key positional isomers include:

  • (3-Methylpyrazin-2-yl)methanol [1]

  • (5-Methylpyrazin-2-yl)methanol [2]

  • (6-Methylpyrazin-2-yl)methanol

These isomers share the same molecular formula and weight, making their differentiation non-trivial and reliant on sophisticated analytical techniques.

Chromatographic Methods for Isomer Separation

Chromatography is a cornerstone technique for separating isomeric mixtures, exploiting subtle differences in their physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For the isomers of (methylpyrazin-2-yl)methanol, their slight differences in polarity, arising from the relative positions of the electron-donating methyl group and the polar hydroxymethyl group, can be exploited for separation.

Methodologies:

  • Reversed-Phase (RP) HPLC: This is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[3] The elution order will depend on the overall polarity of the isomers. Generally, isomers with more exposed polar groups will have shorter retention times.

  • Normal-Phase (NP) HPLC: While less common for these types of compounds, NP-HPLC with a polar stationary phase (e.g., silica) and a non-polar mobile phase can also be effective.[4]

  • Chiral HPLC: Although (methylpyrazin-2-yl)methanol itself is not chiral, this technique is invaluable for separating enantiomers of related chiral pyrazine derivatives. Polysaccharide-based chiral stationary phases (CSPs) are often employed.[5][6][7][8][9]

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized, starting with a 30:70 (v/v) mixture.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: UV detector at 270-275 nm.[3][4]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Monitor the retention times of the eluting peaks. The isomer with the weakest interaction with the C18 stationary phase (likely the most polar) will elute first.

Comparative Data: HPLC

IsomerExpected Elution Order (RP-HPLC)Rationale
(5-Methylpyrazin-2-yl)methanolEarlyThe para-position of the substituents may lead to a slightly higher overall polarity and less hydrophobic interaction.
(6-Methylpyrazin-2-yl)methanolIntermediateThe meta-positioning of the groups results in intermediate polarity.
This compoundLateThe adjacent ortho-positioning of the groups might allow for intramolecular interactions that reduce the overall polarity, leading to stronger retention on a C18 column.

Note: This is a predicted elution order. Actual retention times must be confirmed with authentic standards.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Isomer Mixture in Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare Acetonitrile/Water Mixture Pump Pump Mobile Phase MobilePhase->Pump Column C18 Column Injector->Column Pump->Injector Detector UV Detector (275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks & Determine Retention Times Chromatogram->Integration Comparison Compare with Standards Integration->Comparison

HPLC analysis workflow for isomer separation.
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase in a long capillary column. The separated compounds are then ionized and fragmented in a mass spectrometer, providing a mass spectrum that can be used for identification. For positional isomers of alkylpyrazines, mass spectra can be very similar, making chromatographic separation and retention indices (RI) crucial for differentiation.[10][11]

Methodologies:

  • Stationary Phase Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or ZB-5MS), is a good starting point. For enhanced separation, a more polar column like a WAXplus may be used.[10]

  • Temperature Programming: A temperature gradient is essential for good separation and peak shape.

  • Mass Spectral Analysis: While the molecular ion will be the same for all isomers, subtle differences in the relative abundances of fragment ions can sometimes be observed. Characteristic fragmentations of hydroxymethylpyrazines can aid in distinguishing isomers.[12]

Experimental Protocol: GC-MS

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[13]

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

  • Analysis: Compare the retention indices and mass spectra of the unknown peaks with those of authentic standards.

Comparative Data: GC-MS

IsomerExpected Retention Index (RI) on DB-5Key Mass Fragments (m/z)
This compoundLowerM+ at 124, fragments from loss of H, OH, CH2OH.
(5-Methylpyrazin-2-yl)methanolIntermediateM+ at 124, similar fragmentation to other isomers.
(6-Methylpyrazin-2-yl)methanolHigherM+ at 124, subtle differences in fragment ion ratios.

Note: Retention indices are highly dependent on the specific column and conditions and must be determined experimentally.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Dissolve Isomer Mixture in Volatile Solvent Injector Inject Sample Sample->Injector GC_Column Capillary Column (DB-5ms) Injector->GC_Column MS_Detector Mass Spectrometer (EI) GC_Column->MS_Detector TIC Generate Total Ion Chromatogram MS_Detector->TIC MassSpec Extract Mass Spectra of Peaks TIC->MassSpec LibrarySearch Compare RI and Spectra with Standards/Library MassSpec->LibrarySearch

GC-MS analysis workflow for isomer identification.

Spectroscopic Methods for Structural Elucidation

While chromatography separates the isomers, spectroscopy provides the detailed structural information needed for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is arguably the most powerful tool for isomer differentiation. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) in the molecule. The chemical shifts, splitting patterns (J-coupling), and integration of the signals in a ¹H NMR spectrum are unique for each isomer.[14][15][16]

Spectral Interpretation:

The key to differentiating the isomers lies in the signals of the aromatic protons on the pyrazine ring.

  • This compound: This isomer will show two singlets in the aromatic region, corresponding to the protons at the C5 and C6 positions. The chemical shifts of these protons will be influenced by the adjacent substituents.

  • (5-Methylpyrazin-2-yl)methanol: This isomer will also display two singlets in the aromatic region for the protons at C3 and C6. The electronic effects of the para- and ortho-substituents will result in distinct chemical shifts compared to the other isomers.

  • (6-Methylpyrazin-2-yl)methanol: This isomer will have two aromatic protons that are coupled to each other, resulting in two doublets in the ¹H NMR spectrum. This distinct splitting pattern makes it the most easily identifiable isomer by NMR.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[17]

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Processing: Process the data using standard Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns of the aromatic, methylene (CH₂OH), and methyl (CH₃) protons.

Comparative Data: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

IsomerAromatic Protons (δ, ppm)CH₂OH (δ, ppm)CH₃ (δ, ppm)
This compound~8.4-8.6 (2s)~4.8~2.6
(5-Methylpyrazin-2-yl)methanol~8.3-8.5 (2s)~4.7~2.5
(6-Methylpyrazin-2-yl)methanol~8.3-8.5 (2d, J ≈ 2-3 Hz)~4.7~2.5

Note: These are predicted values based on the analysis of substituted pyrazines. Actual values must be confirmed experimentally.[14][15]

NMR_Logic Start Acquire ¹H NMR Spectrum of Isomer AromaticRegion Analyze Aromatic Region (δ 8.0-9.0 ppm) Start->AromaticRegion Splitting Observe Splitting Pattern AromaticRegion->Splitting TwoSinglets Two Singlets Splitting->TwoSinglets Yes TwoDoublets Two Doublets Splitting->TwoDoublets No FurtherAnalysis Requires 2D NMR or Comparison with Standards TwoSinglets->FurtherAnalysis Isomer6 (6-Methylpyrazin-2-yl)methanol TwoDoublets->Isomer6

Decision logic for isomer identification using ¹H NMR.

Summary and Recommendations

The choice of analytical method depends on the specific goal of the analysis, whether it is for routine quality control, purity assessment, or initial structural confirmation.

TechniquePrimary UseStrengthsWeaknesses
HPLC Quantitative analysis, Purity assessmentRobust, reproducible, good for quantification.May require authentic standards for peak identification.
GC-MS Identification, Purity assessmentHigh sensitivity, provides mass information.Isomers may have similar mass spectra, requiring retention index data.
NMR Structural elucidation, Unambiguous identificationProvides detailed structural information, can differentiate isomers without standards (if one isomer's spectrum is known).Lower sensitivity, requires pure samples.

Recommended Analytical Strategy:

Decision_Tree Start Analytical Goal Goal What is the primary objective? Start->Goal RoutineQC Routine QC/ Purity Check Goal->RoutineQC Quantitative UnknownID Unknown Identification/ Structural Confirmation Goal->UnknownID Qualitative UseHPLC Use Validated HPLC Method RoutineQC->UseHPLC UseGCMS Use GC-MS with Retention Index Library RoutineQC->UseGCMS UseNMR Use NMR for Unambiguous Identification UnknownID->UseNMR

Recommended strategy for selecting an analytical method.

For routine analysis and quantification of known isomers, a validated HPLC method is often the most efficient approach. For the initial identification and characterization of an unknown sample or for resolving any ambiguity, NMR spectroscopy is the gold standard. GC-MS serves as an excellent orthogonal technique, providing both separation and mass information, which is particularly powerful when coupled with a reliable retention index library.

References

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  • Chakrabartty, S. K., & Levine, R. L. (1967). Correlation of proton shifts of pyrazines with substituent constants. The Journal of Organic Chemistry, 32(7), 2059-2062. [Link]

  • Cox, R. H., & Bothner-By, A. A. (1969). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 73(8), 2465-2469. [Link]

  • Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1694. [Link]

  • ResearchGate. (2018). (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). [Link]

  • SIELC Technologies. Separation of 2-Methylpyrazine on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2019). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt... [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(18), 5489. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. [Link]

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  • PubChem. (5-Methylpyrazin-2-yl)methanol. [Link]

  • ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • PubMed. (1987). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. [Link]

  • ScienceDirect. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • PubMed. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. [Link]

  • PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

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Pyrazine vs. Pyridine Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of medicinal chemistry, nitrogen-containing heterocycles stand out as privileged scaffolds, forming the core of a multitude of therapeutic agents. Among these, pyrazine and pyridine derivatives have garnered significant attention for their versatile chemical properties and broad spectrum of biological activities. This guide provides an in-depth, objective comparison of these two crucial pharmacophores, supported by experimental data, to aid researchers in making informed decisions during the drug discovery process.

At a Glance: Physicochemical Properties and Their Implications

The subtle difference in the arrangement of nitrogen atoms within the six-membered aromatic ring of pyrazine (1,4-diazine) and pyridine (azine) leads to distinct physicochemical properties that profoundly influence their behavior in biological systems. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Pyridine is a weakly basic compound, a characteristic that enhances the water solubility of molecules.[1] This improved solubility is often pH-dependent.[] The nitrogen atom in pyridine possesses a non-bonding electron pair, enabling it to participate in hydrogen bonding with biological targets, which can significantly enhance the pharmacokinetic properties of drugs.[1] In contrast, pyrazine is a weaker base than pyridine.[3]

Table 1: Comparative Physicochemical Properties of Pyrazine and Pyridine

PropertyPyrazinePyridineImplication in Drug Discovery
pKa 0.65[3]5.25Influences ionization state at physiological pH, affecting solubility, membrane permeability, and target binding.
LogP (Octanol/Water) -0.210.65Indicates lipophilicity, which impacts cell membrane permeability and distribution in the body.
Dipole Moment (D) 0[3]2.2Affects polarity and intermolecular interactions, including binding to target proteins.
Hydrogen Bond Acceptors 21The two nitrogen atoms in pyrazine can act as hydrogen bond acceptors, potentially leading to stronger or more specific interactions with biological targets.
Metabolic Stability Generally more stableCan be susceptible to oxidation at the nitrogen atom and the carbon atoms of the ring.Influences the half-life and duration of action of a drug.

A Tale of Two Scaffolds: Biological Activities and Therapeutic Applications

Both pyrazine and pyridine derivatives are integral components of numerous FDA-approved drugs and clinical candidates, demonstrating their wide-ranging therapeutic potential.[4][5][6]

Pyrazine Derivatives: A Multifaceted Arsenal

Pyrazine-containing compounds exhibit a diverse array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][7][8] There are at least eight FDA-approved drugs containing a pyrazine moiety.[5]

  • Anticancer: Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma, is a prominent example of a pyrazine-containing anticancer drug.[5][9] Other pyrazine derivatives have shown promise as inhibitors of key kinases involved in cancer progression, such as VEGFR-2 and c-Met.[10][11] Gilteritinib, a pyrazine-2-carboxamide, is a dual FLT3/AXL inhibitor approved for treating acute myeloid leukemia.[12]

  • Antimicrobial: Pyrazinamide is a cornerstone drug in the treatment of tuberculosis.[13]

  • Other Therapeutic Areas: Amiloride, a potassium-sparing diuretic, and Glipizide, an antidiabetic drug, also feature the pyrazine scaffold.[5][9]

Pyridine Derivatives: A Well-Established Powerhouse

The pyridine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs, second only to piperidine.[1][14] It is present in over 95 approved pharmaceuticals and is a key component in drugs targeting a wide range of diseases.[4][6]

  • Anticancer: A significant number of recently approved anticancer drugs, such as Abiraterone and Crizotinib, contain a pyridine ring.[1][4][15]

  • Central Nervous System (CNS) Disorders: Pyridine derivatives are found in drugs for Alzheimer's disease (Tacrine), myasthenia gravis (Pyridostigmine), and as respiratory stimulants (Nikethamide).[1][4]

  • Infectious Diseases: Isoniazid and Ethionamide are critical antituberculosis drugs, while Delavirdine is an antiviral agent used against HIV/AIDS.[4]

  • Inflammatory and Cardiovascular Diseases: Piroxicam, an NSAID for arthritis, and Nifedipine, a calcium channel blocker for hypertension, are widely used pyridine-containing drugs.[4]

Structure-Activity Relationships (SAR): The Art of Molecular Design

The biological activity of both pyrazine and pyridine derivatives can be finely tuned by modifying the substituents on the heterocyclic ring. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates.

Pyrazine SAR Insights
  • Anticancer Activity: Studies on oxazolo[3,4-a]pyrazine derivatives have revealed that the introduction of specific substituents can lead to potent neuropeptide S receptor antagonists.[16][17] For inhibitors of histone acetyltransferases p300/CBP, 1,4-pyrazine derivatives with para-bromo substituents on the 5- and 6-phenyl rings showed good inhibitory activity.[18]

  • Kinase Inhibition: For pyrazine-based kinase inhibitors, the nitrogen atoms often act as hydrogen bond acceptors, interacting with key amino acids in the hinge region of the kinase.[5][12]

Pyridine SAR Insights
  • Antiproliferative Activity: The presence and position of electron-donating groups like -OMe, -OH, and -NH2 on the pyridine ring can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[14][19]

  • PPARγ Agonism: In the development of PPARγ agonists, the introduction of substituents on the 3- or 4-position of the pyridine ring was found to enhance in vitro potency.[20]

  • Antimalarial Activity: The docking of pyridine derivatives into the active site of dihydrofolate reductase revealed that hydrogen and hydrophobic interactions are key contributors to their antimalarial activity.[21]

Experimental Corner: Protocols and Workflows

To provide practical insights, this section outlines a general experimental workflow for the evaluation of novel pyrazine or pyridine derivatives and a specific protocol for a common anticancer assay.

Generalized Experimental Workflow

The development of drugs based on pyrazine or pyridine scaffolds typically follows a multi-step process, from initial design and synthesis to preclinical evaluation.

G cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 In Vivo & Preclinical Compound Design Compound Design Synthesis Synthesis Compound Design->Synthesis Chemical Strategy Biochemical Assays Biochemical Assays Synthesis->Biochemical Assays Purified Compounds Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Active Hits SAR Studies SAR Studies Cell-based Assays->SAR Studies Initial SAR ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Optimized Leads In Vivo Efficacy In Vivo Efficacy ADME/Tox Profiling->In Vivo Efficacy Candidate Selection Preclinical Development Preclinical Development In Vivo Efficacy->Preclinical Development Promising Candidates

Caption: Generalized workflow for drug discovery with pyrazine/pyridine derivatives.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (pyrazine or pyridine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[22]

Visualizing the Mechanism: Signaling Pathways

The biological effects of pyrazine and pyridine derivatives are often mediated through their interaction with specific signaling pathways.

G cluster_0 Pyrazine Derivatives cluster_1 Pyridine Derivatives Pyrazine Pyrazine Derivatives Proteasome Proteasome Pyrazine->Proteasome Inhibition Kinases VEGFR-2, c-Met, FLT3, AXL Pyrazine->Kinases Inhibition Apoptosis Apoptosis Proteasome->Apoptosis Proliferation Cell Proliferation & Angiogenesis Kinases->Proliferation Pyridine Pyridine Derivatives Enzymes DHFR, Kinases Pyridine->Enzymes Inhibition Receptors PPARγ, ErbB4 Pyridine->Receptors Modulation Cell Growth Cell Growth & Survival Enzymes->Cell Growth Gene Expression Gene Expression Receptors->Gene Expression

Caption: Key signaling pathways modulated by pyrazine and pyridine derivatives.

Conclusion: Choosing the Right Scaffold

Both pyrazine and pyridine derivatives are undeniably valuable scaffolds in drug discovery, each with its own set of advantages.

  • Pyridine derivatives have a longer and more extensive history in medicinal chemistry, resulting in a larger number of approved drugs and a more established understanding of their SAR.[4][6] Their basicity can be advantageous for improving solubility.[1]

  • Pyrazine derivatives , while less numerous in approved drugs, offer unique properties such as two hydrogen bond acceptors and generally higher metabolic stability.[3][5] They have demonstrated significant success in targeted therapies, particularly in oncology.

The choice between a pyrazine and a pyridine scaffold will ultimately depend on the specific therapeutic target, the desired ADME properties, and the synthetic feasibility. This guide provides a foundational understanding to assist researchers in navigating these critical decisions and advancing the development of novel and effective therapeutics.

References

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  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024, November 5). ACS Publications. Retrieved January 11, 2026, from [Link]

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A Spectroscopic Guide to the Synthesis of (3-Methylpyrazin-2-yl)methanol: A Comparative Analysis of Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the key synthetic intermediate, (3-Methylpyrazin-2-yl)methanol, and its direct precursors, 3-methylpyrazine-2-carboxylic acid and methyl 3-methylpyrazine-2-carboxylate. Designed for researchers and professionals in drug development and chemical synthesis, this document offers a detailed analysis of the transformations using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships behind the spectral changes, providing a robust framework for reaction monitoring and product characterization.

Introduction: The Importance of Spectroscopic Verification

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis requires precise control and unambiguous characterization at each step to ensure the purity and identity of the final product. Spectroscopic techniques are indispensable tools in this process, offering a non-destructive window into the molecular structure and functional group transformations that occur during a chemical reaction.

This guide focuses on a common two-step synthesis: the esterification of 3-methylpyrazine-2-carboxylic acid to its methyl ester, followed by the reduction of the ester to the corresponding primary alcohol. By comparing the spectra of the starting material, intermediate, and final product, we can clearly track the chemical changes and confirm the success of each synthetic step.

Synthetic Pathway Overview

The conversion of 3-methylpyrazine-2-carboxylic acid to this compound is a fundamental transformation in organic synthesis. The pathway involves two key steps:

  • Esterification: The carboxylic acid is converted to its methyl ester, typically through acid-catalyzed reaction with methanol. This step enhances the reactivity of the carbonyl group for the subsequent reduction.

  • Reduction: The methyl ester is reduced to the primary alcohol. This is commonly achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Synthesis_Workflow Synthesis of this compound Precursor1 3-Methylpyrazine-2-carboxylic Acid Precursor2 Methyl 3-methylpyrazine-2-carboxylate Precursor1->Precursor2 Esterification (CH3OH, H+) Product This compound Precursor2->Product Reduction (e.g., LiAlH4) Analytical_Workflow Spectroscopic Characterization Workflow cluster_0 Synthesis Step cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Verification Start Starting Material / Intermediate Reaction Chemical Reaction Start->Reaction Product Crude Product Reaction->Product NMR 1H & 13C NMR Product->NMR FTIR FTIR Product->FTIR MS Mass Spec Product->MS Compare Compare Spectra to Precursors & Literature NMR->Compare FTIR->Compare MS->Compare Confirm Confirm Structure & Purity Compare->Confirm Proceed Proceed to Next Step / Final Product Confirm->Proceed

A Comparative Guide to the Validation of an HPLC Method for (3-Methylpyrazin-2-yl)methanol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (3-Methylpyrazin-2-yl)methanol. We will delve into the rationale behind the experimental design, present a detailed validation protocol in accordance with international guidelines, and compare the performance of this HPLC method with alternative analytical techniques. The objective is to equip researchers and drug development professionals with the necessary knowledge to establish a robust, reliable, and scientifically sound analytical method for this important pyrazine derivative.

This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide will serve as a practical resource for developing and validating an analytical method that meets stringent regulatory expectations.

The Foundational Choice: Reversed-Phase HPLC

For the analysis of a moderately polar compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice. This is due to its versatility, robustness, and wide applicability in the pharmaceutical industry for separating and quantifying a broad range of analytes.[2] The fundamental principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. By carefully selecting the column and optimizing the mobile phase composition, we can achieve efficient separation of the target analyte from potential impurities and degradation products.

An alternative to consider is Gas Chromatography-Mass Spectrometry (GC-MS), which is particularly suitable for volatile and semi-volatile compounds.[3][4] However, for non-volatile and thermally labile compounds, HPLC is generally preferred.[4] While GC-MS offers high sensitivity, the derivatization steps often required for polar analytes can introduce complexity and potential for error.

A Validated RP-HPLC Method for this compound

The following section details a validated RP-HPLC method for the quantification of this compound. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[5][6][7]

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for method development.[8]

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient allows for the effective elution of compounds with a range of polarities.[2]

  • Flow Rate: Typically 1.0 mL/min.[8][9]

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound. A wavelength of maximum absorbance should be selected to ensure high sensitivity. For similar pyrazine compounds, wavelengths around 270-285 nm have been utilized.[8][9]

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

Data Presentation: Summary of Validation Parameters

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria as per ICH guidelines.[10][11]

Validation ParameterPurposeAcceptance Criteria
System Suitability To ensure the chromatographic system is performing adequately for the intended analysis.Tailing factor ≤ 2; Theoretical plates > 2000; %RSD of peak areas and retention times for replicate injections < 2.0%.[9]
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12]The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[10][13]Correlation coefficient (r²) ≥ 0.998. The y-intercept should be minimal.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][10]Typically 80% to 120% of the test concentration for an assay and may be wider for impurity determination.
Accuracy The closeness of test results obtained by the method to the true value.[12][14]The percent recovery should be within 98.0% to 102.0% for the assay of a drug substance.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][14]Repeatability (Intra-assay precision): %RSD ≤ 2.0%. Intermediate Precision (Inter-assay precision): %RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]Typically determined by a signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable (%RSD ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12][14]The system suitability parameters should remain within the acceptance criteria when method parameters (e.g., pH of the mobile phase, column temperature, flow rate) are slightly varied.
Stability The stability of the analyte in the sample solution and the standard solution over a specified period.[14][15]The % recovery of the analyte should be within acceptable limits (e.g., 98-102%) after storage under specified conditions.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

Caption: A flowchart illustrating the key stages of an HPLC method validation process.

Detailed Experimental Protocols for Validation

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a standard solution of this compound at a concentration that will be used for routine analysis.

  • Inject the standard solution six times into the HPLC system.

  • Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) for the peak area and retention time of the six injections.

Causality: This initial check ensures that the instrument and the method are performing consistently before proceeding with further validation experiments. It provides a baseline for the performance of the system.

Specificity

Objective: To demonstrate that the analytical method is able to differentiate and quantify the analyte in the presence of other components in the sample.

Procedure:

  • Forced Degradation Studies: Subject the this compound sample to stress conditions such as acid, base, oxidation, heat, and light to induce degradation.[15]

  • Analyze the stressed samples using the developed HPLC method.

  • Assess the peak purity of the this compound peak in the chromatograms of the stressed samples using a photodiode array (PDA) detector.

  • Inject a placebo (a mixture of all excipients without the active ingredient, if applicable) to ensure no interference at the retention time of the analyte.

Causality: Forced degradation studies are crucial for developing a "stability-indicating" method.[15] By intentionally degrading the analyte, we can ensure that the method can separate the intact drug from its degradation products, which is a critical requirement for stability testing of pharmaceutical products.

Linearity and Range

Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

Procedure:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the corresponding concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Causality: Linearity is fundamental for accurate quantification. It confirms that the detector response is directly proportional to the amount of analyte, allowing for reliable calculation of the concentration of unknown samples.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Procedure:

  • Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo with known amounts of the analyte.

  • Analyze each concentration level in triplicate.

  • Calculate the percent recovery for each sample.

Causality: Accuracy studies provide confidence that the method is providing true and reliable results. The use of spiked samples helps to assess the influence of the sample matrix on the recovery of the analyte.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Procedure:

  • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the %RSD.

  • Intermediate Precision (Inter-day and inter-analyst precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD.

Causality: Precision is a measure of the method's reproducibility. Repeatability assesses the method's performance under the same operating conditions over a short interval of time, while intermediate precision evaluates the effect of random events within a laboratory.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Procedure:

  • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Causality: LOD and LOQ are important for the analysis of impurities and degradation products, where the concentration of the analyte may be very low.

Robustness

Objective: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters.

Procedure:

  • Introduce small, deliberate changes to method parameters such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic modifier)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters.

Causality: Robustness testing demonstrates the reliability of the method during normal usage. It ensures that minor variations in experimental conditions that may occur during routine analysis will not significantly affect the results.

Comparison with Alternative Analytical Techniques

FeatureHPLC / UPLCGC-MSNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.
Applicability Wide range of pyrazine impurities, including non-volatile and thermally labile compounds.[3][4]Volatile and semi-volatile pyrazine impurities.[3]Primarily for structural elucidation and identification of unknown impurities. Less common for routine quantification.
Sensitivity Good (µg/mL to ng/mL range).Excellent (pg/mL to fg/mL range).Lower sensitivity compared to HPLC and GC-MS.
Sample Preparation Relatively simple; dissolution in a suitable solvent and filtration.May require derivatization for polar analytes to increase volatility.Requires highly pure samples and deuterated solvents.
Instrumentation Cost Moderate.High.Very High.
Throughput High.Moderate to High.Low.

Conclusion

The validated RP-HPLC method presented in this guide offers a robust, accurate, and precise approach for the quantitative analysis of this compound. By adhering to the principles of method validation outlined by the ICH, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data. While alternative techniques like GC-MS offer higher sensitivity for certain applications, the versatility and established performance of HPLC make it the preferred choice for routine quality control in the pharmaceutical industry. The successful implementation of a validated analytical method is a cornerstone of ensuring the quality and safety of pharmaceutical products.

References

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  • Journal of Pharmaceutical Negative Results. (2022, December 31). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Techniques for Pyrazine Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Pyrazines, a class of heterocyclic aromatic compounds, are pivotal in defining the flavor and aroma profiles of numerous food products, particularly those undergoing thermal processing.[1][2] They also represent important structural motifs in a wide array of pharmaceutical agents.[1][3] The accurate and reliable characterization and quantification of pyrazines are therefore critical for quality control in the food and beverage industry, flavor and aroma research, and for ensuring purity and safety in drug development.[1][4]

This guide provides a comprehensive, in-depth comparison of the principal analytical techniques for pyrazine characterization. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the strategic reasoning behind methodological choices, empowering you to select and validate the most appropriate technique for your specific application. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols.

The Imperative of Cross-Validation

Before delving into specific techniques, it is crucial to understand the principle of cross-validation. In analytical chemistry, cross-validation is the process of comparing results from two or more distinct analytical methods to ensure the accuracy and reliability of the data.[5] This is not merely a procedural formality but a cornerstone of scientific integrity, particularly in regulated industries.[6][7] It provides objective evidence that a method is "fit for purpose."[6][8]

A robust cross-validation strategy ensures that the chosen analytical method consistently and accurately measures the analyte of interest, free from matrix effects and other interferences.[1][6] This guide will implicitly guide you through the principles of cross-validation by comparing the orthogonal (different and independent) nature of the techniques discussed.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for pyrazine analysis is contingent on several factors: the volatility and thermal stability of the analyte, the complexity of the sample matrix, the required sensitivity, and the ultimate analytical goal—be it quantification, identification, or structural elucidation.[9]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9]Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[9][10]
Applicability Gold standard for volatile and semi-volatile pyrazines.[1][11]Wide range of pyrazine impurities, including non-volatile and thermally labile compounds.[9]Structural elucidation and identification of pyrazines.[10]
Sensitivity High (ng/L to µg/L).[1]Moderate to High (µg/L to mg/L).[12][13]Low.
Selectivity High, especially with mass spectrometric detection.[1]Moderate to High, dependent on column chemistry and detector.High, provides detailed structural information.
Quantitative Capability Excellent, particularly with the use of isotopically labeled internal standards.[1]Excellent, with appropriate calibration.[14]Generally not the primary technique for quantification.
Sample Throughput Moderate to High.High.Low.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Pyrazines

GC-MS is the most widely applied technique for the characterization of alkylpyrazines due to its high sensitivity and selectivity.[1][11][15] It is particularly well-suited for analyzing the volatile pyrazines that contribute to the aroma of food products.[1][2]

The "Why" Behind the Method: Causality in Experimental Choices

The choice of GC-MS is dictated by the inherent volatility of many key pyrazines. The separation on a GC column, based on boiling point and polarity, provides the initial dimension of separation. Coupling this to a mass spectrometer provides a second, highly specific dimension of analysis, allowing for both identification and quantification.

However, a critical challenge in GC-MS analysis of pyrazines is the similarity of mass spectra among positional isomers.[11][15] This makes unambiguous identification based solely on mass spectral data practically unfeasible and has led to misidentifications in the literature.[11][15] To overcome this, the use of gas chromatographic retention indices (RIs) on columns of different polarity is essential for confident peak assignment.[11]

Furthermore, to ensure accuracy in quantification, especially in complex matrices, the use of stable isotope-labeled internal standards (e.g., deuterated pyrazines) is considered the "gold standard."[1] These standards co-elute with the analyte of interest and experience similar matrix effects, providing a robust means of correction.[1]

Experimental Protocol: HS-SPME-GC-MS for Pyrazine Analysis in a Food Matrix

This protocol outlines a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS, a common and effective approach for extracting volatile pyrazines from a food matrix.[1]

1. Sample Preparation:

  • Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.

  • Add a known amount of deuterated pyrazine internal standard solution.

  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Equilibrate the sample at 60°C for 15 minutes in a heating block or autosampler agitator.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Injector: Splitless mode at 250°C.[16]

  • Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[16]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Oven Temperature Program: Initial temperature of 40°C (hold for 2 minutes), ramp to 240°C at 5°C/min, and hold for 5 minutes.[1]

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C.[1][16]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-300.

Self-Validating System: Ensuring Trustworthiness

This protocol incorporates several self-validating elements:

  • Internal Standard: The deuterated internal standard corrects for variations in extraction efficiency and instrument response.[1]

  • Retention Index: Comparison of the analyte's retention time with those of a homologous series of n-alkanes allows for the calculation of a retention index, aiding in confident identification.[11]

  • Mass Spectrum Confirmation: The acquired mass spectrum should be compared to a validated library spectrum for confirmation.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Homogenized Sample IS Internal Standard Addition Sample->IS Vial Sealed Headspace Vial IS->Vial Equilibrate Equilibration (60°C) Vial->Equilibrate Extract Headspace Extraction Equilibrate->Extract Inject SPME Fiber Desorption in GC Inlet Extract->Inject GC GC Separation Inject->GC MS MS Detection GC->MS Data Data Analysis (Quantification & Identification) MS->Data

Caption: HS-SPME-GC-MS workflow for pyrazine analysis.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for a Broader Range of Pyrazines

While GC-MS excels with volatile pyrazines, HPLC is a powerful alternative for a wider range of these compounds, including those that are less volatile or thermally labile.[9][17] HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[12][17]

The "Why" Behind the Method: Expanding the Analytical Window

The primary advantage of HPLC is its applicability to a broader spectrum of pyrazine derivatives.[3] For instance, in pharmaceutical analysis, pyrazine-containing active pharmaceutical ingredients (APIs) and their impurities may not be sufficiently volatile for GC analysis.[3][12] Reversed-phase HPLC (RP-HPLC) is a common mode used for pyrazine analysis, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[14][16]

The choice of detector is crucial in HPLC. A UV-Vis detector is often suitable for pyrazines due to their aromatic nature.[12][16] For more complex matrices or when higher sensitivity and specificity are required, coupling HPLC with a mass spectrometer (LC-MS) is a powerful option.[13][18]

Experimental Protocol: RP-HPLC-UV for Pyrazine Quantification

This protocol describes a general RP-HPLC method with UV detection for the quantification of a pyrazine derivative in a pharmaceutical formulation.[12][16]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[16]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[16]

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[12] A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: Determined from the UV spectrum of the target pyrazine (typically around 270 nm).[12][16]

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Accurately weigh and dissolve the pharmaceutical formulation in the initial mobile phase composition to achieve a known concentration of the pyrazine analyte.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Calibration:

  • Prepare a series of calibration standards of the pyrazine reference standard in the mobile phase.

  • Inject the standards and the sample, and construct a calibration curve by plotting the peak area against the concentration.

Self-Validating System: Building Confidence in HPLC Data

This HPLC protocol relies on several key validation parameters to ensure its trustworthiness:

  • System Suitability: Before sample analysis, a system suitability solution (a standard of known concentration) is injected to verify that the chromatographic system is performing adequately (e.g., checking for theoretical plates, tailing factor, and reproducibility of injections).[19]

  • Linearity and Range: The calibration curve demonstrates the method's linearity over a specific concentration range.[7][19]

  • Accuracy and Precision: These are assessed by analyzing quality control samples at different concentration levels.[19]

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Sample Dissolve & Filter Sample Inject Inject into HPLC Sample->Inject Standards Prepare Calibration Standards Standards->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC UV UV Detection HPLC->UV Data Data Analysis (Quantification) UV->Data

Caption: RP-HPLC-UV workflow for pyrazine quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Molecular Structures

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including pyrazines.[9] It provides detailed information about the chemical environment of each atom in a molecule.

The "Why" Behind the Method: The Quest for Unambiguous Identification

While GC-MS and HPLC are excellent for separation and quantification, NMR is the ultimate tool for confirming the identity of a pyrazine, especially for novel compounds or for distinguishing between closely related isomers.[10] 1H and 13C NMR spectra provide a unique fingerprint of a molecule's structure.[10] Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between atoms within the molecule.

NMR is generally not used for routine quantification of pyrazines due to its lower sensitivity compared to chromatographic techniques. However, for the synthesis and characterization of new pyrazine derivatives in drug discovery, it is an indispensable tool.

Experimental Protocol: 1H NMR for Pyrazine Characterization

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified pyrazine sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

2. NMR Acquisition:

  • Acquire a 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Process the raw data (Fourier transformation, phasing, and baseline correction).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to elucidate the structure.[10]

Self-Validating System: The Power of Spectral Consistency

The self-validating nature of NMR lies in the internal consistency of the data. The chemical shifts, integration values, and coupling constants must all be consistent with the proposed molecular structure. Any discrepancy would immediately indicate an incorrect structural assignment.

Visualization of the Logical Relationship in NMR

NMR_Logic Structure Proposed Pyrazine Structure H_NMR 1H NMR Spectrum Structure->H_NMR predicts C_NMR 13C NMR Spectrum Structure->C_NMR predicts TwoD_NMR 2D NMR (COSY, HMBC) Structure->TwoD_NMR predicts Confirmation Confirmed Structure H_NMR->Confirmation verifies C_NMR->Confirmation verifies TwoD_NMR->Confirmation verifies

Caption: Logical flow for structural confirmation using NMR.

Conclusion: A Synergistic Approach to Pyrazine Characterization

The cross-validation of analytical techniques is not about finding a single "best" method but rather leveraging the strengths of different orthogonal techniques to build a comprehensive and reliable understanding of your sample. GC-MS is the undisputed leader for volatile pyrazine analysis, HPLC offers versatility for a wider range of derivatives, and NMR provides the ultimate confirmation of molecular structure.

By understanding the underlying principles and the rationale behind experimental choices for each technique, researchers, scientists, and drug development professionals can confidently select, validate, and cross-validate their analytical methods for pyrazine characterization, ensuring data of the highest scientific integrity.

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Comparing the efficacy of different catalysts for pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of pyrazines—a class of nitrogen-containing heterocyclic compounds—is a critical endeavor. These aromatic rings are integral scaffolds in a vast array of pharmaceuticals, flavorings, and functional materials. The efficiency of pyrazine synthesis is profoundly influenced by the choice of catalyst. This guide provides an in-depth, objective comparison of the efficacy of different catalytic systems for pyrazine synthesis, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.

The Landscape of Catalytic Pyrazine Synthesis

The synthesis of pyrazines can be broadly categorized into several approaches, with the choice of catalyst being a pivotal factor in determining the reaction's efficiency, selectivity, and environmental impact. The most prominent catalytic systems include transition metal catalysts, zeolites, and, to a lesser extent, acid and enzymatic catalysts. Each class of catalyst offers distinct advantages and operates through different mechanistic pathways.

The core challenge in many pyrazine syntheses is the construction of the aromatic ring, often involving condensation and subsequent oxidation or dehydrogenation steps. The catalyst's role is to facilitate these transformations under milder conditions and with higher selectivity than non-catalytic methods.

Comparative Analysis of Leading Catalytic Systems

This section provides a head-to-head comparison of the most effective catalysts for pyrazine synthesis, focusing on key performance indicators such as yield, reaction time, temperature, and catalyst loading.

Transition Metal Catalysts: The Workhorses of Dehydrogenative Coupling

Transition metal complexes, particularly those of manganese, iron, palladium, and copper, are highly effective for pyrazine synthesis, primarily through dehydrogenative coupling reactions.[1][2][3] This approach is atom-economical, often producing only water and hydrogen gas as byproducts.[4][5]

Table 1: Performance of Transition Metal Catalysts in Pyrazine Synthesis

Catalyst SystemSubstratesProductTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Manganese Pincer Complex 2-Amino Alcohols2,5-Disubstituted Pyrazines15024Up to 992[4]
Iron(II) Acetylacetonate Pyrazines, Arylboronic AcidsArylated PyrazinesNot SpecifiedNot SpecifiedUp to 8620[3]
Palladium(II) Acetate/Silver(I) Acetate Indole, Pyrazine N-oxideIndolyl-PyrazinesNot SpecifiedNot Specified45Not Specified[3]
Copper-Chromite Ethylenediamine, Propylene Glycol2-Methylpyrazine300-4501-3>90Not Specified[6]
CuO-ZnO-SiO2 Ethylenediamine, Propylene Glycol2-MethylpyrazineNot SpecifiedNot Specified84Not Specified[6][7]

Expertise in Action: Why Manganese Pincer Complexes Shine

The high efficiency of manganese pincer complexes in the dehydrogenative self-coupling of 2-amino alcohols can be attributed to the unique coordination environment provided by the pincer ligand. This structure stabilizes the manganese center in various oxidation states, facilitating the catalytic cycle of alcohol dehydrogenation, intermediate condensation, and subsequent dihydropyrazine dehydrogenation. The reaction proceeds via a well-defined mechanism, ensuring high selectivity for the desired 2,5-disubstituted pyrazines.[4][5]

Zeolites: The Shape-Selective and Green Alternative

Zeolites, with their microporous crystalline structures, offer a compelling alternative to homogeneous transition metal catalysts. They act as shape-selective solid acids and can be readily separated and reused, aligning with the principles of green chemistry.

A notable example is the use of Linde Type A (LTA) zeolite for the synthesis of pyrazinones from amino acid amides and glyoxal in water.[8] The confinement effect within the zeolite pores is believed to steer the reaction towards the desired cyclization and dehydration pathway, minimizing side reactions.

Table 2: Performance of Zeolite Catalysts in Pyrazinone Synthesis

Catalyst SystemSubstratesProductTemp. (°C)Time (h)Yield (%)Catalyst TypeReference
Linde Type A (LTA) Zeolite Amino Acid Amides, GlyoxalPyrazinones801Up to 91Heterogeneous[8]

Trustworthiness Through Design: The Self-Validating Nature of Zeolite Catalysis

The robustness of zeolite-catalyzed reactions is a key advantage. In a continuous-flow system, LTA zeolite has demonstrated sustained catalytic activity for over 160 minutes, with near-complete conversion and excellent yields.[8] This stability is a hallmark of a well-designed heterogeneous catalytic system, where the catalyst's structure inherently prevents leaching and deactivation under the reaction conditions.

Other Catalytic Systems

While transition metals and zeolites are the frontrunners, other catalysts have shown promise in specific applications:

  • Acid Catalysts: Lewis acids such as tin(II) chloride (SnCl₂) and indium(III) chloride (InCl₃) have been employed for the synthesis of quinoxalines (benzopyrazines) through intramolecular hydroamination and hydroarylation.

  • Enzymatic Catalysts: Lipases, such as Lipozyme® TL IM, have been successfully used in the continuous-flow synthesis of pyrazinamide derivatives, offering high selectivity under mild conditions.[9]

Mechanistic Insights: Visualizing the Catalytic Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. Below are visualizations of the proposed mechanisms for the manganese-catalyzed dehydrogenative coupling and a general workflow for zeolite-catalyzed pyrazinone synthesis.

G cluster_0 Manganese-Catalyzed Dehydrogenative Coupling 2-Amino Alcohol 2-Amino Alcohol Aldehyde Intermediate Aldehyde Intermediate 2-Amino Alcohol->Aldehyde Intermediate - H2 [Mn Catalyst] 2,5-Dihydropyrazine 2,5-Dihydropyrazine Aldehyde Intermediate->2,5-Dihydropyrazine + Another Molecule - 2 H2O 2,5-Disubstituted Pyrazine 2,5-Disubstituted Pyrazine 2,5-Dihydropyrazine->2,5-Disubstituted Pyrazine - H2 [Mn Catalyst] G cluster_1 Zeolite-Catalyzed Pyrazinone Synthesis Workflow Amino Acid Amide Amino Acid Amide Condensation & Cyclization\n(in Zeolite Pores) Condensation & Cyclization (in Zeolite Pores) Amino Acid Amide->Condensation & Cyclization\n(in Zeolite Pores) Glyoxal Glyoxal Glyoxal->Condensation & Cyclization\n(in Zeolite Pores) Pyrazinone Product Pyrazinone Product Condensation & Cyclization\n(in Zeolite Pores)->Pyrazinone Product - H2O

Caption: General workflow for zeolite-catalyzed pyrazinone synthesis.

Experimental Protocols: From Benchtop to Application

To ensure the reproducibility of these findings, detailed experimental protocols for key pyrazine synthesis methods are provided below.

Protocol: Synthesis of 2,5-Diphenylpyrazine using a Manganese Pincer Complex

This protocol is adapted from the work of Balaraman et al. [4][5] Materials:

  • Manganese pincer complex 2 (2 mol%)

  • 2-Phenylglycinol (0.5 mmol)

  • Potassium hydride (KH) (3 mol%)

  • Toluene (2 mL)

  • Schlenk tube

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the manganese pincer complex (2 mol%), 2-phenylglycinol (0.5 mmol), and potassium hydride (3 mol%).

  • Add dry toluene (2 mL) to the Schlenk tube.

  • Seal the Schlenk tube and heat the reaction mixture at 150 °C in an oil bath for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,5-diphenylpyrazine.

  • Characterize the product by GC-MS and NMR spectroscopy. A yield of approximately 99% can be expected. [4]

Protocol: Synthesis of Pyrazinone using LTA Zeolite in Water

This protocol is based on the findings of Oonishi et al. [8] Materials:

  • Amino acid amide (e.g., 2-aminoacetamide hydrochloride) (0.3 mmol)

  • 40% aqueous glyoxal solution (0.33 mmol)

  • Linde Type A (LTA) zeolite powder (0.06 g)

  • Water (3 mL)

  • Reaction vial

Procedure:

  • In a reaction vial, suspend the LTA zeolite powder (0.06 g) in water (3 mL).

  • Add the amino acid amide (0.3 mmol) and the aqueous glyoxal solution (0.33 mmol) to the suspension.

  • Seal the vial and heat the reaction mixture at 80 °C with stirring for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Filter the zeolite catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

  • Analyze the filtrate by reverse-phase liquid chromatography to determine the yield of the pyrazinone product. A yield of up to 91% can be achieved. [8]

Conclusion and Future Outlook

The choice of catalyst for pyrazine synthesis is a critical decision that impacts reaction efficiency, cost, and environmental footprint.

  • Transition metal catalysts , particularly manganese pincer complexes, offer exceptional efficacy for the synthesis of substituted pyrazines via dehydrogenative coupling, with high yields and atom economy. [4][5]* Zeolites represent a green and robust alternative, enabling high-yield synthesis in aqueous media with the significant advantage of catalyst recyclability. [8] Future research will likely focus on the development of catalysts that combine the high activity of homogeneous systems with the practical benefits of heterogeneous catalysis. The exploration of earth-abundant, non-precious metal catalysts and the design of novel zeolite architectures with tailored pore environments will continue to be areas of intense investigation. For drug development professionals, the ability to efficiently synthesize diverse libraries of pyrazine derivatives using these advanced catalytic methods will be instrumental in the discovery of new therapeutic agents.

References

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  • Oonishi, A., et al. (2020). Zeolite Catalysis Enables Efficient Pyrazinone Synthesis in Water. Organic Letters, 22(15), 5856–5860. [Link]

  • Balaraman, E., Gnanaprakasam, B., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]

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A Comparative Guide to the In-Vitro Anticancer Activity of (3-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazine Scaffolds in Oncology

Cancer remains a formidable challenge in modern medicine, necessitating a continuous search for novel therapeutic agents with improved efficacy and reduced toxicity.[1][2][3] Heterocyclic compounds, particularly those containing pyrazine rings, have emerged as a promising class of molecules in anticancer drug discovery.[4][5] The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of potent kinase inhibitors and other targeted therapies.[6] Numerous pyrazine derivatives have demonstrated significant anticancer activity by modulating various cellular signaling pathways involved in cell proliferation, apoptosis, and migration.[7][8]

This guide focuses on (3-Methylpyrazin-2-yl)methanol , a pyrazine derivative whose anticancer potential has yet to be extensively characterized. Given the established antitumor properties of related pyrazine compounds, a systematic in-vitro evaluation of this molecule is warranted. This document provides a framework for assessing the cytotoxic activity of this compound against a panel of human cancer cell lines, comparing its hypothetical performance against both standard chemotherapeutic agents and other pyrazine-based compounds. We will detail the underlying experimental rationale, provide comprehensive protocols for cytotoxicity assessment, and discuss the interpretation of potential results.

Comparative Framework: Selecting Appropriate Benchmarks

To rigorously evaluate the anticancer potential of this compound, a carefully selected panel of comparator compounds is essential. This panel should include both established chemotherapeutic drugs and structurally related pyrazine analogs.

Standard Chemotherapeutic Agents:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, inducing widespread cytotoxicity. It is a common positive control in in-vitro cancer studies.[9][10][11]

  • Cisplatin: A platinum-based drug that cross-links DNA, triggering apoptosis. It is widely used to treat a variety of solid tumors.[12][13][14]

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis. It is a mainstay in the treatment of colorectal and other cancers.[9][15][16]

Alternative Pyrazine Derivatives:

While direct comparative data for this compound is unavailable, several other pyrazine derivatives have shown notable anticancer activity and serve as valuable benchmarks:

  • Ligustrazine (Tetramethylpyrazine): A component of the traditional Chinese medicine Chuanxiong, known to inhibit cancer cell proliferation and metastasis.[4]

  • Chalcone-Pyrazine Hybrids: Synthetic compounds that have demonstrated potent inhibitory effects against various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[4]

  • Bortezomib: A proteasome inhibitor containing a pyrazine ring, approved for the treatment of multiple myeloma. While its mechanism is distinct, it highlights the clinical success of pyrazine-containing drugs.

Experimental Design: A Roadmap for In-Vitro Evaluation

The following workflow outlines a robust strategy for assessing the in-vitro anticancer activity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound_prep Compound Solubilization (DMSO Stocks) treatment 24-72h Treatment (Test & Control Compounds) compound_prep->treatment cell_culture Cell Line Maintenance (MCF-7, A549, HCT116) seeding Cell Seeding (96-well plates) cell_culture->seeding seeding->treatment srb_assay SRB Assay (Fixation, Staining, Measurement) treatment->srb_assay data_acq Absorbance Reading (510 nm) srb_assay->data_acq ic50_calc IC50 Calculation (Dose-Response Curves) data_acq->ic50_calc comparison Comparative Analysis ic50_calc->comparison

Caption: Experimental workflow for in-vitro cytotoxicity testing.

Detailed Experimental Protocols

Cell Lines and Culture Conditions

A representative panel of human cancer cell lines should be selected to assess the breadth of activity. Recommended cell lines include:

  • MCF-7: Human breast adenocarcinoma (luminal A).

  • A549: Human lung carcinoma.

  • HCT116: Human colorectal carcinoma.

  • HepG2: Human hepatocellular carcinoma.[17]

All cell lines should be maintained in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[12][18][19] It offers a reliable and sensitive method for cytotoxicity screening.

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, comparator pyrazines, and standard chemotherapeutic drugs in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include untreated and vehicle (DMSO) controls.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%) for each compound.

Comparative Data Summary (Hypothetical)

The following table provides a template for summarizing the IC50 values obtained from the SRB assay. This allows for a direct comparison of the cytotoxic potency of this compound against the selected cancer cell lines and the comparator compounds.

CompoundMCF-7 (IC50, µM)A549 (IC50, µM)HCT116 (IC50, µM)HepG2 (IC50, µM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin0.05 - 0.50.1 - 1.00.01 - 0.20.1 - 1.0
Cisplatin1.0 - 10.02.0 - 15.00.5 - 5.01.0 - 10.0
5-Fluorouracil5.0 - 25.010.0 - 50.01.0 - 10.05.0 - 30.0
Ligustrazine50 - 200100 - 50075 - 300100 - 400

Note: IC50 ranges for comparator compounds are illustrative and based on typical literature values.

Potential Mechanisms of Action and Future Directions

The anticancer activity of many pyrazine derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways.[6] Should this compound demonstrate significant cytotoxic activity, further investigation into its mechanism of action would be warranted.

signaling_pathway Pyrazine This compound Kinase Protein Kinase (e.g., EGFR, VEGFR) Pyrazine->Kinase Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Hypothetical kinase inhibition pathway for a pyrazine derivative.

Future studies could explore:

  • Kinase Inhibition Assays: To determine if this compound inhibits specific kinases known to be dysregulated in cancer.

  • Cell Cycle Analysis: To assess whether the compound induces cell cycle arrest at a particular phase.

  • Apoptosis Assays: To confirm if the observed cytotoxicity is due to the induction of programmed cell death.

  • In-Vivo Studies: To evaluate the antitumor efficacy and toxicity of the compound in animal models.

Conclusion

While the in-vitro anticancer activity of this compound has not yet been reported in the literature, the extensive research on related pyrazine derivatives provides a strong rationale for its investigation.[1][2][4] The experimental framework outlined in this guide offers a comprehensive and scientifically rigorous approach to evaluating its potential as a novel anticancer agent. By comparing its cytotoxic effects against standard chemotherapeutics and other pyrazine analogs across a panel of cancer cell lines, researchers can gain valuable insights into its efficacy and potential mechanisms of action, paving the way for further preclinical and clinical development.

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A Comparative Analysis of the Antimicrobial Properties of Pyrazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazine Scaffold in Antimicrobial Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor have established it as a "privileged scaffold" in drug design.[3] Pyrazine derivatives are not only prevalent in natural products but are also integral components of numerous clinically approved drugs, exhibiting a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, and, notably, antimicrobial effects.[1][2][4][5] Marketed drugs like the anti-tuberculosis agent Pyrazinamide underscore the therapeutic success of this chemical moiety.[4][6][7]

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action.[8] In this context, the chemical tractability and proven bioactivity of the pyrazine nucleus make it an exceptionally attractive starting point for the synthesis of new antimicrobial compounds.[9][10] This guide provides a comparative analysis of various classes of pyrazine analogs, delving into their antimicrobial efficacy, mechanisms of action, and the standardized experimental methodologies crucial for their evaluation. It is designed to serve as a technical resource for researchers, scientists, and drug development professionals actively engaged in the quest for next-generation antimicrobial agents.

Comparative Efficacy of Pyrazine Analog Classes

The versatility of the pyrazine core allows for extensive chemical modification, leading to several distinct classes of derivatives with significant antimicrobial properties. The biological activity is profoundly influenced by the nature and position of substituents on the pyrazine ring. Below, we compare the performance of prominent classes based on reported experimental data.

Key Classes and Representative Analogs:

  • Triazolo[4,3-a]pyrazine Derivatives: This fused heterocyclic system has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria. The fusion of the triazole ring to the pyrazine core appears to be a critical pharmacophore for enhanced antimicrobial action.[9]

  • Pyrazine Carboxamides and Carbohydrazides: These derivatives, often synthesized from pyrazinamide or pyrazine-2-carboxylic acid, have been extensively studied.[11][12] Modifications to the carboxamide or hydrazide moiety allow for fine-tuning of lipophilicity and target interaction, influencing the spectrum of activity.[11][13]

  • Pyrazine-Thiazole Hybrids: The conjugation of a pyrazine ring with other bioactive heterocycles, such as thiazoline and thiazolidinone, has produced hybrid molecules with significant antibacterial and antimycobacterial activity.[14]

  • Pyrazinoic Acid (POA) Analogs: As the active metabolite of pyrazinamide, POA is a crucial lead compound for anti-tuberculosis agents. Research has focused on substitutions at various ring positions to improve potency and overcome resistance.[6]

  • Metal-N-Heterocyclic Carbene (NHC) Complexes: Novel approaches include the use of pyrazine-functionalized ligands to create silver (I) and gold (I) complexes. These organometallic compounds have demonstrated potent antimicrobial activity, potentially through novel mechanisms distinct from traditional organic molecules.[8]

Quantitative Performance Comparison:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrazine analogs against common bacterial pathogens, providing a direct comparison of their in vitro potency. A lower MIC value indicates greater efficacy.

Pyrazine Analog Class Representative Compound Target Organism MIC (µg/mL) Reference Compound MIC (µg/mL) Source
Triazolo[4,3-a]pyrazineCompound 2eStaphylococcus aureus32Ampicillin32[9][10]
Triazolo[4,3-a]pyrazineCompound 2eEscherichia coli16Ampicillin8[9][10]
Pyrazine CarboxamideCompound 5dSalmonella Typhi (XDR)6.25--[4]
Pyrazine-Piperazine HybridCompound P10Candida albicans3.125--[15]
Pyrazine-Piperazine HybridCompound P9Pseudomonas aeruginosa25--[15]
Ag(I)-NHC ComplexComplex 2aStreptococcus mutans---[8]
Au(I)-NHC ComplexComplex 2bEscherichia coli---[8]
POA AnalogAlkylamino-substituted POAMycobacterium tuberculosis5-10x more potent than POAPyrazinoic Acid (POA)-[6]

Note: Direct comparison between studies can be challenging due to variations in experimental conditions. The data presented are for illustrative purposes.

Mechanistic Insights: How Pyrazine Analogs Inhibit Microbial Growth

The antimicrobial activity of pyrazine analogs stems from their ability to interfere with essential cellular processes. The specific mechanism of action is highly dependent on the structural class of the derivative.

  • Cell Wall and Membrane Disruption: A primary mode of action for several pyrazine analogs involves the compromising of the bacterial cell envelope.

    • Triazolo[4,3-a]pyrazines are proposed to exert their effects by directly damaging the bacterial cell membrane structure.[9]

    • Pyrazine-functionalized Ag(I) and Au(I)-NHC complexes cause severe damage to the cell wall and increase membrane permeability.[8] This is likely achieved through strong binding to the peptidoglycan layers, disrupting their integrity.[8]

  • Inhibition of Nucleic Acid Synthesis: The replication of bacterial DNA is a common target for antimicrobial agents.

    • Certain triazolo[4,3-a]pyrazine derivatives are believed to inhibit DNA gyrase and topoisomerase IV.[9] These enzymes are critical for managing DNA supercoiling during replication, and their inhibition is lethal to the bacteria.

  • Targeted Enzyme Inhibition: Highly specific interactions with essential metabolic enzymes provide a more targeted approach to antimicrobial activity.

    • Pyrazinoic acid (POA) , the active form of the anti-TB drug pyrazinamide, acts by inducing the targeted degradation of the enzyme PanD.[6] PanD is a vital component of the coenzyme A biosynthetic pathway in Mycobacterium tuberculosis, and its destruction is catastrophic for the pathogen.[6]

    • Pyrazine sulfonamides have been suggested to inhibit transpeptidase through strong interactions, thereby interfering with cell wall synthesis.[16]

Below is a diagram illustrating these proposed mechanisms.

cluster_bacterium Bacterial Cell cell_wall Cell Wall (Peptidoglycan) cell_membrane Cell Membrane dna Bacterial DNA dna_gyrase DNA Gyrase / Topoisomerase IV dna_gyrase->dna Maintains panD PanD Enzyme (CoA Synthesis) triazolo Triazolo[4,3-a]pyrazines triazolo->cell_membrane Damages triazolo->dna_gyrase Inhibits metal_complex Metal-NHC Complexes metal_complex->cell_wall Binds & Disrupts poa Pyrazinoic Acid (POA) poa->panD Induces Degradation

Caption: Proposed antimicrobial mechanisms of different pyrazine analog classes.

Gold Standard Protocol: Microbroth Dilution for MIC Determination

To ensure that comparative data is both reliable and reproducible, standardized protocols are essential. The microbroth dilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The causality behind this protocol is to expose a standardized bacterial population to a range of systematically decreasing concentrations of the test compound, thereby identifying the lowest concentration that prevents visible growth.

Detailed Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Rationale: A standardized bacterial concentration is critical for reproducibility.

    • a. Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • b. Inoculate into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • c. Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • d. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Plate:

    • Rationale: A 2-fold serial dilution creates a logarithmic concentration gradient to pinpoint the MIC value.

    • a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • b. Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • c. Transfer 100 µL from well 1 to well 2, mixing thoroughly. Repeat this serial dilution process across the plate to well 10. Discard 100 µL from well 10.

    • d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no bacteria).

  • Inoculation and Incubation:

    • Rationale: This step introduces the bacteria to the compound gradient.

    • a. Add 100 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to well 12.

    • b. The final volume in each well is now 200 µL, and the compound concentrations are halved to their final test values.

    • c. Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • Rationale: Visual inspection for turbidity indicates bacterial growth.

    • a. Confirm that the sterility control (well 12) is clear and the growth control (well 11) is turbid.

    • b. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

The following workflow diagram visualizes this entire process.

start_end start_end process process decision decision io io start Start prep_inoculum 1. Prepare Bacterial Inoculum (to 0.5 McFarland) start->prep_inoculum prep_plate 2. Prepare Compound Plate (Serial Dilution) prep_inoculum->prep_plate inoculate 3. Inoculate Plate with Bacteria prep_plate->inoculate incubate 4. Incubate 16-20h at 37°C inoculate->incubate read_results 5. Read Plate incubate->read_results check_controls Controls OK? (Growth/Sterility) read_results->check_controls determine_mic 6. Determine MIC (Lowest concentration with no growth) check_controls->determine_mic Yes invalid Experiment Invalid check_controls->invalid No end End determine_mic->end invalid->end

Caption: Workflow for the Microbroth Dilution Method to determine MIC.

Conclusion and Future Directions

The pyrazine scaffold continues to be a highly productive platform for the discovery of novel antimicrobial agents. This guide highlights the diverse chemical classes of pyrazine analogs, from fused heterocyclic systems to organometallic complexes, each with distinct efficacy profiles and mechanisms of action. The data clearly indicate that strategic chemical modifications can yield compounds with potency comparable or superior to existing antibiotics, even against drug-resistant strains.[4][9]

Future research should focus on several key areas:

  • Mechanism Deconvolution: While several mechanisms have been proposed, further molecular studies are needed to definitively identify the cellular targets for the most potent analogs.

  • Structure-Activity Relationship (SAR) Optimization: A deeper understanding of SAR, such as how specific substitutions influence target binding and pharmacokinetic properties, will guide the rational design of more effective and less toxic compounds.[6][17]

  • Combating Resistance: Pyrazine analogs should be tested against a wider panel of multidrug-resistant pathogens to identify compounds that can circumvent existing resistance mechanisms.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to in vivo models of infection to assess their therapeutic potential in a physiological context.

By leveraging the chemical versatility of the pyrazine core and employing rigorous, standardized evaluation protocols, the scientific community can continue to develop this important class of molecules into clinically valuable weapons against infectious diseases.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Thieme Connect.
  • (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents.
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.
  • The preliminary analysis on the structure–activity relationship of triazole[4,3-a]pyrazine derivatives.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • Pyrazine functionalized Ag(I) and Au(I)-NHC complexes are potential antibacterial agents. PubMed.
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • Pharmacological activity and mechanism of pyrazines.
  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIV
  • FDA-approved pyrazine-containing antibacterial agents.
  • Pharmacological activity and mechanism of pyrazines PMID: 37300915. MedChemExpress.

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The Analytical Duel: A Head-to-Head Comparison of GC-MS and HPLC for Pyrazine Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, flavor chemists, and drug development professionals, the accurate separation and quantification of pyrazine isomers represent a significant analytical challenge. These nitrogen-containing heterocyclic compounds are pivotal in the flavor and aroma profiles of roasted foods and are key building blocks in many pharmaceuticals.[1][2] However, their structural similarities—often differing only by the position of alkyl groups—make their separation a non-trivial task. The mass spectra of positional isomers are frequently very similar, making unambiguous identification by mass spectrometry alone practically unfeasible.[3][4]

This guide provides an in-depth, head-to-head comparison of the two primary analytical workhorses used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will move beyond a simple listing of pros and cons to explore the fundamental principles that govern separation in each technique, provide detailed experimental protocols, and offer expert guidance on selecting the optimal method for your specific application.

Fundamental Principles: Volatility vs. Polarity

The choice between GC-MS and HPLC hinges on the physicochemical properties of the pyrazine isomers . The core difference lies in the separation mechanism: GC separates based on volatility and boiling point, while HPLC separates based on polarity and interaction with the stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC is the traditional and most widely applied technique for pyrazine analysis.[2][3] This is intrinsically linked to the nature of most common pyrazine derivatives. They are typically volatile or semi-volatile compounds with relatively low boiling points, making them ideal candidates for gas-phase separation.[2][5]

In GC, the sample is vaporized and transported by an inert carrier gas through a long, thin capillary column. Separation occurs as the different isomers interact with the stationary phase lining the column. Less volatile compounds or those with stronger interactions elute later. The high resolving power of modern capillary columns is crucial for separating closely related isomers.[6] Coupling this with a mass spectrometer provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns, though as noted, isomer differentiation often relies heavily on chromatographic retention time.[3]

High-Performance Liquid Chromatography (HPLC): A Question of Interaction

HPLC, while less common for traditional flavor analysis of pyrazines, offers a compelling alternative, particularly in pharmaceutical analysis or for less volatile or thermally sensitive derivatives.[2][7] Here, separation is governed by the partitioning of analytes between a liquid mobile phase and a solid stationary phase. For pyrazines, reversed-phase HPLC using a nonpolar C18 column is a common approach, where separation is based on hydrophobicity.[8]

A key consideration for HPLC is detection. Pyrazine itself has a weak UV chromophore, absorbing light around 275 nm.[1] For trace-level analysis, this may lack the required sensitivity. In such cases, derivatization to attach a UV-active or fluorescent tag can be employed, or the HPLC can be coupled to a mass spectrometer (LC-MS) for highly sensitive and specific detection.[9][10] A study on soy sauce aroma type Baijiu found that LC-MS was highly suitable for analyzing pyrazines in a liquid matrix.[11]

At a Glance: GC-MS vs. HPLC for Pyrazine Isomer Separation

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Primary Separation Principle Volatility and Boiling PointPolarity and Partitioning Coefficient
Ideal Analytes Volatile & semi-volatile, thermally stable pyrazines (e.g., alkylpyrazines).[7]Non-volatile, polar, or thermally labile pyrazine derivatives.[6][7]
Resolution of Isomers Excellent, especially with specialized columns. Retention indices are critical for identification.[3]Can be challenging; may require specialized columns (e.g., mixed-mode) or method development.[1][8]
Sensitivity Very high, especially with MS detection in Selected Ion Monitoring (SIM) mode.Dependent on detector. UV can be limited. MS detection (LC-MS) provides high sensitivity.[12]
Sample Preparation Often requires extraction into an organic solvent or headspace/SPME for volatile analysis.[2]Simpler for liquid samples (dissolution, filtration).[13] May require derivatization for enhanced detection.[9]
Analysis Speed Generally faster run times due to the nature of gas-phase separation.[14]Run times can be longer, typically in the 10-60 minute range.[14]
Instrumentation Cost Generally considered more cost-effective due to the lower cost of carrier gases vs. HPLC solvents.[14]Higher operational cost due to the need for high-purity solvents and pump maintenance.[14]
Key Limitation Not suitable for non-volatile or thermally sensitive compounds.[15] Mass spectra of isomers can be nearly identical.[4]Standard detectors may lack sensitivity. Separation of structurally similar isomers can be difficult.

Experimental Deep Dive: Protocols and Causality

To illustrate the practical application of these techniques, we provide model experimental protocols. The choices within these protocols are deliberate and grounded in the chemical properties of the analytes.

GC-MS Protocol: Separation of Dimethylpyrazine Isomers

This protocol is designed for the separation of key flavor isomers: 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine. Their boiling points are very close, demanding a high-resolution chromatographic system.

Causality Behind the Choices:

  • Column Selection: A mid-polarity column like a DB-WAX or a non-polar DB-5ms is often chosen. The key is to exploit subtle differences in polarity and boiling point. For very difficult separations, specialized columns like those containing cyclodextrin derivatives may be necessary to provide chiral or shape-selective interactions.

  • Temperature Programming: A slow, controlled temperature ramp is essential. Starting at a low temperature allows for trapping and focusing of the volatile pyrazines at the head of the column. The gradual increase in temperature then elutes the isomers based on their boiling points and interaction with the stationary phase.

  • MS Detection: Using Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to only detect specific ions characteristic of dimethylpyrazines, dramatically increases sensitivity and reduces matrix interference.

Step-by-Step Methodology:

  • Sample Preparation: For a liquid sample (e.g., coffee extract), perform a liquid-liquid extraction with dichloromethane. For a solid sample (e.g., roasted nuts), use headspace solid-phase microextraction (HS-SPME) to selectively capture the volatile pyrazines.

  • Instrumentation: Agilent 8890 GC coupled to a 5977B MS Detector (or equivalent).

  • GC Column: ZB-WAXplus (30 m x 0.25 mm x 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at 4°C/min.

    • Hold: Hold at 220°C for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Scan (m/z 40-200) for initial identification, then SIM mode for quantification using characteristic ions (e.g., m/z 108, 93).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Liquid or Solid Sample Extract LLE or HS-SPME Sample->Extract Inject Vaporization & Injection Extract->Inject Separate GC Separation (Capillary Column) Inject->Separate Detect MS Detection (EI, SIM/Scan) Separate->Detect Data Data Analysis (Retention Time & Mass Spectra) Detect->Data

HPLC-UV Protocol: Analysis of Pyrazinamide and Related Impurities

This protocol is tailored for a pharmaceutical application, where pyrazinamide (a drug used to treat tuberculosis) and its structurally similar impurities must be separated and quantified in an aqueous matrix.[1]

Causality Behind the Choices:

  • Column Selection: A C18 column is the workhorse for reversed-phase HPLC. It separates compounds based on their hydrophobicity. Pyrazinamide and its likely impurities will have slightly different polarities, which a C18 column can resolve.[8]

  • Mobile Phase: A simple mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) is used.[1] The acid controls the ionization state of the pyrazines, ensuring consistent retention and sharp peak shapes. A gradient elution (where the percentage of organic solvent is increased over time) may be needed to elute more strongly retained impurities.

  • Detector: UV detection at 270-275 nm is suitable for this application because the concentration of the active pharmaceutical ingredient (API) is high.[1][16]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the drug substance in the mobile phase. Filter through a 0.22 µm filter before injection.[13]

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) (or equivalent).

  • HPLC Column: Capcell Pak C18 (5 µm, 250 mm x 4.6 mm).[2]

  • Mobile Phase: Acetonitrile and water (e.g., 98:2 v/v) with 0.1% formic acid.[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 270 nm.[16]

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample API or Drug Product Dissolve Dissolve & Filter Sample->Dissolve Inject Injection Dissolve->Inject Separate HPLC Separation (C18 Column) Inject->Separate Detect UV/DAD Detection Separate->Detect Data Data Analysis (Retention Time & Peak Area) Detect->Data

Decision Framework: Choosing the Right Tool for the Job

Your choice of technique should be guided by the specific question you are trying to answer. The following decision tree provides a logical framework for selecting the appropriate method.

Decision_Tree

Conclusion and Expert Recommendations

Both GC-MS and HPLC are powerful techniques, but they are not interchangeable for the analysis of pyrazine isomers.

GC-MS remains the gold standard and the recommended first choice for the analysis of volatile and semi-volatile pyrazine isomers , such as those found in food, flavor, and fragrance applications. Its superior resolving power for closely boiling isomers and the extensive libraries of retention indices make it the most reliable tool for this purpose.[3]

HPLC finds its niche in pharmaceutical analysis and for non-volatile or thermally labile pyrazine derivatives . Its strength lies in the analysis of compounds in aqueous matrices without extensive sample preparation.[11][13] For trace analysis, coupling HPLC with a mass spectrometer (LC-MS) is often necessary to achieve the required sensitivity and specificity, overcoming the limitations of UV detection.

Ultimately, the optimal method is one that is fit-for-purpose. By understanding the fundamental principles of each technique and the physicochemical properties of your specific pyrazine isomers, you can confidently select the analytical approach that will yield the most accurate and reliable results.

References

  • SIELC Technologies. (2018, May 16). Pyrazine. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Available at: [Link]

  • Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1699. Available at: [Link]

  • Baek, I., & Lee, Y. (2014). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Bulletin of the Korean Chemical Society, 35(1), 1-6. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9261, Pyrazine. Available at: [Link]

  • Cheméo. Chemical Properties of Pyrazine (CAS 290-37-9). Available at: [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Available at: [Link]

  • ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Available at: [Link]

  • Solubility of Things. Pyrazine. Available at: [Link]

  • Lojzova, L., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-9. Available at: [Link]

  • Google Patents. (2016). CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit.
  • Wikipedia. Pyrazine. Available at: [Link]

  • Chemistry For Everyone. (2025, September 11). What Are The Limitations Of Using GC-MS? [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Available at: [Link]

  • ResearchGate. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF. Available at: [Link]

  • NIST. Pyrazine - Gas Chromatography. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • ResearchGate. (2025, August 10). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Available at: [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Available at: [Link]

  • Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide. Available at: [Link]

  • ResearchGate. Which method of separation is more preferable, GC/MS or HPLC, for the identification of chemical components in plant samples?. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Fan, W., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 463. Available at: [Link]

  • Wonda Science. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. Available at: [Link]

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A Researcher's Guide to NMR Spectral Databases for Substituted Pyrazinemethanols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, substituted pyrazinemethanols represent a class of heterocyclic compounds with significant potential. Their diverse applications demand robust analytical techniques for structural elucidation and purity assessment, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as a cornerstone methodology. This guide provides a comparative overview of existing NMR spectral databases, evaluates their utility for pyrazinemethanol derivatives, and presents a standardized workflow for acquiring and interpreting high-quality NMR data.

The Central Role of NMR in Characterizing Pyrazinemethanols

Pyrazine and its derivatives are integral components in the development of pharmaceuticals and functional materials. The precise arrangement of substituents on the pyrazine ring and the methanol moiety dictates the molecule's chemical properties and biological activity. NMR spectroscopy offers an unparalleled, non-destructive window into the molecular structure, providing critical information on:

  • Chemical Environment of Nuclei: The chemical shift (δ) of ¹H and ¹³C nuclei reveals the electronic environment of each atom, offering clues about neighboring functional groups.[1][2][3]

  • Connectivity and Spatial Relationships: Through-bond (J-coupling) and through-space (Nuclear Overhauser Effect) correlations in 2D NMR experiments establish the connectivity of atoms and their spatial proximity.[4]

  • Stereochemistry: NMR can be used to differentiate between stereoisomers, a critical aspect in drug development where enantiomeric purity is paramount.

Given the importance of this data, access to reliable spectral databases is crucial for researchers to compare experimentally obtained spectra with known compounds, thereby accelerating identification and characterization.

Comparative Analysis of NMR Spectral Databases

A comprehensive search for NMR data on substituted pyrazinemethanols reveals a fragmented landscape. While no single database is exclusively dedicated to this compound class, several large repositories and prediction tools can be leveraged. The following table provides a comparative overview of prominent resources.

Database/ToolScope for PyrazinemethanolsData TypeData Quality & ValidationAccessibilityKey Features
Spectral Database for Organic Compounds (SDBS) Contains data for some basic pyrazine derivatives, but limited for complex substituted pyrazinemethanols.[5][6][7][8][9]Experimental ¹H and ¹³C NMR spectra.[6][8]Spectra are acquired and curated by the National Institute of Advanced Industrial Science and Technology (AIST), Japan, ensuring high quality.[6]Free online access.[6]Searchable by compound name, formula, CAS number, and spectral parameters.[6]
Wiley Spectra Lab / SpectraBase Extensive collection of over 2.2 million reference spectra, including a significant number of heterocyclic and aromatic compounds which may include some pyrazinemethanol derivatives.[10][11]Experimental ¹H, ¹³C, and other nuclei NMR spectra.[10][11]Data is sourced from Wiley, Bio-Rad Sadtler, and other leading sources, with rigorous quality control.[10][12][13]Subscription-based, with limited free searches on SpectraBase.[10][14]Powerful search capabilities, including substructure and spectral similarity searches.[11]
ACD/Labs NMR Databases Large collection of NMR spectral libraries for various nuclei, including ¹H, ¹³C, ¹⁵N, ¹⁹F, and ³¹P, with good coverage of diverse chemical structures.[15][16] Also offers prediction capabilities.Experimental and predicted NMR data.[15][16]Meticulously examined experimental data with assigned structures and references.[16]Commercial software and databases requiring a license.[16]Integrated with ACD/Labs software for advanced processing, analysis, and prediction.[17][18]
BioMagResBank (BMRB) Primarily focused on biological macromolecules and metabolites.[19][20][21][22][23] May contain data for pyrazinemethanol derivatives if they are part of a biological study or act as ligands.[20][22]Experimental NMR data, including chemical shifts, coupling constants, and raw spectral data.[19][22]Data is deposited by researchers and is peer-reviewed.[21]Free and open access.[19]Searchable by molecule type, data type, and PDB ID.[21]
nmrshiftdb2 An open-source database that allows for the submission of user-collected data.[24] The presence of pyrazinemethanol data depends on user contributions.Experimental and predicted ¹H and ¹³C NMR spectra.Peer-reviewed submissions.Free and open access.Spectrum prediction and various search functionalities.[24]
Chemicalize / Chemaxon Primarily a prediction tool based on a large internal database.[25][26] It can generate predicted ¹H and ¹³C NMR spectra for any drawn pyrazinemethanol structure.Predicted ¹H and ¹³C NMR spectra.[25]Accuracy of prediction depends on the quality of the underlying algorithms and training data.[27]Free for basic use, with subscription tiers for advanced features.[26]Provides a suite of cheminformatics tools, including pKa, logP, and solubility predictions.[25][28]
NMRDB.org An online tool for predicting ¹H NMR spectra from a drawn chemical structure.[29]Predicted ¹H NMR spectra.[29]Based on a combination of algorithms and databases.[29]Free to use.Interactive spectrum visualization.[29]

Expert Insight: For researchers working on novel substituted pyrazinemethanols, a multi-pronged approach is recommended. Initially, searching free databases like SDBS and nmrshiftdb2 for close analogs can provide a valuable starting point. For more comprehensive and validated experimental data, subscription services like Wiley Spectra Lab and ACD/Labs are powerful resources. In the absence of experimental data, prediction tools such as Chemicalize and NMRDB.org are indispensable for generating theoretical spectra to guide spectral assignment.

Experimental Protocol for NMR Analysis of a Substituted Pyrazinemethanol

The following protocol outlines a robust methodology for acquiring high-quality 1D and 2D NMR spectra of a representative substituted pyrazinemethanol. The causality behind each step is explained to ensure a self-validating system.

Step 1: Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation. This can be verified by techniques like LC-MS or GC-MS prior to NMR analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. For compounds with exchangeable protons (e.g., -OH, -NH), Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it slows down the exchange rate, allowing for the observation of these signals.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe on modern NMR spectrometers.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3]

  • Filtration: Filter the solution through a glass wool plug into a clean, dry NMR tube to remove any particulate matter that could degrade spectral resolution.

Step 2: NMR Data Acquisition

The following is a typical sequence of experiments for structural elucidation.

  • ¹H NMR (Proton): This is the fundamental experiment that provides information about the number of different types of protons and their relative abundance.[4]

  • ¹³C NMR (Carbon): This experiment identifies the number of chemically distinct carbon atoms.[4] DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for determining the number of protons attached to each carbon (CH, CH₂, CH₃).[4]

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, typically those separated by two or three bonds.[4] This is essential for piecing together molecular fragments.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached.[4]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds, and sometimes longer-range correlations. This is critical for connecting the molecular fragments identified from COSY and HSQC.

Step 3: Spectral Processing and Interpretation
  • Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: A flat baseline is established to allow for accurate integration of the peaks.

  • Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.[2][30]

  • Peak Picking and Multiplicity Analysis: Identify the chemical shift of each peak and determine its splitting pattern (singlet, doublet, triplet, etc.).[1][2][30] The n+1 rule is a useful starting point for interpreting multiplicity.[1]

  • Structural Elucidation: Systematically analyze the 1D and 2D spectra to piece together the molecular structure. Start by assigning obvious signals (e.g., methyl groups, aromatic protons) and then use the correlation experiments to build out the structure.[3][4]

Visualization of the NMR Workflow

The following diagram illustrates the logical flow of the experimental and data analysis process for the structural elucidation of a substituted pyrazinemethanol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Purity Purity Check (>95%) Solvent Solvent Selection (e.g., CDCl3, DMSO-d6) Purity->Solvent Concentration Concentration (5-10 mg/0.6 mL) Solvent->Concentration Standard Add TMS Standard Concentration->Standard Filter Filter into NMR Tube Standard->Filter H1 ¹H NMR Filter->H1 Prepared Sample C13 ¹³C NMR & DEPT H1->C13 COSY ¹H-¹H COSY C13->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC FT Fourier Transform HMBC->FT Raw Data (FID) Phase Phase & Baseline Correction FT->Phase Reference Referencing (TMS = 0 ppm) Phase->Reference Integrate Integration & Multiplicity Analysis Reference->Integrate Assign Structural Assignment using 1D & 2D Data Integrate->Assign Final_Structure Final_Structure Assign->Final_Structure Final Structure

Sources

A Comparative Guide to the Biological Evaluation of Novel Pyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparative analysis of the biological evaluation of novel pyrazine-based compounds. Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies for the biological assessment of these promising compounds.

Introduction to Pyrazine Scaffolds in Drug Discovery

The pyrazine moiety is a key pharmacophore found in numerous clinically approved drugs and investigational agents.[7][8] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its successful application in drug design.[8] The planarity of the pyrazine ring allows for effective stacking interactions with biological macromolecules, while the nitrogen atoms can act as hydrogen bond acceptors, crucial for target binding.[8] This guide will delve into the common biological targets of pyrazine derivatives and the standardized assays used to evaluate their therapeutic potential.

Comparative Evaluation of Anticancer Activity

Pyrazine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[1][2][3] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis.[7][9]

Key Molecular Targets and Signaling Pathways

A significant number of pyrazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[9]

Signaling Pathway of Pyrazine-Based Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) Downstream Downstream Signaling (e.g., MAPK, AKT pathways) RTK->Downstream Phosphorylation Cascade Pyrazine Pyrazine-Based Inhibitor Pyrazine->RTK Binds to ATP-binding pocket ATP ATP ATP->RTK Competes with ATP Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Pyrazine-based kinase inhibitors often act as ATP-competitive inhibitors of receptor tyrosine kinases.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines.[10]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazine-based compounds and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Comparative Performance of Novel Pyrazine Derivatives

The following table summarizes the cytotoxic activity of representative novel pyrazine-based compounds against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Compound 18i SNU-16 (Stomach)1.88DoxorubicinNot Reported[11]
Compound 18i KMS-11 (Myeloma)3.02DoxorubicinNot Reported[11]
Compound 43 HCT116 (Colon)0.25 - 8.73PiperlongumineNot Reported[6]
Compound 51 MCF-7 (Breast)0.012DoxorubicinNot Reported[12]
Pyrrolo[1,2-a]pyrazine 6x U937 (Lymphoma)Potent InhibitionNot specifiedNot specified[13]

Comparative Evaluation of Antimicrobial Activity

Pyrazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[14][15][16]

Key Bacterial Targets and Mechanisms of Action

The antimicrobial mechanisms of pyrazine compounds can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[10] Some derivatives have shown potent activity against drug-resistant strains, highlighting their potential to address the growing challenge of antimicrobial resistance.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate 96-well plate with bacteria and compounds A->C B Prepare Serial Dilutions of Pyrazine Compounds B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial twofold dilutions of the pyrazine compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Performance of Novel Pyrazine Derivatives

The following table presents the MIC values for selected pyrazine derivatives against various microbial strains. A lower MIC value indicates stronger antimicrobial activity.

Compound IDTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Compound 2e Staphylococcus aureus32Ampicillin32[15]
Compound 2e Escherichia coli16Ampicillin8[15]
Compound 11 Mycobacterium tuberculosis H37RvSignificant ActivityPyrazinamide6.25[14][17]
Compound 12 Mycobacterium tuberculosis H37RvSignificant ActivityPyrazinamide6.25[14][17]
Compound 40 Mycobacterium tuberculosis H37RvSignificant ActivityPyrazinamide6.25[14][17]
Compound 5d XDR S. Typhi6.25 (mg/mL)CiprofloxacinNot Reported[18]

Conclusion and Future Perspectives

The biological evaluation of novel pyrazine-based compounds continues to be a vibrant area of research, with new derivatives demonstrating potent and selective activities against a range of diseases. The methodologies outlined in this guide provide a robust framework for assessing their therapeutic potential. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and exploring their efficacy in in vivo models. The versatility of the pyrazine scaffold, coupled with rational drug design and comprehensive biological evaluation, holds immense promise for the development of next-generation therapeutics.

References

  • Abdel-Maksoud, M. S., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 96, 103610. [Link]

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

  • Gaikwad, A. C., et al. (2011). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 4546-4553. [Link]

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  • Wang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(5), 2329. [Link]

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  • Lee, J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]

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A Comparative Benchmarking Guide to the Synthesis of (3-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3-Methylpyrazin-2-yl)methanol

This compound, a substituted pyrazine, is a key intermediate in the synthesis of a variety of biologically active compounds.[1] Its structural motif is present in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in academic and industrial settings. This guide benchmarks three primary synthetic strategies: the reduction of 3-methylpyrazine-2-carboxylic acid derivatives, the Grignard reaction of a halomethylpyrazine with formaldehyde, and the direct functionalization of 2,3-dimethylpyrazine via lithiation.

Method 1: Reduction of 3-Methylpyrazine-2-Carboxylic Acid and its Esters

This classical approach involves the reduction of a carbonyl group at the 2-position of the pyrazine ring. The choice of reducing agent and substrate (the free acid or its ester) significantly impacts the reaction's efficiency and selectivity.

Mechanistic Rationale

The reduction of a carboxylic acid or ester to a primary alcohol is a fundamental transformation in organic synthesis. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are typically required for this conversion. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion attacks the electrophilic carbonyl carbon. In the case of an ester, this is followed by the elimination of an alkoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. For the carboxylic acid, an initial acid-base reaction occurs, followed by coordination of the aluminum to the carboxylate, facilitating the subsequent hydride transfers.

Experimental Protocol: Reduction of Methyl 3-Methylpyrazine-2-carboxylate

Materials:

  • Methyl 3-methylpyrazine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of methyl 3-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature below 20 °C.

  • The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be purified by silica gel column chromatography.

Performance Analysis:
ParameterValue/Observation
Yield Typically high ( >80%)
Reaction Time 2-4 hours
Temperature 0 °C to room temperature
Reagents LiAlH₄ is pyrophoric and requires careful handling.
Substrate Availability 3-Methylpyrazine-2-carboxylic acid and its esters are commercially available.[2][3]
Scalability Good, with appropriate safety measures for handling LiAlH₄.
Environmental Impact Generation of aluminum salts as waste.

Method 2: Grignard Reaction of 2-Halo-3-methylpyrazine with Formaldehyde

The Grignard reaction offers a powerful method for carbon-carbon bond formation.[4] In this approach, an organomagnesium reagent is prepared from a suitable halopyrazine and then reacted with an electrophile, such as formaldehyde, to introduce the hydroxymethyl group.[5]

Mechanistic Rationale

The synthesis begins with the formation of a Grignard reagent, (3-methylpyrazin-2-yl)magnesium halide, through the oxidative addition of magnesium metal to a 2-halo-3-methylpyrazine. This process inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site to a strongly nucleophilic one. The resulting Grignard reagent then readily attacks the electrophilic carbonyl carbon of formaldehyde. The subsequent acidic workup protonates the intermediate alkoxide to furnish the desired primary alcohol.

Experimental Protocol: Grignard reaction of 2-Chloro-3-methylpyrazine with Paraformaldehyde

Materials:

  • 2-Chloro-3-methylpyrazine

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde (dried under vacuum)

  • A crystal of iodine (as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings (1.2 eq) and a crystal of iodine are placed under an inert atmosphere.

  • A solution of 2-chloro-3-methylpyrazine (1.0 eq) in anhydrous diethyl ether is prepared. A small portion of this solution is added to the magnesium turnings to initiate the reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing.

  • The remainder of the 2-chloro-3-methylpyrazine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to 0 °C, and dry paraformaldehyde (1.5 eq) is added in portions.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Performance Analysis:
ParameterValue/Observation
Yield Moderate to good (50-70%)
Reaction Time 12-18 hours
Temperature Room temperature to reflux
Reagents Grignard reagents are highly moisture-sensitive and require strictly anhydrous conditions. Formaldehyde source needs to be anhydrous.[6]
Substrate Availability 2-Halo-3-methylpyrazines may require synthesis.
Scalability Feasible, but requires careful control of anhydrous conditions.
Environmental Impact Generation of magnesium salts.

Method 3: Directed ortho-Metalation (DoM) of 2,3-Dimethylpyrazine

Directed ortho-metalation provides a regioselective method for the functionalization of aromatic rings. In this case, the methyl group at the 3-position can direct the deprotonation of the adjacent methyl group at the 2-position by a strong base, followed by quenching with an electrophile.

Mechanistic Rationale

The reaction is initiated by the deprotonation of one of the methyl groups of 2,3-dimethylpyrazine by a strong, sterically hindered base like n-butyllithium (n-BuLi) in the presence of a chelating agent or in a coordinating solvent like THF. The nitrogen atoms in the pyrazine ring activate the adjacent methyl groups for deprotonation. The resulting lithiated intermediate, a powerful nucleophile, can then react with an electrophile such as formaldehyde to introduce the hydroxymethyl group.

Experimental Protocol: Lithiation of 2,3-Dimethylpyrazine and Reaction with Formaldehyde

Materials:

  • 2,3-Dimethylpyrazine[7]

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde (dried under vacuum)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous and low-temperature reactions

Procedure:

  • A solution of 2,3-dimethylpyrazine (1.0 eq) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, and the mixture is stirred at -78 °C for 1 hour.

  • Dry paraformaldehyde (1.5 eq) is added in one portion, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched at 0 °C by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Performance Analysis:
ParameterValue/Observation
Yield Moderate (40-60%)
Reaction Time 12-16 hours
Temperature -78 °C to room temperature
Reagents n-BuLi is pyrophoric and requires careful handling at low temperatures.
Substrate Availability 2,3-Dimethylpyrazine is readily available.[7]
Scalability Challenging due to the need for very low temperatures and handling of pyrophoric reagents.
Environmental Impact Generation of lithium salts and use of cryogenic coolants.

Comparative Summary and Recommendations

FeatureReduction of Carboxylic Acid/EsterGrignard ReactionDirected ortho-Metalation
Typical Yield High (>80%)Moderate to Good (50-70%)Moderate (40-60%)
Reaction Time Short (2-4 h)Long (12-18 h)Long (12-16 h)
Key Reagents LiAlH₄Mg, 2-halo-3-methylpyrazinen-BuLi
Critical Conditions Anhydrous, careful quenchingStrictly anhydrousAnhydrous, low temperature (-78°C)
Starting Material 3-Methylpyrazine-2-carboxylic acid/ester2-Halo-3-methylpyrazine2,3-Dimethylpyrazine
Advantages High yield, fast reactionGood for C-C bond formationReadily available starting material
Disadvantages Pyrophoric reagentMoisture sensitive, longer reactionPyrophoric reagent, cryogenic temps

Recommendation:

For laboratory-scale synthesis where high yield and a short reaction time are prioritized, the reduction of methyl 3-methylpyrazine-2-carboxylate with LiAlH₄ is the most advantageous method, provided that appropriate safety precautions for handling the pyrophoric reagent are in place.

For process development and scale-up , the Grignard reaction may be a more viable option despite the longer reaction time, as it avoids the use of LiAlH₄ and cryogenic temperatures. The main challenge would be sourcing or synthesizing the required 2-halo-3-methylpyrazine.

The directed ortho-metalation route is a good alternative if 2,3-dimethylpyrazine is the most readily available starting material, but the stringent requirements for low temperatures and the handling of n-butyllithium make it less practical for large-scale production.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Reduction cluster_1 Method 2: Grignard Reaction cluster_2 Method 3: Directed ortho-Metalation a1 Methyl 3-methylpyrazine-2-carboxylate p This compound a1->p 1. LiAlH4, THF 2. H2O workup b1 2-Chloro-3-methylpyrazine b2 (3-Methylpyrazin-2-yl)magnesium chloride b1->b2 Mg, Et2O b2->p 1. (CH2O)n 2. H3O+ workup b3 Formaldehyde b3->b2 c1 2,3-Dimethylpyrazine c2 Lithiated Intermediate c1->c2 n-BuLi, THF, -78°C c2->p 1. (CH2O)n 2. H3O+ workup c3 Formaldehyde c3->c2

Caption: Synthetic workflows for this compound.

References

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available at: [Link]

  • This compound (C6H8N2O). PubChemLite. Available at: [Link]

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  • Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. Available at: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]

  • (3,5,6-Trimethylpyrazin-2-yl)methanol | 75907-74-3. J&K Scientific. Available at: [Link]

  • Method for synthesizing 2,3, 5-trimethylpyrazine. Google Patents.
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  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on conducting comparative molecular docking studies of pyrazine derivatives. The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile component in designing targeted therapies.[1] This guide is tailored for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols for executing and interpreting these crucial in silico experiments.

We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. Our focus will be on comparing different pyrazine derivatives against a common protein target to elucidate structure-activity relationships (SAR) that can guide further drug design efforts.

The Foundational Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[4][5] The primary goals are to predict the binding mode and estimate the binding affinity (strength) of the complex.[4][6][7] Understanding this process is not just about generating a number; it's about interpreting a model of a molecular recognition event.

The process relies on two key components:

  • Sampling Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the receptor's binding site to generate a set of possible binding poses.[4]

  • Scoring Functions: Once a pose is generated, a scoring function is used to estimate the binding affinity, typically expressed as a negative value in kcal/mol.[6] A more negative score generally indicates a more favorable binding interaction.[6][8]

It's crucial to remember that docking scores are predictions. Their true power lies in the relative ranking of different compounds and the structural insights gained from analyzing the predicted binding poses.[6]

The Experimental Workflow: A Self-Validating System

A rigorous and reproducible docking workflow is paramount for generating trustworthy results. The following protocol is designed to be a self-validating system, incorporating essential checks and best practices at each stage. We will use PIM-1 Kinase , a well-studied cancer target, as our example receptor, and a series of hypothetical pyrazine derivatives to illustrate the comparative aspect.[9]

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Comparative Analysis PDB 1. Target Acquisition (e.g., PDB: 2XJ1 for PIM-1K) PrepProt 2. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 4. Binding Site Definition (Generate docking grid) PrepProt->Grid Ligands 3. Ligand Preparation (Generate 3D structures, assign charges, define rotatable bonds) Dock 5. Molecular Docking (Run docking algorithm, e.g., AutoDock Vina) Grid->Dock Analyze 7. Results Analysis (Compare binding energies, analyze poses) Dock->Analyze Validate 6. Protocol Validation (Re-dock co-crystallized ligand, check RMSD < 2.0 Å) Validate->Dock Feedback SAR 8. SAR & Visualization (Identify key interactions, relate structure to activity) Analyze->SAR G cluster_protein PIM-1K Binding Pocket Glu121 Glu121 Lys67 Lys67 Phe49 Phe49 Ligand Pyrazine-Phenyl (PZ-04) Ligand->Glu121 H-Bond Ligand->Lys67 H-Bond Ligand->Phe49 Hydrophobic

Caption: Conceptual diagram of key interactions for derivative PZ-04.

Conclusion and Future Directions

This guide outlines a robust, self-validating framework for conducting comparative molecular docking studies of pyrazine derivatives. By systematically preparing the system, validating the protocol, and meticulously analyzing the results, researchers can generate reliable in silico data. The true value of this process is not merely in ranking compounds but in understanding the underlying molecular interactions that drive binding affinity. These insights into the structure-activity relationship are invaluable for rationally designing the next generation of more potent and selective pyrazine-based therapeutics.

References

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  • PubMed. (2019). Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of (3-Methylpyrazin-2-yl)methanol. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural choice, ensuring a culture of safety and regulatory adherence in your laboratory. Our commitment is to provide value beyond the product, building trust through expert, field-proven insights into chemical handling and laboratory safety.

Hazard Identification and Essential Safety Profile

This compound (CAS No: 160818-32-6) is a heterocyclic compound frequently used as a building block in pharmaceutical and flavor chemistry research.[1][2] Understanding its hazard profile is the foundational step for ensuring safe handling and disposal.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1]

  • Causes skin irritation (Skin Corrosion/Irritation - Category 2).[1][3]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2A).[1][3]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation - Category 3).[1][3]

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, as well as acute toxicity upon ingestion. These hazards necessitate that the compound, and any materials contaminated with it, be managed as hazardous chemical waste. Incompatible materials include strong oxidizing agents, which may cause hazardous reactions.[3][4] Upon combustion, it can produce toxic decomposition products, including carbon oxides and nitrogen oxides.[3][4]

The Regulatory Imperative: Adherence to EPA and OSHA Standards

The disposal of any laboratory chemical in the United States is governed by a strict regulatory framework established primarily by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5]

  • EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law regulating hazardous waste management. Under RCRA, the waste generator (the laboratory) is legally responsible for determining if their waste is hazardous.[3][6] This determination can be based on whether the chemical is specifically "listed" by the EPA or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[6][7] While this compound is not a specifically listed waste, its toxicological profile requires it to be managed as hazardous waste to ensure compliance.

  • OSHA's Laboratory Standard: OSHA mandates that laboratories implement a Chemical Hygiene Plan (CHP) to protect workers from chemical hazards.[8] This includes establishing clear procedures for waste disposal.[9] Adherence to the disposal protocols outlined in this guide is a critical component of a compliant CHP.

Crucially, waste generators must consult not only federal but also state and local hazardous waste regulations, which can be more stringent.[3]

Step-by-Step Disposal Protocols

The following procedures provide a self-validating system for the safe disposal of this compound in various forms. The causality for each step is grounded in minimizing exposure and ensuring regulatory compliance.

Required Personal Protective Equipment (PPE)

Before handling any waste containing this chemical, the following PPE is mandatory to prevent skin, eye, and respiratory exposure[3][10]:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard lab coat to prevent contamination of personal clothing.

  • Ventilation: All handling of open containers or waste generation should occur inside a certified chemical fume hood.[8]

Disposal of Unused or Expired (Bulk) Chemical

This protocol applies to the pure solid compound that is no longer needed.

  • Do Not Place in Regular Trash: Disposing of solid this compound in the municipal trash is a serious regulatory violation and poses a risk to sanitation workers and the environment.

  • Container Selection: Use the original container if it is in good condition. If not, use a new, sealable, and chemically compatible container clearly labeled for hazardous waste.[11]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.[12]

    • An accurate list of all constituents and their approximate percentages.

    • The date accumulation started.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[11] The SAA must be at or near the point of generation and under the control of the laboratory personnel. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[3][12]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for disposal at an approved waste disposal plant.[3][10]

Disposal of Contaminated Materials (Gloves, Wipes, Glassware)

This protocol applies to disposable items that have come into contact with the chemical.

  • Segregation: All contaminated solid waste (e.g., weighing paper, contaminated gloves, absorbent pads) must be segregated from non-hazardous trash.

  • Collection: Place these items into a designated, leak-proof container or a durable, lined cardboard box specifically for solid hazardous waste.

  • Labeling: The container must be clearly labeled "Hazardous Waste" with the chemical name of the contaminant, "this compound."

  • Disposal of Contaminated Glassware: Disposable glassware should be placed in a puncture-resistant container (e.g., a sharps container or a dedicated glass waste box), which is then managed as hazardous waste. Reusable glassware must be decontaminated as described in the next section.

  • Storage and Pickup: Store the sealed container in the SAA and arrange for EHS pickup.

Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered non-hazardous until properly decontaminated.

  • Initial Rinse: The first rinse of a container that held this compound must be collected as hazardous waste.[12] To do this, add a small amount of a suitable solvent (e.g., water or methanol), cap and shake the container, and pour the rinsate into a designated liquid hazardous waste container.

  • Subsequent Rinses: For most chemicals, two additional rinses with the solvent are sufficient. However, given the toxicity profile, it is best practice to collect all rinses as hazardous waste.

  • Container Disposal: Once thoroughly rinsed and air-dried, the label on the container must be completely defaced or removed.[12] The clean, unlabeled container can then typically be disposed of in the appropriate recycling or solid waste stream (e.g., glass disposal box). Consult your institutional policy.

Spill Management and Cleanup

Immediate and correct response to a spill is critical for safety.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert colleagues and your EHS office.

  • Control and Contain: Wearing appropriate PPE, prevent the spill from spreading by enclosing it with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).[3]

  • Absorb: Gently cover and absorb the spilled material. Avoid raising dust.

  • Collect Waste: Carefully scoop the absorbed material and place it into a sealable, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as contaminated solid waste.

Waste Segregation and Storage Workflow

Proper segregation is key to preventing dangerous reactions and ensuring cost-effective disposal. The following diagram outlines the decision-making process for handling waste generated from work with this compound.

G cluster_waste_type 1. Characterize Waste Type cluster_action 2. Select Disposal Protocol cluster_final 3. Final Disposition start Identify Waste Containing This compound bulk_chem Unused/Expired Bulk Chemical start->bulk_chem contaminated_solid Contaminated Solids (Gloves, Wipes, etc.) start->contaminated_solid empty_container Empty Container start->empty_container spill_debris Spill Cleanup Debris start->spill_debris bulk_protocol Package for EHS Pickup (Original or compatible container) bulk_chem->bulk_protocol solid_protocol Collect in Labeled Solid Waste Container contaminated_solid->solid_protocol rinse_protocol Triple-Rinse Procedure empty_container->rinse_protocol spill_protocol Collect in Labeled Spill Debris Container spill_debris->spill_protocol ehs_pickup Store in SAA for EHS Disposal bulk_protocol->ehs_pickup solid_protocol->ehs_pickup collect_rinsate Collect First Rinse as Liquid Hazardous Waste rinse_protocol->collect_rinsate Step 1 trash Dispose of Defaced Container in Trash/Recycling rinse_protocol->trash Step 2 spill_protocol->ehs_pickup collect_rinsate->ehs_pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Summary of Hazard and Disposal Information

The table below summarizes the critical quantitative and qualitative data for this compound disposal.

ParameterInformationSource
CAS Number 160818-32-6[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3]
GHS Signal Word Warning[1][3]
Primary Disposal Route Collection by licensed hazardous waste contractor via institutional EHS.[3][10]
Prohibited Disposal Routes Drain disposal, municipal solid waste ("regular trash").[3][13]
Incompatible Materials Strong oxidizing agents.[3][4]
Hazardous Decomposition Carbon oxides, Nitrogen oxides.[3][4]

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from US Bio-Clean. [Link]

  • MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from MedPro Disposal. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 580060, this compound. Retrieved from PubChem. [Link]

  • CPAChem. (n.d.). Safety data sheet. Retrieved from CPAChem. [Link]

  • ADR-AC. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. Retrieved from ADR-AC. [Link]

  • MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from MCF Environmental Services. [Link]

  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from Michigan State University. [Link]

  • Synerzine. (2018). Safety Data Sheet for Pyrazine, 2,6-dimethyl-. Retrieved from Synerzine. [Link]

  • Methanol Institute. (n.d.). METHANOL SMALL QUANTITIES BULLETIN. Retrieved from Methanol Institute. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from EPA. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University. [Link]

  • HW Drugs. (n.d.). EPA Subpart P Regulations. Retrieved from HW Drugs. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from EPA. [Link]

  • Alston & Bird. (2018). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from Alston & Bird. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. [Link]

  • PubChemLite. (n.d.). This compound (C6H8N2O). Retrieved from PubChemLite. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.